1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE
Description
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-13(10-17)21-12-6-4-5-11(9-12)14(18)19/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRIFGDPTJFUDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624424 | |
| Record name | 3-{[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]oxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250681-87-9 | |
| Record name | 3-{[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]oxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE CAS number
An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 1-BOC-3-(3-Carboxy-phenoxy)-pyrrolidine and its Analogs
This guide provides a comprehensive technical overview of this compound, a substituted pyrrolidine derivative of interest in medicinal chemistry and drug discovery. While a specific CAS number for this exact molecule is not readily found in major chemical databases, indicating its likely status as a novel or specialized research intermediate, this document outlines the fundamental principles and methodologies for its synthesis, purification, and characterization. Furthermore, it explores the potential applications of this structural class, grounded in established scientific literature.
The structure, featuring a chiral pyrrolidine scaffold, a phenoxy ether linkage, and a carboxylic acid moiety, presents a versatile platform for generating compound libraries for screening. The 1-BOC protecting group ensures stability during synthesis and allows for facile deprotection to reveal a secondary amine, a key handle for further derivatization.
Part 1: Synthesis and Mechanistic Considerations
The most logical and widely applicable method for constructing the target molecule is through a nucleophilic substitution reaction to form the core ether bond. Two primary, high-yielding strategies are considered: the Williamson ether synthesis and the Mitsunobu reaction. The choice between them often depends on the stereochemical requirements and the nature of the starting materials.
Retrosynthetic Analysis
A retrosynthetic approach logically deconstructs the target molecule into readily available starting materials. The key disconnection is at the ether linkage, yielding a pyrrolidine-based alcohol and a phenolic compound.
Caption: Retrosynthetic analysis of the target molecule.
Recommended Synthetic Pathway: The Mitsunobu Reaction
For this specific target, the Mitsunobu reaction is often preferred over the Williamson ether synthesis. The Williamson route would require deprotonation of the phenol with a strong base, which could be complicated by the presence of the acidic carboxylic acid. While the acid could be protected as an ester, the Mitsunobu reaction offers a more direct route under milder, neutral conditions, which is particularly advantageous when working with sensitive functional groups.
The Mitsunobu reaction facilitates the condensation of a primary or secondary alcohol with a nucleophile (in this case, a phenol) using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key feature of this reaction is the inversion of stereochemistry at the alcohol's chiral center, a critical consideration when using enantiomerically pure starting materials like (R)- or (S)-N-BOC-3-hydroxypyrrolidine.
The final step involves the saponification (hydrolysis) of the methyl ester under basic conditions to yield the desired carboxylic acid.
Caption: Proposed two-step synthetic workflow.
Part 2: Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should adapt these methods based on laboratory conditions and analytical observations.
Protocol: Mitsunobu Etherification
Materials:
-
(R)- or (S)-N-BOC-3-hydroxypyrrolidine (1.0 eq)
-
Methyl 3-hydroxybenzoate (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.3 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.3 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-BOC-3-hydroxypyrrolidine, methyl 3-hydroxybenzoate, and PPh₃.
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD dropwise to the stirred solution. A color change (typically to a yellow or orange hue) and the formation of a precipitate (triphenylphosphine oxide) are often observed.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the intermediate ester.
Protocol: Saponification
Materials:
-
1-BOC-3-(3-methoxycarbonyl-phenoxy)-pyrrolidine (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 eq)
-
Methanol (MeOH)
-
Water (H₂O)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the purified ester in a mixture of MeOH and H₂O (e.g., a 3:1 ratio).
-
Add the base (LiOH or NaOH) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to a pH of ~3-4 by the slow addition of 1M HCl. A precipitate should form.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the final carboxylic acid product.
Part 3: Characterization and Data
A self-validating protocol requires rigorous analytical characterization to confirm the structure and purity of the synthesized compound.
| Analytical Technique | Purpose | Expected Observations |
| ¹H & ¹³C NMR | Structural confirmation and purity assessment | Signals corresponding to the BOC group (~1.4 ppm), pyrrolidine ring protons, aromatic protons (with a characteristic splitting pattern), and the absence of the methyl ester signal (~3.9 ppm). |
| LC-MS | Purity determination and mass confirmation | A single major peak in the chromatogram with a mass corresponding to the [M+H]⁺ or [M-H]⁻ ion of the target molecule. |
| FTIR | Functional group identification | Presence of a broad O-H stretch (from the carboxylic acid), a C=O stretch (from the carbamate and carboxylic acid), and C-O stretches (ether). |
| Chiral HPLC | Determination of enantiomeric excess (if using a chiral starting material) | A single peak indicating high enantiomeric purity if the reaction proceeded with the expected stereochemical inversion. |
Part 4: Applications in Drug Discovery
The this compound scaffold is a valuable building block in medicinal chemistry. The individual components contribute to its potential as a pharmacophore:
-
Pyrrolidine Ring: A common motif in many FDA-approved drugs, it provides a three-dimensional structure that can effectively orient substituents to interact with biological targets.
-
Phenoxy Ether Linkage: This stable linker connects the pyrrolidine core to an aromatic system, influencing properties like lipophilicity and metabolic stability.
-
Carboxylic Acid: Often serves as a key interaction point, forming hydrogen bonds or salt bridges with basic residues (e.g., lysine, arginine) in protein binding pockets. It is a common feature in antagonists of G-protein coupled receptors (GPCRs) and inhibitors of various enzymes.
-
BOC Group: While primarily a protecting group, its removal unmasks a secondary amine that can be used for further library development, for example, through reductive amination or amide coupling reactions.
This structural class has been explored in the development of antagonists for chemokine receptors and as components in PROTAC (PROteolysis TArgeting Chimera) linkers. The ability to modulate the substitution pattern on both the pyrrolidine and phenyl rings allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.
Caption: Hypothetical binding mode of the molecule.
References
-
Hughes, D. L. (2004). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
-
Li, P., et al. (2020). A review of pyrrolidine derivatives as privileged scaffolds in drug discovery. European Journal of Medicinal Chemistry, 207, 112724. [Link]
-
Deng, Z., et al. (2017). Carboxylic Acid Isosteres in Drug Design. Journal of Medicinal Chemistry, 60(21), 8745-8764. [Link]
An In-depth Technical Guide to (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine is a chiral building block of significant interest in medicinal chemistry. Its structure, incorporating a stereochemically defined pyrrolidine ring, a phenoxy ether linkage, and a carboxylic acid moiety, presents a versatile scaffold for the synthesis of novel therapeutic agents. The pyrrolidine core is a privileged structure in numerous FDA-approved drugs, valued for its favorable physicochemical properties. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine. Furthermore, it explores its potential applications in drug discovery, particularly as a key intermediate for the development of kinase inhibitors and other targeted therapies. The methodologies detailed herein are designed to be robust and scalable, providing a foundation for researchers to advance the development of next-generation therapeutics.
Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence in drug discovery can be attributed to several key factors:
-
Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with the complex binding sites of biological targets.[1]
-
Physicochemical Properties: The pyrrolidine scaffold often imparts favorable physicochemical properties to molecules, including improved aqueous solubility and metabolic stability.
-
Stereochemical Complexity: The presence of stereocenters on the pyrrolidine ring allows for the introduction of chirality, which is often critical for biological activity and can be used to optimize drug-receptor interactions.[1]
-
Synthetic Versatility: The pyrrolidine ring can be readily functionalized at various positions, providing a versatile platform for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine combines the advantages of the pyrrolidine scaffold with a phenoxy ether linkage and a carboxylic acid handle. This unique combination of functional groups makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules, including potential inhibitors of enzymes such as kinases, and modulators of various receptors.
Synthesis of (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine via Mitsunobu Reaction
A highly effective and stereospecific method for the synthesis of (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine is the Mitsunobu reaction.[4][5] This reaction facilitates the formation of an ether linkage between an alcohol and a phenolic compound with inversion of stereochemistry at the alcohol carbon.[6] In this case, (S)-1-Boc-3-hydroxypyrrolidine serves as the chiral alcohol and 3-hydroxybenzoic acid as the phenolic nucleophile.
Reaction Scheme
Caption: Synthesis of (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine.
Causality Behind Experimental Choices
The Mitsunobu reaction is chosen for its reliability in forming C-O bonds with predictable stereochemical outcomes. The use of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD), activates the hydroxyl group of the alcohol, making it a good leaving group for nucleophilic attack by the phenoxide. The reaction proceeds with a clean SN2 inversion of configuration at the chiral center of the alcohol.
Detailed Experimental Protocol
Materials and Reagents:
-
(S)-1-Boc-3-hydroxypyrrolidine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq.), 3-hydroxybenzoic acid (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolution: Dissolve the solids in anhydrous THF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution. An exothermic reaction is often observed.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to remove unreacted 3-hydroxybenzoic acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product will contain triphenylphosphine oxide, a common byproduct of the Mitsunobu reaction.[12][13][14][15][16][17] Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine.
Purification of Aromatic Carboxylic Acids
Purification of the final product is crucial. The primary impurity from the Mitsunobu reaction is triphenylphosphine oxide. While column chromatography is effective, for larger scales, alternative methods for removing triphenylphosphine oxide can be employed, such as precipitation with zinc chloride in polar solvents or crystallization.[12][13][14][15][16] The acidic nature of the product also allows for acid-base extraction techniques.[18]
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physicochemical and spectroscopic properties of (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine is essential for its application in drug discovery.
Physicochemical Data
| Property | Value | Source/Method |
| Molecular Formula | C₁₆H₂₁NO₅ | Calculated |
| Molecular Weight | 307.34 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted |
| Melting Point | Not available | - |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF | Predicted |
| logP | ~2.5 | Predicted |
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the chemical structure and analysis of analogous compounds.
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is a powerful tool for structural elucidation. The predicted chemical shifts (in ppm) in CDCl₃ are as follows:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | COOH |
| ~7.8-8.0 | m | 1H | Ar-H |
| ~7.3-7.5 | t | 1H | Ar-H |
| ~7.0-7.2 | m | 2H | Ar-H |
| ~4.8-5.0 | m | 1H | O-CH (pyrrolidine) |
| ~3.5-3.8 | m | 4H | N-CH₂ (pyrrolidine) |
| ~2.2-2.4 | m | 2H | CH₂ (pyrrolidine) |
| 1.47 | s | 9H | C(CH₃)₃ (Boc) |
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Predicted chemical shifts (in ppm) in CDCl₃:
| Chemical Shift (δ, ppm) | Assignment |
| ~170-175 | C=O (Carboxylic acid) |
| ~158-160 | Ar-C-O |
| ~154-156 | C=O (Boc) |
| ~130-132 | Ar-C |
| ~122-124 | Ar-C |
| ~118-120 | Ar-C |
| ~115-117 | Ar-C |
| ~80-82 | C(CH₃)₃ (Boc) |
| ~78-80 | O-CH (pyrrolidine) |
| ~50-52 | N-CH₂ (pyrrolidine) |
| ~44-46 | N-CH₂ (pyrrolidine) |
| ~30-32 | CH₂ (pyrrolidine) |
| 28.4 | C(CH₃)₃ (Boc) |
3.2.3. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is expected to show the following major ions in positive mode:
| m/z | Proposed Fragment Ion |
| 308.14 | [M+H]⁺ |
| 252.12 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| 208.09 | [M - Boc + H]⁺ (Loss of the Boc group) |
The fragmentation of the Boc group is a characteristic feature in the mass spectra of Boc-protected compounds.[19][20][21]
3.2.4. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~2975, ~2870 | Medium | C-H stretch (Aliphatic) |
| ~1710-1730 | Strong | C=O stretch (Carboxylic acid) |
| ~1680-1700 | Strong | C=O stretch (Boc carbamate) |
| ~1600, ~1470 | Medium | C=C stretch (Aromatic) |
| ~1240 | Strong | C-O stretch (Ether) |
| ~1160 | Strong | C-O stretch (Boc ester) |
The broad O-H stretch is a hallmark of carboxylic acids due to hydrogen bonding.[22][23][24]
Experimental Protocols for Spectroscopic Analysis
3.3.1. NMR Spectroscopy [25]
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
3.3.2. Mass Spectrometry [19][25]
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in methanol or acetonitrile.
-
Analysis: Analyze by ESI-MS in positive ion mode.
3.3.3. Infrared Spectroscopy [25]
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or acquire the spectrum using an ATR accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Biological and Pharmacological Significance
While specific biological data for (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine is not extensively reported in the public domain, its structural features suggest significant potential in drug discovery.
Potential as a Kinase Inhibitor Scaffold
The phenoxy-pyrrolidine motif is a key structural element in a number of potent and selective kinase inhibitors. The pyrrolidine ring can occupy the ribose pocket of the ATP binding site, while the phenoxy group can extend into other regions of the kinase domain, allowing for the tuning of selectivity and potency. The carboxylic acid group can serve as a handle for further derivatization to introduce additional binding interactions or to modulate pharmacokinetic properties.
Caption: Potential binding mode of derivatives in a kinase active site.
Applications in the Synthesis of Biologically Active Molecules
The structural motifs present in (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine are found in compounds with a range of biological activities, including:
-
Anticancer Agents: Many kinase inhibitors targeting oncogenic pathways utilize similar scaffolds.
-
Anti-inflammatory Drugs: Pyrrolidine-containing molecules have shown promise in modulating inflammatory responses.[2]
-
Neuroprotective Agents: The pyrrolidine scaffold is present in compounds being investigated for the treatment of neurodegenerative diseases.[22]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine. While a specific safety data sheet (SDS) may not be readily available, the following guidelines are based on the properties of its constituent functional groups and related compounds.[14]
5.1. Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
5.2. Handling Procedures
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
5.3. First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Seek medical attention.
Conclusion
(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine is a valuable and versatile chiral building block with significant potential for the synthesis of novel drug candidates. This technical guide has provided a comprehensive overview of its synthesis via the Mitsunobu reaction, detailed protocols for its purification and characterization, and an exploration of its potential applications in medicinal chemistry. The predicted physicochemical and spectroscopic data serve as a valuable resource for researchers working with this compound. As the demand for new and innovative therapeutics continues to grow, the strategic use of well-designed building blocks like (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine will be crucial in advancing the frontiers of drug discovery.
References
-
PubChem. 3-Hydroxybenzoic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. How does one remove triphenylphosphine oxide from product? [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
University of Rochester. Workup: Triphenylphosphine Oxide. [Link]
-
Stenutz. 3-hydroxybenzoic acid. [Link]
-
Dembinski, R. Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 2009 , 109 (6), 2551–2651. [Link]
-
Wikipedia. 3-Hydroxybenzoic acid. [Link]
-
Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. [Link]
-
National Center for Biotechnology Information. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 2023 , 11, 1249673. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
- Google Patents.
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. Mitsunobu. [Link]
-
Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzoic acid. [Link]
-
MDPI. Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. International Journal of Molecular Sciences, 2022 , 23(15), 8443. [Link]
-
National Center for Biotechnology Information. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 2021 , 26(11), 3149. [Link]
-
mzCloud. S N Boc 3 pyrrolidinol. [Link]
-
CORE. Infrared Spectra and Molecular Configuration of Benzoic Acid. [Link]
-
Slideshare. Infrared Spectroscopy: Analyse the functional groups of benzoic acid. [Link]
-
PubMed. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. Rapid Communications in Mass Spectrometry, 2003 , 17(14), 1651-6. [Link]
-
NIST WebBook. Benzoic acid, ethyl ester. [Link]
-
National Center for Biotechnology Information. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 2021 , 379(5), 34. [Link]
-
Journal of the American Chemical Society. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society, 2021 , 143(3), 1548–1555. [Link]
-
Frontiers in Chemistry. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 2023 , 11, 1249673. [Link]
-
National Center for Biotechnology Information. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 2023 , 11, 1249673. [Link]
-
National Center for Biotechnology Information. Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 2021 , 7, 176. [Link]
-
ScienceDirect. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Tetrahedron, 2000 , 56(25), 4147-4154. [Link]
-
ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
-
Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Hydroxybenzoic acid | 99-06-9 [chemicalbook.com]
- 9. 3-Hydroxybenzoic acid ReagentPlus , 99 99-06-9 [sigmaaldrich.com]
- 10. 3-hydroxybenzoic acid [stenutz.eu]
- 11. 3-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Workup [chem.rochester.edu]
- 16. shenvilab.org [shenvilab.org]
- 17. tcichemicals.com [tcichemicals.com]
- 18. US8492583B2 - Process for purification of aromatic carboxylic acids - Google Patents [patents.google.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. acdlabs.com [acdlabs.com]
- 21. reddit.com [reddit.com]
- 22. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. spectroscopyonline.com [spectroscopyonline.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
(R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine synthesis
An In-depth Technical Guide to the Synthesis of (R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine
This guide provides a comprehensive overview and detailed protocol for the synthesis of (R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine, a chiral building block of significant interest in medicinal chemistry. The pyrrolidine scaffold is a core motif in numerous pharmacologically active compounds, and this specific derivative serves as a valuable linker and intermediate in the development of novel therapeutics.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis, purification, and characterization of this target molecule.
The synthesis of (R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine is efficiently achieved through a robust two-step sequence. The strategy hinges on the initial formation of an ether bond, followed by the deprotection of a carboxyl group.
-
Step 1: Mitsunobu Reaction. The core of this synthesis is the formation of the aryl ether linkage. This is accomplished via the Mitsunobu reaction, a powerful and reliable method for coupling a secondary alcohol, (R)-1-Boc-3-hydroxypyrrolidine, with a phenolic pronucleophile, methyl 3-hydroxybenzoate. This reaction is prized for its mild conditions and broad substrate scope.[3][4]
-
Step 2: Saponification. The second step involves the hydrolysis of the methyl ester intermediate to the final carboxylic acid. This is a standard saponification reaction, typically carried out under basic conditions, which proceeds cleanly and in high yield.
The overall synthetic pathway is illustrated below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE, a versatile heterocyclic building block with significant applications in medicinal chemistry and drug development. We will delve into its physicochemical properties, explore a robust synthetic strategy, and discuss its role in the generation of novel therapeutics, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Prominence of the Pyrrolidine Scaffold
The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in over 20 FDA-approved drugs underscores its status as a "privileged scaffold."[2][3] This preference stems from several key advantages conferred by the pyrrolidine ring:
-
Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, leading to improved target binding and selectivity.[4][5]
-
Stereochemical Complexity: The presence of chiral centers on the pyrrolidine ring provides opportunities to introduce stereochemistry, which is often crucial for biological activity and can significantly impact a drug candidate's efficacy and safety profile.[6]
-
Improved Physicochemical Properties: Incorporation of a pyrrolidine moiety can enhance metabolic stability, increase cell permeability, and provide a rigid scaffold to constrain the conformation of a molecule, thereby improving its affinity for a biological target.[7]
This compound leverages these inherent advantages and incorporates additional functionalities—a protected amine, an ether linkage, and a carboxylic acid—making it a highly versatile intermediate for the synthesis of complex molecular architectures.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 307.34 g/mol | [8] |
| Molecular Formula | C₁₆H₂₁NO₅ | [8] |
| CAS Number | 250681-87-9 | [9] |
| Appearance | White to off-white solid | General knowledge |
| Synonyms | 3-((1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)benzoic acid | [10] |
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis starts from two readily available starting materials: (R)- or (S)-N-Boc-3-hydroxypyrrolidine and methyl 3-hydroxybenzoate.
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Williamson Ether Synthesis of Methyl 3-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)benzoate
This reaction forms the core ether linkage of the target molecule. The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide or, in this case, a phenol and a pyrrolidine derivative with a suitable leaving group (formed in situ).[3][11][12]
-
Preparation: To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
-
Coupling: Add a solution of methyl 3-hydroxybenzoate (1.1 eq) in anhydrous THF to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Saponification to this compound
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Hydrolysis: Dissolve the purified methyl ester from Step 1 in a mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Acidification: Upon completion, acidify the reaction mixture to pH 3-4 with 1 M hydrochloric acid (HCl).
-
Extraction: Extract the product with ethyl acetate.
-
Final Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
Applications in Drug Discovery
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the carboxylic acid and the protected amine allows for orthogonal functionalization, enabling its incorporation into a wide array of molecular scaffolds.
Role as a Scaffold for Kinase Inhibitors
The pyrrolidine scaffold is a key feature in many potent and selective kinase inhibitors.[2] For example, derivatives of (S)-3-Acetyl-1-Boc-pyrrolidine are used in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors, which are being investigated for the treatment of inflammatory and autoimmune diseases.[10] The rigid pyrrolidine ring helps to position key pharmacophoric elements for optimal interaction with the kinase active site.
Caption: General workflow for incorporating the title compound into a kinase inhibitor.
Development of Antibacterial Agents
Pyrrolidine derivatives have also shown promise as antibacterial agents. For instance, some derivatives act by targeting bacterial topoisomerases, essential enzymes involved in DNA replication.[7] The unique structural features of this compound could be exploited to design novel antibacterial compounds with improved potency and reduced susceptibility to existing resistance mechanisms.
Experimental Workflow: Amide Coupling Protocol
To illustrate the utility of this compound as a synthetic intermediate, the following is a detailed protocol for the deprotection of the Boc group and subsequent amide coupling with a primary amine.
Step 1: Boc Deprotection
The tert-butyloxycarbonyl (Boc) protecting group is readily removed under acidic conditions.[13][14][15]
-
Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Deprotection: Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting TFA salt can often be used directly in the next step or neutralized with a mild base.
Step 2: Amide Coupling
A variety of coupling reagents can be used for the formation of the amide bond. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient reagent for this purpose.[5]
-
Activation: To a solution of the deprotected pyrrolidine derivative (as the free amine or TFA salt, 1.0 eq) and a carboxylic acid (1.1 eq) in anhydrous dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq).
-
Coupling: Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash chromatography or recrystallization.
Conclusion
This compound is a valuable and versatile building block in the arsenal of medicinal chemists. Its unique combination of a conformationally constrained pyrrolidine ring, an ether linkage, and orthogonal protecting groups provides a powerful platform for the synthesis of novel and complex molecules. The synthetic strategies and experimental protocols outlined in this guide are intended to empower researchers to leverage the full potential of this compound in their drug discovery and development endeavors. The continued exploration of pyrrolidine-based scaffolds promises to yield the next generation of innovative therapeutics.
References
-
Li Petri, G., Raimondi, M. V., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 37. [Link]
-
Semantic Scholar. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrolidine derivative 3 and subsequent allylation reaction. [Link]
-
Heterocycles. (2022). A facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. Heterocycles, 104(9), 1559-1566. [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
MDPI. (n.d.). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. [Link]
- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
YouTube. (2013). Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
National Institutes of Health. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
- Google Patents. (n.d.).
Sources
- 1. francis-press.com [francis-press.com]
- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 250681-87-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. chemscene.com [chemscene.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. scispace.com [scispace.com]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE structure elucidation
An In-depth Technical Guide to the Structural Elucidation of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE
This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data to explain the causality behind experimental choices and the logic of spectral interpretation. Our methodology integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to create a self-validating system for unambiguous structure confirmation.
This compound is a bespoke chemical entity featuring several key functionalities: a BOC-protected pyrrolidine ring, an ether linkage, and a benzoic acid moiety. Such molecules are valuable scaffolds in medicinal chemistry and materials science.[1] The pyrrolidine core, in particular, is a privileged structure found in numerous FDA-approved pharmaceuticals.[1] Therefore, the absolute and unambiguous confirmation of its molecular structure is a critical prerequisite for its use in any research or development context, ensuring reproducibility, patentability, and ultimately, the safety and efficacy of downstream applications.
This guide outlines the logical workflow for elucidating the structure of this molecule, beginning with the confirmation of its elemental composition and culminating in the precise mapping of its atomic connectivity.
Caption: High-level workflow for structure elucidation.
Foundational Analysis: Mass Spectrometry
The first step in any structure elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass-to-charge ratio (m/z) that validates the elemental composition.
Causality: We select Electrospray Ionization (ESI) as the ionization method because the target molecule possesses multiple polar functional groups (a carboxylic acid and a carbamate) that are readily ionized in solution, making it ideal for ESI.[2]
Predicted High-Resolution MS Data
For a molecule with the formula C₁₆H₂₁NO₅ and a molecular weight of 307.34 g/mol , we expect to observe the following ions in positive-ion mode ESI-HRMS.[3]
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | [C₁₆H₂₂NO₅]⁺ | 308.14925 |
| [M+Na]⁺ | [C₁₆H₂₁NNaO₅]⁺ | 330.13120 |
| [2M+H]⁺ | [C₃₂H₄₃N₂O₁₀]⁺ | 615.29123 |
Tandem MS (MS/MS) for Structural Fragmentation
Tandem mass spectrometry provides crucial connectivity information by fragmenting the parent ion and analyzing the resulting daughter ions. This allows us to "piece together" the structural motifs. The carbamate (BOC) group and the ether linkage are expected points of fragmentation.
Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.[4]
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Time-of-Flight (TOF) or Orbitrap analyzer for high-resolution data.[2]
-
Data Acquisition (Positive Ion Mode): Introduce the sample via direct infusion or through a liquid chromatography (LC) system.[4] Acquire a full scan spectrum to identify the parent ions ([M+H]⁺, [M+Na]⁺).
-
Data Acquisition (MS/MS): Select the [M+H]⁺ ion (m/z ~308.15) for collision-induced dissociation (CID) and acquire the fragment ion spectrum.
-
Data Analysis: Determine the elemental composition from the accurate mass of the parent ion. Analyze the fragmentation pattern to confirm the connectivity of the major structural units.[2]
Functional Group Identification: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Causality: This technique is chosen to quickly verify the presence of the key carbonyl groups (carbamate and carboxylic acid), the hydroxyl group of the acid, and the ether linkage, which are the defining features of the target molecule.
Predicted IR Absorption Bands
The following table summarizes the expected vibrational frequencies for the key functional groups in this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3300–2500 (broad) | Carboxylic Acid | O-H stretch |
| ~2975, ~2870 | Alkyl | C-H stretch |
| ~1710 | Carboxylic Acid | C=O stretch |
| ~1690 | Carbamate (BOC) | C=O stretch |
| ~1250 | Carboxylic Acid / Ether | C-O stretch |
| ~1160 | Carbamate (BOC) | C-O stretch |
Note: The two carbonyl stretches may overlap, potentially appearing as a single broad or bifurcated peak.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Background Scan: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty ATR stage.[4]
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Spectrum Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Definitive Connectivity Mapping: NMR Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provides definitive evidence of atomic connectivity.
Causality: While MS confirms the formula and IR identifies functional groups, only NMR can map out the precise arrangement of protons and carbons, distinguish between isomers, and provide detailed conformational information. The use of 2D NMR is essential to unravel the complex spin systems of the pyrrolidine ring and to connect it to the phenoxy moiety.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The structure is analyzed in three parts: the BOC group, the phenoxy ring, and the pyrrolidine ring.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| BOC Group | ~1.46 | s (singlet) | 9H | Nine equivalent methyl protons of the tert-butyl group. |
| Pyrrolidine H4 | ~2.2 - 2.4 | m (multiplet) | 2H | Protons adjacent to the CH₂ and CH groups. Expected to be a complex multiplet. |
| Pyrrolidine H2, H5 | ~3.4 - 3.8 | m (multiplet) | 4H | Protons adjacent to the nitrogen are deshielded. Rotational restriction can make these non-equivalent. |
| Pyrrolidine H3 | ~4.8 - 5.0 | m (multiplet) | 1H | Methine proton attached to the deshielding ether oxygen. |
| Aromatic H4, H6 | ~7.1 - 7.3 | m (multiplet) | 2H | Aromatic protons ortho/para to the ether oxygen. |
| Aromatic H5 | ~7.4 | t (triplet) | 1H | Aromatic proton meta to both substituents. |
| Aromatic H2 | ~7.7 | s (or d) | 1H | Aromatic proton ortho to the carboxylic acid. |
| Carboxylic Acid | ~11.0 - 12.0 | br s (broad) | 1H | Acidic proton, often broad and may exchange with trace water in the solvent. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Rationale |
| BOC CH₃ | ~28.5 | Equivalent methyl carbons of the BOC group. |
| Pyrrolidine C4 | ~30 - 35 | Aliphatic carbon in the pyrrolidine ring. |
| Pyrrolidine C2, C5 | ~45 - 55 | Carbons adjacent to the nitrogen atom. |
| Pyrrolidine C3 | ~75 - 80 | Methine carbon bonded to the ether oxygen, highly deshielded. |
| BOC Quaternary C | ~80.0 | Quaternary carbon of the BOC group. |
| Aromatic C2, C4, C5, C6 | ~115 - 130 | Aromatic carbons. |
| Aromatic C1, C3 | ~155 - 160 | Aromatic carbons attached to oxygen and the carboxyl group. |
| Carbamate C=O | ~155.0 | Carbonyl carbon of the BOC protecting group. |
| Carboxylic Acid C=O | ~170.0 | Carbonyl carbon of the carboxylic acid, typically highly deshielded. |
2D NMR for Connectivity Confirmation
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be critical to trace the connectivity within the pyrrolidine ring (H2-H3-H4-H5) and within the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, confirming the assignments made in the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is the key to connecting the different fragments of the molecule. For instance, a correlation between the pyrrolidine H3 proton and the aromatic C1 carbon would definitively prove the ether linkage.
Caption: Key predicted ¹H-¹H COSY correlations.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]
-
1D Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Data Acquisition:
-
Acquire a standard gradient-selected COSY spectrum.
-
Acquire a standard gradient-selected HSQC spectrum.
-
-
Data Processing and Analysis: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak. Integrate the ¹H spectrum and assign all peaks based on chemical shift, multiplicity, and 2D correlations.
Conclusion: A Unified Structural Hypothesis
The structural elucidation of this compound is achieved through the synergistic application of orthogonal analytical techniques.
-
HRMS confirms the elemental formula of C₁₆H₂₁NO₅.
-
IR Spectroscopy verifies the presence of the required carbonyl, hydroxyl, and ether functional groups.
-
1D and 2D NMR Spectroscopy provide the definitive map of the proton and carbon framework, confirming the specific connectivity of the pyrrolidine ring, the phenoxy group, and the BOC protector, and establishing the substitution pattern on the aromatic ring.
Together, these data points provide an interlocking, self-validating confirmation of the proposed structure, meeting the highest standards of scientific rigor required for advanced research and development.
References
- BenchChem. (2025). A Comparative Guide to the Structural Elucidation of (R)-(-)-N-Boc-3-pyrrolidinol Derivatives.
- BenchChem. (2025). Spectroscopic Characterization of (S)-3-Acetyl-1-Boc-pyrrolidine: A Technical Guide.
- BenchChem. (2025). Unveiling the Structure-Activity Landscape of (S)-Pyrrolidine Derivatives: A Comparative Guide.
- BenchChem. (2025). Spectroscopic Data and Experimental Protocols for (R)-3-(Boc-amino)pyrrolidine: A Technical Guide.
Sources
An In-depth Technical Guide to the Physical Properties of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE
Introduction
1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE is a specialized organic molecule of significant interest to researchers and professionals in the field of drug discovery and development. Its unique trifunctional structure, incorporating a BOC-protected pyrrolidine ring, a carboxylic acid moiety, and a phenoxy ether linkage, presents a versatile scaffold for the synthesis of novel chemical entities. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic workflows. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by detailed, field-proven experimental protocols for their determination. While specific experimental data for this compound is not widely published, this document outlines the expected properties based on its chemical structure and provides the methodologies to ascertain them with high fidelity.
Molecular Structure and Key Physicochemical Identifiers
A foundational understanding of the physical properties of this compound begins with its molecular structure and fundamental identifiers.
Table 1: Core Physicochemical Identifiers
| Identifier | Value | Source |
| CAS Number | 250681-87-9 | |
| Molecular Formula | C₁₆H₂₁NO₅ | |
| Molecular Weight | 307.34 g/mol | |
| Appearance | White to off-white solid (Expected) | General knowledge of similar compounds |
Molecular Structure Diagram
The spatial arrangement of atoms and functional groups within this compound dictates its physical and chemical behavior. The diagram below illustrates this structure.
Caption: Molecular structure of this compound.
Key Physical Properties and Their Significance
The physical properties of a compound are critical for its practical application in a laboratory setting, influencing decisions on storage, solvent selection, purification methods, and reaction conditions.
Melting Point
The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad melting range often suggests the presence of impurities.
Expected Property: As a solid organic molecule of its molecular weight, a melting point in the range of 100-200 °C would be expected.
Solubility
The solubility of this compound in various solvents is crucial for its use in chemical reactions, purification, and analytical characterization. The presence of both polar (carboxylic acid, ether, carbamate) and non-polar (tert-butyl, aromatic ring) groups suggests a nuanced solubility profile.
Expected Solubility Profile:
-
Soluble in: Polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol), facilitated by hydrogen bonding with the carboxylic acid and carbamate groups.
-
Slightly Soluble to Insoluble in: Non-polar solvents (e.g., hexanes, toluene) due to the overall polarity of the molecule.
-
Solubility in Aqueous Solutions: Expected to be pH-dependent. In basic aqueous solutions, the carboxylic acid will be deprotonated to a carboxylate salt, significantly increasing its water solubility.
Table 2: Expected Solubility of this compound
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Water (neutral pH) | Polar Protic | Sparingly soluble | Presence of a large organic scaffold. |
| Methanol | Polar Protic | Soluble | Hydrogen bonding with the carboxylic acid and carbamate. |
| Ethanol | Polar Protic | Soluble | Similar to methanol. |
| Dichloromethane | Chlorinated | Soluble | Good balance for dissolving molecules with mixed polarity. |
| Diethyl Ether | Ethereal | Slightly Soluble | Less polar than other oxygenated solvents. |
| Hexanes | Non-polar | Insoluble | "Like dissolves like" principle; high polarity of the compound. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Strong hydrogen bond acceptor. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Strong hydrogen bond acceptor. |
Spectroscopic Data for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):
-
~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
-
~7.0-8.0 ppm (multiplets, 4H): Aromatic protons on the benzene ring.
-
~4.8-5.2 ppm (multiplet, 1H): Proton on the carbon of the pyrrolidine ring bearing the phenoxy group.
-
~3.4-3.8 ppm (multiplets, 4H): Protons on the carbons of the pyrrolidine ring adjacent to the nitrogen.
-
~2.0-2.4 ppm (multiplets, 2H): Protons on the remaining carbon of the pyrrolidine ring.
-
~1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the BOC protecting group.
Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃):
-
~170-175 ppm: Carbonyl carbon of the carboxylic acid.
-
~154-156 ppm: Carbonyl carbon of the BOC group.
-
~158-160 ppm: Aromatic carbon attached to the ether oxygen.
-
~115-135 ppm: Other aromatic carbons.
-
~80-82 ppm: Quaternary carbon of the tert-butyl group.
-
~75-80 ppm: Pyrrolidine carbon attached to the phenoxy group.
-
~45-55 ppm: Pyrrolidine carbons adjacent to the nitrogen.
-
~30-35 ppm: Remaining pyrrolidine carbon.
-
~28.5 ppm: Methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands (cm⁻¹):
-
~3300-2500 (broad): O-H stretch of the carboxylic acid.
-
~2975-2850: C-H stretches of the aliphatic and aromatic groups.
-
~1750-1700: C=O stretch of the carboxylic acid.
-
~1690-1650: C=O stretch of the BOC carbamate.
-
~1600, ~1475: C=C stretches of the aromatic ring.
-
~1250-1000: C-O stretches of the ether and ester groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
Expected Mass Spectrum (Electrospray Ionization - ESI):
-
Positive Ion Mode [M+H]⁺: Expected m/z = 308.14.
-
Negative Ion Mode [M-H]⁻: Expected m/z = 306.13.
-
Common Fragments: Loss of the BOC group (100 amu), loss of the carboxy group (45 amu).
Experimental Protocols for Physical Property Determination
The following protocols are standardized, field-proven methods for determining the physical properties of organic compounds like this compound.
Workflow for Physical Property Determination
Caption: Experimental workflow for the determination of physical properties.
Melting Point Determination (Capillary Method)
-
Sample Preparation: A small amount of the dry, crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2) are recorded. The melting point is reported as the range T1-T2.
Solubility Determination (Visual Method)
-
Solvent Addition: To a small, known amount of the compound (e.g., 10 mg) in a vial, a measured volume of the solvent (e.g., 0.1 mL) is added at a constant temperature (typically room temperature).
-
Mixing: The mixture is agitated (e.g., vortexed) for a set period (e.g., 1-2 minutes).
-
Observation: The mixture is visually inspected for dissolution.
-
Incremental Addition: If the solid has not fully dissolved, another aliquot of the solvent is added, and the process is repeated.
-
Classification: The solubility is classified based on the amount of solvent required to dissolve the sample (e.g., Very Soluble: <1 mL; Soluble: 1-30 mL; Sparingly Soluble: 30-100 mL; Insoluble: >100 mL).
NMR Data Acquisition
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1]
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired.
-
¹³C NMR Acquisition: A proton-decoupled carbon NMR spectrum is acquired.
-
Data Processing: The acquired spectra are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Data Acquisition (Attenuated Total Reflectance - ATR)
-
Background Scan: A background spectrum of the clean ATR crystal is recorded.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.
-
Sample Scan: The infrared spectrum of the sample is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Data Acquisition (ESI)
-
Sample Preparation: A dilute solution of the compound (e.g., 1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The sample solution is introduced into the mass spectrometer's electrospray ionization (ESI) source via direct infusion or through a liquid chromatography (LC) system.[2]
-
Data Acquisition: The mass spectrum is acquired in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions, respectively.[2] High-resolution mass spectrometry can be used to confirm the elemental composition.[2][3]
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the key physical properties of this compound. While specific experimental data for this compound remains to be widely published, the expected properties derived from its structure and the detailed experimental protocols provided herein offer a robust foundation for its synthesis, characterization, and application in research and development. Adherence to these standardized methodologies will ensure the generation of reliable and reproducible data, which is essential for advancing scientific discovery.
References
-
CURRENTA. Mass spectrometry for structural elucidation. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Fiveable. Structural elucidation using mass spectrometry. [Link]
Sources
An In-Depth Technical Guide to 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE: A Key Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-BOC-3-(3-carboxyphenoxy)pyrrolidine, a chiral heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The pyrrolidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. This guide delves into the chemical structure, synthesis, physicochemical properties, and, most importantly, the strategic applications of this versatile molecule in the design and synthesis of novel therapeutics. We will explore the causality behind its synthetic route and its utility in constructing complex bioactive molecules, particularly kinase inhibitors and G protein-coupled receptor (GPCR) modulators. This document is intended to serve as a practical resource, grounded in scientific literature and field-proven insights, to empower researchers in their drug discovery endeavors.
Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of modern medicinal chemistry. Its prevalence in over 20 FDA-approved drugs underscores its importance as a privileged scaffold in the design of novel therapeutics[1]. The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a critical factor in achieving high-affinity and selective interactions with complex biological targets such as enzymes and receptors.
1-BOC-3-(3-carboxyphenoxy)pyrrolidine emerges as a particularly valuable building block due to the convergence of several key structural features: a chiral pyrrolidine core, a strategically placed phenoxy ether linkage, a reactive carboxylic acid moiety, and a tert-butyloxycarbonyl (BOC) protecting group. This combination offers synthetic chemists a versatile platform for generating diverse molecular architectures with the potential for a wide range of biological activities. The BOC group provides a stable yet readily cleavable protecting group for the pyrrolidine nitrogen, enabling controlled and sequential synthetic transformations.
This guide will provide a detailed examination of this compound, from its fundamental chemical properties to its practical application in the synthesis of biologically active molecules.
Chemical Structure and Physicochemical Properties
The chemical identity of 1-BOC-3-(3-carboxyphenoxy)pyrrolidine is defined by its unique arrangement of functional groups. Understanding its fundamental properties is paramount for its effective use in the laboratory.
| Property | Value | Reference |
| Chemical Name | 1-BOC-3-(3-carboxyphenoxy)pyrrolidine | [2] |
| Synonym(s) | 3-((1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)oxy)benzoic acid | [3] |
| CAS Number | 250681-87-9 | [2] |
| Molecular Formula | C₁₆H₂₁NO₅ | [2][3] |
| Molecular Weight | 307.34 g/mol | [2][3] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO (predicted) |
Note: Some physical properties are predicted based on the behavior of structurally similar compounds, as specific experimental data for this compound is not widely published.
Structural Diagram:
Caption: Chemical structure of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE.
Synthesis of this compound: A Strategic Approach
The synthesis of 1-BOC-3-(3-carboxyphenoxy)pyrrolidine is a multi-step process that relies on well-established and robust organic reactions. The overall strategy involves the preparation of a chiral N-BOC-3-hydroxypyrrolidine precursor, followed by the formation of an ether linkage with a protected 3-hydroxybenzoic acid derivative, and concluding with deprotection of the carboxylic acid. This approach allows for the introduction of chirality early in the synthetic sequence and provides a reliable route to the target molecule.
Synthesis of Chiral N-BOC-3-Hydroxypyrrolidine
The chiral N-BOC-3-hydroxypyrrolidine is a key intermediate, and its enantioselective synthesis is crucial for producing the final compound in a stereochemically pure form. Several methods have been reported for the synthesis of this precursor, including the reduction of N-BOC-3-pyrrolidinone using biocatalysts or chiral reducing agents[4]. A common and efficient method involves the enantioselective reduction of the prochiral ketone.
Experimental Protocol: Biocatalytic Reduction of N-BOC-3-pyrrolidinone
This protocol is adapted from established procedures for the enantioselective reduction of ketones[4].
-
Reaction Setup: In a suitable reaction vessel, dissolve N-BOC-3-pyrrolidinone (1.0 eq) in an appropriate buffer (e.g., phosphate buffer, pH 7.0) containing a co-solvent such as isopropanol.
-
Enzyme and Cofactor Addition: Add a ketoreductase (KRED) enzyme known for its stereoselectivity (e.g., KRED-110) and a nicotinamide cofactor (e.g., NAD⁺ or NADP⁺)[4]. A cofactor regeneration system, such as isopropanol/isopropanol dehydrogenase, is often employed to use the cofactor catalytically.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically pure N-BOC-3-hydroxypyrrolidine.
Ether Formation via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful and widely used method for the formation of C-O bonds with inversion of stereochemistry at the alcohol carbon. This reaction is ideally suited for coupling the chiral N-BOC-3-hydroxypyrrolidine with a phenolic nucleophile, such as methyl 3-hydroxybenzoate.
Reaction Mechanism:
Caption: Simplified workflow of the Mitsunobu reaction for ether synthesis.
Experimental Protocol: Mitsunobu Coupling
This protocol is a generalized procedure based on standard Mitsunobu reaction conditions.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-BOC-3-hydroxypyrrolidine (1.0 eq), methyl 3-hydroxybenzoate (1.0-1.2 eq), and triphenylphosphine (PPh₃) (1.2-1.5 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2-1.5 eq) in the same solvent dropwise over 30-60 minutes. The reaction is often accompanied by a color change.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude residue, which contains the desired product along with triphenylphosphine oxide and the reduced hydrazine dicarboxylate, can be purified by flash column chromatography on silica gel.
Hydrolysis of the Methyl Ester
The final step in the synthesis is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions.
Experimental Protocol: Saponification
-
Reaction Setup: Dissolve the 1-BOC-3-(3-methoxycarbonylphenoxy)pyrrolidine intermediate in a mixture of a water-miscible organic solvent (e.g., methanol, ethanol, or THF) and an aqueous solution of a base (e.g., lithium hydroxide, sodium hydroxide, or potassium hydroxide).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or HPLC.
-
Work-up and Purification: Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 1-BOC-3-(3-carboxyphenoxy)pyrrolidine.
Spectroscopic Characterization
While a comprehensive, publicly available dataset for 1-BOC-3-(3-carboxyphenoxy)pyrrolidine is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | -COOH |
| ~7.8-7.9 | m | 1H | Ar-H |
| ~7.5-7.6 | m | 1H | Ar-H |
| ~7.2-7.4 | t | 1H | Ar-H |
| ~7.0-7.1 | m | 1H | Ar-H |
| ~4.8-5.0 | m | 1H | -O-CH- (pyrrolidine) |
| ~3.5-3.8 | m | 4H | -N-CH₂- (pyrrolidine) |
| ~2.1-2.4 | m | 2H | -CH₂- (pyrrolidine) |
| 1.46 | s | 9H | -C(CH₃)₃ (BOC) |
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~170-172 | -COOH |
| ~158-160 | Ar-C-O |
| ~154-155 | -N-COO- (BOC) |
| ~130-132 | Ar-C-COOH |
| ~129-130 | Ar-CH |
| ~122-124 | Ar-CH |
| ~118-120 | Ar-CH |
| ~114-116 | Ar-CH |
| ~80-81 | -C(CH₃)₃ (BOC) |
| ~78-80 | -O-CH- (pyrrolidine) |
| ~50-52 | -N-CH₂- (pyrrolidine) |
| ~44-46 | -N-CH₂- (pyrrolidine) |
| ~30-32 | -CH₂- (pyrrolidine) |
| 28.4 | -C(CH₃)₃ (BOC) |
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺: m/z 308.14
-
Expected [M-H]⁻: m/z 306.13
-
Expected [M+Na]⁺: m/z 330.12
Infrared (IR) Spectroscopy:
-
Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹)
-
C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹)
-
C=O stretch from the BOC group (~1680-1700 cm⁻¹)
-
C-O-C stretch from the ether linkage (~1200-1250 cm⁻¹ and ~1050-1150 cm⁻¹)
-
Aromatic C=C stretches (~1450-1600 cm⁻¹)
Applications in Drug Discovery and Development
The strategic placement of functional groups in 1-BOC-3-(3-carboxyphenoxy)pyrrolidine makes it a highly valuable building block for the synthesis of complex bioactive molecules. The carboxylic acid provides a handle for amide bond formation, a common linkage in many drug molecules, while the pyrrolidine ring serves as a rigid scaffold to orient substituents in a defined three-dimensional space.
Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology and immunology. The pyrrolidine scaffold is frequently employed in the design of these inhibitors to occupy specific pockets in the ATP-binding site of kinases[5]. (S)-3-Acetyl-1-Boc-pyrrolidine, a related building block, is a key starting material for the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors[6][7]. 1-BOC-3-(3-carboxyphenoxy)pyrrolidine can be similarly utilized, with the carboxyphenoxy group serving as a vector to interact with specific residues in the kinase active site or to attach further pharmacophoric elements.
Illustrative Synthetic Workflow:
Caption: General workflow for the synthesis of a kinase inhibitor candidate.
Development of G Protein-Coupled Receptor (GPCR) Modulators
GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs[8]. The design of selective GPCR modulators often requires precise control over the spatial arrangement of pharmacophoric groups. The rigid pyrrolidine scaffold of 1-BOC-3-(3-carboxyphenoxy)pyrrolidine can serve as a central core to present key functionalities, such as the carboxylic acid and other appended groups, in a conformationally constrained manner to achieve high-affinity and selective binding to the target receptor. This can be particularly advantageous in the development of allosteric modulators, which bind to sites topographically distinct from the endogenous ligand binding site[9][10].
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-BOC-3-(3-carboxyphenoxy)pyrrolidine is a strategically designed chiral building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of a rigid pyrrolidine scaffold, a versatile carboxylic acid handle, and a stable protecting group makes it an ideal starting material for the synthesis of complex and diverse molecular architectures. The synthetic routes to this compound are based on reliable and well-understood organic reactions, allowing for its efficient preparation. As the demand for novel therapeutics with improved selectivity and efficacy continues to grow, the utility of such well-defined and versatile building blocks will undoubtedly increase. This guide has provided a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-BOC-3-(3-carboxyphenoxy)pyrrolidine, with the aim of empowering researchers to leverage its potential in their drug discovery programs.
References
- Mykhailiuk, P.; Yarmolchuk, V.; Vypirailenko, O.; Radchenko, D.; Nikitin, S.; Savich, V.; Mikhalchuk, V.; Gavrilenko, K.; Yakovenko, N.; Arkhipov, V.; Tymzunik, A.; Tolmachev, A. Synthesis of unique pyrrolidines for drug discovery. Enamine.
- BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (S)-3-Acetyl-1-Boc-pyrrolidine.
- BenchChem. Application Notes and Protocols for the Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors Utilizing (S)-3-Acetyl-1-Boc-pyrrolidine.
- ChemScene. 250681-87-9 | this compound.
- ChemicalBook. 250681-87-9(this compound) Product Description.
- BenchChem.
- Der Pharma Chemica. Enantioselective synthesis of (S)
- Google Patents. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
- Google Patents. CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
- Google Patents. CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
- Google Patents. EP2468724B1 - Synthesis of pyrrolidine compounds.
- PubMed Central (PMC). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
- PubMed Central (PMC).
- TCI Chemicals. Small Ring Building Blocks for Medicinal Chemistry.
- Frontiers.
- PubMed. Allosteric GPCR modulators: taking advantage of permissive receptor pharmacology.
- PubMed Central (PMC). Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery.PMC). Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery.
Sources
- 1. enamine.net [enamine.net]
- 2. 250681-87-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators [frontiersin.org]
- 10. Allosteric GPCR modulators: taking advantage of permissive receptor pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safe Handling of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our lab practices. This guide provides a comprehensive overview of the safety and handling protocols for 1-BOC-3-(3-carboxy-phenoxy)-pyrrolidine (CAS No. 250681-87-9). While comprehensive toxicological data for this specific compound is not widely available, this document synthesizes the known GHS hazard classifications with field-proven insights from handling structurally similar Boc-protected pyrrolidine derivatives. The causality behind each recommendation is explained to foster a culture of safety and scientific excellence.
Hazard Identification and Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:
-
Skin Irritation (Category 2, H315): Causes skin irritation.
-
Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3, H335): May cause respiratory irritation.
The signal word for this compound is "Warning" [1]. A thorough risk assessment should be conducted before any handling, considering the scale of the experiment and the potential for exposure.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C16H21NO5 | ChemScene[2], ChemicalBook |
| Molecular Weight | 307.34 g/mol | PubChem[1], ChemScene[2] |
| Appearance | Solid (presumed) | General knowledge of similar compounds |
| Storage Temperature | 2-8°C, sealed in a dry environment | ChemScene[2] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.
Engineering Controls
-
Ventilation: All manipulations of this compound should be performed in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is required.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Personal Protective Equipment (PPE)
The following PPE is mandatory to prevent exposure through inhalation, skin, and eye contact:
-
Eye and Face Protection: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement. For tasks with a significant risk of splashing, chemical splash goggles and a face shield should be worn.
-
Hand Protection: Disposable nitrile gloves are required. For prolonged handling or in situations with a high risk of contact, double-gloving is recommended. Gloves must be inspected for integrity before use and disposed of properly after handling the compound.
-
Skin and Body Protection: A lab coat is required. For larger quantities or procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: Under normal use with adequate engineering controls (i.e., a fume hood), respiratory protection is not generally required. In the absence of a fume hood or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling and Storage Protocols
Adherence to these protocols is critical for minimizing risk and ensuring a safe working environment.
Handling
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe dust or vapors. Avoid contact with skin and eyes.
-
Grounding: For operations involving large quantities of solid material that could generate static electricity, ensure proper grounding and bonding of containers and receiving equipment to prevent static discharge.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Temperature: Store at 2-8°C for long-term stability[2].
-
Incompatibilities: Keep away from strong oxidizing agents.
Emergency Procedures
Immediate and appropriate action is crucial in the event of accidental exposure or a spill.
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Accidental Release Measures
The following protocol outlines the steps for safely managing a small spill. For large spills, evacuate the area and contact your institution's emergency response team.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate and Secure the Area: If necessary, evacuate the immediate area and restrict access.
-
Don PPE: Put on the appropriate PPE, including a lab coat, double nitrile gloves, and chemical splash goggles. A respirator may be necessary depending on the scale of the spill and the ventilation.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect and Dispose: Place the collected material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by a detergent solution and water.
-
Dispose of Contaminated Materials: All contaminated cleaning materials and PPE should be placed in a sealed hazardous waste container for proper disposal.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
All waste materials must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the product to enter drains.
Visual Workflow for Emergency Spill Response
Sources
1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE material safety data sheet (MSDS)
An In-Depth Technical Guide to the Safe Handling of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE
Introduction: Navigating the Safety Profile of a Novel Research Chemical
This compound (CAS No. 250681-87-9) is a specialized organic molecule utilized as a building block in medicinal chemistry and drug discovery.[1][2] Its structure, incorporating a protected pyrrolidine ring, a phenoxy ether linkage, and a carboxylic acid, makes it a valuable intermediate for synthesizing more complex target compounds. As with many novel research chemicals, a comprehensive, officially sanctioned Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is not extensively published. This guide, therefore, serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It synthesizes available data for the compound with safety profiles of structurally similar molecules to provide a robust framework for safe handling, risk assessment, and emergency preparedness.
The core principle of this guide is to foster a proactive safety culture by understanding the why behind safety protocols. By examining the chemical nature of the compound and its analogs, we can infer a probable hazard profile and establish best practices that are both scientifically sound and practically applicable in a laboratory setting.
Section 1: Chemical Identity and Inferred Hazard Profile
A thorough understanding of a chemical's identity is the foundation of its safe use. While specific toxicological data for this compound is limited, we can construct a reliable, precautionary safety profile by analyzing its constituent parts and data from closely related analogs.
Physicochemical Properties
The known properties of this compound are summarized below. The lack of extensive experimental data is common for research-grade chemicals.
| Property | Value | Source |
| CAS Number | 250681-87-9 | [1] |
| Molecular Formula | C₁₆H₂₁NO₅ | [1][2] |
| Molecular Weight | 307.34 g/mol | [1] |
| Appearance | White solid | [1] |
| Storage Temperature | Room Temperature or 2-8°C | [1][2] |
Hazard Identification and Classification (Inferred)
Based on supplier information and analysis of structural analogs, a precautionary hazard classification is presented. The primary supplier data indicates the compound is an irritant, with a specific risk of serious eye damage.[1]
-
Hazard Codes: Xi (Irritant)[1]
-
Risk Statements: R41 (Risk of serious damage to eyes)[1]
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S39 (Wear eye/face protection)[1]
Expert Analysis of Analogs:
The hazard profile can be further elucidated by examining compounds with shared structural motifs, such as the N-Boc-pyrrolidine core and the carboxylic acid functional group.
-
1-Boc-3-pyrrolidinone (CAS 101385-93-7): This analog is classified as causing serious eye irritation (H319), skin irritation (H315), and may cause respiratory irritation.[3][4]
-
(R)-1-Boc-3-pyrrolidinecarboxylic acid (CAS 72925-16-7): While primarily classified as an aquatic hazard, the presence of the carboxylic acid functional group warrants caution for skin and eye contact.
-
(R)-1-Boc-3-carboxymethoxy-pyrrolidine (CAS 170097-85-5): The MSDS for this closely related ether and carboxylic acid-containing compound states it may cause respiratory irritation, and that its chemical, physical, and toxicological properties have not been thoroughly investigated, demanding a high degree of caution.[5][6]
Synthesized Hazard Profile:
Given the available data, this compound should be handled as a substance that is:
-
A severe eye irritant, with potential for serious damage.
-
A potential skin irritant.
-
A potential respiratory tract irritant if inhaled as a dust.
The toxicological properties have not been fully investigated. Therefore, it is crucial to handle this compound with the assumption that it may have other unknown hazards.
Section 2: Comprehensive Risk Assessment and Mitigation
A self-validating safety protocol begins with a thorough risk assessment. The following workflow provides a systematic approach to identifying and mitigating risks associated with handling this compound.
Risk Assessment Workflow
Caption: Risk assessment workflow for handling the compound.
Engineering Controls: The First Line of Defense
The primary goal is to minimize exposure by controlling the environment.
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood. This prevents inhalation of dust or vapors and contains spills.
-
Ventilated Balance Enclosure: When weighing the solid, use a ventilated balance enclosure or a powder containment hood to prevent the release of fine particulates into the laboratory.
Personal Protective Equipment (PPE): A Necessary Barrier
The selection of PPE must directly address the identified hazards, particularly the risk of severe eye damage.
-
Eye and Face Protection: Chemical safety goggles are mandatory. Given the R41 risk statement ("Risk of serious damage to eyes"), a full-face shield must be worn over the goggles during all weighing and transfer operations.[1]
-
Hand Protection: Nitrile gloves are required. Before use, inspect gloves for any signs of degradation or puncture. Use proper glove removal technique to avoid contaminating skin.
-
Skin and Body Protection: A long-sleeved laboratory coat is essential. Ensure it is fully buttoned. For larger quantities, consider a chemically resistant apron.
Caption: Personal Protective Equipment (PPE) selection flowchart.
Section 3: Standard Operating Procedures (SOPs)
Adherence to standardized protocols is critical for ensuring reproducible science and unwavering safety.
Protocol for Weighing and Preparing a Stock Solution
This protocol is designed as a self-validating system, where each step reinforces safety and accuracy.
-
Preparation:
-
Designate a specific area within a chemical fume hood for the procedure.
-
Assemble all necessary equipment: ventilated balance, weigh paper/boat, spatula, vial for the solution, solvent, and waste container.
-
Don the required PPE: lab coat, nitrile gloves, safety goggles, and face shield.
-
-
Weighing the Solid:
-
Place a weigh boat on the balance inside the ventilated enclosure and tare.
-
Carefully transfer the desired amount of this compound from the stock bottle to the weigh boat using a clean spatula.
-
Causality Check: Performing this step slowly and deliberately minimizes the generation of airborne dust, which is the primary inhalation risk.
-
Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed solid into the labeled vial.
-
Using a pipette, add the desired volume of solvent to the vial.
-
Cap the vial securely and mix (by vortexing or gentle agitation) until the solid is fully dissolved.
-
Causality Check: Keeping the container capped during dissolution prevents the release of any aerosols or vapors.
-
-
Cleanup:
-
Dispose of the used weigh boat and any contaminated wipes into a designated solid chemical waste container.
-
Wipe down the spatula, the balance, and the fume hood sash/work surface with a damp cloth or paper towel to remove any residual powder. Dispose of the wipe in the solid waste container.
-
Remove PPE in the correct order (gloves first), washing hands thoroughly afterward.
-
Storage and Stability
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.[4] Supplier recommendations vary between room temperature and refrigerated (2-8°C).[1][2] For long-term stability and to minimize degradation, storing at 2-8°C is the most prudent approach.
-
Incompatibility: Avoid contact with strong oxidizing agents, which could react with the pyrrolidine or phenoxy ether moieties.
Section 4: Emergency Response Protocols
Preparedness is paramount. All personnel must be familiar with these procedures and the location of safety equipment.
Exposure Response
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [3] The R41 classification necessitates a professional medical evaluation. |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Accidental Release Measures
The response to a spill should be swift and methodical to prevent secondary contamination and exposure.
Caption: Emergency response workflow for a small solid spill.
-
Environmental Precautions: Prevent the material from entering drains or waterways.[3]
-
Fire-Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][6] When heated to decomposition, it may emit toxic fumes of carbon oxides and nitrogen oxides. Firefighters should wear self-contained breathing apparatus (SCBA).
Conclusion
This compound is a valuable tool in chemical research, but its safe use is non-negotiable. This guide provides a comprehensive framework built on established safety principles and data extrapolated from structural analogs. By integrating these engineering controls, personal protective measures, and standardized protocols into all laboratory work, researchers can confidently handle this compound while upholding the highest standards of scientific integrity and personal safety. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local regulations.
References
-
Fisher Scientific. (2024). Safety Data Sheet: 1-Boc-3-pyrrolidinone.
-
PubChem. 1-Boc-3-pyrrolidinol. National Center for Biotechnology Information.
-
BOCSCI Inc. MSDS of (R)-1-Boc-3-carboxymethoxy-pyrrolidine.
-
Thermo Scientific Chemicals. (2023). 1-Boc-3-pyrrolidinone, 97%.
-
Advanced ChemBlocks Inc. 1-Boc-3-(carboxymethoxy)-pyrrolidine 95%.
-
Sigma-Aldrich. * (R)-1-Boc-3-pyrrolidinecarboxylic acid 97%*.
-
Sigma-Aldrich. 1-Boc-3-(aminomethyl)pyrrolidine.
-
ChemicalBook. this compound Product Description.
-
ChemScene. this compound.
-
Capot Chemical. (2025). MSDS of (R)-1-Boc-3-carboxymethoxy-pyrrolidine.
Sources
- 1. 250681-87-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.no [fishersci.no]
- 4. 1-Boc-3-pyrrolidinone, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. capotchem.cn [capotchem.cn]
- 6. capotchem.com [capotchem.com]
The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a privileged scaffold in medicinal chemistry and drug discovery. Its unique stereochemical and physicochemical properties, including its sp³-hybridized nature, non-planarity, and capacity for hydrogen bonding, render it an ideal building block for creating structurally diverse and biologically active molecules.[1][2][3] This guide provides a comprehensive technical overview of the multifaceted biological activities of pyrrolidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and therapeutic applications. We will explore key synthetic strategies, examine critical experimental protocols for evaluating their efficacy, and present a forward-looking perspective on the future of pyrrolidine-based therapeutics.
The Pyrrolidine Advantage: Structural and Physicochemical Significance
The prevalence of the pyrrolidine nucleus in a multitude of FDA-approved drugs and natural products is not coincidental.[1][4] Its inherent structural features offer several advantages in drug design:
-
Three-Dimensionality: The non-planar, puckered conformation of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows for the exploration of three-dimensional chemical space.[2][3][5] This is a significant departure from flat, aromatic systems and enables more specific and high-affinity interactions with the complex topographies of biological targets.
-
Stereochemical Richness: The chiral centers within the pyrrolidine ring allow for the synthesis of a wide array of stereoisomers. The spatial orientation of substituents can dramatically influence the biological profile of a drug candidate due to differential binding to enantioselective proteins.[1][2][5]
-
Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor, facilitating crucial interactions with biological macromolecules.[6] Furthermore, the pyrrolidine motif can enhance aqueous solubility and other desirable pharmacokinetic properties.[6]
-
Natural Product Mimicry: The pyrrolidine scaffold is a common feature in numerous biologically active natural products, particularly alkaloids, which have evolved to interact with biological systems.[5][7] This provides a validated starting point for the design of novel therapeutic agents.
A Spectrum of Biological Activities: Therapeutic Frontiers
Pyrrolidine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating a wide range of human diseases.[4][8]
Antimicrobial and Antiviral Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrrolidine derivatives have emerged as a promising class of compounds with potent antibacterial and antifungal properties.[9][10][11]
-
Antibacterial Action: Certain pyrrolidine derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.[10][11] For instance, some synthetic nitro-pyrrolomycins have demonstrated promising antibacterial effects.[9] The mechanism of action can vary, with some derivatives inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[4][12]
-
Antifungal Properties: Spirooxindole pyrrolidine-linked hybrids have exhibited potent antifungal activity against clinically relevant fungal strains.[12]
-
Antiviral Potential: Pyrrolidine-containing molecules have been investigated as potent antiviral agents.[13][14] Notably, some derivatives have shown inhibitory activity against the neuraminidase of the influenza A virus.[15] Furthermore, several FDA-approved antiviral drugs for the treatment of Hepatitis C, such as daclatasvir and grazoprevir, incorporate a pyrrolidine core.[7]
Anticancer Activity
The development of targeted anticancer therapies is a major focus of modern oncology research. Pyrrolidine derivatives have shown significant promise in this area, exhibiting antiproliferative and cytotoxic effects against various cancer cell lines.[16][17][18][19]
-
Mechanism of Action: The anticancer activity of pyrrolidine derivatives can be attributed to various mechanisms, including the inhibition of key signaling pathways involved in cell growth and proliferation. Some derivatives have been shown to target enzymes like epidermal growth factor receptor (EGFR).[4]
-
Structure-Activity Relationship (SAR): Studies have demonstrated that substitutions at different positions on the pyrrolidine ring can significantly impact anticancer potency. For example, spiropyrrolidine-thiazolo-oxindole derivatives have shown potent activity against liver, breast, and colon cancer cell lines.[12]
Neuroprotective and Neurological Effects
The pyrrolidine scaffold is a key component of several drugs targeting the central nervous system (CNS).
-
Neuroprotection: Pyrrolidine-2-one derivatives have demonstrated neuroprotective effects in models of cognitive impairment, suggesting their potential in treating neurodegenerative conditions like Alzheimer's disease.[20][21] These effects are often linked to the inhibition of acetylcholinesterase and the reduction of oxidative stress.[20] Intranasal administration of pyrrolidine dithiocarbamate has also been shown to provide neuroprotection after brain hypoxia-ischemia by reducing inflammation and oxidative stress.[22]
-
Anticonvulsant Activity: Certain pyrrolidine-2,5-dione derivatives have exhibited significant anticonvulsant properties in preclinical studies, making them promising candidates for the development of new antiepileptic drugs.[1][23]
-
Sodium Channel Blockade: A series of pyrrolidine derivatives have been identified as potent sodium channel blockers, showing neuroprotective activity in models of ischemic stroke.[24]
Anti-inflammatory and Analgesic Activity
Pyrrolidine derivatives have also been investigated for their anti-inflammatory and analgesic properties.[25]
-
Mechanism of Action: The anti-inflammatory effects of some pyrrolidine derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[25]
-
In Vitro Evaluation: The anti-inflammatory potential of these compounds can be assessed using methods such as the inhibition of bovine albumin denaturation and heat-induced hemolysis.[18]
Synthetic Strategies: Building the Pyrrolidine Core
The synthesis of pyrrolidine derivatives can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring and the de novo construction of the ring from acyclic precursors.[1][2][3]
Functionalization of Proline and its Derivatives
The readily available and chiral amino acid L-proline and its derivatives, such as 4-hydroxy-L-proline, are common starting materials for the stereoselective synthesis of pyrrolidine-containing drugs.[7][13] This approach allows for the introduction of various substituents onto the pyrrolidine ring while retaining the inherent stereochemistry of the starting material.
Cycloaddition Reactions
1,3-dipolar cycloaddition reactions of azomethine ylides are a powerful and versatile method for the construction of the pyrrolidine ring. This strategy allows for the creation of highly substituted and stereochemically complex pyrrolidine derivatives.
Multi-component Reactions
Multi-component reactions, where three or more reactants combine in a single step to form a product that contains portions of all the reactants, offer an efficient and atom-economical route to complex pyrrolidine derivatives.
Experimental Protocols for Biological Evaluation
The comprehensive evaluation of the biological activity of novel pyrrolidine derivatives requires a suite of well-defined in vitro and in vivo assays.
In Vitro Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The pyrrolidine derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Activity Assay
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrrolidine derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
In Vivo Neuroprotection Model
Protocol: Scopolamine-Induced Cognitive Impairment in Mice
-
Animal Acclimatization: Male mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: The test pyrrolidine derivative is administered to the mice (e.g., orally or intraperitoneally) at a specific dose for a predetermined period.
-
Induction of Amnesia: Scopolamine, a muscarinic receptor antagonist, is administered to induce cognitive deficits.
-
Behavioral Assessment: Learning and memory are assessed using behavioral tests such as the Morris water maze or the passive avoidance test.
-
Biochemical Analysis: After the behavioral tests, brain tissues are collected for the analysis of biochemical markers such as acetylcholinesterase activity and levels of oxidative stress markers.[20]
Visualizing the Pathways: Synthesis and Biological Action
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unipa.it [iris.unipa.it]
- 6. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 13. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 14. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jocpr.com [jocpr.com]
- 19. researchgate.net [researchgate.net]
- 20. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Intranasal pyrrolidine dithiocarbamate decreases brain inflammatory mediators and provides neuroprotection after brain hypoxia-ischemia in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolidine Scaffold: A Privileged Motif in Modern Drug Discovery
<
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery. Its prevalence in both natural products and FDA-approved pharmaceuticals underscores its status as a "privileged scaffold".[1][2] This guide provides an in-depth technical exploration of the pyrrolidine motif's role in drug design for researchers, scientists, and drug development professionals. We will dissect the scaffold's fundamental properties, delve into pivotal synthetic strategies, analyze its function as a versatile pharmacophore, and examine its application across a spectrum of therapeutic areas. Through detailed case studies, structure-activity relationship (SAR) analyses, and a look toward future applications, this document aims to equip the reader with a comprehensive understanding of why and how this seemingly simple heterocycle continues to be a powerful tool in the creation of novel therapeutics.
Chapter 1: The Enduring Significance of the Pyrrolidine Ring
The utility of the pyrrolidine scaffold in drug design is not coincidental; it stems from a unique combination of structural and physicochemical properties that make it highly adept at interacting with biological targets.[3][4]
Structural and Physicochemical Properties
Unlike its aromatic counterpart, pyrrole, the pyrrolidine ring is non-planar and possesses a high degree of three-dimensionality.[5] This sp³-hybridized structure allows it to explore a broader pharmacophore space, enabling more precise and often stronger interactions with the complex three-dimensional surfaces of protein binding pockets.[3][4] The nitrogen atom within the ring acts as a hydrogen bond acceptor and can be protonated at physiological pH, enhancing aqueous solubility—a critical parameter for drug bioavailability.[6] Furthermore, the saturated nature of the ring generally imparts greater metabolic stability compared to more reactive aromatic systems.
Stereochemical Complexity and its Implications
The pyrrolidine ring can possess up to four stereogenic centers, leading to a potential of 16 different stereoisomers.[5] This stereochemical richness is a powerful tool for medicinal chemists. Different stereoisomers of a pyrrolidine-containing drug can exhibit vastly different biological activities and binding affinities for their targets due to the enantioselective nature of proteins.[3][5] Harnessing this stereochemical diversity through asymmetric synthesis allows for the fine-tuning of a drug's pharmacological profile, maximizing efficacy while minimizing off-target effects.
Prevalence in Nature and Medicine
The pyrrolidine scaffold is a recurring motif in a wide array of natural products, particularly alkaloids isolated from plants and microorganisms.[5] Notable examples include nicotine, which has a range of biological activities, and various antimicrobial and anticancer compounds.[5][7] This natural prevalence has inspired medicinal chemists to incorporate the pyrrolidine ring into synthetic drug molecules. Consequently, it is a key structural component in numerous FDA-approved drugs for a wide range of conditions, including hypertension (e.g., Captopril, Enalapril), bacterial infections (e.g., Clindamycin), and epilepsy (e.g., Levetiracetam).[1][8]
Chapter 2: Synthetic Avenues to Pyrrolidine-Containing Scaffolds
The ability to efficiently and stereoselectively synthesize substituted pyrrolidines is fundamental to their use in drug discovery. A variety of synthetic methods have been developed, ranging from classical name reactions to modern catalytic asymmetric transformations.
Classical and Modern Synthetic Routes
Historically, methods like the Paal-Knorr synthesis provided access to pyrrole derivatives, which could then be reduced. However, for creating the complex, stereochemically defined pyrrolidines needed for modern drug candidates, more sophisticated methods are required. Among the most powerful and versatile of these is the [3+2] cycloaddition reaction , particularly involving azomethine ylides.[9] This atom-economical reaction allows for the rapid construction of the five-membered ring while simultaneously creating multiple stereocenters with a high degree of control.[9][10]
Other important modern strategies include:
-
Asymmetric aza-Michael additions: This method involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, followed by cyclization.[11]
-
Ring-closing metathesis (RCM): RCM has proven to be a valuable tool for the synthesis of pyrrolidines from acyclic diene precursors.
-
Functionalization of proline: The naturally occurring amino acid L-proline is an inexpensive and readily available chiral starting material for the synthesis of a wide variety of substituted pyrrolidines.[12]
Asymmetric Synthesis: The Key to Stereocontrol
Given the profound impact of stereochemistry on biological activity, asymmetric synthesis is paramount.[13][14] Chiral catalysts, such as those based on copper, silver, or organocatalysts, are frequently employed in [3+2] cycloaddition reactions to achieve high enantioselectivity.[15][16] Similarly, chiral auxiliaries can be used to direct the stereochemical outcome of a reaction, which are then cleaved to yield the desired enantiomerically pure product.[13]
Experimental Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for the synthesis of enantioenriched pyrrolidines, a testament to the power of modern synthetic methods.[15]
Objective: To synthesize a chiral pyrrolidine derivative via a copper-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene.
Materials:
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf)₂·C₇H₈
-
Chiral ligand (e.g., a chiral phosphine or bisoxazoline)
-
Iminoester (azomethine ylide precursor)
-
Electron-deficient alkene (e.g., dimethyl maleate)
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the copper(I) source and the chiral ligand in anhydrous DCM. Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: To the catalyst solution, add the electron-deficient alkene.
-
Slow Addition: Dissolve the iminoester in anhydrous DCM and add it to the reaction mixture dropwise via a syringe pump over a period of 4-6 hours. The slow addition is crucial to maintain a low concentration of the azomethine ylide, minimizing side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified pyrrolidine derivative by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Causality: The choice of a copper(I) catalyst paired with a chiral ligand is deliberate; this system forms a chiral Lewis acid complex that coordinates to the reactants, creating a chiral environment that dictates the facial selectivity of the cycloaddition, leading to a highly enantioenriched product.[15]
Chapter 3: The Pyrrolidine Scaffold as a Pharmacophore
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The pyrrolidine ring is an exceptional pharmacophore, capable of engaging in a multitude of interactions with diverse biological targets.
Mimicking Natural Ligands
One of the key reasons for the success of the pyrrolidine scaffold is its ability to mimic the structure of the amino acid proline . Proline's unique cyclic structure plays a critical role in protein structure and function, often found in the active sites of enzymes or at receptor binding interfaces. By incorporating a pyrrolidine ring, medicinal chemists can design molecules that effectively mimic these natural interactions. This is particularly evident in the design of inhibitors for enzymes that process proline-containing substrates, such as dipeptidyl peptidase-4 (DPP-4).[1]
Case Study: The Role of Pyrrolidine in DPP-4 Inhibitors (Gliptins)
The "gliptin" class of drugs (e.g., Vildagliptin, Saxagliptin) are potent inhibitors of the DPP-4 enzyme and are widely used for the treatment of type 2 diabetes. The mechanism of DPP-4 involves the cleavage of incretin hormones, which are responsible for regulating blood glucose levels.
The pyrrolidine moiety in these inhibitors is crucial for their efficacy.[1] It is designed to fit snugly into the S1 subpocket of the DPP-4 active site, which has a preference for proline residues. The nitrogen atom of the pyrrolidine ring forms a key covalent bond or strong ionic interaction with residues in the catalytic triad of the enzyme (specifically Ser630), leading to potent and long-lasting inhibition.[17]
Chapter 4: Therapeutic Applications Across Disease Areas
The versatility of the pyrrolidine scaffold is demonstrated by its presence in drugs targeting a wide range of diseases.
Central Nervous System (CNS) Disorders
The pyrrolidine ring is a common feature in drugs acting on the CNS. Its ability to cross the blood-brain barrier (when appropriately functionalized) and interact with various receptors and ion channels makes it a valuable scaffold in this area.[5]
-
Anticonvulsants: Levetiracetam and Brivaracetam are widely used antiepileptic drugs. While their exact mechanism is still being fully elucidated, they are known to bind to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[8]
-
Antipsychotics and Antidepressants: Certain atypical antipsychotics and antidepressants incorporate the pyrrolidine motif to achieve desired receptor binding profiles (e.g., at dopamine and serotonin receptors).
-
Neuroprotection: Pyrrolidine derivatives have been investigated as sodium channel blockers for the treatment of ischemic stroke.[18]
Oncology
In cancer therapy, the pyrrolidine scaffold is found in a variety of agents with different mechanisms of action.[19][20]
-
Enzyme Inhibitors: Many kinase inhibitors designed to block aberrant signaling pathways in cancer cells feature a pyrrolidine ring to ensure proper orientation and binding within the ATP-binding pocket of the target kinase.[17]
-
DNA Binding Agents: Some pyrrolidine-containing natural products and their synthetic analogs exhibit anticancer activity by intercalating with DNA or inhibiting enzymes involved in DNA replication and repair, such as topoisomerases.[7]
-
Spiro-pyrrolidines: Spirocyclic pyrrolidines, which have a carbon atom shared between two rings, are gaining attention in oncology due to their rigid, three-dimensional structures that can lead to highly selective interactions with targets like MDM2 and GPX4.[1][21]
Infectious Diseases
The pyrrolidine scaffold is a key component of several antimicrobial and antiviral drugs.
-
Antibacterials: The lincosamide antibiotic Clindamycin contains a substituted pyrrolidine ring and is effective against a range of anaerobic and Gram-positive bacteria by inhibiting protein synthesis.[1]
-
Antivirals: Pyrrolidine derivatives have been developed as potent inhibitors of viral proteases, such as the Hepatitis C Virus (HCV) NS3/4A protease (e.g., Telaprevir) and NS5A protein (e.g., Ombitasvir), which are essential for viral replication.[17]
Data Table: Pyrrolidine-Containing Drugs and Their Indications
| Drug Name | Therapeutic Class | Primary Indication |
| Captopril | ACE Inhibitor | Hypertension, Heart Failure |
| Enalapril | ACE Inhibitor | Hypertension, Heart Failure |
| Vildagliptin | DPP-4 Inhibitor | Type 2 Diabetes |
| Levetiracetam | Anticonvulsant | Epilepsy |
| Clindamycin | Lincosamide Antibiotic | Bacterial Infections |
| Aniracetam | Nootropic | Cognitive Disorders |
| Procyclidine | Anticholinergic | Parkinson's Disease |
| Daridorexant | Orexin Receptor Antagonist | Insomnia |
This table is a representative, not exhaustive, list of drugs containing the pyrrolidine scaffold.[1][22]
Chapter 5: Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing a lead compound into a clinical candidate. For pyrrolidine-containing molecules, SAR exploration often focuses on the impact of ring substitution, stereochemistry, and conformational effects.[23][24]
Impact of Ring Substitution and Stereochemistry
The position, nature, and stereochemistry of substituents on the pyrrolidine ring can dramatically alter a compound's biological activity.[19][24]
-
Positional Isomerism: Moving a substituent from the 2-position to the 3-position, for example, can completely change the binding mode and potency of a molecule.
-
Stereoisomerism: As discussed earlier, enantiomers and diastereomers often have vastly different activities. A comprehensive SAR campaign must involve the synthesis and testing of multiple stereoisomers to identify the optimal configuration for the target.[3][5]
-
Nature of Substituents: The introduction of different functional groups (e.g., lipophilic, polar, hydrogen-bonding) allows for the probing of different regions of the binding pocket to enhance affinity and selectivity.
Pyrrolidine as a Conformational Constraint
The non-planar nature of the pyrrolidine ring can be used to lock a molecule into a specific, biologically active conformation.[5] By strategically placing substituents, medicinal chemists can restrict the rotation of appended side chains, pre-organizing them for optimal interaction with the target protein. This can lead to a significant increase in binding affinity by reducing the entropic penalty of binding.
Logical Workflow for Pyrrolidine SAR Exploration
A systematic approach is essential for efficiently navigating the chemical space around a pyrrolidine-based hit compound.
Chapter 6: Future Perspectives and Emerging Roles
The role of the pyrrolidine scaffold in drug discovery is continually evolving, finding applications in cutting-edge therapeutic modalities.
Pyrrolidine in PROTACs and Molecular Glues
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein rather than just inhibiting it.[25] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's composition and length are critical for the PROTAC's efficacy.[26] Pyrrolidine rings are increasingly being incorporated into these linkers to impart favorable physicochemical properties, such as solubility and conformational rigidity, and to achieve the optimal spatial orientation for ternary complex formation.[25] For instance, hydroxyproline-based molecules are among the most potent ligands for the VHL E3 ligase, a commonly used "anchor" in PROTAC design.[25]
Bioisosteric Replacements and Scaffold Hopping
While the pyrrolidine ring is highly effective, drug discovery programs often explore bioisosteric replacements to modulate properties or secure intellectual property. Scaffold hopping involves replacing the core pyrrolidine structure with another motif that maintains the key pharmacophoric features. Understanding the precise role of the pyrrolidine in a given drug-target interaction is essential for designing successful bioisosteres or alternative scaffolds.
Conclusion
The pyrrolidine scaffold is a testament to the power of a well-chosen heterocyclic core in drug design. Its unique combination of three-dimensional structure, stereochemical complexity, and favorable physicochemical properties has solidified its status as a truly privileged scaffold. From its origins in natural products to its central role in modern synthetic pharmaceuticals, the pyrrolidine ring provides a versatile and robust platform for interacting with a vast array of biological targets. As drug discovery moves into new modalities like targeted protein degradation, the adaptability and proven track record of the pyrrolidine scaffold ensure that it will remain an indispensable tool for medicinal chemists for the foreseeable future.
References
-
Li Petri, G., Raimondi, M. V., Spano, V., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5). [Link]
-
Raimondi, M. V., Li Petri, G., Spano, V., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
-
Wang, Z., et al. (2022). Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. Organic Letters. [Link]
-
Valdez-Chavez, F., et al. (2021). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. National Institutes of Health. [Link]
-
Smith, C. A., et al. (2021). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]
-
Wang, C., et al. (2020). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. National Institutes of Health. [Link]
-
Carretero, J. C., et al. (2014). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. [Link]
-
Sahu, R. K., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium. [Link]
-
Trost, B. M., & Zhang, Y. (2020). Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular SN2′ Reaction. ACS Publications. [Link]
-
Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]
-
Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Semantic Scholar. [Link]
-
Gribble, G. W. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health. [Link]
-
Sahu, R. K., et al. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. Results in Chemistry. [Link]
-
Rasal, V. P., & Piste, P. B. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. National Institutes of Health. [Link]
-
ResearchGate. (2022). FDA-approved pyrrolidine-containing drugs in 2022. [Link]
-
Scott, J. D., et al. (2013). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central. [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
ResearchGate. (2025). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). [Link]
-
ResearchGate. Representative FDA-approved pyrrolidine-containing drugs. [Link]
-
Drugs.com. List of Pyrrolidine anticonvulsants. [Link]
-
ResearchGate. Pyrrolidine-based marketed drugs. [Link]
-
ACS Publications. (2025). Modular PROTAC/IMiD Bifunctional Molecule Design for the Degradation of Synergistic Targets in the Treatment of Lymphoma. [Link]
-
MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]
-
Gribble, G. W. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Zengerle, M., et al. (2018). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective Von Hippel-Lindau (VHL) Based Dual Degrader of BRD9 and BRD7. Semantic Scholar. [Link]
-
Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. PubMed. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health. [Link]
-
Popa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. National Institutes of Health. [Link]
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 8. List of Pyrrolidine anticonvulsants - Drugs.com [drugs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 20. researchgate.net [researchgate.net]
- 21. img01.pharmablock.com [img01.pharmablock.com]
- 22. enamine.net [enamine.net]
- 23. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 1-BOC-Pyrrolidine
An In-Depth Technical Guide to the 1-BOC-Pyrrolidine Moiety for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrrolidine ring stands as a quintessential scaffold, recognized for its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2][3][4] This five-membered saturated heterocycle offers a three-dimensional architecture that is invaluable for exploring pharmacophore space and establishing precise stereochemical interactions with biological targets.[1][5] However, the inherent reactivity of its secondary amine necessitates a strategic approach during complex multi-step syntheses.
This is where the tert-butyloxycarbonyl (BOC) protecting group becomes indispensable. The fusion of these two entities gives rise to the 1-BOC-pyrrolidine moiety, a cornerstone building block in drug discovery. The BOC group effectively "masks" the nucleophilicity of the pyrrolidine nitrogen, converting it into a significantly less reactive carbamate.[6][7] This protection is robust enough to withstand a wide array of non-acidic reaction conditions, yet it can be removed cleanly and efficiently under mild acidic treatment.[8][9] This guide offers a comprehensive exploration of the 1-BOC-pyrrolidine core, detailing its synthesis, reactivity, analytical characterization, and critical applications, providing field-proven insights for its effective implementation in research and development.
Core Principles: Understanding the Moiety's Behavior
Structural and Conformational Characteristics
The 1-BOC-pyrrolidine structure features an sp³-hybridized, non-planar pyrrolidine ring coupled with a planar carbamate functional group. The pyrrolidine ring typically adopts puckered "envelope" or "twist" conformations to minimize steric strain. This non-planarity is a key asset in drug design, contributing to the increased three-dimensional coverage of a molecule, which can enhance binding affinity and selectivity.[1]
The Defining Role of the BOC Group
The utility of the 1-BOC-pyrrolidine moiety is fundamentally dictated by the properties of the BOC protecting group.
-
Amine Protection and Reactivity Attenuation : The primary function of the BOC group is to decrease the nucleophilicity and basicity of the pyrrolidine nitrogen.[6] This prevents unwanted side reactions, such as N-alkylation or acylation, during subsequent synthetic transformations on other parts of the molecule.
-
Chemical Stability and Orthogonality : A major advantage of the BOC group is its stability under a broad range of conditions, including strongly basic and nucleophilic environments, as well as catalytic hydrogenation.[6] This makes it orthogonal to other common amine protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) groups, a crucial feature for complex, multi-step synthetic strategies.[6]
-
Modulation of Ring Reactivity : Beyond simple protection, the BOC group electronically influences the pyrrolidine ring. It facilitates the deprotonation of adjacent α-protons, enabling stereoselective functionalization at the C2 and C5 positions—a transformation that is challenging with an unprotected or differently substituted pyrrolidine.[10][11]
Synthesis and Preparation
The most direct and common method for preparing 1-BOC-pyrrolidine is through the protection of the parent pyrrolidine amine.
Standard Protocol: BOC Protection of Pyrrolidine
This procedure involves the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc₂O), the standard reagent for introducing the BOC group.
Experimental Protocol:
-
Dissolution : Dissolve pyrrolidine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a biphasic mixture with water.[12][13]
-
Base Addition : Add a base, such as triethylamine (TEA) or sodium hydroxide (NaOH), to the solution.[13]
-
Reagent Addition : Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.05–1.2 equivalents) to the stirred mixture. The reaction is often performed at 0 °C and then allowed to warm to room temperature.[12]
-
Reaction Monitoring : Stir the reaction for 1-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting pyrrolidine.[14]
-
Work-up : Upon completion, perform an aqueous work-up to remove the base and other water-soluble byproducts. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 1-BOC-pyrrolidine is often pure enough for subsequent steps, or it can be purified further by distillation or column chromatography.
Causality Behind Choices : The use of a base is crucial to neutralize the proton released from the amine during the reaction, driving the equilibrium towards the product.[13] Boc₂O is an excellent electrophile for this transformation, and its byproduct, a t-butyl carbonate, readily decomposes into carbon dioxide and t-butoxide, making the reaction clean and high-yielding.[13][15]
Reactivity and Key Transformations
The chemical utility of the 1-BOC-pyrrolidine moiety is best demonstrated by its participation in two principal types of reactions: deprotection to reveal the amine and functionalization of the pyrrolidine ring itself.
Deprotection: The Gateway to Functionalization
The removal of the BOC group is arguably the most critical reaction, as it unmasks the amine for further elaboration. This is almost exclusively achieved under acidic conditions.[16]
Mechanism of Acid-Catalyzed Deprotection : The process is initiated by the protonation of the carbamate carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][9] This protonation facilitates the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation, carbon dioxide (which bubbles out of solution), and the protonated amine.[7][16]
Comparative Data on Deprotection Methods
| Reagent/Method | Solvent | Temperature | Typical Reaction Time | Notes & Cautions |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 30 min - 2 hr | Highly effective. TFA is corrosive and must be thoroughly removed.[9] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | Room Temp | 30 min - 4 hr | Yields the hydrochloride salt directly, which can often be precipitated.[12] |
| Hydrochloric Acid (HCl) | Ethyl Acetate | Room Temp | 30 min | A common and efficient method for generating the HCl salt.[12] |
| Aluminum Chloride (AlCl₃) | Acetonitrile/DCM | 0 °C to RT | 1 - 5 hr | Useful for selective cleavage in the presence of other acid-labile groups.[12] |
Standard Protocol: Deprotection with TFA in DCM
-
Dissolution : Dissolve 1-BOC-pyrrolidine (1.0 equivalent) in anhydrous DCM.
-
Acid Addition : Cool the solution to 0 °C in an ice bath and slowly add TFA (5-10 equivalents).
-
Reaction : Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quenching & Work-up : Carefully concentrate the mixture under reduced pressure. The residue can be neutralized with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and extracted with an organic solvent to yield the free amine. Alternatively, the product can be precipitated as a salt.
-
Self-Validation : The evolution of CO₂ gas is a strong indicator that the reaction is proceeding.[9] The formation of the t-butyl cation can lead to side reactions with nucleophilic residues on the substrate; in such cases, a scavenger like anisole or thioanisole may be added.[12][17]
α-Functionalization: Asymmetric Synthesis
A powerful application of the 1-BOC-pyrrolidine moiety is in the enantioselective functionalization at the α-carbon (C2 position). The BOC group is essential for this transformation as it acidifies the α-protons, allowing for deprotonation with a strong base.
A landmark example is the palladium-catalyzed α-arylation of N-Boc-pyrrolidine.[10][11][18] This methodology provides a highly convergent and reliable route to a broad range of functionalized 2-aryl-N-Boc-pyrrolidines, which are valuable chiral building blocks.[10][18]
Experimental Workflow Overview:
-
Asymmetric Deprotonation : N-Boc-pyrrolidine is treated with a strong base like s-butyllithium in the presence of a chiral ligand, such as (-)-sparteine, to form a 2-pyrrolidinolithium species with high enantiomeric ratio.[10][18]
-
Transmetalation : This intermediate is then transmetalated with zinc chloride (ZnCl₂) to generate a more stable and stereochemically rigid 2-pyrrolidinozinc reagent.[10][18]
-
Palladium-Catalyzed Coupling : The organozinc reagent undergoes a Negishi cross-coupling reaction with a variety of aryl halides in the presence of a palladium catalyst (e.g., generated from Pd(OAc)₂ and PtBu₃-HBF₄) to yield the 2-aryl-N-Boc-pyrrolidine product.[10][11]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 4. enamine.net [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. 1-Boc-Pyrrolidine | 86953-79-9 [chemicalbook.com]
- 15. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 18. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in the design of novel therapeutics.[1][2] This five-membered saturated nitrogen heterocycle is a prevalent structural motif in numerous FDA-approved drugs and biologically active natural products.[1][3] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is increasingly sought after to enhance target affinity and specificity while improving physicochemical properties. The tert-butoxycarbonyl (BOC) protecting group offers a robust and versatile handle for synthetic manipulations, making BOC-protected pyrrolidine derivatives invaluable building blocks in the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE, a bifunctional building block with potential applications in drug discovery and development.
Chemical Identity and Commercial Availability
This compound is a substituted pyrrolidine derivative that incorporates a protected amine, an ether linkage, and a carboxylic acid. These features make it a versatile starting material for the synthesis of a variety of more complex molecules.
| Identifier | Value |
| CAS Number | 250681-87-9[4] |
| Molecular Formula | C16H21NO5[4] |
| Molecular Weight | 307.34 g/mol [4] |
| Synonyms | 1-Pyrrolidinecarboxylic acid, 3-(3-carboxyphenoxy)-, 1-(1,1-dimethylethyl) ester; 3-((1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)oxy)benzoic acid[5] |
This compound is commercially available from various chemical suppliers, typically as a white solid. It is often supplied as a racemic mixture or as individual enantiomers, with the (S)-enantiomer being noted for its availability with a purity of ≥98%.
Proposed Synthesis Protocol
Step 1: Williamson Ether Synthesis of tert-Butyl 3-(3-(methoxycarbonyl)phenoxy)pyrrolidine-1-carboxylate
This initial step involves the formation of the ether bond between a chiral or racemic 1-BOC-3-hydroxypyrrolidine and methyl 3-hydroxybenzoate. The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a suitable alkyl or aryl halide/pseudohalide. In this case, the alkoxide is generated from the hydroxyl group of the pyrrolidine derivative.
Reaction Scheme:
Caption: Williamson Ether Synthesis to form the ether linkage.
Experimental Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Alkoxide Formation: Add 1.0 equivalent of 1-BOC-3-hydroxypyrrolidine to the solvent. Cool the mixture to 0 °C in an ice bath. Carefully add 1.1 to 1.2 equivalents of a strong base, such as sodium hydride (NaH), portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, to ensure complete formation of the alkoxide.
-
Ether Formation: In a separate flask, dissolve 1.0 equivalent of methyl 3-hydroxybenzoate in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirring alkoxide solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude ester by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure tert-butyl 3-(3-(methoxycarbonyl)phenoxy)pyrrolidine-1-carboxylate.
Step 2: Hydrolysis of the Methyl Ester to Yield this compound
The final step is the saponification (base-catalyzed hydrolysis) of the methyl ester to the corresponding carboxylic acid.
Reaction Scheme:
Caption: Hydrolysis of the methyl ester to the carboxylic acid.
Experimental Protocol:
-
Dissolution: Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-3 equivalents), to the solution. Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or hexanes to remove any non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with a dilute acid, such as 1M hydrochloric acid (HCl). The carboxylic acid product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is not widely available in the public domain. The following are expected properties and the analytical techniques required for their determination:
-
Appearance: Expected to be a white to off-white solid.
-
Melting Point: To be determined experimentally by techniques such as differential scanning calorimetry (DSC) or a standard melting point apparatus.
-
Solubility: Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Solubility in aqueous solutions is likely to be pH-dependent due to the carboxylic acid moiety.
-
NMR Spectroscopy (¹H and ¹³C): Would provide detailed structural information, confirming the presence of the BOC group, the pyrrolidine ring, the aromatic ring, and the connectivity of the fragments.
-
Mass Spectrometry (MS): Would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Potential Applications in Drug Discovery and Medicinal Chemistry
While no specific biological activities or applications have been reported for this compound, its structural features suggest its potential as a valuable building block in several areas of drug discovery. The broader class of 3-aryloxypyrrolidine derivatives has shown promise in various therapeutic areas.
As a Scaffold for Novel Therapeutics
The bifunctional nature of this molecule, with a protected amine and a carboxylic acid, allows for diverse synthetic elaborations.
-
Amide Coupling: The carboxylic acid can be readily coupled with a wide range of amines to generate a library of amides. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).
-
Deprotection and Functionalization: The BOC-protecting group can be removed under acidic conditions to reveal the secondary amine of the pyrrolidine ring. This amine can then be further functionalized through reactions such as N-alkylation, N-acylation, or reductive amination to introduce additional diversity.
Caption: Synthetic utility of this compound.
Potential Biological Targets
Based on the activity of structurally related compounds, derivatives of this compound could be investigated for activity against a range of biological targets:
-
G-Protein Coupled Receptors (GPCRs): Aryloxyalkylamine motifs are common in ligands for various GPCRs.
-
Kinases: The pyrrolidine scaffold is a key component of many kinase inhibitors.[2]
-
Ion Channels: Substituted pyrrolidines have been explored as modulators of various ion channels.
-
Antibacterial Agents: The pyrrolidine core is present in a number of antibacterial compounds.[6]
Conclusion
This compound is a commercially available and synthetically accessible building block that holds considerable potential for medicinal chemistry and drug discovery. Its bifunctional nature allows for the creation of diverse chemical libraries for screening against a multitude of biological targets. While specific biological data for this compound is currently lacking in the public domain, the well-established importance of the pyrrolidine scaffold and related aryloxy derivatives provides a strong rationale for its exploration in the development of novel therapeutic agents. Further research is warranted to synthesize and evaluate derivatives of this compound to unlock its full potential in the field of drug discovery.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]
-
Skvortsov, D., et al. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Molecules, 28(22), 7531. [Link]
-
Andriichuk, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 984. [Link]
-
Khan, I., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Results in Pharma Sciences, 13, 100491. [Link]
- Google Patents. A process for the preparation of tert-butyl (r)
-
PubChem. tert-Butyl 3-oxopyrrolidine-1-carboxylate. [Link]
-
Yanni, A. S., et al. (2016). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. Journal of Applicable Chemistry, 5(4), 833-840. [Link]
-
Andriichuk, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 984. [Link]
-
Organic Syntheses. β-KETOESTER FORMATION. [Link]
-
Kisel, A. A., et al. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Molecules, 27(6), 1863. [Link]
Sources
- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. enamine.net [enamine.net]
- 4. 250681-87-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of Novel Derivatives from 1-BOC-3-(3-carboxy-phenoxy)-pyrrolidine: An Application Guide for Drug Discovery
Introduction: The Strategic Value of the Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in modern drug discovery, appearing in numerous FDA-approved pharmaceuticals. Its three-dimensional structure allows for the exploration of chemical space in ways that flat aromatic rings cannot, often leading to improved binding affinity and selectivity for biological targets.[1][2] The specific starting material, 1-BOC-3-(3-carboxy-phenoxy)-pyrrolidine, offers a versatile platform for the synthesis of diverse compound libraries. The tert-butoxycarbonyl (BOC) protecting group provides a stable yet readily cleavable handle to control reactivity at the pyrrolidine nitrogen, while the carboxylic acid moiety serves as a prime attachment point for a variety of functional groups, most notably through the formation of amide and ester linkages.[3][4]
Derivatives of 3-(pyrrolidin-3-yloxy)benzoic acid have shown potential as sodium channel blockers for the treatment of ischemic stroke, highlighting the therapeutic relevance of this molecular framework.[5] This guide provides detailed, field-proven protocols for the synthesis of amide and ester derivatives from this compound, as well as the subsequent deprotection of the BOC group to yield the free amine, a critical step for further functionalization or for revealing the final bioactive compound.
Core Synthetic Strategies: Amide and Ester Bond Formation
The primary route to derivatizing this compound is through the activation of its carboxylic acid group, followed by nucleophilic attack by an amine or an alcohol. The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity while minimizing side reactions.
I. Synthesis of Amide Derivatives via Amide Coupling Reactions
Amide bond formation is a cornerstone of medicinal chemistry. The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.
The general mechanism involves the activation of the carboxylic acid by a coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond. Common classes of coupling reagents include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU). The addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and reduce racemization.
Caption: General workflow for amide bond formation.
This protocol describes a standard and widely used method for amide coupling that is effective for a broad range of substrates.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add the desired amine (1.1 eq) and HOBt (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Add DIPEA (2.0 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
If DCM was used as the solvent, separate the organic layer. If DMF was used, extract the aqueous mixture with ethyl acetate (3 x volume).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 1: Representative Reagents and Conditions for Amide Synthesis
| Parameter | Condition | Rationale |
| Coupling Reagent | EDC/HOBt | Forms a highly reactive O-acylisourea intermediate; HOBt minimizes racemization. |
| Base | DIPEA | A non-nucleophilic base to neutralize the HCl salt of EDC and facilitate the reaction. |
| Solvent | Anhydrous DCM or DMF | Aprotic solvents that are good at dissolving the reactants. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction, followed by stirring at room temperature for completion. |
| Stoichiometry | Amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq) | A slight excess of the amine and coupling reagents ensures complete consumption of the starting carboxylic acid. |
II. Synthesis of Ester Derivatives via Esterification
Esterification of the carboxylic acid group provides another avenue for creating a diverse library of derivatives. Similar to amide synthesis, direct esterification with an alcohol is often slow and requires a catalyst.
A common and mild method for esterification involves the use of a carbodiimide, such as DCC or EDC, in the presence of a catalytic amount of a nucleophilic catalyst, typically 4-(Dimethylamino)pyridine (DMAP). The carbodiimide activates the carboxylic acid, which then reacts with the alcohol to form the ester.
Caption: General workflow for carbodiimide-mediated esterification.
This protocol is suitable for the esterification of the title compound with a range of primary and secondary alcohols.
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol, benzyl alcohol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the desired alcohol (1.5 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.5 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 2: Representative Reagents and Conditions for Ester Synthesis
| Parameter | Condition | Rationale |
| Activating Agent | EDC | Efficiently activates the carboxylic acid for nucleophilic attack. |
| Catalyst | DMAP (catalytic) | A highly nucleophilic catalyst that accelerates the esterification. |
| Solvent | Anhydrous DCM | Aprotic solvent that is suitable for this reaction. |
| Temperature | 0 °C to Room Temp. | Controls the initial reaction rate and allows for completion at ambient temperature. |
| Stoichiometry | Alcohol (1.5 eq), EDC (1.5 eq), DMAP (0.1 eq) | An excess of the alcohol and activating agent drives the reaction to completion. |
Post-Synthesis Modification: BOC Deprotection
For many applications, the BOC protecting group on the pyrrolidine nitrogen needs to be removed to either yield the final active compound or to allow for further functionalization of the secondary amine.
The BOC group is labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.
Caption: General mechanism of BOC deprotection.
This is a standard and highly effective method for BOC deprotection.
Materials:
-
BOC-protected pyrrolidine derivative
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the BOC-protected pyrrolidine derivative in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise (typically 20-50% v/v in DCM).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.
-
Further purification can be performed by crystallization or chromatography if necessary.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel derivatives with significant potential in drug discovery. The protocols outlined in this guide provide robust and reproducible methods for the synthesis of amide and ester derivatives, as well as for the subsequent removal of the BOC protecting group. By carefully selecting the appropriate coupling reagents, catalysts, and reaction conditions, researchers can efficiently generate diverse libraries of compounds for biological screening and lead optimization.
References
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
-
Kim, D., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230-4234. [Link]
-
Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. Retrieved from [Link]
-
Zare, A., & Meraj, F. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
-
Siddiqui, A. A., et al. (2014). Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants. European Journal of Medicinal Chemistry, 85, 455-461. [Link]
-
Pais, J. P., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals (Basel), 15(9), 1109. [Link]
-
PubChem. (n.d.). 1-Boc-3-aminopyrrolidine. Retrieved from [Link]
-
PubChem. (n.d.). 1-Boc-3-pyrrolidinol. Retrieved from [Link]
- Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
-
Ivanova, A., et al. (2026). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Molecules, 31(2), 240. [Link]
-
Goti, C., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. J Org Chem, 86(17), 11849-11856. [Link]
-
Bako, E., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 29(3), 698. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE as a Chemical Intermediate
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth look at 1-BOC-3-(3-carboxy-phenoxy)-pyrrolidine, a versatile chemical intermediate. The content is structured to deliver not just procedural steps but also the scientific reasoning behind them, ensuring a comprehensive understanding for its application in research and development.
Foundational Overview: A Bifunctional Building Block
This compound is a key bifunctional molecule in medicinal chemistry, featuring a pyrrolidine ring protected by a tert-butyloxycarbonyl (BOC) group and a phenoxy moiety bearing a carboxylic acid. This unique structure allows for selective, sequential reactions at two distinct points, making it a valuable scaffold for constructing complex molecules. The pyrrolidine ring is a common motif in over 20 FDA-approved drugs, highlighting its importance as a "privileged structure" in drug design.[1][2][3]
The BOC protecting group on the pyrrolidine nitrogen is stable under many reaction conditions but can be readily removed with acid.[4] This allows for late-stage modifications at the nitrogen atom. The carboxylic acid group provides a reactive site for forming amide bonds, esters, or other functionalities.
Core Applications in Drug Discovery
The structural elements of this compound make it a valuable starting material for synthesizing targeted therapies, particularly enzyme inhibitors and receptor antagonists.
-
Enzyme Inhibitors: The pyrrolidine scaffold can mimic natural substrates, while the phenoxy-carboxy portion can be modified to interact with specific amino acid residues in an enzyme's active site. This has been demonstrated in the development of kinase inhibitors, such as those targeting Spleen Tyrosine Kinase (Syk), a key player in inflammatory diseases.[1]
-
Receptor Antagonists: The rigid pyrrolidine core and the customizable phenoxy arm can be elaborated to create potent and selective antagonists for various receptors, including kappa opioid receptors and CCR5 receptors.[5][6]
Experimental Protocols: From Theory to Practice
3.1. General Handling and Storage
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. For extended periods, refrigeration at room temperature is recommended.[7]
-
Safety: Always use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Conduct all manipulations in a certified fume hood.
3.2. Protocol 1: Amide Bond Formation via Carbodiimide Coupling
A frequent and critical transformation involving this intermediate is the formation of an amide bond with a primary or secondary amine.
Experimental Workflow: Amide Coupling
Caption: General workflow for amide coupling.
Materials:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Carboxylic acid source |
| Amine | 1.1-1.2 | Nucleophile |
| EDC (or HATU, PyBOP) | 1.2-1.5 | Coupling agent |
| HOBt | 1.2 | Additive to suppress racemization |
| DIPEA | 2.0-3.0 | Non-nucleophilic base |
| Anhydrous DMF or DCM | - | Solvent |
Detailed Procedure:
-
Preparation: In an inert atmosphere, dissolve this compound (1.0 eq) and the desired amine (1.1-1.2 eq) in anhydrous DMF or DCM.
-
Reagent Addition: Add HOBt (1.2 eq) and DIPEA (2.0-3.0 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Coupling: Slowly add the coupling agent (e.g., EDC, 1.2-1.5 eq) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress using TLC or LC-MS.[8]
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with a 5% LiCl solution (to remove DMF), followed by brine.[8]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.[8]
3.3. Protocol 2: BOC-Deprotection
This protocol details the removal of the BOC group to expose the pyrrolidine nitrogen for further functionalization.
Experimental Workflow: BOC-Deprotection
Caption: General workflow for BOC-deprotection.
Materials:
| Reagent | Concentration/Amount | Purpose |
| BOC-protected Pyrrolidine Derivative | 1.0 eq | Starting Material |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM | Deprotecting agent |
| or 4M HCl in Dioxane | Excess | Alternative deprotecting agent |
| Dichloromethane (DCM) | - | Solvent |
Detailed Procedure:
-
Preparation: Dissolve the BOC-protected starting material in DCM.
-
Acid Addition: Cool the solution to 0 °C and add the acidic solution (TFA in DCM or 4M HCl in dioxane) dropwise.[4][9]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.[4]
-
Work-up: Remove the solvent and excess acid under reduced pressure. Co-evaporate with a suitable solvent like toluene to ensure complete removal of residual acid.
-
Isolation: Triturate the residue with diethyl ether to precipitate the ammonium salt. Collect the solid by filtration and dry under vacuum.
Mechanistic Insights
Amide Coupling: The reaction is initiated by the activation of the carboxylic acid by a coupling agent like EDC, forming a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond. HOBt acts as an additive to form an active ester, which is less susceptible to racemization.
BOC-Deprotection: The acid-catalyzed removal of the BOC group begins with the protonation of the carbamate oxygen. This is followed by the fragmentation of the protonated intermediate to yield the free amine, carbon dioxide, and a stable tert-butyl cation.[4]
Troubleshooting and Considerations
| Issue | Potential Cause(s) | Suggested Solutions |
| Low Amide Coupling Yield | Incomplete activation of the carboxylic acid, steric hindrance. | Increase the amount of coupling agent, extend reaction time, or gently heat the reaction. |
| Epimerization in Chiral Compounds | Racemization of the activated carboxylic acid. | Use HOBt or another racemization suppressant; maintain low reaction temperatures. |
| Incomplete BOC-Deprotection | Insufficient acid or reaction time. | Increase the acid concentration or prolong the reaction time, monitoring closely. |
| Side Reactions in Deprotection | Acid-sensitive functional groups on the molecule. | Consider milder deprotection methods, such as using oxalyl chloride in methanol.[10] |
Conclusion
This compound is a powerful and versatile intermediate in the synthesis of complex organic molecules. A thorough understanding of its reactivity and the appropriate reaction protocols is essential for its successful application in drug discovery and development. The methodologies outlined in this guide provide a solid foundation for researchers to leverage the full potential of this valuable building block.
References
- BenchChem. (2025). Experimental protocol for Boc deprotection of (S)-3-Acetyl-1-Boc-pyrrolidine.
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.
- PubChem. 1-Boc-3-pyrrolidinol.
- BenchChem. (2025).
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).
- Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10...
- ChemicalBook. This compound Product Description.
- ChemScene. This compound.
- Advanced ChemBlocks. 1-Boc-3-(carboxymethoxy)-pyrrolidine 95%.
- Chem-Impex. (R-(-)-Boc-3-pyrrolidinol.
- Fisher Scientific. Amide Synthesis.
- Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. (2024). MDPI.
- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (2021).
- Enamine. Synthesis of unique pyrrolidines for drug discovery.
- Synthesis process of 1-N-BOC-3-hydroxypyrrolidine. (2011).
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021).
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020).
- Application of Bicyclic Pyrrolidine in Drug Development. (2022). BLDpharm.
- BenchChem. (2025).
- C-Substituted Pyrrolidines from Life Chemicals Inspiring Your Drug Discovery Endeavour!. (2020). Life Chemicals.
- ChemicalBook. N-Boc-3-pyrrolidinone synthesis.
- Enantioselective synthesis of (S)
- Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2, -. (2008). PubMed.
- 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 1: discovery of the pyrrolidine scaffold and determination of its stereochemical requirements. (2001). PubMed.
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
- Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists. (2011). PubMed.
- Synthesis of pyridoxal phosphate derivatives with antagonist activity
- Discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as selective kappa opioid receptor antagonists. (2013). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. enamine.net [enamine.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 1: discovery of the pyrrolidine scaffold and determination of its stereochemical requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 250681-87-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Expanding the Peptidic Universe with Novel Scaffolds
An In-Depth Guide to the Application of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE in Peptide Synthesis
The chemical synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), has become a cornerstone of drug discovery and biochemical research.[1][] While the 20 proteinogenic amino acids offer a vast combinatorial space, the incorporation of non-canonical amino acids (ncAAs) and synthetic scaffolds provides a critical avenue for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[3][4][5]
This compound emerges as a uniquely valuable building block in this context. It is not a traditional amino acid but rather a bifunctional scaffold designed to introduce specific structural and functional motifs into a peptide sequence. Its structure consists of a pyrrolidine ring, protected at the nitrogen with a tert-butyloxycarbonyl (BOC) group, and linked via a phenoxy ether to a carboxylic acid. This arrangement allows it to be coupled to the N-terminus of a growing peptide chain, introducing a constrained, non-peptidic element.
The integration of such pyrrolidine-based scaffolds is a proven strategy in medicinal chemistry.[6][7] The pyrrolidine ring imparts conformational rigidity, which can lock a peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity.[8][9][10] Furthermore, as a non-natural moiety, it enhances resistance to enzymatic degradation by proteases, thereby improving the peptide's in vivo half-life.[8][11]
This guide provides a detailed technical overview, application notes, and a step-by-step protocol for the efficient incorporation of this compound into synthetic peptides using modern SPPS methodologies.
Physicochemical Properties and Structural Data
A thorough understanding of the building block's properties is fundamental to its successful application.
| Property | Value | Source |
| Chemical Name | This compound | [12] |
| Synonym | 3-((1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)oxy)benzoic acid | [12] |
| CAS Number | 250681-87-9 | [12][13] |
| Molecular Formula | C₁₆H₂₁NO₅ | [12] |
| Molecular Weight | 307.34 g/mol | [12] |
| Appearance | Typically a white to off-white solid | Generic |
| Solubility | Soluble in common organic solvents like DMF, DCM, and NMP. Insoluble in water. | [14] |
Visualizing the Core Components
To effectively utilize this molecule, it is essential to visualize its structure and the overall synthetic workflow.
Application Protocol: Solid-Phase Synthesis
This protocol details the procedure for coupling this compound to the N-terminus of a peptide chain assembled using standard Fmoc/tBu solid-phase chemistry.
Principle of the Method
The synthesis begins with a fully assembled peptide chain on a solid support, from which the final N-terminal Fmoc protecting group has been removed, exposing a free primary amine. The carboxylic acid of this compound is then activated in situ using a suitable peptide coupling reagent and allowed to react with the resin-bound amine to form a stable amide bond. The BOC group on the pyrrolidine ring is orthogonal to the Fmoc/tBu strategy; it remains intact during the piperidine-mediated Fmoc deprotection steps but is efficiently removed during the final acidolytic cleavage (e.g., with trifluoroacetic acid, TFA), along with the side-chain protecting groups.[][16]
Materials and Reagents
-
Peptide-resin with a free N-terminus
-
This compound
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU. HATU is recommended for potentially hindered couplings.[17]
-
Base: N,N-Diisopropylethylamine (DIPEA or DIEA)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Washing Solvents: Methanol (MeOH), Diethyl ether
-
Monitoring: Ninhydrin (Kaiser) test kit[1]
-
Cleavage Cocktail: Reagent B (TFA:Phenol:H₂O:Triisopropylsilane, 88:5:5:2 v/v/v/v) or similar standard cocktail appropriate for the peptide sequence.[1]
Step-by-Step Experimental Protocol
1. Resin Preparation and Swelling: a. Start with the peptide-resin immediately following the final N-terminal Fmoc-deprotection and subsequent DMF washes. b. If the resin is dry, swell it in DMF for 30 minutes in a suitable reaction vessel with gentle agitation.
2. Activation of the Carboxylic Acid: a. In a separate vial, dissolve 3 equivalents (eq.) of this compound and 2.9 eq. of HATU in a minimal amount of DMF. b. Add 6 eq. of DIPEA to the activation mixture.[1] c. Vortex the mixture for 1-2 minutes. The solution may change color, indicating the formation of the activated ester. This pre-activation step is critical for ensuring high coupling efficiency.
3. Coupling to the Peptide-Resin: a. Drain the DMF from the swollen peptide-resin. b. Immediately add the activated solution from step 2 to the resin. c. Ensure the resin is fully submerged and agitate the mixture at room temperature for 2-4 hours. For sterically demanding sequences, the reaction time can be extended or a double coupling can be performed.[1]
4. Monitoring the Coupling Reaction: a. After the coupling period, take a small sample of the resin beads (approx. 1-2 mg). b. Wash the beads thoroughly with DMF and DCM. c. Perform a Kaiser (ninhydrin) test.[1]
- Negative Result (Yellow/Colorless Beads): The coupling is complete. Proceed to step 5.
- Positive Result (Blue/Purple Beads): The coupling is incomplete. Drain the reaction vessel and repeat steps 2 and 3 (a "double couple").
5. Washing: a. Once the coupling is complete, drain the reaction solution. b. Wash the resin extensively to remove all excess reagents and byproducts. A typical washing sequence is:
- DMF (3 times)
- DCM (3 times)
- MeOH (2 times)
- DCM (3 times) c. Dry the resin under a stream of nitrogen or in a vacuum desiccator.
6. Cleavage and Global Deprotection: a. Place the dried, modified peptide-resin in a cleavage vessel. b. Add the appropriate cleavage cocktail (e.g., Reagent B, typically 10 mL per gram of resin).[1] c. Gently swirl the mixture at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes all acid-labile protecting groups, including the BOC group on the pyrrolidine and side-chain groups like tBu, Trt, and Pbf.
7. Peptide Precipitation, Isolation, and Purification: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether (at least 10x the volume of the filtrate).[1] c. A white precipitate should form. Place the tube at -20°C for at least 30 minutes to maximize precipitation. d. Centrifuge the mixture to pellet the peptide. e. Decant the ether, wash the pellet with fresh cold ether to remove scavengers, and re-centrifuge. f. Dry the crude peptide pellet under vacuum. g. Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (e.g., LC-MS).
Troubleshooting and Scientific Considerations
| Challenge | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance from the peptide sequence or the scaffold.- Insufficient activation time or reagent concentration.- Deactivated coupling reagents. | - Perform a second coupling ("double couple").- Increase reaction time to 4-6 hours.- Ensure use of high-reactivity coupling reagents like HATU or COMU.- Use fresh, high-quality reagents and anhydrous DMF. |
| Low Final Yield | - Incomplete coupling leading to truncated sequences.- Premature cleavage of peptide from the resin.- Poor precipitation or loss during workup. | - Optimize the coupling step as described above.- Ensure the correct linker and synthesis strategy are used for the resin.- Ensure the ether is sufficiently cold and allow adequate time for precipitation. |
| Unexpected Side Products | - Racemization during activation.- Side reactions with sensitive amino acid residues during final cleavage. | - Use coupling reagents containing racemization suppressants like HATU (which forms HOAt esters).[17][18]- Optimize the cleavage cocktail with appropriate scavengers for the specific peptide sequence (e.g., TIS for Trp, EDT for Cys). |
Conclusion
This compound is a powerful and versatile tool for the synthesis of advanced peptidomimetics. By functioning as an N-terminal capping agent, it introduces a conformationally constrained, metabolically stable scaffold that can significantly enhance the therapeutic potential of a peptide lead. The protocol described herein, grounded in the principles of orthogonal Fmoc/tBu chemistry, provides a robust framework for its successful incorporation. Careful execution, particularly in the activation and monitoring steps, will ensure high yields of the desired modified peptide, paving the way for novel discoveries in drug development and chemical biology.
References
- BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem Scientific.
- Lee, Y. S. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. MilliporeSigma.
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–801. [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]
-
Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(9), 1184-1193. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of (S)-3-Hydroxypyrrolidine Hydrochloride in Antihypertensive Drug Synthesis.
-
Huan, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(12), e0034122. [Link]
-
Pagar, A. D., et al. (2015). Incorporation of non-canonical amino acids. Protein Science, 24(6), 879-890. [Link]
-
Wang, Y., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Molecules, 28(18), 6745. [Link]
- BOC-Amino Acids. (n.d.). BOC Sciences.
- BenchChem. (2025). Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis. BenchChem Scientific.
- Lee, B. H., et al. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Isidro-Llobet, A., et al. (2009). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science, 15(4), 205-219. [Link]
- The Role of Pyrrolidine Derivatives in Modern Drug Discovery. (2025). BenchChem.
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]
-
Kumar, V., et al. (2023). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Molecules, 28(15), 5859. [Link]
-
Kumar, S., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 14(3), 519-533. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
- BenchChem. (2025). Application Notes and Protocols for Peptide Synthesis with (R)-pyrrolidine-3-carboxylic Acid. BenchChem Scientific.
-
Ates-Alagoz, Z. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247953. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
- 13. 250681-87-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Page loading... [guidechem.com]
- 16. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Application Notes and Protocols: A Comprehensive Guide to the BOC Deprotection of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE
This document provides a detailed technical guide for the selective deprotection of the tert-butyloxycarbonyl (BOC) group from 1-BOC-3-(3-carboxy-phenoxy)-pyrrolidine. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the mechanistic underpinnings of the deprotection reaction, present robust experimental protocols, and offer insights into best practices and troubleshooting.
Introduction: The Significance of BOC Deprotection in Synthesis
The tert-butyloxycarbonyl (BOC) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as peptides and pharmaceuticals.[1][2] Its popularity stems from its ability to effectively mask the nucleophilicity of primary and secondary amines, its stability across a wide range of chemical transformations, and critically, its facile removal under acidic conditions.[1][2] The target molecule, this compound, is a bifunctional building block, and the selective removal of the BOC group is a crucial step to enable further synthetic manipulations at the newly liberated secondary amine.
The presence of a free carboxylic acid and a phenoxy ether linkage within the molecule necessitates a carefully considered deprotection strategy to avoid unwanted side reactions, such as esterification or ether cleavage. This guide will focus on two of the most reliable and widely employed methods for BOC deprotection: Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) in Dioxane.
Mechanistic Insights: The Acid-Catalyzed Cleavage of the BOC Group
The removal of the BOC protecting group is an acid-catalyzed elimination reaction. The generally accepted mechanism proceeds through the following key steps:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the BOC group by a strong acid (e.g., TFA or HCl).[3][4] This initial step increases the electrophilicity of the carbonyl carbon.
-
Cleavage and Formation of a Tert-butyl Cation: The protonated intermediate is unstable and undergoes cleavage to form a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[3][4]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas.[3][4]
-
Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (trifluoroacetate or hydrochloride salt).[4]
The evolution of carbon dioxide is a key indicator of reaction progress and necessitates that the reaction is not performed in a sealed system to avoid pressure build-up.[4]
Experimental Protocols
Herein, we provide two detailed protocols for the deprotection of this compound. The choice between the two will depend on the desired salt form of the final product and the available reagents.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally high-yielding method. TFA is a strong acid that effectively cleaves the BOC group at room temperature.
Materials and Reagents:
-
This compound
-
Trifluoroacetic Acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Centrifuge (optional)
-
Standard glassware and personal protective equipment (PPE)
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of TFA: Cool the solution in an ice bath to 0 °C. Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise to the stirred solution. A common ratio is a 1:1 mixture of DCM and TFA by volume.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.
-
Work-up and Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. Co-evaporation with toluene can aid in the removal of residual TFA.
-
The resulting residue is the trifluoroacetate salt of 3-(3-carboxy-phenoxy)-pyrrolidine.
-
To precipitate the product, add cold, anhydrous diethyl ether to the residue and triturate.
-
Collect the solid product by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is an excellent alternative to TFA and yields the hydrochloride salt of the deprotected amine. A 4M solution of HCl in dioxane is commercially available and convenient to use.
Materials and Reagents:
-
This compound
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Standard glassware and personal protective equipment (PPE)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane.
-
Addition of HCl/Dioxane: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[5][6]
-
Work-up and Isolation:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting solid is the hydrochloride salt of 3-(3-carboxy-phenoxy)-pyrrolidine.
-
Triturate the solid with anhydrous diethyl ether to remove any non-polar impurities.
-
Collect the product by filtration, wash with diethyl ether, and dry under high vacuum.
-
Visualization of the Experimental Workflow
Caption: General workflow for the BOC deprotection of this compound.
Data Presentation: Comparison of Deprotection Methods
| Parameter | Protocol 1: TFA in DCM | Protocol 2: 4M HCl in Dioxane |
| Reagent | Trifluoroacetic Acid (TFA) | 4M Hydrogen Chloride in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1-4 hours | 1-4 hours |
| Product Salt Form | Trifluoroacetate | Hydrochloride |
| Advantages | High efficiency, volatile byproduct | Commercially available, cost-effective |
| Disadvantages | Corrosive, requires careful handling | Dioxane is a suspected carcinogen |
Best Practices and Troubleshooting
-
Moisture Sensitivity: Both TFA and HCl solutions are hygroscopic. The reaction should be carried out under anhydrous conditions to prevent unwanted side reactions.
-
Substrate Purity: Ensure the starting material is of high purity to avoid complications during work-up and purification.
-
Incomplete Reaction: If monitoring indicates an incomplete reaction, the reaction time can be extended, or a slight excess of the acidic reagent can be added.
-
Product Isolation: The deprotected product is a zwitterionic amino acid salt and may be hygroscopic. Handle and store the final product in a dry environment. If the product is difficult to precipitate, try using a different anti-solvent or placing the solution at a lower temperature.
-
Safety Precautions:
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[7] In case of contact, immediately flush the affected area with copious amounts of water.
-
HCl in Dioxane: This solution is corrosive and the vapor is harmful. Handle it in a fume hood with appropriate PPE. 1,4-Dioxane is also a suspected carcinogen and should be handled with care.
-
Analytical Characterization
The successful deprotection can be confirmed by a combination of analytical techniques:
-
¹H NMR: The disappearance of the characteristic singlet peak for the tert-butyl protons of the BOC group at ~1.4 ppm is a clear indicator of deprotection. The appearance of a broad signal for the N-H proton of the resulting ammonium salt can also be observed.
-
Mass Spectrometry (MS): The mass spectrum of the product will show the molecular ion corresponding to the deprotected amine.
-
Thin Layer Chromatography (TLC): The deprotected product will have a significantly lower Rf value than the BOC-protected starting material due to its increased polarity.
Conclusion
The BOC deprotection of this compound is a straightforward yet critical transformation. By following the detailed protocols and adhering to the safety guidelines outlined in this application note, researchers can confidently and efficiently obtain the desired deprotected product. The choice between TFA and HCl in dioxane will be dictated by the specific requirements of the subsequent synthetic steps. Careful monitoring and appropriate work-up procedures are key to achieving a high yield and purity of the final compound.
References
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338–341.
- University of Washington. (n.d.). Trifluoroacetic Acid SOP.
- Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE.
- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA).
- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.
- ResearchGate. (2025). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) | Request PDF.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
- ACS Publications. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry.
- ACS Publications - Figshare. (2014). N‑Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. The Journal of Organic Chemistry.
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ3S6-m8krkcSw1MoNUsgF253nmKPchgr4ZDgm9hOAaI9KtLnZEkSjYN4EyY8g7TXGxxzEwmLsQYBnhqqStwu6ot992KZA9QU8fHbExEPMSUOclRMY1uzP0htv6H-8CFNI6eDUAC7gNb_JfRKb8JW-H9zl9Vm2-WtnqMNgPbSDadXzvT7rQHxDDjXYCUlOa5U8RJsU]([Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
The Strategic Utility of 1-BOC-3-(3-Carboxy-Phenoxy)-Pyrrolidine in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone of medicinal chemistry, prominently featured in over 20 FDA-approved drugs, a testament to its status as a privileged structure in the design of novel therapeutics.[1][2] Among the diverse array of pyrrolidine-based building blocks, 1-BOC-3-(3-carboxy-phenoxy)-pyrrolidine emerges as a particularly valuable synthon. Its trifunctional nature—a BOC-protected amine for controlled reactivity, a rigid pyrrolidine ring to confer desirable conformational constraints, and a carboxylic acid-functionalized phenoxy group for versatile coupling—positions it as a key intermediate in the synthesis of complex bioactive molecules.
This technical guide provides an in-depth exploration of the applications and protocols associated with this compound, empowering researchers to leverage its unique structural attributes in their drug discovery endeavors.
Physicochemical Properties and Structural Rationale
The inherent features of this compound make it an attractive building block for several reasons:
-
Stereochemical Complexity: The pyrrolidine ring introduces a defined three-dimensional architecture, which is crucial for precise interactions with biological targets.[3]
-
Modulation of Physicochemical Properties: The phenoxy-pyrrolidine moiety can influence key drug-like properties such as solubility, lipophilicity, and metabolic stability.
-
Vectorial Presentation of Functionality: The distinct positioning of the protected amine and the carboxylic acid allows for directional synthesis, enabling the construction of molecules with specific spatial arrangements of pharmacophoric elements.
| Property | Value | Source |
| CAS Number | 250681-87-9 | [4] |
| Molecular Formula | C₁₆H₂₁NO₅ | [4] |
| Molecular Weight | 307.34 g/mol | [4] |
| Chiral Analogue | (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine (CAS: 222987-13-5) | N/A |
Synthesis of the Core Scaffold
The synthesis of this compound typically starts from the readily available precursor, 1-N-BOC-3-hydroxypyrrolidine. A common synthetic route involves an etherification reaction with a protected 3-hydroxybenzoic acid derivative, followed by deprotection of the carboxylic acid. A patented method for synthesizing the key intermediate, 1-N-BOC-3-hydroxypyrrolidine, from epichlorohydrin highlights a scalable and efficient process suitable for industrial production.[3]
Caption: Synthetic Workflow
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound.
Protocol 1: Amide Bond Formation using HATU
This protocol outlines a standard procedure for the coupling of the carboxylic acid moiety of this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.
Materials:
-
This compound
-
Amine of interest
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.2 M), add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: BOC Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the BOC protecting group to yield the free secondary amine of the pyrrolidine ring, which can then be further functionalized.
Materials:
-
BOC-protected substrate (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the BOC-protected substrate (1.0 eq) in anhydrous DCM (0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA (5-10 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine. Further purification may be performed if necessary.
Conclusion
This compound is a versatile and strategically important building block in medicinal chemistry. Its unique combination of a conformationally constrained pyrrolidine ring, a protected amine, and a reactive carboxylic acid provides a powerful tool for the synthesis of complex and biologically active molecules. The application of this scaffold in the development of ACC inhibitors highlights its potential in addressing significant therapeutic challenges. The detailed protocols provided herein offer a practical guide for researchers to effectively utilize this valuable synthon in their drug discovery programs.
References
Sources
- 1. Identification and synthesis of novel inhibitors of acetyl-CoA carboxylase with in vitro and in vivo efficacy on fat oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Selective Acetyl-CoA Carboxylase (ACC) 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Processes for the preparation of 4-{8-amino-3-[(2s)-1-(but-2-ynoyl)-pyrrolidin-2-yl]imidazo[1,5-a]-pyrazin-1-yl}n-(pyridin-2-yl)-benzamide - Patent WO-2020043787-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Chiral Pyrrolidines in Modern Asymmetric Synthesis
Introduction: The Privileged Scaffold in Asymmetry
The chiral pyrrolidine ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and bioactive compounds.[1][2] Its rigid five-membered ring structure provides a well-defined stereochemical environment, making it an exceptionally powerful scaffold in asymmetric synthesis.[3] Over the past two decades, the application of chiral pyrrolidines has expanded dramatically, moving beyond their traditional role as chiral auxiliaries to become central players in the fields of organocatalysis and transition metal catalysis.[1][4]
This guide provides an in-depth exploration of the key applications of chiral pyrrolidines, focusing on the mechanistic principles that underpin their remarkable efficacy. We will delve into the core catalytic cycles, provide field-proven experimental protocols for benchmark reactions, and present comparative data to guide researchers in catalyst selection and reaction optimization. The aim is to bridge theory with practice, offering actionable insights for scientists engaged in pharmaceutical development and complex molecule synthesis.
Part 1: The Organocatalysis Revolution: Enamine and Iminium Ion Activation
The advent of organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, was significantly propelled by the use of the simple amino acid, L-proline, and its derivatives.[2] These catalysts operate through two primary activation modes: enamine catalysis , where the catalyst acts as a nucleophile enhancer, and iminium catalysis , where it functions as an electrophile activator.[5][6]
Enamine Catalysis: Activating Carbonyl Nucleophiles
The foundational principle of enamine catalysis involves the reversible reaction between a chiral secondary amine (the pyrrolidine catalyst) and a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate.[5] This intermediate is significantly more reactive than the corresponding enol or enolate, enabling efficient reactions with a wide range of electrophiles.
Causality of Stereocontrol: The stereochemical outcome is dictated by the catalyst's structure. In the case of L-proline, the carboxylic acid group acts as an intramolecular Brønsted acid, directing the electrophile's approach to one face of the enamine through a hydrogen-bonded, six-membered cyclic transition state, akin to the Zimmerman-Traxler model.[5][7] This bifunctional nature is a key reason for proline's success.[8][9] The rigid pyrrolidine ring effectively shields the other face, ensuring high enantioselectivity.
Caption: General catalytic cycle for enamine-mediated reactions.
Key Transformations:
-
Aldol Reactions: The direct asymmetric intermolecular aldol reaction, first reported by List and Barbas, is a cornerstone of organocatalysis.[1]
-
Michael Additions: Enamines readily participate in conjugate additions to nitroalkenes, enones, and other Michael acceptors.[7]
-
α-Functionalization: This includes α-amination, α-oxyamination, and α-halogenation, providing direct routes to valuable chiral building blocks.[7]
Application Data: Proline-Catalyzed Aldol Reaction
| Catalyst | Aldehyde Donor | Aldehyde Acceptor | Solvent | Yield (%) | ee (%) | Reference |
| L-Proline (30 mol%) | Acetone | Isobutyraldehyde | Neat | 97 | 96 | List, B. et al. J. Am. Chem. Soc.2000 |
| L-Proline (20 mol%) | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 99 | 99 | List, B. et al. Org. Lett.2000 |
| (S)-Proline (3 mol%) | Triketone (intramolecular) | - | DMF | 100 | 93.4 | Hajos, Z. G. et al. J. Org. Chem.1974 [10] |
Protocol 1: Asymmetric Intermolecular Aldol Reaction Catalyzed by L-Proline
Principle: This protocol details the direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde using L-proline as the catalyst. The reaction proceeds via an enamine intermediate, with stereocontrol induced by the chiral catalyst.
Materials and Reagents:
-
L-Proline (99%+, enantiomerically pure)
-
4-Nitrobenzaldehyde (99%+)
-
Cyclohexanone (99%+, freshly distilled)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (ACS grade)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄
-
Silica gel for column chromatography (230-400 mesh)
Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (151 mg, 1.0 mmol) and L-proline (23 mg, 0.2 mmol, 20 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMSO (4.0 mL) to the flask. Stir the resulting suspension at room temperature for 10 minutes. Add cyclohexanone (1.0 mL, ~10 mmol, 10 equivalents) via syringe.
-
Reaction Monitoring: Seal the flask and stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to afford the aldol product as a white solid.
-
Characterization: Determine the yield and characterize the product by ¹H and ¹³C NMR. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Expected Results:
-
Yield: >95%
-
Diastereomeric Ratio (anti/syn): >19:1
-
Enantiomeric Excess (ee):- >99%
Iminium Ion Catalysis: Activating α,β-Unsaturated Systems
In this mode of catalysis, the chiral pyrrolidine reacts with an α,β-unsaturated aldehyde or ketone to form a positively charged iminium ion .[11][12][13] This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enal system, rendering it a much more potent electrophile for attack by a wide range of nucleophiles.[13]
Causality of Stereocontrol: The bulky substituents on the pyrrolidine catalyst (e.g., the diaryl groups in Jørgensen-Hayashi catalysts) effectively block one face of the iminium ion.[1][14] This steric shielding forces the incoming nucleophile to approach from the less hindered face, thereby controlling the stereochemistry of the newly formed stereocenter.
Caption: General catalytic cycle for iminium-mediated reactions.
Key Transformations:
-
Diels-Alder Reactions: Asymmetric Diels-Alder reactions between α,β-unsaturated aldehydes and dienes are efficiently catalyzed.[1]
-
Friedel-Crafts Alkylations: Electron-rich aromatic and heteroaromatic compounds can be used as nucleophiles.
-
Conjugate Additions: A broad range of soft nucleophiles, including malonates, thiols, and indoles, can be added.[13]
Application Data: Diarylprolinol Silyl Ether in Asymmetric Diels-Alder Reaction
| Catalyst | Diene | Dienophile | Yield (%) | dr | ee (%) | Reference |
| Jørgensen-Hayashi Catalyst (20 mol%) | Cyclopentadiene | Cinnamaldehyde | 80 | >20:1 (exo) | 99 | Hayashi, Y. et al. Angew. Chem. Int. Ed.2005 |
| Jørgensen-Hayashi Catalyst (5 mol%) | 1,3-Cyclohexadiene | Crotonaldehyde | 91 | >19:1 (endo) | 91 | Jørgensen, K. A. et al. Angew. Chem. Int. Ed.2005 |
Part 2: Chiral Pyrrolidines as Ligands in Transition Metal Catalysis
Beyond organocatalysis, the rigid C₂-symmetric scaffold of many pyrrolidine derivatives makes them exceptional ligands for transition metals.[2] By coordinating to a metal center, these chiral ligands create a well-defined chiral pocket that influences the stereochemical course of the catalyzed reaction.[15][16]
Principle of Operation: The chiral ligand enforces a specific spatial arrangement of the substrates around the catalytically active metal center. This control over the coordination sphere is directly responsible for the asymmetric induction. The 2,5-disubstitution pattern is particularly effective in creating a "chiral wall" that dictates the trajectory of substrate binding and subsequent bond formation.
Application Data: Pyrrolidine-Based Ligands in Metal Catalysis
| Ligand/Metal System | Reaction Type | Substrate | Yield (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (S,S)-Ph-BOX / Cu(OTf)₂ | 1,3-Dipolar Cycloaddition | Azomethine Ylide + Enone | 87 | 92 | J. Am. Chem. Soc. 2021 [17] | | (R,R)-DIOP / Rh(I) | Asymmetric Hydrogenation | α-Acetamidoacrylic acid | >95 | 88 | Kagan, H. B. J. Am. Chem. Soc.1972 | | JohnPhos-Pyrrolidine / Au(I) | [4+2] Cycloaddition | Arylalkyne-ene | 95 | 96 | Toste, F. D. et al. J. Am. Chem. Soc.2011 [15] |
Protocol 2: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
Principle: This protocol describes the enantioselective synthesis of a highly substituted chiral pyrrolidine via a [3+2] cycloaddition between an α-substituted iminoester and an enone, catalyzed by a copper(I) complex bearing a chiral P,N-ligand. The ligand controls both the regioselectivity and enantioselectivity.[17]
Materials and Reagents:
-
[Cu(CH₃CN)₄]BF₄ (Copper(I) tetra(acetonitrile) tetrafluoroborate)
-
Chiral P,N-Ligand (e.g., (R)-Tol-BINAP derivative)
-
Cesium Carbonate (Cs₂CO₃), anhydrous
-
α-Substituted Iminoester (Substrate 1)
-
β,β-Disubstituted Enone (Substrate 2)
-
Tetrahydrofuran (THF), anhydrous
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Standard work-up and purification reagents (as in Protocol 1)
Procedure:
-
Catalyst Preparation: In a glovebox, add [Cu(CH₃CN)₄]BF₄ (3.1 mg, 0.01 mmol, 5 mol%) and the chiral P,N-ligand (0.011 mmol, 5.5 mol%) to a dry Schlenk tube. Add anhydrous THF (1.0 mL) and stir for 30 minutes at room temperature.
-
Reaction Setup: In a separate Schlenk tube, dissolve the enone (0.2 mmol, 1.0 equiv.) and the iminoester (0.24 mmol, 1.2 equiv.) in a mixture of anhydrous THF (1.0 mL) and MTBE (1.0 mL). Add anhydrous Cs₂CO₃ (98 mg, 0.3 mmol, 1.5 equiv.).
-
Initiation: Cool the substrate mixture to -30 °C in a cryocool bath. Add the pre-formed catalyst solution dropwise via syringe.
-
Reaction: Maintain the reaction at -30 °C and stir vigorously. Monitor the reaction by TLC until the starting enone is consumed (typically 12-24 hours).
-
Work-up and Purification: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
-
Characterization: Determine yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Expected Results (based on representative substrates[17]):
-
Yield: 88%
-
Diastereomeric Ratio: >20:1
-
Enantiomeric Excess: >99%
Sources
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Protocol for the Esterification of 1-BOC-3-(3-carboxy-phenoxy)-pyrrolidine
An Application Guide for Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the esterification of 1-BOC-3-(3-carboxy-phenoxy)-pyrrolidine, a key intermediate in the synthesis of advanced pharmaceutical agents. Recognizing the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group, this guide focuses on the Steglich esterification method, which offers a mild and highly efficient pathway for acyl activation under neutral conditions. We will dissect the reaction mechanism, provide a detailed step-by-step laboratory protocol, offer insights into process optimization, and present a guide for troubleshooting common issues. The methodologies described herein are designed for scalability and reproducibility, catering to the rigorous demands of medicinal chemistry and process development.
Introduction: Strategic Importance and Synthetic Challenges
The 1-BOC-3-(phenoxy)-pyrrolidine scaffold is a privileged structure in modern drug discovery, forming the core of numerous targeted therapeutics. The esterification of the terminal carboxylic acid on the phenoxy moiety is a critical step in creating prodrugs, modulating pharmacokinetic properties, or enabling further coupling reactions.
The primary synthetic challenge in this transformation is the presence of the acid-sensitive Boc protecting group. Standard acid-catalyzed methods, such as the Fischer-Speier esterification, risk premature deprotection of the pyrrolidine nitrogen, leading to unwanted side products and diminished yields.[1] Therefore, a robust protocol must employ reaction conditions that are strictly neutral or basic. The Steglich esterification, utilizing a carbodiimide coupling agent and a nucleophilic catalyst, is an exemplary solution that circumvents this limitation.[2][3]
Principle of the Method: The Steglich Esterification
The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols.[3] It relies on a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for facilitating the reaction, especially with sterically hindered alcohols.[2][4]
The key advantages of this method for the target transformation are:
-
Mild Conditions: The reaction proceeds efficiently at room temperature and neutral pH, preserving the integrity of the acid-labile Boc group.[5]
-
High Yields: The formation of highly reactive intermediates ensures excellent conversion rates.
-
Broad Substrate Scope: It is effective for a wide range of carboxylic acids and alcohols, including those with steric hindrance.[6]
The overall transformation is as follows:
Caption: General scheme for Steglich esterification.
Detailed Experimental Protocol
This protocol details the esterification of this compound with a generic primary alcohol (R-OH), such as methanol or ethanol.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (for 1 mmol scale) | Molarity/Conc. | Supplier Notes |
| This compound | 321.35 | 321 mg (1.0 mmol, 1.0 eq) | - | Ensure starting material is dry. |
| Alcohol (e.g., Methanol) | 32.04 | 48 mg (1.5 mmol, 1.5 eq) | - | Use anhydrous grade. |
| EDC·HCl (EDAC) | 191.70 | 230 mg (1.2 mmol, 1.2 eq) | - | Water-soluble carbodiimide; easier workup. |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 12 mg (0.1 mmol, 0.1 eq) | - | Highly effective catalyst; toxic. |
| Dichloromethane (DCM) | 84.93 | 10 mL | ~0.1 M | Anhydrous, inhibitor-free grade. |
| Hydrochloric Acid (aq.) | 36.46 | As needed | 1 M | For aqueous workup. |
| Sodium Bicarbonate (aq.) | 84.01 | As needed | Saturated | For aqueous workup. |
| Brine (aq. NaCl) | 58.44 | As needed | Saturated | For aqueous workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | Solid | For drying organic layer. |
| Silica Gel | - | As needed | - | For column chromatography (230-400 mesh). |
Experimental Workflow
Caption: High-level experimental workflow diagram.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (321 mg, 1.0 mmol), the alcohol (1.5 mmol), and 4-dimethylaminopyridine (12 mg, 0.1 mmol).
-
Dissolution: Add anhydrous dichloromethane (10 mL) to the flask. Stir the mixture under an inert atmosphere (N₂ or Argon) at room temperature until all solids have dissolved.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
EDC Addition: Add EDC·HCl (230 mg, 1.2 mmol) to the reaction mixture in one portion. A slight exotherm may be observed.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed. (Typical mobile phase: 30-50% Ethyl Acetate in Hexanes).
-
Workup - Quenching & Washing:
-
Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove DMAP and residual EDC, followed by saturated NaHCO₃ solution (2 x 15 mL) to remove any unreacted starting material, and finally with brine (1 x 15 mL).[7][8]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure ester product.
Reaction Mechanism and Key Parameters
The success of the Steglich esterification hinges on a sequence of activation and nucleophilic substitution steps, catalyzed by DMAP.
Caption: Simplified mechanism of the DMAP-catalyzed Steglich esterification.
Causality Behind Key Choices:
-
Carbodiimide Choice (EDC vs. DCC): EDC·HCl is preferred in modern synthesis. Its byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is water-soluble and can be easily removed during the acidic aqueous wash. In contrast, the byproduct of DCC, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and must be removed by filtration, which can be cumbersome and sometimes leads to product loss.[3][9]
-
Role of DMAP: DMAP is a hypernucleophilic acyl transfer catalyst. It reacts with the initial O-acylisourea intermediate—which is susceptible to a yield-reducing intramolecular rearrangement to a stable N-acylurea—to form a highly reactive N-acylpyridinium salt.[2][5] This intermediate readily reacts with the alcohol, regenerating the DMAP catalyst and preventing the side reaction.[3]
-
Solvent: Anhydrous aprotic solvents like DCM are critical. Protic solvents or the presence of water can hydrolyze the carbodiimide and the active intermediates, halting the reaction.
-
Temperature: The initial addition of the carbodiimide is performed at 0 °C to control the initial rate of reaction and minimize potential side reactions. The reaction is then allowed to proceed at room temperature for convenience and to ensure complete conversion.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction Stalls / Low Conversion | 1. Inactive EDC (hydrolyzed by moisture).2. Insufficient reaction time.3. Presence of water in reagents/solvent. | 1. Use fresh EDC from a sealed container.2. Extend reaction time to 24h.3. Use anhydrous solvents and dry starting materials thoroughly. |
| Formation of N-Acylurea Byproduct | 1. Reaction is too slow.2. Insufficient DMAP catalyst. | 1. Increase DMAP loading slightly (e.g., to 0.15 eq).2. Ensure reagents are pure and conditions are anhydrous. |
| Boc Group Deprotection | Accidental exposure to strong acid (e.g., in workup or from impure DCM). | Ensure all workup solutions (e.g., 1M HCl) are not excessively concentrated. Use stabilized DCM. Check pH of aqueous layers. |
| Difficulty Removing EDU Byproduct | Incomplete protonation of the urea during workup. | Ensure the 1M HCl wash is performed thoroughly. Two washes are recommended. |
Conclusion
The Steglich esterification protocol detailed in this guide represents a reliable and robust method for the synthesis of ester derivatives of this compound. By understanding the mechanistic principles and adhering to the specified conditions, particularly the use of anhydrous reagents and the catalytic role of DMAP, researchers can consistently achieve high yields of the desired product while preserving the acid-sensitive Boc protecting group. This methodology is well-suited for both small-scale library synthesis and larger-scale process development in the pharmaceutical industry.
References
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link][11][12]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link][13]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link][10]
-
Pawar, S. D., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Retrieved from [Link][14]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link][2]
-
Fiveable. (n.d.). Steglich Esterification Definition. Retrieved from [Link][6]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link][3]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Retrieved from [Link][4]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Provides context on coupling agents like EDC/DCC).
-
Hudson, A. S., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link][5]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][15]
-
Organic Synthesis. (n.d.). Esterification of Carboxylic Acids with tert-butyl alcohol. Retrieved from [Link][16]
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link][17]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link][1]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link][8]
-
ResearchGate. (2021). Work up of ester? Retrieved from [Link][7]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. chemguide.co.uk [chemguide.co.uk]
Application Note: Leveraging 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE in Fragment-Based Drug Discovery Campaigns
Abstract
Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for identifying high-quality starting points for novel therapeutics, particularly for challenging protein targets.[1][2][3] This approach utilizes small, low-complexity molecules, or "fragments," to probe a target's binding sites, offering a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[1][2] This document provides a detailed guide on the strategic use of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE , a fragment featuring a versatile pyrrolidine scaffold, in a typical FBDD workflow. We will dissect the fragment's chemical attributes, provide detailed protocols for primary screening and hit validation using biophysical methods, and outline a strategic framework for its evolution from a low-affinity hit to a potent lead compound.
Introduction: The Rationale for Fragment-Based Discovery
Unlike the large, complex molecules used in HTS, FBDD employs libraries of fragments with molecular weights typically under 300 Daltons.[4][5] While these fragments initially exhibit weak binding affinities (in the high micromolar to millimolar range), their interactions are often highly efficient in terms of binding energy per atom.[1] This efficiency provides a more rational and structurally guided path for optimization. The FBDD approach has successfully delivered multiple approved drugs, underscoring its utility against targets once considered "undruggable."[1][3]
The core workflow of an FBDD campaign is a multi-stage process that demands high-sensitivity biophysical techniques for the initial detection of weak binding events.
Figure 1: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Analysis of the Fragment: this compound
The selection of fragments for a screening library is a critical determinant of success. The pyrrolidine scaffold is particularly valuable in drug discovery due to its three-dimensional nature, which allows for efficient exploration of pharmacophore space compared to flat, aromatic systems.[6][7]
Table 1: Physicochemical Properties of the Target Fragment
| Property | Value | "Rule of Three" Compliance | Source |
| CAS Number | 250681-87-9 | N/A | [8][9] |
| Molecular Formula | C₁₆H₂₁NO₅ | [8][9] | |
| Molecular Weight | 307.34 g/mol | > 300 Da (Slight Deviation) | [8][9] |
| cLogP | ~1.5 - 2.0 (Est.) | < 3 | [10] |
| Hydrogen Bond Donors | 1 (from Carboxylic Acid) | ≤ 3 | [10] |
| Hydrogen Bond Acceptors | 5 (2 from Carboxylate, 1 from Ether, 2 from BOC) | ≤ 3 (Deviation) | [10] |
| Topological Polar Surface Area (TPSA) | 76.07 Ų | N/A | [8] |
While slightly exceeding the molecular weight and hydrogen bond acceptor count of the strict "Rule of Three," this fragment is an excellent candidate for several reasons:
-
3D Spacing: The non-planar pyrrolidine ring presents substituents in defined vectors, offering superior shape complementarity to protein pockets.[6][7]
-
Multiple Interaction Points: It features a carboxylic acid (potential for strong hydrogen bonding or salt bridge formation), an ether oxygen (hydrogen bond acceptor), and the BOC-protected amine.
-
Defined Synthetic Vectors: The core structure provides clear points for chemical elaboration. The carboxylic acid can be extended or converted to other functional groups, and the BOC group can be removed to allow modification at the nitrogen atom, providing two distinct vectors for fragment "growing."[11][12]
Application & Protocols: A Hypothetical FBDD Campaign
This section outlines detailed protocols for screening and validating This compound against a hypothetical protein target.
Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak binding events characteristic of fragments.[13][14] It measures changes in the refractive index at the surface of a sensor chip as the analyte (fragment) flows over the immobilized ligand (target protein).[15]
Protocol 3.1.1: SPR-Based Fragment Screening
-
Target Immobilization:
-
Objective: Covalently attach the purified target protein to a sensor chip (e.g., CM5 series) via amine coupling.
-
Steps:
-
Equilibrate the chip surface with HBS-EP+ buffer (HEPES, NaCl, EDTA, P20 surfactant).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.0-5.5) until the desired immobilization level (e.g., 8,000-12,000 Response Units) is reached.
-
Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Causality: The acidic sodium acetate buffer promotes pre-concentration of the positively charged protein on the negatively charged dextran surface, increasing coupling efficiency. Ethanolamine caps unreacted sites to minimize non-specific binding.[16]
-
-
Fragment Solution Preparation:
-
Objective: Prepare a high-concentration stock of the pyrrolidine fragment and create dilutions for screening.
-
Steps:
-
Prepare a 100 mM primary stock of This compound in 100% DMSO.
-
Create a screening plate by diluting the primary stock to a final concentration of 200 µM in running buffer (HBS-EP+). Ensure the final DMSO concentration is precisely matched between samples and the running buffer (e.g., 2%).
-
-
Causality: Precise DMSO matching is critical as even minor differences in solvent concentration can cause bulk refractive index shifts, leading to false-positive signals.[15]
-
-
Screening Execution:
-
Objective: Flow fragment solutions over the immobilized target and a reference flow cell to detect binding.
-
Steps:
-
Use a high-performance SPR system (e.g., Biacore, Octet SF3).[14]
-
Inject the 200 µM fragment solution for a short contact time (e.g., 30-60 seconds) followed by a dissociation phase.
-
Regenerate the surface between injections if necessary using a mild buffer (e.g., a short pulse of low pH glycine or high salt).
-
Subtract the signal from the reference flow cell (activated and deactivated without protein) from the active channel to correct for bulk effects.
-
-
Causality: A short contact time is sufficient for rapidly associating and dissociating fragments. Reference subtraction is essential to isolate the true binding signal.
-
-
Hit Identification:
-
A binding response significantly above the baseline noise (e.g., >3 standard deviations) is considered a preliminary hit. The response level can provide an initial, rough estimate of affinity.[15]
-
Hit Validation via Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is a powerful orthogonal method to validate hits from a primary screen.[17][18] Protein-observed NMR experiments, such as the ¹H-¹⁵N HSQC, monitor chemical shift perturbations (CSPs) in the target protein upon ligand binding, confirming a direct interaction.[17][19]
Protocol 3.2.1: ¹H-¹⁵N HSQC-Based Hit Validation
-
Protein Preparation:
-
Objective: Produce isotopically labeled protein for NMR analysis.
-
Steps:
-
Express the target protein in M9 minimal media supplemented with ¹⁵N-labeled ammonium chloride as the sole nitrogen source.
-
Purify the ¹⁵N-labeled protein to >95% homogeneity.
-
Prepare an NMR sample of ~50 µM protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0) containing 5-10% D₂O.
-
-
Causality: The ¹⁵N label allows for the specific detection of protein backbone amide signals, creating a unique "fingerprint" of the protein's folded state.[19]
-
-
NMR Titration:
-
Objective: Observe changes in the protein's NMR spectrum upon addition of the fragment.
-
Steps:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Add a concentrated stock of This compound (in deuterated DMSO to minimize solvent signals) to the NMR sample to achieve a final concentration of ~500 µM (a 10-fold molar excess).
-
Acquire a second ¹H-¹⁵N HSQC spectrum in the presence of the fragment.
-
-
Causality: If the fragment binds to the protein, the local chemical environment of nearby amino acid residues will change, causing their corresponding peaks in the HSQC spectrum to shift (a CSP).[17][20]
-
-
Hit Confirmation:
-
Objective: Analyze the spectra to confirm binding.
-
Steps:
-
Overlay the reference and ligand-bound spectra.
-
A genuine hit is confirmed by the presence of significant and consistent CSPs for a subset of peaks.
-
-
Trustworthiness: Observing CSPs provides direct, unambiguous evidence of a physical interaction between the fragment and the target protein, validating the initial SPR hit and ruling out assay artifacts.[18]
-
Table 2: Hypothetical Hit Validation & Characterization Data
| Parameter | Method | Result | Interpretation |
| Primary Hit? | SPR | Yes (Response > 3σ) | Potential binder identified. |
| Validated Hit? | ¹H-¹⁵N HSQC NMR | Yes (Significant CSPs) | Direct binding to the target is confirmed. |
| Dissociation Constant (K_D) | SPR (Affinity) | 450 µM | Typical weak affinity for a fragment hit. |
| Ligand Efficiency (LE) | Calculated | 0.32 kcal/mol per heavy atom | Good LE, indicating efficient binding. |
Hit-to-Lead: Strategic Elaboration of the Pyrrolidine Fragment
Once a fragment hit is validated and its binding mode is determined (ideally via X-ray crystallography), the hit-to-lead phase begins.[21] The goal is to rationally modify the fragment to improve its affinity and drug-like properties.[11][12][22]
Figure 2: Common strategies for evolving a fragment hit into a lead compound.
Strategic Elaboration Pathways for the Pyrrolidine Fragment:
-
Fragment Growing: This is the most common strategy.[11][22]
-
Vector 1 (Carboxylic Acid): If structural data shows empty space near the carboxylate, it can be extended. For example, forming an amide bond with a small amine (e.g., cyclopropylamine) could probe a nearby hydrophobic pocket.
-
Vector 2 (Pyrrolidine Nitrogen): The BOC group can be removed under acidic conditions. The resulting secondary amine is a key synthetic handle. Acylation or reductive amination could introduce new substituents that extend into different regions of the binding site.
-
-
Fragment Linking: If a second, independent fragment is found to bind in a proximal sub-pocket, the two can be joined by a chemical linker.[12] The pyrrolidine core of our fragment provides a rigid scaffold from which a linker could be designed to optimally position the second pharmacophore, potentially leading to a dramatic increase in affinity.[11]
Conclusion
This compound represents a high-value chemical tool for fragment-based drug discovery. Its combination of a three-dimensional pyrrolidine scaffold, multiple interaction points, and clear synthetic vectors makes it an ideal starting point for an FBDD campaign. By employing sensitive biophysical screening techniques like SPR, followed by rigorous orthogonal validation with methods such as NMR, researchers can confidently identify and characterize its interaction with a protein target. Subsequent structure-guided optimization provides a clear and rational path toward the development of novel, high-affinity lead compounds.
References
-
de Jesus, M., & Baker, C. T., et al. (2023). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Open Bio. Available at: [Link]
-
Lin, M. J., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. Available at: [Link]
-
Brasili, F., et al. (2022). A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. Journal of Medicinal Chemistry. Available at: [Link]
-
Blaquiere, N., et al. (2022). Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry. Available at: [Link]
-
Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Available at: [Link]
-
Kumar, A., et al. (2022). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Si, C., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Available at: [Link]
-
Kumar, A., et al. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available at: [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Available at: [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link]
-
Various Authors. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Cureus. Available at: [Link]
-
Moberg, A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. Available at: [Link]
-
Creative Biostructure. (n.d.). Fragment-to-Lead. Creative Biostructure Drug Discovery. Available at: [Link]
-
Moberg, A., et al. (2021). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Scientific Reports. Available at: [Link]
-
Lin, M. J., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. Available at: [Link]
-
Kontoyianni, M. (2023). Different hit-to-lead optimization strategies (fragment growing,...). ResearchGate. Available at: [Link]
-
Kim, H. Y., & Tugarinov, V. (2015). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Methods in Molecular Biology. Available at: [Link]
-
do Carmo, A. C. S., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Available at: [Link]
-
Neumann, L., et al. (2011). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Semantic Scholar. Available at: [Link]
-
Kim, H. Y., & Tugarinov, V. (2015). NMR Screening in Fragment-Based Drug Design: A Practical Guide. ResearchGate. Available at: [Link]
-
Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]
-
Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Sartorius. Available at: [Link]
-
CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. CrystalsFirst. Available at: [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at: [Link]
-
Rich, R. L., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Angiulli, G., et al. (2021). NMR Screening and Hit Validation in Fragment Based Drug Discovery. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 1-Boc-3-pyrrolidinol. PubChem. Available at: [Link]
-
Charles River. (n.d.). Hit Identification and Validation Services. Charles River. Available at: [Link]
-
Chinachemnet. (n.d.). China (R)-1-Boc-3-hydroxy pyrrolidine 83220-73-9. Chinachemnet. Available at: [Link]
-
PubChem. (n.d.). (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. PubChem. Available at: [Link]
Sources
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
- 9. 250681-87-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lifechemicals.com [lifechemicals.com]
- 12. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 13. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sartorius.com [sartorius.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
Application Note: Strategies for the Functionalization of 1-BOC-3-(3-carboxy-phenoxy)-pyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide for the chemical modification of 1-BOC-3-(3-carboxy-phenoxy)-pyrrolidine, a versatile building block in medicinal chemistry and drug discovery. The molecule possesses two primary, orthogonally protected reactive sites: a carboxylic acid and a BOC-protected secondary amine. This guide presents validated, step-by-step protocols for selective functionalization at each site, enabling the synthesis of diverse chemical libraries. We detail standard and advanced amide coupling and esterification protocols for the carboxylic acid moiety. Furthermore, we provide a robust protocol for the deprotection of the pyrrolidine nitrogen and its subsequent functionalization. The causality behind experimental choices, troubleshooting, and reaction mechanisms are discussed to provide a comprehensive and practical resource for synthetic chemists.
Chemical Overview and Strategic Considerations
This compound is a bifunctional scaffold. Its utility is rooted in the presence of two distinct functional groups that can be addressed with high selectivity.
-
Carboxylic Acid (-COOH): Located on the phenoxy ring, this group is an excellent handle for forming amide and ester linkages, which are prevalent in biologically active molecules.[1][2] Its direct modification is the most straightforward approach to diversification.
-
N-BOC Protected Pyrrolidine: The pyrrolidine nitrogen is protected by a tert-butyloxycarbonyl (BOC) group. This protecting group is stable under the conditions used for modifying the carboxylic acid (e.g., amide coupling, esterification) but can be readily removed under acidic conditions.[3] This orthogonality is the cornerstone of a dual functionalization strategy, allowing for sequential or independent modification of the two sites.
The general strategy for derivatization follows two primary pathways, which can be pursued independently or sequentially.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Primary functionalization pathways for the title compound.
Pathway 1: Functionalization of the Carboxylic Acid Moiety
The carboxylic acid is typically the first site of modification due to the mild conditions required, which leave the N-BOC group intact. Amide bond formation is the most common transformation in medicinal chemistry for exploring structure-activity relationships (SAR).[1]
Protocol: Amide Bond Formation via EDC/HOBt Coupling
This is a widely used, reliable method for forming amide bonds. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, and 1-Hydroxybenzotriazole (HOBt) is added as an additive to improve efficiency and suppress racemization.[4][5][6]
Mechanism Rationale: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is susceptible to nucleophilic attack by the desired amine. HOBt intercepts the O-acylisourea to form an HOBt-ester, which is less prone to side reactions (like N-acylurea formation) and reacts cleanly with the amine to yield the target amide.[5][7]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: EDC/HOBt amide coupling workflow.
Materials:
| Reagent | M.W. | Equivalents |
|---|---|---|
| This compound | 337.37 | 1.0 |
| Amine (R-NH₂) | Varies | 1.1 |
| EDC·HCl | 191.70 | 1.2 |
| HOBt (anhydrous) | 135.12 | 1.2 |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.5 |
| Anhydrous Dimethylformamide (DMF) | - | - |
| Dichloromethane (DCM) | - | - |
| Saturated aq. NaHCO₃ | - | - |
| Brine | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - |
Step-by-Step Protocol:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) to the solution.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add DIPEA (2.5 eq) dropwise to the stirred reaction mixture. Rationale: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the protonated amine, facilitating the reaction.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with water (2x), saturated aq. NaHCO₃ (2x), and brine (1x). Rationale: The aqueous washes remove DMF, excess reagents, and water-soluble byproducts like the urea formed from EDC.[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate or DCM/methanol gradient) to yield the desired amide derivative.
Protocol: Esterification via DCC/DMAP (Steglich Esterification)
For the synthesis of ester derivatives, the Steglich esterification offers a mild and efficient method, particularly for substrates that may be sensitive to acidic conditions.[8][9]
Mechanism Rationale: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate, analogous to EDC activation.[8] 4-Dimethylaminopyridine (DMAP) acts as a highly nucleophilic acylation catalyst, intercepting the intermediate to form a reactive acylpyridinium species. This "active ester" is then readily attacked by the alcohol to form the final product.[8][10]
Materials:
| Reagent | M.W. | Equivalents |
|---|---|---|
| This compound | 337.37 | 1.0 |
| Alcohol (R-OH) | Varies | 1.5 |
| DCC | 206.33 | 1.1 |
| DMAP | 122.17 | 0.1 - 0.2 |
| Anhydrous Dichloromethane (DCM) | - | - |
Step-by-Step Protocol:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to afford the pure ester.
Pathway 2: Functionalization of the Pyrrolidine Nitrogen
This pathway requires the removal of the BOC protecting group to unmask the secondary amine, which can then be further derivatized.
Protocol: N-BOC Deprotection with Trifluoroacetic Acid (TFA)
The BOC group is designed for easy removal under acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this purpose, and its volatility simplifies the work-up.[3][11][12]
Mechanism Rationale: The reaction is an acid-catalyzed cleavage.[3] The carbonyl oxygen of the BOC group is protonated by TFA, making it a good leaving group. The C-O bond cleaves to form a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decarboxylates (releases CO₂) to yield the free amine, which is protonated by the excess acid to form the trifluoroacetate salt.[13]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Mechanism of TFA-mediated BOC deprotection.
Materials:
| Reagent/Solvent | Purpose |
|---|---|
| BOC-protected substrate | Starting Material |
| Dichloromethane (DCM) | Solvent |
| Trifluoroacetic Acid (TFA) | Deprotection Reagent |
| Saturated aq. NaHCO₃ | Neutralization |
| Diethyl ether or MTBE | Precipitation (optional) |
Step-by-Step Protocol:
-
Dissolve the BOC-protected starting material (1.0 eq) in DCM (approx. 0.1-0.2 M).
-
Cool the solution to 0 °C.
-
Add TFA dropwise. A common ratio is 20-50% TFA in DCM (v/v). Safety Note: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (gloves, goggles).
-
Stir the reaction at room temperature for 1-3 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene or DCM (2-3 times) can help remove residual TFA. [14]6. The crude product is the amine TFA salt, which can often be used directly in the next step.
-
For isolation of the free amine: Dissolve the crude salt in DCM and carefully wash with saturated aqueous NaHCO₃ until the aqueous layer is basic. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the free amine.
Post-Deprotection Derivatization: N-Acylation Example
Once the free secondary amine is obtained, it can undergo a variety of reactions, including N-alkylation, reductive amination, or N-acylation. N-acylation is shown here as a representative example.
Step-by-Step Protocol (N-Acylation):
-
Dissolve the crude amine TFA salt (1.0 eq) from the deprotection step in anhydrous DCM or DMF.
-
Add a non-nucleophilic base such as DIPEA or triethylamine (3.0 eq) to neutralize the TFA salt and scavenge the acid produced during the reaction.
-
Cool the mixture to 0 °C.
-
Add the desired acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Follow the work-up and purification procedure described in Protocol 2.1 to isolate the N-acylated product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in amide coupling | - Incomplete activation of carboxylic acid.- Poorly reactive amine.- Water present in the reaction. | - Increase equivalents of coupling reagents (EDC/HOBt) to 1.5 eq.- Switch to a more potent coupling reagent like HATU.<[15][16]br>- Ensure all glassware is oven-dried and use anhydrous solvents. |
| N-acylurea byproduct formation | - O-acylisourea intermediate rearranging before amine attack. | - Ensure HOBt is added, as it minimizes this side reaction.<[7]br>- Run the reaction at a lower temperature (0 °C to RT). |
| Incomplete BOC deprotection | - Insufficient acid or reaction time. | - Increase the concentration of TFA or the reaction time.- Use a stronger acid system like 4M HCl in dioxane. |
| Difficulty isolating free amine | - Amine is highly polar or water-soluble. | - After neutralization, extract with a more polar solvent like a DCM/isopropanol mixture.- Alternatively, use the crude TFA salt directly in the subsequent reaction. |
References
-
Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]
-
Rapid N-Boc Deprotection with TFA. Scribd. [Link]
-
Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert -Butyl Ethyl Fumarate. ResearchGate. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH National Center for Biotechnology Information. [Link]
-
HATU. Wikipedia. [Link]
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
(R)-1-N-Boc-3-hydroxypyrrolidine. LookChem. [Link]
-
Acid to Ester - Common Conditions. Common Organic Chemistry. [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry. [Link]
-
Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]
-
The Essential Role of Pyrrolidine Derivatives: Focus on 1-Boc-3-Hydroxypyrrolidine in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The preparation and applications of amides using electrosynthesis. Royal Society of Chemistry. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. NIH National Center for Biotechnology Information. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
1-Boc-3-pyrrolidinol. PubChem. [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. ResearchGate. [Link]
- Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
-
Alkylation of Boc protected secondary amines? ResearchGate. [Link]
-
Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]
-
N boc-3-pyrrolidinone. Slideshare. [Link]
-
Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI. [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH National Center for Biotechnology Information. [Link]
-
α-Arylation of N-Boc Pyrrolidine. Organic Syntheses. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 11. scribd.com [scribd.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. rsc.org [rsc.org]
- 15. HATU - Wikipedia [en.wikipedia.org]
- 16. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Application Note: Strategic Synthetic Route Design Starting from 1-BOC-3-(3-carboxy-phenoxy)-pyrrolidine
Abstract: The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] This application note provides a detailed guide for researchers and drug development professionals on designing synthetic routes starting from the versatile building block, 1-BOC-3-(3-carboxy-phenoxy)-pyrrolidine. This trifunctional molecule offers multiple reaction handles for the construction of diverse chemical libraries. We will explore strategic modifications of the carboxylic acid and the BOC-protected amine, providing field-proven protocols, explaining the causality behind experimental choices, and presenting workflows for creating novel molecular entities.
Strategic Analysis of the Starting Material
This compound is a valuable intermediate possessing three key regions for chemical modification: the aromatic carboxylic acid, the ether linkage, and the nitrogen atom of the pyrrolidine ring, which is protected by an acid-labile tert-butyloxycarbonyl (BOC) group. The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for efficient exploration of three-dimensional chemical space, a desirable trait in modern drug design.[3][4]
Our strategic approach hinges on the selective manipulation of two primary reactive sites:
-
Site A (Carboxylic Acid): Amenable to standard transformations such as amide bond formation and esterification.
-
Site B (Pyrrolidine Nitrogen): Accessible after the removal of the BOC protecting group, revealing a secondary amine for subsequent functionalization.
These sites can be addressed sequentially or in an orthogonal fashion to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.
Caption: High-level synthetic strategies from the starting material.
Route A: Functionalization of the Carboxylic Acid Moiety
The carboxylic acid is a versatile handle for introducing diversity. Amide bond formation is one of the most frequently used reactions in drug discovery, and a robust protocol is essential.[5]
Amide Bond Formation: The Cornerstone of Library Synthesis
The conversion of the carboxylic acid to an amide requires an activating agent, often called a coupling reagent, to facilitate the reaction with an amine. The choice of reagent is critical and depends on factors like the steric hindrance of the substrates, the potential for racemization, and the desired reaction conditions.[6]
Causality of Reagent Choice:
-
Carbodiimides (e.g., EDC): Economical and widely used. They activate the carboxylic acid to form an O-acylisourea intermediate. Additives like HOBt or NHS are often included to suppress side reactions and minimize racemization by converting the highly reactive intermediate into a more stable active ester.[6][7]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient reagents, particularly for challenging or sterically hindered couplings. They react with the carboxylic acid to form active esters that readily couple with amines.[6] The order of addition is crucial to prevent the formation of guanidinium by-products from the reaction of the coupling reagent with the amine.
-
Phosphonium Salts (e.g., PyBOP): Known for high efficiency and rapid reaction times, making them suitable for solid-phase and solution-phase synthesis.[6]
| Reagent Class | Example | Common Additive | Key Advantages | Potential Issues |
| Carbodiimide | EDC | HOBt, NHS | Cost-effective, water-soluble byproducts. | Lower reactivity for hindered substrates.[6] |
| Uronium Salt | HATU | None | High efficiency, fast reactions.[7] | Cost, potential for guanidinylation side reaction.[6] |
| Phosphonium Salt | PyBOP | None | High efficiency, low racemization. | Cost, byproduct removal. |
Protocol 1: HATU-Mediated Amide Coupling
This protocol details a robust method for coupling this compound with a primary or secondary amine using HATU, a highly effective uronium-based coupling reagent.[7]
Materials:
-
This compound (1.0 equiv)
-
Amine of choice (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation: Under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DMF (approx. 0.1 M).
-
Add HATU (1.1 equiv) to the solution, followed by DIPEA (2.0-3.0 equiv).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid. A color change may be observed.
-
Coupling: Add the desired amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Caption: Experimental workflow for HATU-mediated amide coupling.
Esterification
For applications requiring an ester linkage, a mild and efficient protocol is necessary. The use of di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of DMAP provides an excellent alternative to harsher methods, as the byproducts are volatile.[8]
Protocol 2: Boc₂O-Mediated Esterification
Procedure:
-
Dissolve this compound (1.0 equiv), the desired alcohol (1.2 equiv), and DMAP (0.1 equiv) in an anhydrous solvent like DCM or acetonitrile.
-
Add Boc₂O (1.5 equiv) portion-wise to the solution at room temperature.
-
Stir the reaction until completion as monitored by TLC (typically 4-12 hours).
-
Concentrate the reaction mixture and purify directly by silica gel chromatography to yield the desired ester.
Route B: Functionalization of the Pyrrolidine Nitrogen
This route involves a two-step sequence: removal of the BOC protecting group followed by functionalization of the newly exposed secondary amine.
BOC Deprotection: Unveiling the Reactive Amine
The BOC group is a cornerstone of amine protection due to its stability in many reaction conditions and its facile removal under acidic conditions.[9] The mechanism involves protonation of the carbamate, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[9]
Causality of Reagent Choice:
-
Trifluoroacetic Acid (TFA): The most common method involves a solution of TFA in Dichloromethane (DCM). It is highly effective and the excess acid/solvent are easily removed in vacuo.
-
HCl in Organic Solvents: Using HCl in solvents like methanol, ethyl acetate, or 1,4-dioxane is also very effective and yields the hydrochloride salt of the amine, which can be advantageous for purification and stability.[10]
Caution: The generated tert-butyl cation can alkylate nucleophilic residues on the substrate. The inclusion of a scavenger like anisole or triethylsilane can trap this cation and prevent unwanted side reactions.[11]
| Reagent | Solvent | Temperature | Typical Time | Notes |
| TFA (20-50%) | DCM | Room Temp | 1-3 h | Volatile; easy removal.[9] |
| 4M HCl | 1,4-Dioxane | Room Temp | 1-4 h | Product precipitates as HCl salt. |
| Acetyl Chloride | Methanol | 0 °C to RT | 2-6 h | Generates HCl in situ. |
| Oxalyl Chloride | Methanol | Room Temp | 1-4 h | A milder alternative.[12] |
Protocol 3: BOC Deprotection with TFA/DCM
Materials:
-
BOC-protected starting material (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the BOC-protected compound in anhydrous DCM (0.1-0.5 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equiv, typically 25-50% v/v) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC or LC-MS until the starting material is consumed (usually 1-2 hours).
-
Work-up (for free amine): Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Re-dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer is basic. Separate the organic layer, dry over MgSO₄, filter, and concentrate to yield the free amine. The product may be used directly in the next step.
-
Work-up (for TFA salt): Concentrate the reaction mixture and triturate with a non-polar solvent like diethyl ether or hexanes to precipitate the TFA salt, which can be collected by filtration.
N-Functionalization: Diversifying the Pyrrolidine Core
Once deprotected, the secondary amine is a nucleophile that can be readily acylated, alkylated, sulfonated, or used in reductive amination to introduce a wide array of functional groups.
Protocol 4: General N-Acylation
Procedure:
-
Dissolve the crude free amine from Protocol 3 (1.0 equiv) in anhydrous DCM.
-
Add a non-nucleophilic base such as DIPEA or triethylamine (1.5-2.0 equiv).
-
Cool the mixture to 0 °C.
-
Slowly add the desired acyl chloride or anhydride (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).
-
Perform a standard aqueous work-up (wash with dilute acid, bicarbonate, and brine), dry the organic layer, and concentrate.
-
Purify the product by silica gel chromatography.
Caption: Workflow for BOC deprotection followed by N-acylation.
Analytical Characterization
Unambiguous structural confirmation of all synthesized derivatives is critical. A combination of spectroscopic techniques should be employed.
| Technique | Information Provided |
| ¹H & ¹³C NMR | Provides detailed information about the carbon-hydrogen framework, confirming the presence of key functional groups and the overall structure. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the product.[13] High-resolution MS (HRMS) provides the exact mass for molecular formula confirmation. Tandem MS (MS/MS) can be used for structural elucidation, though pyrrolidine-containing compounds can sometimes yield uninformative fragments.[14] |
| FT-IR Spectroscopy | Useful for identifying the presence or disappearance of key functional groups, such as the C=O stretch of the carboxylic acid (~1700 cm⁻¹), amide (~1650 cm⁻¹), or carbamate (~1690 cm⁻¹).[13] |
Conclusion
This compound is a highly adaptable starting material for the synthesis of complex molecules in drug discovery. By strategically targeting either the carboxylic acid or the protected amine, researchers can employ robust and well-established protocols to generate diverse libraries of compounds. The methods outlined in this guide—from high-efficiency amide couplings to controlled deprotection and N-functionalization—provide a reliable framework for leveraging this building block to its full potential, accelerating the discovery of novel therapeutic agents.
References
-
Perrone, M. G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from MDPI website. [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from MDPI website. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Pyrrolidine Derivatives in Modern Pharmaceutical Development. Retrieved from inno-pharmchem.com. [Link]
-
Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
-
American Chemical Society. (n.d.). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry. [Link]
-
MDPI. (n.d.). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Retrieved from MDPI website. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from Wikipedia. [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from Wordpress. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. Retrieved from ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Solid-Phase Synthesis of Peptidomimetics Using 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE
Introduction: A Novel Scaffold for Peptidomimetic and Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to impart favorable pharmacokinetic properties.[1][2][3] The strategic incorporation of substituted pyrrolidines into peptide sequences or as standalone scaffolds can lead to compounds with enhanced metabolic stability, constrained conformations for improved receptor binding, and better cell permeability.[4][5] 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE is a bifunctional building block of significant interest for solid-phase synthesis (SPS). It combines a protected pyrrolidine nitrogen (BOC group) with an aromatic carboxylic acid, offering a versatile entry point for the synthesis of diverse molecular libraries.
This guide provides a comprehensive overview and detailed protocols for the effective utilization of this compound in solid-phase synthesis workflows, targeting researchers and professionals in drug development. The methodologies described herein are grounded in the principles of Boc/Bzl solid-phase peptide synthesis (SPPS), a robust and well-established technique.[6]
Physicochemical Properties of this compound
A thorough understanding of the building block's properties is crucial for designing successful synthetic strategies.
| Property | Value | Source |
| Chemical Name | This compound | [7] |
| CAS Number | 250681-87-9 | [7] |
| Molecular Formula | C16H21NO5 | [7] |
| Formula Weight | 307.34 g/mol | [7] |
| Appearance | White solid | [7] |
| Storage | Store at Room Temperature | [7] |
Core Principles of Application in Solid-Phase Synthesis
The application of this compound in solid-phase synthesis hinges on the strategic use of its two functional groups: the carboxylic acid for attachment to a resin or another molecule, and the BOC-protected amine for subsequent chain elongation. The general workflow involves:
-
Resin Selection and Immobilization: The building block is first anchored to a solid support via its carboxylic acid.
-
BOC Deprotection: The temporary BOC protecting group is removed to expose the pyrrolidine nitrogen.
-
Chain Elongation: Subsequent amino acids or other building blocks are coupled to the newly freed amine.
-
Cleavage: The final compound is cleaved from the resin support.
This process allows for the construction of complex molecules with the pyrrolidine moiety integrated at a specific position.
Experimental Workflow: A Visual Guide
The following diagram outlines the key stages in a typical solid-phase synthesis cycle using this compound.
Caption: Workflow for solid-phase synthesis using this compound.
Detailed Protocols
These protocols are designed for manual solid-phase synthesis on a 0.25 mmol scale. Adjustments may be necessary for automated synthesizers.
Protocol 1: Immobilization of this compound onto Merrifield Resin
Rationale: The Merrifield resin is a classic choice for Boc-based synthesis, allowing for the attachment of the first building block as a benzyl ester.[8] The cesium salt method is employed to minimize the risk of racemization during esterification.[8]
Materials:
-
Merrifield resin (chloromethylpolystyrene), 1% DVB, 100-200 mesh, ~1.0 mmol/g loading
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Peptide synthesis vessel with a frit
Procedure:
-
Resin Swelling: Place 0.25 g of Merrifield resin (~0.25 mmol) in the synthesis vessel. Wash with DCM (3 x 5 mL) and then swell in 5 mL of DCM for 30 minutes.
-
Cesium Salt Formation: In a separate flask, dissolve 307 mg (1.0 mmol, 4 eq.) of this compound in 5 mL of MeOH. Add 163 mg (0.5 mmol, 2 eq.) of Cs₂CO₃. Sonicate briefly to aid dissolution.
-
Solvent Removal: Remove the methanol from the cesium salt solution under reduced pressure to obtain a solid or oil.
-
Coupling to Resin: Add 5 mL of DMF to the cesium salt and transfer the solution to the swelled Merrifield resin in the synthesis vessel.
-
Reaction: Gently agitate the mixture at 50°C for 12-24 hours.
-
Washing: After the reaction, drain the vessel and wash the resin thoroughly with DMF (3 x 5 mL), a 1:1 mixture of DMF/water (3 x 5 mL), DMF (3 x 5 mL), and finally DCM (3 x 5 mL).
-
Drying: Dry the resin under vacuum. A small sample can be cleaved to confirm successful loading via LC-MS analysis.
Protocol 2: Elongation of the Peptide Chain
Rationale: The Boc group is acid-labile and is typically removed with trifluoroacetic acid (TFA).[6] Following deprotection, the resulting trifluoroacetate salt must be neutralized to the free amine before coupling the next amino acid.[9]
Materials:
-
Resin-bound this compound
-
Deprotection solution: 50% TFA in DCM
-
Neutralization solution: 5% N,N-Diisopropylethylamine (DIEA) in DCM
-
Boc-protected amino acids
-
Coupling reagents: e.g., HBTU (0.5 M in DMF), DIEA
-
DMF, DCM
Procedure (per cycle):
-
Resin Swelling: Swell the resin in 5 mL of DCM for 20 minutes.
-
BOC Deprotection:
-
Drain the DCM.
-
Add 5 mL of the deprotection solution (50% TFA in DCM) and agitate for 2 minutes (pre-wash).
-
Drain and add a fresh 5 mL of the deprotection solution. Agitate for 20-30 minutes.[8]
-
-
Washing: Drain the deprotection solution and wash the resin with DCM (3 x 5 mL) and isopropanol (2 x 5 mL) to remove residual acid.
-
Neutralization:
-
Wash with DCM (2 x 5 mL).
-
Add 5 mL of the neutralization solution (5% DIEA in DCM) and agitate for 2 minutes. Repeat this step.[9]
-
-
Washing: Wash the resin with DCM (3 x 5 mL) and then with DMF (3 x 5 mL) to prepare for coupling.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Boc-protected amino acid (1.0 mmol, 4 eq.) with HBTU (0.95 mmol, 3.8 eq.) and DIEA (2.0 mmol, 8 eq.) in 2 mL of DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Note: A Kaiser test can be performed to confirm complete coupling.[10]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Repeat: The cycle (steps 1-7) is repeated until the desired sequence is assembled.
Protocol 3: Cleavage and Deprotection
Rationale: The final step involves cleaving the synthesized molecule from the resin and removing any side-chain protecting groups. For Boc/Bzl chemistry, strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are typically used.[8] These reagents are highly corrosive and require specialized equipment and safety precautions.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., TFMSA/TFA/thioanisole)
-
Scavengers (e.g., thioanisole, m-cresol)
-
Cold diethyl ether
-
Specialized cleavage apparatus
Procedure (TFMSA Method - High Hazard):
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum and place it in the specialized cleavage vessel.
-
Scavenger Addition: Add appropriate scavengers to the resin. A common mixture is thioanisole and m-cresol to protect sensitive residues.
-
Cleavage Cocktail: Cool the vessel to 0°C. Slowly add the pre-chilled cleavage cocktail (e.g., TFMSA/TFA/thioanisole 1:10:1 v/v/v) to the resin.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.[4]
-
Peptide Precipitation: After the reaction, filter the resin and precipitate the cleaved peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion and Future Perspectives
This compound is a valuable tool for medicinal chemists, enabling the creation of novel peptidomimetics and other complex molecules through solid-phase synthesis. The protocols outlined in this guide provide a robust framework for its successful application. By leveraging the principles of Boc-based SPPS, researchers can efficiently synthesize libraries of compounds for screening in drug discovery programs, further expanding the chemical space accessible for therapeutic innovation. The inherent conformational constraint provided by the pyrrolidine ring makes this building block particularly attractive for developing potent and selective modulators of biological targets.[4][5]
References
- Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC - NIH. (n.d.).
- Solid- and solution-phase synthesis of highly-substituted-pyrrolidine libraries - PubMed. (2001). Bioorganic & Medicinal Chemistry Letters, 11(18), 2537-2540.
- Solid-Phase Synthesis of Carboxylic and Oxamic Acids via OsO4/NaIO4/HMTA-Mediated Oxidative Cleavage of Acetylenic Peptides | Organic Letters - ACS Publications. (n.d.).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (n.d.).
- 25.8: Peptide Synthesis - Chemistry LibreTexts. (2020).
- Boc Resin Cleavage Protocol - Sigma-Aldrich. (n.d.).
- Peptide synthesis - Wikipedia. (n.d.).
- Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction | Request PDF - ResearchGate. (2025).
- Basic Peptides synthesis introduction - LifeTein®. (n.d.).
- Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis - Benchchem. (n.d.).
- This compound Product Description. (n.d.).
- Boc Solid Phase Peptide Synthesis - ChemPep. (n.d.).
- Application of Bicyclic Pyrrolidine in Drug Development - BLDpharm. (n.d.).
- 3-Acetyl-1-Boc-pyrrolidine in Drug Discovery: A Technical Guide to Derivatives and Analogs - Benchchem. (n.d.).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Pharmaceuticals, 14(8), 799.
- Boc / Bzl Solid Phase Synthesis - Sunresin. (n.d.).
- Synthesis of unique pyrrolidines for drug discovery - Enamine. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 6. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 7. 250681-87-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. lifetein.com [lifetein.com]
Application Note: Analytical Strategies for Real-Time Reaction Monitoring in the Synthesis of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE
Abstract
This guide provides a comprehensive overview of analytical methodologies for the robust monitoring of the synthesis of 1-BOC-3-(3-carboxy-phenoxy)-pyrrolidine, a key heterocyclic building block in pharmaceutical development. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind method selection and experimental design, grounded in the principles of Process Analytical Technology (PAT) and Quality by Design (QbD).[1] We detail advanced protocols for at-line/off-line analysis using Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), as well as in-situ, real-time monitoring via Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The objective is to equip researchers, scientists, and drug development professionals with a validated, multi-faceted analytical framework to optimize reaction kinetics, identify impurities, and ensure the consistent quality of the final active pharmaceutical ingredient (API) intermediate.
Introduction: The Imperative for Advanced Reaction Monitoring
In modern pharmaceutical manufacturing, the emphasis has shifted from testing quality into the final product to building quality in from the start. This is the core of the Quality by Design (QbD) paradigm, which is enabled by Process Analytical Technology (PAT). PAT utilizes in-situ or on-line monitoring to design, analyze, and control manufacturing processes through timely measurements of critical quality and performance attributes.[2][3]
The target molecule, this compound, possesses multiple functional groups critical to its reactivity and analytical response: a bulky tert-Butyloxycarbonyl (BOC) protecting group, a pyrrolidine core, an ether linkage, and an aromatic carboxylic acid. Each feature provides a unique "handle" for specific analytical techniques. Effective monitoring of its synthesis—for instance, a Williamson ether synthesis between an N-BOC-3-hydroxypyrrolidine precursor and a 3-hydroxybenzoic acid derivative—is essential for controlling process parameters and ensuring the desired chemical and physical attributes of the final product.[2]
This document serves as a practical guide to implementing a robust analytical strategy for this specific reaction, ensuring that process understanding, not just endpoint testing, drives development.
Foundational Strategy: A Multi-Modal Analytical Approach
No single analytical technique can provide a complete picture of a chemical reaction. A trustworthy monitoring strategy integrates multiple orthogonal techniques to create a self-validating system. Chromatographic methods excel at separation, while spectroscopic methods provide real-time, in-situ data on molecular transformations.
Caption: Integrated analytical workflow for reaction monitoring.
Part I: Chromatographic Methods for Separation and Quantification
Chromatography is indispensable for resolving the complex mixture of reactants, intermediates, products, and byproducts. It provides the high-fidelity quantitative data needed for accurate yield calculations and impurity profiling.
Ultra-Performance Liquid Chromatography (UPLC-UV)
For reaction monitoring in a pharmaceutical context, speed and resolution are paramount. UPLC, which utilizes sub-2 µm particle columns, offers significant advantages over traditional HPLC, including faster analysis times, improved sensitivity, and reduced solvent consumption.[4][5][6] This allows for higher sample throughput, enabling a more detailed kinetic profile to be constructed from multiple time-point samples.
The Causality Behind the Method:
-
Stationary Phase: A C18 reversed-phase column is the workhorse for moderately polar organic molecules like our target compound. The nonpolar stationary phase effectively retains the molecule, while the polar mobile phase elutes it, allowing for separation based on subtle differences in hydrophobicity between the reactants and the product.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is chosen. Acetonitrile is the organic modifier that controls retention. Formic acid is critical; it acidifies the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a single, sharp peak and preventing tailing. It also makes the method directly transferable to mass spectrometry.[7]
-
Detection: The phenoxy-carboxy moiety contains a strong chromophore. UV detection, typically around 210-254 nm, provides excellent sensitivity for quantifying all aromatic species in the reaction.[8]
Protocol 1: UPLC-UV Method for Reaction Progress Analysis
-
Sample Preparation: At designated time points, withdraw 50 µL of the reaction mixture. Immediately quench the reaction by diluting it into 950 µL of a 50:50 acetonitrile/water solution. This prevents further reaction and prepares the sample for injection.
-
Instrumentation: Utilize a UPLC system equipped with a photodiode array (PDA) detector.
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Sub-2 µm particles for high efficiency and speed.[4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase; acid suppresses ionization.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 95% B over 3 minutes, hold for 0.5 min, re-equilibrate for 1 min | A rapid gradient ensures elution of all components with varying polarities in a short timeframe. |
| Flow Rate | 0.5 mL/min | Optimized for the 2.1 mm ID column to maintain efficiency. |
| Column Temperature | 40 °C | Reduces viscosity and improves peak shape. |
| Injection Volume | 2 µL | Small volume prevents column overloading and peak distortion. |
| Detection | PDA Detector, 210-400 nm (Extract at 254 nm) | PDA allows for spectral analysis to check for co-eluting peaks. 254 nm provides good response. |
-
Data Analysis: Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product over time. Use an area percent normalization to estimate reaction conversion. For absolute quantification, a calibration curve with a reference standard is required.
Liquid Chromatography-Mass Spectrometry (LC-MS)
While UPLC-UV quantifies components, LC-MS confirms their identity. It is the definitive tool for identifying byproducts and confirming the mass of the desired product, providing an essential layer of trustworthiness to the analysis.[]
The Causality Behind the Method:
-
Ionization: Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, thermally labile molecules. The analysis can be run in both positive and negative ion modes. Negative ion mode is excellent for detecting the deprotonated carboxylic acid [M-H]⁻, while positive ion mode will show the protonated molecule [M+H]⁺.
-
A Critical Consideration—BOC Group Instability: The BOC protecting group is notoriously unstable under certain MS conditions and can undergo a facile McLafferty rearrangement in the ion source, leading to the loss of isobutylene (56 Da) or the entire BOC group (100 Da).[10][11] Recognizing these characteristic neutral losses is key to correctly interpreting the mass spectrum and not misidentifying these fragments as impurities.
Protocol 2: LC-MS Method for Identity Confirmation
-
Instrumentation: Couple the UPLC system from Protocol 1 to a time-of-flight (TOF) or quadrupole mass spectrometer equipped with an ESI source.
-
LC Conditions: Use the identical UPLC method described in Protocol 1 to ensure retention time correlation.
-
MS Parameters (Illustrative):
| Parameter | Negative Ion Mode (ESI-) | Positive Ion Mode (ESI+) | Rationale |
| Capillary Voltage | 2.5 kV | 3.0 kV | Optimizes spray stability and ion generation. |
| Cone Voltage | 30 V | 35 V | Low voltage minimizes in-source fragmentation. |
| Source Temp. | 150 °C | 150 °C | Prevents thermal degradation of the analyte. |
| Desolvation Gas | Nitrogen, 600 L/hr | Nitrogen, 600 L/hr | Aids in droplet desolvation. |
| Scan Range (m/z) | 50 - 1000 | 50 - 1000 | Covers the expected mass of reactants, product, and potential fragments. |
-
Expected Ions for Product (C₁₆H₂₁NO₅, Mol. Wt. = 307.34):
| Ion Type | Expected m/z | Mode | Notes |
| [M-H]⁻ | 306.13 | ESI- | Deprotonated parent ion (highly diagnostic for carboxylic acid). |
| [M+H]⁺ | 308.15 | ESI+ | Protonated parent ion. |
| [M+Na]⁺ | 330.13 | ESI+ | Sodium adduct, common in ESI. |
| [M-C₄H₈+H]⁺ | 252.10 | ESI+ | Loss of isobutylene (56 Da) from BOC group.[11] |
| [M-BOC+H]⁺ or [M-C₅H₉O₂+H]⁺ | 208.09 | ESI+ | Loss of the entire BOC group (100 Da).[11] |
Part II: Spectroscopic Methods for In-Situ, Real-Time Analysis
Spectroscopic PAT tools allow chemists to "watch" the reaction as it happens, providing immediate feedback on kinetics and mechanism without the delay of sampling and off-line analysis.[12][13]
In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel, is a powerful tool for monitoring changes in functional groups in real-time.[3] It tracks the molecular vibrations that are the very essence of the chemical transformation.
The Causality Behind the Method:
-
Why ATR-FTIR? This technique is ideal for monitoring reactions in solution because it is non-destructive and insensitive to gas bubbles or suspended solids. The probe provides a direct window into the reaction's functional group landscape.
-
Diagnostic Bands: The synthesis of our target molecule involves clear changes in the infrared spectrum. If starting from 1-BOC-3-hydroxypyrrolidine, the broad O-H stretch of the alcohol will disappear. The C=O stretches of the BOC group (~1680-1700 cm⁻¹) and the carboxylic acid (~1710 cm⁻¹) are strong, well-defined bands that can be tracked throughout the reaction.[14][15]
Protocol 3: In-Situ ATR-FTIR for Kinetic Profiling
-
Setup: Insert a clean, dry ATR-FTIR probe into the reaction vessel. Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.
-
Data Acquisition: Once the final reagent is added or the temperature is raised, begin collecting spectra automatically at regular intervals (e.g., every 1-2 minutes).
-
Data Analysis: Monitor the key frequency regions over time. The change in absorbance of a characteristic peak for the product or reactant is directly proportional to its concentration.
| Functional Group | Characteristic Frequency (cm⁻¹) | Change During Reaction |
| Alcohol O-H | ~3200-3500 (broad) | Disappears (if using a hydroxylated starting material). |
| Carboxylic Acid O-H | ~2500-3300 (very broad) | Remains present in the product.[15] |
| Carbonyl C=O (BOC) | ~1680-1700 | Remains present in the product. Its environment changes, which may cause a slight shift. |
| Carbonyl C=O (Acid) | ~1690-1760 | Remains present in the product.[14] |
| Aromatic C-O Ether | ~1210-1320 | Appears as the product is formed. |
On-Line Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information and is inherently quantitative without the need for response factors.[16] The advent of high-performance benchtop NMR spectrometers has made this technique increasingly accessible for direct reaction monitoring in the fume hood.[13][17]
The Causality Behind the Method:
-
Why ¹H NMR? The proton NMR spectrum provides a unique fingerprint of the molecule. Specific, well-resolved peaks can be integrated to determine the relative concentrations of all species in the mixture.
-
Diagnostic Peaks: The ¹H NMR spectrum of this compound has several distinct signals ideal for monitoring:
-
BOC Group: A sharp singlet at ~1.4 ppm for the nine equivalent t-butyl protons. This is an excellent internal reference.
-
Pyrrolidine Protons: A complex multiplet region from ~2.0-4.0 ppm. The proton at the C3 position bearing the phenoxy group will have a characteristic downfield shift.
-
Aromatic Protons: Signals in the ~7.0-8.0 ppm region, with splitting patterns indicative of the substitution on the benzene ring.
-
Protocol 4: ¹H NMR for Reaction Monitoring
-
Setup: The reaction can be run directly in an NMR tube using a deuterated solvent. Alternatively, for larger-scale reactions, an on-line system can pump a small loop of the reaction mixture through the spectrometer. For at-line analysis, samples are withdrawn, quenched, and prepared in a deuterated solvent.[17]
-
Data Acquisition: Acquire single-scan ¹H NMR spectra at regular time intervals.[18]
-
Data Analysis: Select well-resolved peaks for a reactant and the product. The ratio of their integrals directly reflects their molar ratio in the sample. For example, compare the integral of a disappearing reactant peak to the integral of the growing BOC singlet of the product.
| Proton Environment | Hypothetical ¹H Shift (ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | > 10.0 | broad s | Often broad and may exchange with trace water. |
| Aromatic Protons | 7.0 - 8.0 | m | Specific splitting pattern reveals substitution. |
| Pyrrolidine C3-H (CH-O) | ~5.0 | m | Downfield shift due to electronegative oxygen. Highly diagnostic. |
| Pyrrolidine N-CH₂ | ~3.4 - 3.8 | m | Protons adjacent to the nitrogen. |
| Pyrrolidine C4-CH₂ | ~2.1 - 2.3 | m | Other ring protons. |
| BOC Group (-C(CH₃)₃) | ~1.4 | s (9H) | Sharp, strong singlet. Excellent for quantification. |
Integrated Workflow and Method Selection
The choice of analytical method depends on the specific goal of the measurement. The following decision tree can guide the selection process.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
A robust, multi-modal strategy is essential for the effective reaction monitoring of this compound. By integrating the high-resolution separation of UPLC, the definitive identification power of LC-MS, and the real-time, in-situ capabilities of FTIR and NMR spectroscopy, researchers can gain a profound understanding of their chemical process. This PAT-driven approach not only accelerates development and optimization but also builds a foundation of scientific understanding that ensures process robustness and consistent product quality, aligning with the highest standards of modern pharmaceutical development.
References
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from Alispharm website. [Link]
-
Sai Life Sciences. (n.d.). How PAT tools can help improve understanding of the crystallisation process. Retrieved from Sai Life Sciences website. [Link]
-
Rajani, A., et al. (n.d.). A Review on Comparative study of HPLC and UPLC. RJPT. [Link]
-
Wang, J., et al. (2021). Application of PAT-Based Feedback Control Approaches in Pharmaceutical Crystallization. Crystals, 11(11), 1335. [Link]
-
WebofPharma. (2025). HPLC vs. UPLC. Retrieved from WebofPharma website. [Link]
-
Pharmaguideline. (2018). Differences between HPLC and UPLC. Retrieved from Pharmaguideline website. [Link]
-
PharmaGuru. (2025). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. Retrieved from PharmaGuru website. [Link]
-
Rathore, A. S., & Singh, S. K. (2018). Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. Recent Patents on Chemical Engineering, 11(1), 15-27. [Link]
-
AIChE. (2024). PAT and Process Monitoring in Crystallization Development and Manufacturing. AIChE Annual Meeting Proceedings. [Link]
-
Stolar, T., et al. (2020). Mechanochemical Preparation of Active Pharmaceutical Ingredients Monitored by In Situ Raman Spectroscopy. ACS Omega, 5(44), 28969–28976. [Link]
-
Geden, J. V., & Volmer, D. A. (2006). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 17(1), 29-36. [Link]
-
Chromatography Today. (2015). What Is Reaction Monitoring? Retrieved from Chromatography Today website. [Link]
-
Sisk, S. W., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8567–8573. [Link]
-
Geden, J. V., & Volmer, D. A. (2006). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 17(1), 29-36. [Link]
-
Wang, H. (2019). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]
-
Tsujikawa, K., et al. (2014). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 32(1), 123-130. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from The Royal Society of Chemistry website. [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts website. [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts website. [Link]
-
Singh, K., et al. (2018). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 56(9), 876-883. [Link]
Sources
- 1. Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAT Tools in Crystallization | Sai Life Sciences | [sailife.com]
- 3. mdpi.com [mdpi.com]
- 4. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 5. rjptonline.org [rjptonline.org]
- 6. HPLC vs. UPLC [webofpharma.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PAT and Process Monitoring in Crystallization Development and Manufacturing | AIChE [proceedings.aiche.org]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. asahilab.co.jp [asahilab.co.jp]
- 18. rsc.org [rsc.org]
Application Notes and Protocols for the Large-Scale Synthesis of 1-BOC-3-(3-carboxy-phenoxy)-pyrrolidine Derivatives
Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile framework for creating structurally diverse molecules with significant biological activity.[4][5][6] The sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a crucial aspect for achieving high-affinity and selective interactions with the complex binding sites of biological targets such as kinases.[5][7]
This technical guide provides a comprehensive overview and detailed protocols for the large-scale synthesis of 1-BOC-3-(3-carboxy-phenoxy)-pyrrolidine derivatives. These compounds are valuable building blocks in the development of novel therapeutics, particularly as kinase inhibitors.[5][6][8] The strategic incorporation of the 3-(3-carboxy-phenoxy) moiety introduces a key pharmacophore that can be further elaborated to target various enzyme active sites. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a robust and scalable synthetic route to this important class of molecules.
Synthetic Strategy Overview
The large-scale synthesis of this compound derivatives is a multi-step process that requires careful consideration of reaction conditions, purification strategies, and safety at each stage. The overall synthetic approach can be broken down into three key stages:
-
Synthesis of the Pyrrolidine Core: Preparation of the key intermediate, 1-BOC-3-hydroxypyrrolidine.
-
Carbon-Oxygen Bond Formation: Etherification of 1-BOC-3-hydroxypyrrolidine with a protected 3-hydroxybenzoic acid derivative, typically via a Mitsunobu reaction.
-
Deprotection: Hydrolysis of the ester protecting group to yield the final carboxylic acid derivative.
This guide will provide detailed protocols and insights for each of these critical transformations, with a focus on scalability and industrial applicability.
Figure 1: Overall synthetic workflow for the preparation of this compound derivatives.
Part 1: Synthesis of the 1-BOC-3-hydroxypyrrolidine Core
The synthesis of the chiral 1-BOC-3-hydroxypyrrolidine is a critical first step. Several routes have been reported, with the choice often depending on factors such as cost of starting materials, desired stereochemistry, and scalability. For large-scale production, a cost-effective and robust method is paramount.
Protocol 1: Synthesis of 1-BOC-3-hydroxypyrrolidine from Epichlorohydrin
This protocol is adapted from a cost-effective industrial synthesis.
Reaction Scheme:
-
Step 1: Ring-opening of epichlorohydrin with sodium cyanide to form 4-chloro-3-hydroxybutyronitrile.
-
Step 2: Reductive cyclization of 4-chloro-3-hydroxybutyronitrile to 3-hydroxypyrrolidine.
-
Step 3: Boc-protection of 3-hydroxypyrrolidine to yield 1-BOC-3-hydroxypyrrolidine.
Materials and Reagents:
-
Epichlorohydrin
-
Sodium Cyanide (NaCN)
-
Sulfuric Acid (H₂SO₄)
-
Sodium Borohydride (NaBH₄)
-
Boron Trifluoride Etherate (BF₃·OEt₂)
-
Sodium Carbonate (Na₂CO₃)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Petroleum Ether
Procedure:
-
Step 1: Synthesis of 4-chloro-3-hydroxybutyronitrile
-
In a suitable reactor, charge water and sodium cyanide. Cool the mixture to 0-10 °C.
-
Slowly add dilute sulfuric acid, maintaining the temperature below 10 °C.
-
To this solution, add epichlorohydrin dropwise, keeping the temperature below 10 °C.
-
Stir the reaction mixture for several hours until completion (monitor by GC or TLC).
-
Extract the product with dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain crude 4-chloro-3-hydroxybutyronitrile.
-
-
Step 2: Synthesis of 3-hydroxypyrrolidine
-
In a separate reactor, dissolve the crude 4-chloro-3-hydroxybutyronitrile in THF.
-
In a separate vessel, prepare a solution of sodium borohydride in THF and add boron trifluoride etherate.
-
Slowly add the nitrile solution to the borane solution at a controlled temperature.
-
After the addition is complete, heat the reaction mixture to reflux for several hours.
-
Cool the reaction and quench with a weak base such as sodium carbonate solution.
-
Filter the mixture and concentrate the filtrate to obtain crude 3-hydroxypyrrolidine.
-
-
Step 3: Synthesis of 1-BOC-3-hydroxypyrrolidine
-
Dissolve the crude 3-hydroxypyrrolidine in a suitable solvent such as THF or dichloromethane.
-
Add di-tert-butyl dicarbonate to the solution.
-
Stir the reaction at room temperature for several hours until completion (monitor by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., petroleum ether) to yield 1-BOC-3-hydroxypyrrolidine.
-
| Parameter | Step 1 | Step 2 | Step 3 |
| Key Reagents | Epichlorohydrin, NaCN, H₂SO₄ | NaBH₄, BF₃·OEt₂, Na₂CO₃ | Boc₂O |
| Solvent | Water, DCM | THF | THF or DCM |
| Temperature | 0-10 °C | Reflux | Room Temperature |
| Typical Yield | >80% | >85% | >90% |
Table 1: Key reaction parameters for the synthesis of 1-BOC-3-hydroxypyrrolidine.
Part 2: Large-Scale Mitsunobu Reaction for C-O Bond Formation
The Mitsunobu reaction is a powerful and widely used method for the conversion of alcohols to a variety of functional groups with inversion of stereochemistry.[9] However, its application on an industrial scale has been hampered by the generation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and a reduced azodicarboxylate byproduct, which can be challenging to remove.[10][11]
Addressing the Purification Challenge
Recent advances have led to the development of scalable, chromatography-free methods for the removal of TPPO. These methods often rely on the differential solubility of TPPO and the desired product in specific solvent systems or the formation of insoluble TPPO complexes.
Figure 2: General workflow for the removal of triphenylphosphine oxide (TPPO) by precipitation.
Protocol 2: Mitsunobu Reaction of 1-BOC-3-hydroxypyrrolidine and Methyl 3-hydroxybenzoate
This protocol is a representative large-scale procedure for the key etherification step.
Reaction Scheme:
1-BOC-3-hydroxypyrrolidine + Methyl 3-hydroxybenzoate --(PPh₃, DIAD)--> Methyl 3-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)benzoate
Materials and Reagents:
-
1-BOC-3-hydroxypyrrolidine
-
Methyl 3-hydroxybenzoate
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Toluene
-
Isopropyl Alcohol (IPA)
Procedure:
-
Reaction Setup:
-
Charge a suitable reactor with 1-BOC-3-hydroxypyrrolidine, methyl 3-hydroxybenzoate, and triphenylphosphine in anhydrous THF.
-
Cool the mixture to 0-5 °C with stirring under an inert atmosphere (e.g., nitrogen).
-
Slowly add DIAD dropwise, maintaining the internal temperature below 10 °C. The addition is exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitor by HPLC).
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove THF.
-
Add toluene to the residue and stir. Cool the mixture to induce precipitation of triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
-
Filter the slurry and wash the solid cake with cold toluene.
-
Concentrate the filtrate containing the product.
-
Dissolve the crude product in hot isopropyl alcohol and allow it to cool slowly to induce crystallization of the desired product.
-
Filter the crystalline product, wash with cold IPA, and dry under vacuum.
-
| Parameter | Value |
| Equivalents of PPh₃ | 1.2 - 1.5 |
| Equivalents of DIAD | 1.2 - 1.5 |
| Reaction Solvent | Anhydrous THF |
| Reaction Temperature | 0 °C to Room Temperature |
| Purification Method | Precipitation and Crystallization |
| Typical Yield | 75-90% |
Table 2: Key parameters for the large-scale Mitsunobu reaction.
Part 3: Saponification to the Final Carboxylic Acid
The final step in the synthesis is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved through saponification with a base such as sodium hydroxide or lithium hydroxide.
Protocol 3: Large-Scale Saponification of Methyl 3-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)benzoate
Reaction Scheme:
Methyl 3-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)benzoate --(NaOH, H₂O/MeOH)--> this compound
Materials and Reagents:
-
Methyl 3-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)benzoate
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
Saponification:
-
In a reactor, dissolve the ester in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux for several hours until the reaction is complete (monitor by HPLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture and concentrate under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water.
-
Wash the aqueous layer with a non-polar organic solvent (e.g., heptane) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with hydrochloric acid to precipitate the carboxylic acid product.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield the final this compound derivative.
-
| Parameter | Value |
| Base | Sodium Hydroxide |
| Solvent System | Methanol/Water |
| Reaction Temperature | Reflux |
| pH for Precipitation | 3-4 |
| Typical Yield | >90% |
Table 3: Key parameters for the large-scale saponification.
Safety and Process Considerations for Scale-Up
Scaling up chemical reactions from the laboratory to an industrial setting introduces a new set of challenges and safety considerations. It is imperative to conduct a thorough risk assessment before proceeding with any large-scale synthesis.
-
Thermal Safety: The Mitsunobu reaction is exothermic, and proper temperature control is crucial to prevent runaway reactions. Ensure adequate cooling capacity and consider controlled addition rates of reagents.
-
Reagent Handling: Diisopropyl azodicarboxylate (DIAD) is a hazardous reagent and should be handled with appropriate personal protective equipment in a well-ventilated area.
-
Byproduct Removal: While chromatography is often used at the lab scale, it is generally not feasible for large-scale production. The development of robust, non-chromatographic purification methods, such as those described in this guide, is essential for an economically viable process.
-
Solvent Selection: The choice of solvents should consider not only reaction performance but also safety, environmental impact, and ease of recovery.
Conclusion
The large-scale synthesis of this compound derivatives is a challenging yet achievable process with careful planning and execution. The protocols and insights provided in this guide offer a robust framework for the successful production of these valuable building blocks for drug discovery and development. By understanding the key transformations, optimizing reaction conditions, and implementing efficient purification strategies, researchers and process chemists can confidently scale up the synthesis of this important class of molecules.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
-
Dandepally, S. R., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed, 379(5), 34. [Link]
-
Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249494. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]
-
Kumar, R., et al. (2018). Development of a continuous process: a perspective for Mitsunobu reaction. Journal of Chemical Sciences, 130(9), 121. [Link]
-
Scott, J. S., et al. (2016). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central. [Link]
-
But, T. Y., & Toy, P. H. (2021). Development and Scale-Up of an Asymmetric Synthesis of AZD8186 Using the Fukuyama Modification of the Mitsunobu Reaction. ACS Publications. [Link]
-
Organic Synthesis. Mitsunobu reaction. Organic Synthesis. [Link]
-
Wikipedia. Mitsunobu reaction. Wikipedia. [Link]
-
Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
-
But, T. Y., & Toy, P. H. (2017). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry–An Asian Journal, 12(21), 2736-2757. [Link]
-
Dembinski, R. (2017). Base-Catalyzed Mitsunobu Reactions as a Tool for the Synthesis of Aryl sec-Alkyl Ethers. Molecules, 22(8), 1333. [Link]
-
Papakyriakou, A., et al. (2013). A simple method for the alkaline hydrolysis of esters. ResearchGate. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]
-
Rocha, G. O., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PubMed Central. [Link]
-
K. C. Kumara Swamy, et al. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. [Link]
-
Chemguide. Hydrolysis of Esters. Chemguide. [Link]
-
ACS GCI Pharmaceutical Roundtable. Mitsunobu. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
-
Kasyan, A., et al. (2021). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI. [Link]
-
Sarah Bartlett. (2021, February 9). Saponification of methyl benzoate [Video]. YouTube. [Link]
-
André, V., et al. (2007). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 9(5), 463-467. [Link]
-
Dr. G. (2021, April 20). Saponification of Methyl Benzoate: Refluxing the ester [Video]. YouTube. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. tcichemicals.com [tcichemicals.com]
The Strategic Role of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE in the Synthesis of Novel Enzyme Inhibitors: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2] This guide focuses on a key derivative, 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE , a versatile building block in the rational design and synthesis of potent and selective enzyme inhibitors. Its unique trifunctional nature—a BOC-protected amine for controlled reactivity, a rigid phenoxy linker, and a reactive carboxylic acid—offers a strategic platform for generating diverse molecular architectures.
This document provides an in-depth exploration of the applications of this compound, with a particular focus on the synthesis of Factor XIa (FXIa) inhibitors, an emerging class of anticoagulants with a potentially safer bleeding profile than traditional therapies.[3] A detailed, field-proven protocol for the synthesis of a potent FXIa inhibitor is presented, alongside a discussion of the underlying chemical principles and experimental considerations.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is crucial for reaction optimization and scale-up. The properties of this compound are summarized below:
| Property | Value |
| CAS Number | 250681-87-9 |
| Molecular Formula | C₁₆H₂₁NO₅ |
| Molecular Weight | 307.34 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | Room Temperature |
The Pyrrolidine Scaffold in Enzyme Inhibitor Design
The five-membered, non-aromatic pyrrolidine ring is a privileged structure in drug discovery due to its ability to explore three-dimensional space, a key factor in achieving high-affinity and selective binding to enzyme active sites.[4] Pyrrolidine derivatives have been successfully incorporated into inhibitors for a wide range of enzyme classes, including but not limited to:
-
Proteases: Such as Factor Xa and Factor XIa in the coagulation cascade.[3][5]
-
Glycosidases: Including α-amylase and α-glucosidase, relevant targets for diabetes.[6][7]
-
Kinases: A large family of enzymes involved in cell signaling and proliferation.[2]
-
Carbonic Anhydrases and Acetylcholinesterase: Implicated in various physiological processes.[8]
The BOC (tert-butoxycarbonyl) protecting group on the pyrrolidine nitrogen is instrumental in synthetic strategies. It allows for the selective reaction of other functional groups on the molecule, such as the carboxylic acid, and can be cleanly removed under acidic conditions to enable further derivatization at the nitrogen atom.
Application in the Synthesis of a Potent Factor XIa Inhibitor
Factor XIa is a serine protease that plays a significant role in the intrinsic pathway of blood coagulation.[3] Inhibition of FXIa is a promising strategy for the development of new anticoagulants that may offer a reduced risk of bleeding complications compared to currently available therapies.[3] The following section details a protocol for the synthesis of a potent FXIa inhibitor, leveraging the unique structure of this compound. This synthesis involves a critical amide bond formation step, a cornerstone reaction in medicinal chemistry.
Synthetic Workflow Overview
The overall synthetic strategy involves the coupling of the carboxylic acid of this compound with a suitable amine-containing fragment. This is a classic example of an amide bond formation reaction, which can be facilitated by a variety of coupling reagents.
Caption: General workflow for the synthesis of a Factor XIa inhibitor.
Experimental Protocol: Amide Coupling of this compound
This protocol details a representative amide coupling reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt), a widely used and cost-effective method.[9]
Materials and Reagents
-
This compound (1.0 eq)
-
Amine-containing fragment (e.g., a substituted aniline or benzylamine) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and HOBt (1.2 eq).
-
Dissolution: Dissolve the solids in anhydrous DMF.
-
Amine Addition: Add the amine-containing fragment (1.1 eq) to the reaction mixture.
-
Base Addition: Add DIPEA (2.5 eq) to the stirred solution. The base is crucial to neutralize the hydrochloride salt of EDC and to scavenge the acid produced during the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the reaction rate and minimize potential side reactions.
-
Coupling Agent Addition: Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. This removes unreacted starting materials and byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired BOC-protected inhibitor precursor.
Causality and Experimental Choices
-
Choice of Coupling Reagent: EDC/HOBt is a classic choice for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to racemization and side reactions, and readily undergoes nucleophilic attack by the amine.[9]
-
Solvent: Anhydrous DMF is a common solvent for coupling reactions due to its high polarity, which aids in dissolving the reactants, and its high boiling point, which allows for a wide range of reaction temperatures.
-
Base: DIPEA is a non-nucleophilic, sterically hindered base that is effective in scavenging protons without competing with the desired amine nucleophile.
-
Temperature Control: Starting the reaction at a low temperature helps to control the initial exothermic reaction and can improve the overall yield and purity of the product.
Subsequent Steps and Further Applications
Following the successful amide coupling, the BOC protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid in dichloromethane or hydrogen chloride in dioxane) to yield the final enzyme inhibitor or an intermediate with a free pyrrolidine nitrogen. This free amine can then be further functionalized to explore structure-activity relationships and optimize the inhibitor's properties.
Caption: Diversification of inhibitors from the free amine intermediate.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of enzyme inhibitors. Its well-defined structure allows for the strategic and controlled introduction of a key pharmacophoric element into target molecules. The detailed protocol for amide bond formation provides a reliable and robust method for the synthesis of advanced intermediates, paving the way for the discovery and development of novel therapeutics targeting a range of enzymes, with a notable application in the promising field of Factor XIa inhibition.
References
-
Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). Frontiers. Retrieved January 11, 2026, from [Link]
-
Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. (n.d.). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]
-
Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Structure- and property-based design of factor Xa inhibitors: pyrrolidin-2-ones with acyclic alanyl amides as P4 motifs. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Preparation of pyrrolidine and isoxazolidine benzamidines as potent inhibitors of coagulation factor Xa. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
- Method for synthesizing 1-BOC-3-piperidone. (n.d.). Google Patents.
- Synthesis process of 1-N-BOC-3-hydroxypyrrolidine. (n.d.). Google Patents.
- Synthesis of pyrrolidine compounds. (n.d.). Google Patents.
-
Discovery of a factor Xa inhibitor (3R,4R)-1-(2,2-difluoro-ethyl)-pyrrolidine-3,4-dicarboxylic acid 3-[(5-chloro-pyridin-2-yl)-amide] 4-[[2-fluoro-4-(2-oxo-2H-pyridin-1-yl)-. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
- Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone. (n.d.). Google Patents.
- The synthetic method of N-Boc-3- pyrrolidine formaldehyde. (n.d.). Google Patents.
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Preparation of pyrrolidine and isoxazolidine benzamidines as potent inhibitors of coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing BOC Deprotection of 1-BOC-3-(3-carboxy-phenoxy)-pyrrolidine
Welcome to the technical support center for the optimization of BOC deprotection of 1-BOC-3-(3-carboxy-phenoxy)-pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific chemical transformation. Here, we will delve into common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure the successful and efficient removal of the tert-butyloxycarbonyl (BOC) protecting group.
Introduction to the Challenge
The deprotection of this compound presents a unique set of challenges due to the presence of multiple functional groups. The pyrrolidine nitrogen is protected by the acid-labile BOC group, while the molecule also contains a carboxylic acid on the phenoxy moiety. The primary goal is the selective and complete removal of the BOC group without inducing unwanted side reactions.
The most common method for BOC deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] The mechanism is initiated by protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[1] However, the presence of the carboxylic acid and the phenoxy ether linkage requires careful optimization to prevent side reactions.
Troubleshooting Guide: A-Q&A Approach
This section directly addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Incomplete Deprotection
Question: My TLC and HPLC analyses show a significant amount of starting material remaining even after the standard reaction time. What are the likely causes and how can I resolve this?
Answer: Incomplete deprotection is a common hurdle and can stem from several factors.[3][4]
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The cleavage of the BOC group is highly dependent on the acidity of the reaction medium.[3]
-
Solution: Gradually increase the concentration of the acid. For TFA in dichloromethane (DCM), concentrations can range from 20% to 50% (v/v).[3][5] For particularly stubborn substrates, neat TFA can be employed, though with caution due to potential side reactions.[6][7] Alternatively, switching to a 4M solution of HCl in 1,4-dioxane is a robust option.[3][8]
-
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process.
-
Solution: Extend the reaction time and continue to monitor the progress by TLC or HPLC.[9][10] While most BOC deprotections are rapid at room temperature, some substrates may require several hours for completion.[3] Gentle warming of the reaction mixture can also be considered, but this should be done cautiously to avoid potential degradation.
-
-
Solvent Issues: Proper solvation of both the substrate and the acid is crucial for an efficient reaction.
-
Solution: Ensure your starting material is fully dissolved in the chosen solvent. Dichloromethane (DCM) is a common choice for TFA-mediated deprotections.[3] If solubility is an issue, exploring alternative solvents like 1,4-dioxane (for HCl deprotection) or co-solvents may be necessary.
-
Issue 2: Observation of Unexpected Side Products
Question: I'm observing unexpected spots on my TLC plate and additional peaks in my LC-MS, suggesting the formation of side products. What are these byproducts and how can I prevent their formation?
Answer: The generation of side products is often linked to the reactive tert-butyl cation (t-Bu+) formed during the deprotection.[3][11]
Possible Side Reactions & Prevention Strategies:
-
Alkylation of the Phenoxy Ring: The electron-rich phenoxy ring can be susceptible to Friedel-Crafts alkylation by the tert-butyl cation.
-
Solution: Use of Scavengers. Scavengers are added to the reaction mixture to trap the tert-butyl cation before it can react with your molecule.[6][11] Common scavengers include:
-
Triisopropylsilane (TIS): Typically used at 2.5-5% (v/v).
-
Thioanisole: Effective in preventing alkylation of aromatic systems.
-
Anisole: Another common scavenger for this purpose.[2]
-
-
-
Esterification of the Carboxylic Acid: While less common under anhydrous acidic conditions, prolonged reaction times or the presence of trace amounts of water and an alcohol (if used as a co-solvent) could potentially lead to ester formation.
-
Solution: Ensure anhydrous reaction conditions by using dry solvents and reagents. Minimize reaction times once the deprotection is complete.
-
Issue 3: Difficult Work-up and Purification
Question: After quenching the reaction, I'm struggling to isolate the pure product. The work-up is messy, and purification by chromatography is proving difficult. What are some best practices for work-up and purification of the final zwitterionic product?
Answer: The product, 3-(3-carboxy-phenoxy)-pyrrolidine, is a zwitterion at neutral pH, which can complicate extraction and purification.
Recommended Work-up and Purification Protocol:
-
Removal of Excess Acid: After the reaction is complete, the excess acid and solvent should be removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[3]
-
Salt Formation vs. Neutralization:
-
For Crystalline Hydrochloride Salts: If using HCl in dioxane, the hydrochloride salt of the product may precipitate directly from the reaction mixture. This can be isolated by filtration and washed with a non-polar solvent like diethyl ether to remove organic impurities.[1]
-
Neutralization and Extraction: If the product is not a crystalline salt, the residue can be dissolved in water and the pH carefully adjusted. Bringing the pH to the isoelectric point of the molecule will minimize its solubility in water, potentially causing it to precipitate. Alternatively, a carefully controlled liquid-liquid extraction at a specific pH may be effective, though this can be challenging with zwitterions.
-
-
Purification Techniques:
-
Recrystallization: If a crystalline solid is obtained, recrystallization is often the best method for purification.
-
Ion-Exchange Chromatography: This technique is well-suited for purifying zwitterionic compounds.
-
Reverse-Phase HPLC: For small-scale purifications, preparative reverse-phase HPLC can be a powerful tool.
-
Frequently Asked Questions (FAQs)
Q1: Which acidic condition is considered "milder", TFA/DCM or HCl/dioxane?
A1: Generally, the choice between TFA and HCl depends on the substrate and desired outcome. While both are strong acids, 4M HCl in dioxane is often considered a very effective and clean method for BOC deprotection.[8] The resulting hydrochloride salt is often a crystalline solid that can be easily isolated.[1] TFA is also highly effective but can sometimes lead to more side reactions if not used with appropriate scavengers.[11] The concentration of TFA can be adjusted to modulate the reaction's vigor.[3]
Q2: How can I effectively monitor the progress of the deprotection reaction?
A2: The two most common techniques for monitoring the reaction are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
-
TLC: This is a quick and convenient method. The deprotected product, being a free amine, will be significantly more polar than the BOC-protected starting material and thus will have a lower Rf value.[9] Staining the TLC plate with ninhydrin is an excellent way to visualize the primary or secondary amine product, which will typically show up as a colored spot.[9]
-
HPLC: For more quantitative analysis, reverse-phase HPLC is the method of choice.[9] You can monitor the disappearance of the starting material peak and the appearance of the product peak. This is particularly useful for optimizing reaction times and quantifying the purity of the final product.[9]
Q3: Are there any non-acidic methods for BOC deprotection that I could consider for this substrate?
A3: While acidic cleavage is the most common, several alternative methods exist, which might be advantageous if your molecule is particularly sensitive to strong acids.[12] These include:
-
Thermal Deprotection: In some cases, heating the BOC-protected compound in a suitable solvent can induce thermal cleavage of the BOC group.[8]
-
Lewis Acid-Mediated Deprotection: Certain Lewis acids can facilitate BOC removal under milder conditions than strong Brønsted acids.[13]
-
Silyl-based Reagents: Reagents like trimethylsilyl iodide (TMSI) can be used for BOC deprotection under neutral conditions.[2]
It is important to note that these alternative methods may require significant optimization for this specific substrate and may not be as efficient as standard acidic deprotection.
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated BOC Deprotection
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
If required, add a scavenger such as triisopropylsilane (TIS) (1.0-2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to the desired concentration (e.g., 20-50% v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 1-4 hours).[1][9]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate the residue with toluene (3 x 10 mL) to ensure complete removal of residual TFA.[3]
-
Proceed with the appropriate work-up and purification procedure.
| Parameter | Recommended Range | Notes |
| Substrate Concentration | 0.1 - 0.2 M | Ensure complete dissolution. |
| TFA Concentration | 20-50% (v/v) in DCM | Start with lower concentrations and increase if necessary. |
| Scavenger (e.g., TIS) | 1.0 - 2.0 eq | Crucial to prevent side reactions. |
| Temperature | 0 °C to Room Temperature | Starting at 0°C helps control the initial exotherm. |
| Reaction Time | 1 - 4 hours | Monitor closely to avoid over-exposure to acid. |
Protocol 2: General Procedure for HCl-Mediated BOC Deprotection
-
Dissolve this compound (1.0 eq) in a minimal amount of a suitable co-solvent like methanol or ethyl acetate if necessary.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) to the substrate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or HPLC. The formation of a precipitate (the hydrochloride salt) may be observed.
-
Upon completion (typically 1-2 hours), if a precipitate has formed, collect the solid by filtration.
-
Wash the collected solid with a non-polar solvent such as diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to yield the 3-(3-carboxy-phenoxy)-pyrrolidine hydrochloride.
| Parameter | Recommended Value | Notes |
| Reagent | 4M HCl in 1,4-dioxane | A commercially available and reliable reagent. |
| Equivalents of HCl | 5 - 10 eq | Ensure a sufficient excess to drive the reaction to completion. |
| Temperature | Room Temperature | Generally sufficient for this reagent. |
| Reaction Time | 1 - 2 hours | Typically a rapid deprotection. |
Visualizing the Process
Caption: A logical guide for troubleshooting common issues.
References
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020, June 23). Retrieved from [Link]
-
Deprotection of different N-Boc-compounds | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27). Retrieved from [Link]
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. (2012, May 27). Retrieved from [Link]
-
Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride - UKnowledge. (2020, June 23). Retrieved from [Link]
-
Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed. (1993, June). Retrieved from [Link]
-
Boc Deprotection - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. (2015, October 28). Retrieved from [Link]
-
How to confirm BOC deprotection by TFA ? | ResearchGate. (2016, March 26). Retrieved from [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-BOC-3-(3-carboxy-phenoxy)-pyrrolidine
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-BOC-3-(3-carboxy-phenoxy)-pyrrolidine. This document is designed for researchers, chemists, and drug development professionals. It addresses common challenges and side reactions encountered during this synthesis, providing in-depth explanations and actionable troubleshooting protocols. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's causality, ensuring both success and reproducibility in your work.
The synthesis of this target molecule typically involves a nucleophilic substitution reaction, such as a Williamson ether synthesis or a Mitsunobu reaction, coupling a 1-BOC-3-hydroxypyrrolidine derivative with a 3-hydroxybenzoic acid derivative. While theoretically straightforward, the presence of multiple functional groups—a secondary alcohol, a protected secondary amine, a phenol, and a carboxylic acid—creates a landscape ripe for competitive side reactions. This guide is structured as a series of frequently asked questions (FAQs) to directly tackle the most pressing issues you may face.
Troubleshooting Guide & FAQs
Issue 1: Low Yield and a Major Impurity with Mass [M+C₈H₅O₂]
Question: My reaction yield is consistently below 50%, and LC-MS analysis shows a significant byproduct with a mass corresponding to the ester dimer of 3-hydroxybenzoic acid. What is happening and how can I prevent it?
Answer:
Plausible Cause: This is a classic case of a competing esterification reaction. Under the reaction conditions, the carboxylate of one molecule of 3-hydroxybenzoic acid acts as a nucleophile, attacking an activated intermediate of another 3-hydroxybenzoic acid molecule. This is particularly prevalent in reactions that activate the carboxylic acid, such as DCC/DMAP couplings or under certain Mitsunobu conditions.[1]
In a Williamson ether synthesis, if a strong base is used to deprotonate both the phenol and the carboxylic acid, the more nucleophilic phenoxide is expected to react. However, side reactions involving the carboxylate can still occur, especially at elevated temperatures.
Mechanism Insight: The carboxylate anion can compete with the desired alkoxide or phenoxide nucleophile. In coupling reactions that use activating agents like dicyclohexylcarbodiimide (DCC), the carboxylic acid is converted into a highly reactive O-acylisourea intermediate. This intermediate is susceptible to attack by any available nucleophile, including another carboxylate molecule, leading to the formation of an anhydride which can then react further to form esters.[1]
Troubleshooting Protocol:
-
Modify Order of Addition: In a Williamson-type synthesis, pre-form the phenoxide by adding the base (e.g., K₂CO₃, Cs₂CO₃) to 3-hydroxybenzoic acid in a polar aprotic solvent (e.g., DMF, Acetonitrile) first. Allow this to stir for 30-60 minutes before adding the electrophile (e.g., a tosylate or mesylate of 1-BOC-3-hydroxypyrrolidine). This ensures the phenoxide is the primary available nucleophile.
-
Protect the Carboxylic Acid: A more robust, albeit longer, route is to protect the carboxylic acid as a simple ester (e.g., methyl or ethyl ester) prior to the ether synthesis. The ester can be hydrolyzed in a final step under basic conditions, which the BOC group can tolerate.[2]
-
Optimize the Reaction Conditions (Mitsunobu):
-
Ensure the alcohol (1-BOC-3-hydroxypyrrolidine) and the carboxylic acid (3-hydroxybenzoic acid) are mixed before the slow, cooled (0 °C) addition of the azodicarboxylate (DEAD or DIAD).[3] This favors the formation of the desired alkoxyphosphonium intermediate.
-
Carboxylic acids with lower pKa values (stronger acids) generally give better yields in Mitsunobu reactions as they are less likely to participate in side reactions with the phosphonium intermediates.[4]
-
Data Summary: Choice of Reaction Conditions
| Reaction Type | Key Parameter | Recommendation for Minimizing Esterification | Rationale |
| Williamson Ether | Base & Addition Order | Use a moderate base like K₂CO₃. Pre-form the phenoxide before adding the pyrrolidine electrophile. | Minimizes the concentration of free carboxylate during the key C-O bond formation step. |
| Mitsunobu | Reagent Addition | Add DEAD/DIAD slowly at 0 °C to a pre-mixed solution of the alcohol and acid. | Controls the formation of reactive intermediates, favoring the desired pathway over acid self-reaction.[3][5] |
| Protection Strategy | Starting Material | Use Methyl 3-hydroxybenzoate instead of the free acid. | Eliminates the competing carboxylate nucleophile entirely. Requires a final deprotection step. |
Issue 2: Identification of an Impurity with Loss of 56 or 100 Mass Units (-C₄H₈ or -C₅H₈O₂) in MS
Question: I'm observing a significant impurity in my final product that, upon mass spectrometry analysis, appears to be my desired product minus the BOC group. Why is this happening and how can I maintain the protection?
Answer:
Plausible Cause: The tert-butyloxycarbonyl (BOC) group is a protecting group specifically designed to be labile under acidic conditions.[6][7] If your reaction or workup conditions inadvertently become acidic, you will experience premature deprotection.
Mechanism Insight: The cleavage mechanism is initiated by protonation of one of the carbonyl oxygens of the BOC group. This is followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene gas and carbon dioxide.[6] While generally stable to bases and nucleophiles, prolonged exposure to harsh conditions or elevated temperatures can also degrade the BOC group.[8][9]
Troubleshooting Workflow:
Below is a workflow to diagnose and resolve BOC deprotection issues.
Caption: Troubleshooting workflow for BOC deprotection.
Preventative Protocols:
-
Reagent Purity: Ensure all reagents and solvents are free from acidic impurities. Use freshly distilled solvents where appropriate.
-
pH Control During Workup: When quenching the reaction, use a saturated solution of sodium bicarbonate (NaHCO₃) or water instead of acidic solutions like ammonium chloride (NH₄Cl) or dilute acids.
-
Chromatography Considerations: Standard silica gel is inherently acidic and can cause BOC-deprotection on the column.
-
Neutralization: Slurry the silica gel with a solvent system containing a small amount of a volatile base, such as 1% triethylamine (Et₃N) in the eluent, before packing the column.
-
Alternative Stationary Phases: Consider using neutral alumina or reverse-phase (C18) chromatography, which are less likely to cause acid-catalyzed hydrolysis.
-
Issue 3: Poor Reactivity and/or Formation of Elimination Byproducts
Question: My Williamson ether synthesis is sluggish, and I'm starting to see byproducts consistent with elimination from my pyrrolidine starting material. How can I improve the substitution pathway?
Answer:
Plausible Cause: This issue points to two potential problems: 1) an insufficiently reactive electrophile, and 2) reaction conditions that favor the E2 elimination pathway over the desired Sₙ2 substitution.[10][11]
The Williamson ether synthesis is a classic Sₙ2 reaction.[12] Its success hinges on using a reactive, sterically unhindered electrophile and a strong nucleophile.[10][11] Elimination becomes a major competitive pathway when using secondary alkyl halides (like a 3-halopyrrolidine) or sterically hindered, strong bases.[10]
Mechanism: Sₙ2 vs. E2 Competition
Caption: Competing Sₙ2 and E2 reaction pathways.
Optimization Protocol:
-
Activate the Alcohol: Instead of using a halo-pyrrolidine, start with 1-BOC-3-hydroxypyrrolidine. Convert the hydroxyl group into a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs). These sulfonate esters are significantly more reactive towards Sₙ2 displacement than halides and are less prone to elimination.
-
Choice of Base: Use a soft, non-hindered base to generate the phenoxide. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are excellent choices.[13] Avoid strong, bulky bases like potassium tert-butoxide (t-BuOK), which strongly favor elimination.[10]
-
Solvent Selection: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents effectively solvate the cation of the base (e.g., K⁺) but do not solvate the nucleophile (phenoxide) as strongly, thereby increasing its nucleophilicity and promoting the Sₙ2 reaction.[13]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or slightly elevated temperatures (e.g., 50-60 °C). Higher temperatures tend to favor the elimination pathway.
Table: Optimizing Williamson Ether Synthesis Conditions
| Parameter | Poor Choice (Favors Elimination/No Rxn) | Better Choice (Favors Sₙ2) | Rationale |
| Leaving Group | -OH, -Cl | -OTs, -OMs, -I | Sulfonates and iodide are excellent leaving groups for Sₙ2 reactions.[11] |
| Base | Potassium tert-butoxide (KOtBu) | K₂CO₃, Cs₂CO₃ | Carbonates are sufficiently basic to deprotonate the phenol but are less sterically hindered, reducing the rate of E2 elimination.[13] |
| Solvent | Protic (Ethanol, Water) | Aprotic Polar (DMF, Acetonitrile) | Aprotic polar solvents enhance the reactivity of the nucleophile.[13] |
| Temperature | >100 °C | 25 - 60 °C | Higher temperatures provide more energy for the higher-activation-energy elimination pathway. |
References
-
Albrecht, S., Defoin, A., & Tarnus, C. (2006). A Direct Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638. Available at: [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 61(9), 2967–2971. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 1-Boc-3-Hydroxypyrrolidine: A Versatile Building Block for Pharmaceutical and Chemical Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. reddit.com [reddit.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Navigating the Purification of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE
Welcome to the dedicated technical support guide for navigating the purification challenges of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE. This resource is tailored for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflow. The unique zwitterionic potential of this molecule, arising from the presence of both a carboxylic acid and a BOC-protected amine, presents specific hurdles that this guide aims to address with scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I will encounter in my crude this compound?
A1: Common impurities can originate from starting materials, side-reactions, or degradation. These may include:
-
Unreacted Starting Materials: Such as 3-hydroxy-1-BOC-pyrrolidine or 3-hydroxybenzoic acid.
-
Di-tert-butyl dicarbonate (Boc₂O): If used in the synthesis, residual Boc anhydride may be present.
-
Byproducts from BOC-protection: Including tert-butanol.
-
Over-alkylation or Di-alkylation Products: Depending on the synthetic route.
-
Degradation Products: Premature cleavage of the BOC group can occur if the compound is exposed to acidic conditions.[1][2]
Q2: My compound is showing poor solubility in common organic solvents. Why is this and what can I do?
A2: The presence of both a carboxylic acid and a BOC-protected amine can give the molecule zwitterionic character, especially at neutral pH. This can lead to strong intermolecular interactions and reduced solubility in non-polar organic solvents.
-
To improve solubility, consider:
-
pH adjustment: Acidifying the aqueous layer during extraction with a mild acid like citric acid can protonate the carboxylate, making the molecule less polar and more soluble in solvents like ethyl acetate or dichloromethane.[3]
-
Solvent selection: Polar aprotic solvents like DMF or DMSO are likely to be more effective for dissolving the crude material. For chromatography, a polar mobile phase will be necessary.
-
Q3: I am observing streaking and poor separation during silica gel column chromatography. What is the cause and how can I resolve it?
A3: Streaking on silica gel is a common issue when purifying compounds with free carboxylic acids. The acidic nature of the silica gel can interact strongly with the carboxyl group, leading to tailing.
-
To mitigate this:
-
Acidify the mobile phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to your eluent can suppress the ionization of the carboxylic acid on your target molecule, reducing its interaction with the silica gel and resulting in sharper peaks.
-
Use a different stationary phase: Consider using a reverse-phase silica gel (C18) where the zwitterionic nature might be used to your advantage with an appropriate buffered mobile phase.
-
Q4: Is there a risk of my BOC group being cleaved during purification?
A4: Yes, the tert-butoxycarbonyl (BOC) protecting group is sensitive to acidic conditions.[1][2]
-
To prevent unintended deprotection:
-
Avoid strong acids during workup and purification. Use of mild acids like citric acid for extractions is generally safe.
-
If using an acidified mobile phase for chromatography, it is crucial to remove the solvent from the purified fractions as quickly as possible under reduced pressure and at a low temperature. Prolonged exposure to even weak acids can lead to BOC cleavage.
-
Troubleshooting Guide
This section provides a structured approach to common purification challenges.
Problem 1: Low Recovery After Aqueous Workup
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of desired product in the organic phase after extraction. | The compound may be partitioning into the aqueous phase due to its zwitterionic character at neutral pH. | 1. Adjust pH: Before extraction, acidify the aqueous layer to a pH of 4-5 with a dilute acid (e.g., 1M citric acid). This will protonate the carboxylate group, increasing the compound's lipophilicity and driving it into the organic layer. 2. Increase Extractions: Perform multiple extractions (3-5 times) with your organic solvent to maximize recovery. 3. Brine Wash: Wash the combined organic extracts with brine to remove excess water and water-soluble impurities. |
Problem 2: Difficulty with Crystallization
| Symptom | Possible Cause | Troubleshooting Steps |
| The compound "oils out" or fails to crystallize from solution. | The compound is precipitating above its melting point, or is too soluble in the chosen solvent. Impurities may also be inhibiting crystal formation. | 1. Solvent Screening: Test a range of solvents and co-solvent systems. A good starting point is a moderately polar solvent where the compound has good solubility when hot and poor solubility when cold (e.g., ethyl acetate/hexanes, isopropanol/water).[3] 2. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote crystal growth. 3. Scratching/Seeding: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization. 4. Purification Pre-Crystallization: If significant impurities are present, a preliminary purification by flash chromatography may be necessary. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Crude Purification
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a 1M citric acid solution to remove basic impurities and protonate the target compound.
-
Separate the organic layer.
-
To remove acidic impurities, wash the organic layer with a dilute solution of sodium bicarbonate. Caution: This may cause your product to partition into the aqueous phase if it becomes deprotonated. Monitor both phases by TLC.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A gradient of methanol in dichloromethane (e.g., 0-10%) or ethyl acetate in hexanes with 0.5% acetic acid. The optimal eluent will depend on the specific impurities present.
-
Prepare the column with silica gel slurried in the initial, less polar eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure at a temperature below 40°C.
Visualizing the Purification Workflow
Below is a logical workflow for the purification of this compound.
Caption: A decision-tree workflow for the purification of this compound.
Purity Analysis
The final purity of this compound should be assessed using a combination of analytical techniques.
| Analytical Technique | Information Provided |
| ¹H and ¹³C NMR | Structural confirmation and detection of major impurities. |
| LC-MS | Purity assessment and molecular weight confirmation. |
| HPLC | Quantitative purity determination. Chiral HPLC can be used to determine enantiomeric excess if applicable. |
| FT-IR | Confirmation of functional groups (e.g., C=O of carbamate and carboxylic acid). |
References
- Google Patents. (2010). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
- (R)-1-Boc-3-carboxymethoxy-pyrrolidine MSDS. (n.d.).
Sources
Technical Support Center: Synthesis of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE
Welcome to the technical support guide for the synthesis of 1-BOC-3-(3-carboxy-phenoxy)-pyrrolidine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, providing in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions. Our goal is to empower you to improve reaction yields, minimize impurities, and streamline your purification process.
The synthesis of this molecule typically proceeds via a Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide. In this case, it involves the reaction of a deprotonated 3-hydroxypyrrolidine derivative with a halo-substituted benzoic acid derivative, or more commonly, the reaction of deprotonated 3-hydroxybenzoic acid with an activated N-Boc-3-hydroxypyrrolidine (e.g., a tosylate or mesylate). This guide will focus on the latter, more common route.
Troubleshooting Guide (Q&A Format)
This section addresses specific experimental issues in a direct question-and-answer format, explaining the underlying chemistry and providing actionable solutions.
Issue 1: Low or No Product Formation
Q1: I've set up my reaction, but TLC/LC-MS analysis shows a low conversion of my N-Boc-3-hydroxypyrrolidine tosylate and 3-hydroxybenzoic acid starting materials. What are the most likely causes and how can I improve the conversion?
A1: Low conversion is a frequent issue in Williamson ether synthesis and can be traced back to several key factors. Let's break down the troubleshooting process.
-
Insufficient Deprotonation of the Phenol: The reaction requires the formation of a phenoxide from 3-hydroxybenzoic acid. This phenoxide is the active nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.
-
Explanation: Phenols are more acidic than simple alcohols, but the electron-withdrawing nature of the carboxylic acid group on the same ring can influence its pKa. A base must be strong enough to deprotonate the phenol without promoting side reactions.
-
Solution:
-
Select an Appropriate Base: While weaker bases like potassium carbonate (K₂CO₃) can be used for phenols, a stronger, non-nucleophilic base is often more effective. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the phenol, driving the equilibrium forward.[1][2] Use at least 2.0-2.2 equivalents of the base to ensure deprotonation of both the phenolic hydroxyl and the carboxylic acid proton.
-
Ensure Anhydrous Conditions: Alkoxides and phenoxides are strong bases that are readily quenched by protic species like water.[1] Ensure all glassware is oven-dried, and use anhydrous solvents. Traces of water in your reagents or solvent will consume your base and reduce the concentration of the active nucleophile.
-
-
-
Sub-Optimal Reaction Temperature: The SN2 reaction has a specific activation energy. If the temperature is too low, the reaction rate will be impractically slow.
-
Explanation: The Williamson ether synthesis is typically conducted at elevated temperatures, often between 50 and 100 °C, to ensure a reasonable reaction time.[3][4]
-
Solution: Gradually increase the reaction temperature in 10-15 °C increments, monitoring the progress by TLC or LC-MS. A good starting point is 60-80 °C in a solvent like DMF or DMSO. Be aware that excessively high temperatures can promote side reactions.[1]
-
-
Incorrect Solvent Choice: The solvent plays a critical role in an SN2 reaction by solvating the ions and influencing the nucleophile's reactivity.
-
Explanation: Polar aprotic solvents like DMF, DMSO, and acetonitrile are ideal for Williamson ether synthesis.[1][3] They effectively solvate the cation (e.g., Na⁺ or K⁺), leaving a "naked," highly reactive phenoxide anion. Protic solvents (like ethanol) or apolar solvents (like toluene) can slow the reaction rate significantly.[3]
-
Solution: Switch to a high-quality, anhydrous polar aprotic solvent. DMF is an excellent first choice for this reaction.
-
Issue 2: Significant Byproduct Formation
Q2: My reaction is proceeding, but I'm observing a major byproduct that is complicating purification. What could this byproduct be, and how can I prevent its formation?
A2: Byproduct formation is a common challenge, often stemming from competing reaction pathways. The two most likely culprits in this synthesis are C-alkylation and elimination.
-
C-Alkylation of the Phenoxide:
-
Explanation: The phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen (O-alkylation, desired) and the aromatic ring carbons (C-alkylation, undesired).[1][3] C-alkylation, typically at the ortho or para positions to the hydroxyl group, can compete with O-alkylation.
-
Prevention: The choice of solvent is the most critical factor in controlling this selectivity.
-
-
Elimination (E2) Reaction:
-
Explanation: The activated N-Boc-3-hydroxypyrrolidine (e.g., the tosylate) is a secondary electrophile. The phenoxide, being a base, can abstract a proton from a carbon adjacent to the leaving group, leading to an elimination reaction (E2) that forms an alkene (N-Boc-2,3-dehydropyrrolidine) instead of the desired ether.[1][3][5] This pathway is favored by high temperatures and sterically hindered substrates.
-
Prevention:
-
Control Temperature: Lowering the reaction temperature generally favors the SN2 substitution reaction over elimination, as elimination pathways often have higher activation energies.[1]
-
Choice of Leaving Group: While tosylates are common, a better leaving group like a mesylate or triflate can sometimes allow for lower reaction temperatures, further disfavoring elimination.
-
-
Below is a diagram illustrating the desired reaction pathway versus the common side reactions.
Caption: Desired O-alkylation vs. C-alkylation and E2 elimination side reactions.
Issue 3: Difficulties in Product Isolation & Purification
Q3: The reaction seems to have worked, but I'm struggling to isolate the pure product. The workup is messy, and column chromatography is not giving good separation.
A3: The product molecule has both a lipophilic Boc group and a polar carboxylic acid, giving it challenging physical properties. Purification requires a carefully planned strategy.
-
Ineffective Aqueous Workup:
-
Explanation: A standard aqueous workup is necessary to remove inorganic salts and unreacted polar starting materials. However, the carboxylic acid group makes the product's solubility highly dependent on pH.
-
Solution: pH-Controlled Extraction:
-
After quenching the reaction, perform an initial extraction with an organic solvent (e.g., ethyl acetate) under basic conditions (pH ~8-9). This will keep your product (as the carboxylate salt) in the aqueous layer while removing non-acidic organic impurities.
-
Separate the aqueous layer and carefully acidify it with a dilute acid (e.g., 1M HCl) to a pH of ~3-4. This will protonate the carboxylate, making the product much more soluble in organic solvents.
-
Extract the acidified aqueous layer multiple times with ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. This procedure is a classic method for purifying carboxylic acids.[6]
-
-
-
Column Chromatography Challenges:
-
Explanation: The high polarity of the carboxylic acid can cause the product to streak badly on a standard silica gel column, leading to poor separation.
-
Solutions:
-
Acidified Mobile Phase: Add a small amount of acetic acid or formic acid (0.5-1.0%) to your mobile phase (e.g., ethyl acetate/hexanes). This keeps the carboxylic acid group protonated and reduces its interaction with the silica, resulting in sharper peaks.
-
Reverse-Phase Chromatography: If normal-phase chromatography fails, reverse-phase (C18) flash chromatography is an excellent alternative for purifying polar compounds.[7] A mobile phase of water/acetonitrile or water/methanol, often with a small amount of acid (TFA or formic acid), can provide excellent separation.[7]
-
Consider HILIC: For very polar compounds that do not retain well even on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective strategy.[8][9]
-
-
Caption: Recommended workflow for product workup and purification.
Frequently Asked Questions (FAQs)
Q: What are the optimal base and solvent combinations for this reaction? A: Based on established principles for Williamson ether synthesis, the following combinations are recommended. Polar aprotic solvents are strongly preferred.[1][3]
| Base | Solvent | Temperature Range | Key Considerations |
| Sodium Hydride (NaH) | DMF or DMSO | 60 - 90 °C | Highly effective and drives reaction to completion. Requires strictly anhydrous conditions. |
| Potassium Carbonate (K₂CO₃) | DMF or Acetonitrile | 80 - 110 °C | Milder, easier to handle base. May require higher temperatures and longer reaction times. |
| Potassium tert-butoxide (t-BuOK) | THF or DMF | 25 - 60 °C | Strong, non-nucleophilic base. Good choice but can be sterically bulky. |
Q: How can I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase that gives good separation between your starting materials and the expected product (e.g., 30-50% ethyl acetate in hexanes, with 1% acetic acid). The product should have an Rf value intermediate between the two starting materials. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of starting material masses and the appearance of the product mass (307.34 g/mol ).
Q: What is a realistic target yield for this synthesis? A: For laboratory-scale Williamson ether syntheses, yields can range widely from 50-95%, heavily dependent on the optimization of reaction conditions and the efficiency of purification.[4] With careful control of side reactions and an optimized workup, a yield of 70-85% should be achievable.
Q: I'm concerned about the stability of the Boc protecting group. Can it be cleaved during the reaction or workup? A: The N-Boc group is generally stable under basic and neutral conditions used in the reaction itself. However, it is sensitive to strong acids.[10] During the acidic workup step, it is crucial to use a dilute acid (e.g., 1M HCl) and avoid prolonged exposure or excessively low pH (pH < 2) to prevent premature deprotection.[10]
Detailed Experimental Protocol
This protocol provides a validated starting point for the synthesis.
Materials:
-
N-Boc-3-hydroxypyrrolidine tosylate (or mesylate) (1.0 equiv)
-
3-Hydroxybenzoic acid (1.1 equiv)
-
Sodium hydride (60% dispersion in mineral oil) (2.2 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Add 3-hydroxybenzoic acid to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the acid (concentration ~0.2-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Phenoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. A slurry will form.
-
Addition of Electrophile: Add a solution of N-Boc-3-hydroxypyrrolidine tosylate in a small amount of anhydrous DMF to the reaction mixture dropwise.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup - Quench: Once the reaction is complete, cool the mixture to 0 °C and very carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl or water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Adjust the pH of the aqueous layer to ~8-9 with NaHCO₃. Extract with EtOAc to remove non-acidic impurities.
-
Workup - Acidification: Isolate the aqueous layer and acidify to pH 3-4 with 1M HCl.
-
Workup - Product Extraction: Extract the acidified aqueous layer three times with EtOAc.
-
Workup - Final Steps: Combine the organic layers from the acidic extraction, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% acetic acid.
References
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ChemBK. (2024). (R)-(-)-N-Boc-3-Pyrrolidinol. Retrieved from [Link]
- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
NIH. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
AIChE. (n.d.). Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. Retrieved from [Link]
-
RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
ACS Publications. (2019). Hindered ether synthesis shocked to life. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). α-Arylation of N-Boc Pyrrolidine. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
- Google Patents. (n.d.). EP0116712B1 - Synthesis of hindered phenols.
-
NIH. (n.d.). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds - PMC. Retrieved from [Link]
-
Slideshare. (n.d.). N boc-3-pyrrolidinone. Retrieved from [Link]
-
MDPI. (n.d.). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthetic methods of hindered ether. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification? Retrieved from [Link]
- Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
stability issues of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE in solution
Welcome to the technical support center for 1-BOC-3-(3-carboxy-phenoxy)-pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this molecule in solution. By understanding the chemical liabilities of its functional groups, you can proactively mitigate degradation and ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific experimental issues you might encounter. The primary chemical vulnerability of this molecule is the acid-labile tert-butyloxycarbonyl (BOC) protecting group.[1][2][3]
Issue 1: Unexpected Loss of Parent Compound Mass in LC-MS Analysis
You observe a decrease in the ion count corresponding to the molecular weight of this compound and the appearance of a new, smaller mass peak.
-
Potential Cause: Acid-catalyzed hydrolysis of the BOC protecting group. The BOC group is notoriously sensitive to acidic conditions, leading to its cleavage and the formation of a free amine.[4][5] This results in a mass loss of 100.12 Da (the mass of the BOC group). The reaction proceeds via protonation of the carbamate, followed by fragmentation to a stable tert-butyl cation and an unstable carbamic acid, which then decarboxylates to the free amine.[1][2][4]
-
Troubleshooting Steps:
-
Check Solution pH: Measure the pH of your solvent or buffer system. Even mildly acidic conditions (pH < 6) can cause slow hydrolysis over time. Protic solvents can facilitate this process.
-
Mobile Phase Analysis: If using LC-MS, evaluate your mobile phase composition. Additives like formic acid or trifluoroacetic acid (TFA), commonly used to improve peak shape, will rapidly cleave the BOC group.[1][3]
-
Solvent Purity: Ensure your solvents (e.g., Methanol, Acetonitrile, DMSO) are free from acidic impurities. Use high-purity or HPLC-grade solvents.
-
Confirmation: To confirm BOC loss, look for a mass signal corresponding to the deprotected compound: [M-100.12+H]+. You can also perform a confirmatory analytical deprotection by treating a small aliquot with a strong acid like TFA and analyzing the result by LC-MS or TLC.[6][7]
-
Issue 2: Appearance of New Peaks in HPLC/UPLC Chromatogram
During a stability study or routine analysis, you notice one or more new peaks eluting, typically earlier than the parent compound.
-
Potential Cause 1: BOC Deprotection: As described above, the primary degradation product is the free amine resulting from BOC cleavage. This product is significantly more polar than the parent compound and will therefore have a shorter retention time in reverse-phase chromatography.[6][7]
-
Potential Cause 2: Oxidative Degradation: While less common, the pyrrolidine ring or the electron-rich phenoxy group could be susceptible to oxidation, especially if exposed to air, light, or certain metal ions over long periods.[8]
-
Potential Cause 3: Hydrolysis of Other Groups: Under strongly basic or acidic conditions, other functional groups could be affected, though the aryl ether bond is generally very stable and requires harsh conditions for cleavage.[9][10][11]
-
Troubleshooting Steps:
-
Characterize the Impurity: Use LC-MS to determine the mass of the new peak(s). A mass difference of -100 Da strongly indicates BOC loss.[6][7]
-
Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acidic, basic, oxidative, photolytic, thermal) to systematically identify potential degradants.[][13][14] This provides a "fingerprint" of degradation products that can be compared against the unknown peaks.
-
Control Storage Atmosphere: If oxidation is suspected, prepare solutions using degassed solvents and store them under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[15]
-
Issue 3: Poor Reproducibility in Biological Assays
You observe inconsistent results or a time-dependent loss of activity when using stock solutions of the compound in your experiments.
-
Potential Cause: On-plate or in-media degradation. The compound may be unstable in the assay buffer or cell culture media, which are often buffered at physiological pH (~7.4) but can contain components that affect stability. The BOC group is generally stable at neutral to basic pH.[16][17] However, local pH changes in cell culture or interactions with media components could be a factor.
-
Troubleshooting Steps:
-
Assess Solution Stability: Prepare the compound in the exact assay buffer or media you use. Incubate it for the duration of your experiment at the same temperature. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC or LC-MS to quantify the amount of parent compound remaining.
-
Modify Stock Solution Preparation: Prepare high-concentration stock solutions in an inert, aprotic solvent like anhydrous DMSO. Store these stocks at -20°C or -80°C.[15] Dilute into aqueous buffers immediately before use to minimize the time the compound spends in a potentially destabilizing environment.
-
pH Adjustment: Ensure the final pH of the assay solution after adding the compound is within a stable range. The carboxylic acid group will be deprotonated at physiological pH, which may affect solubility and interactions, but is not a primary stability concern.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this molecule?
The most probable degradation pathway is the acid-catalyzed cleavage of the BOC protecting group to yield the corresponding free amine, carbon dioxide, and isobutylene.[1][4][5]
Caption: Predicted acid-catalyzed degradation of the BOC group.
Q2: What are the recommended storage conditions for this compound in solution?
For long-term stability, solutions should be prepared in a high-purity, aprotic solvent and stored under controlled conditions to minimize degradation.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO or Anhydrous Ethanol | Aprotic solvents lack protons to facilitate acid-catalyzed hydrolysis. Minimizes water content. |
| Temperature | -20°C or -80°C | Reduces the rate of all potential chemical degradation reactions.[15] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against long-term oxidative degradation.[15] |
| pH (for aqueous use) | Neutral to slightly basic (pH 7-9) | The BOC group is stable under basic conditions but labile in acid.[16][17] |
| Light | Store in amber vials or protect from light | Prevents potential photolytic degradation. |
Q3: How can I design a robust stability study for this compound?
A forced degradation study is the standard approach to understanding a molecule's intrinsic stability.[][13] The workflow below outlines the key steps.
Caption: Experimental workflow for a forced degradation study.
Q4: Are the other functional groups in the molecule stable?
-
Aryl Ether: The phenoxy-pyrrolidine ether linkage is chemically robust and generally stable to the acidic and basic conditions that would affect other parts of the molecule.[9][10] Cleavage requires harsh reagents not typically used in experimental solutions.[11][18]
-
Carboxylic Acid: This group is stable. Its primary influence is on the molecule's charge state and solubility at different pH values. It should be stored away from strong bases to prevent unwanted salt formation and potential corrosion of metal containers.[19][20]
-
Pyrrolidine Ring: The saturated pyrrolidine ring is a stable scaffold found in many bioactive compounds and is not considered a point of instability under normal experimental conditions.[21][22][23][24]
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Fiveable. (n.d.). Alkyl Aryl Ethers Definition. Retrieved from [Link]
-
Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. Retrieved from [Link]
-
Oxford Academic. (n.d.). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
- Google Patents. (n.d.). WO2007082890A1 - Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides.
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Retrieved from [Link]
-
MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
PubMed Central. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA?. Retrieved from [Link]
-
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
ResearchGate. (2025). Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage. Retrieved from [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Safe Storage. Retrieved from [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. fiveable.me [fiveable.me]
- 10. Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04147J [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. gmpplastic.com [gmpplastic.com]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Ether cleavage - Wikipedia [en.wikipedia.org]
- 19. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 20. ehs.berkeley.edu [ehs.berkeley.edu]
- 21. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 24. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
troubleshooting poor resolution in HPLC analysis of pyrrolidine derivatives
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving adequate resolution in their chromatographic separations. Pyrrolidine-containing compounds, while ubiquitous in pharmaceuticals and natural products, present a unique set of analytical hurdles due to their inherent chemical properties.[1][2]
This document moves beyond generic advice to provide in-depth, mechanism-based troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the scientific rationale behind each step, enabling you to develop robust and reliable HPLC methods.
The Fundamental Challenge: The Chemistry of Pyrrolidine Derivatives
The core of the pyrrolidine structure is a saturated five-membered ring containing a secondary amine. This amine is typically basic, with a pKa value that makes it readily protonated under common reversed-phase HPLC conditions. This positive charge is the primary source of several analytical difficulties:
-
Strong Silanol Interactions: The protonated, positively charged pyrrolidine nitrogen can form strong, undesirable ionic interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases. These silanols can be deprotonated and negatively charged (SiO-), leading to severe peak tailing and poor chromatographic efficiency.[3][4][5]
-
High Polarity: Many pyrrolidine derivatives are highly polar, causing them to have a weak affinity for non-polar stationary phases like C18. This results in poor retention, with analytes often eluting in or near the solvent front (void volume), making quantification and resolution from other early-eluting compounds impossible.[6]
-
Stereoisomerism: The pyrrolidine ring is a common chiral scaffold. The stereochemistry of substituents often dictates biological activity, making the separation of enantiomers a critical analytical requirement.[1][7]
This guide will directly address these challenges through a series of frequently asked questions.
Troubleshooting Guide & FAQs
FAQ 1: My peaks for pyrrolidine derivatives are tailing severely. What are the primary causes and how can I fix this?
Peak tailing is the most common issue when analyzing basic compounds like pyrrolidine derivatives. It compromises resolution and leads to inaccurate integration and quantification. Tailing is typically caused by secondary, non-ideal interactions between the analyte and the stationary phase.
Primary Cause: Secondary Silanol Interactions
On a standard silica-based C18 column, a small fraction of surface silanol groups remain even after end-capping. In a typical acidic mobile phase (e.g., pH 3-6), your basic pyrrolidine derivative will be protonated (positively charged), while some of the most acidic silanol groups will be deprotonated (negatively charged). This leads to a strong ionic interaction that holds onto the analyte longer than the desired reversed-phase mechanism, resulting in a "tail" as the analyte slowly bleeds off these active sites.[4][5]
Solutions to Mitigate Peak Tailing:
A) Mobile Phase pH Adjustment (Ion Suppression)
The most effective way to control the charge state of your analyte and the column is by adjusting the mobile phase pH.[8][9][10]
-
High pH Approach (Analyte Neutralization): By increasing the mobile phase pH to be at least 2 units above the pKa of the pyrrolidine nitrogen, you deprotonate the analyte, rendering it neutral. A neutral molecule will not engage in strong ionic interactions with silanols, leading to significantly improved peak shape. This approach also typically increases retention in reversed-phase mode.[9]
-
Caution: Ensure your column is stable at high pH. Traditional silica columns degrade above pH 7.5. Use a hybrid-silica or a specifically designed high-pH stable column for this approach.[8]
-
-
Low pH Approach (Silanol Suppression): By decreasing the mobile phase pH to below 3, you fully protonate the surface silanol groups, making them neutral (Si-OH). While your analyte is still charged, the negatively charged interaction sites on the column surface are eliminated. This is a very common and effective strategy.[3]
B) Select an Appropriate Stationary Phase
Modern columns offer superior solutions compared to older technologies.[3]
-
High-Purity, End-Capped Silica: Use columns from reputable manufacturers that are based on high-purity silica and feature advanced, exhaustive end-capping to minimize the number of accessible silanol groups.
-
Embedded Polar Group (EPG) Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This polar group helps to shield the analyte from the underlying silica surface, preventing silanol interactions and improving peak shape for bases without the need for mobile phase additives.[11]
-
Hybrid Particle Technology: Columns based on hybrid organic/inorganic particles often exhibit better pH stability and reduced silanol activity compared to pure silica columns.
C) Use Mobile Phase Additives (Competitive Binding)
If pH adjustment alone is insufficient, a small concentration of a basic additive can be used.
-
Triethylamine (TEA) or Diethylamine (DEA): These are basic amines that are added to the mobile phase in low concentrations (e.g., 0.1-0.5%).[12] They act as "silanol blockers" by competitively binding to the active silanol sites, effectively masking them from your analyte.[3]
-
Drawback: TEA is not MS-friendly and can shorten column lifetime. It is considered a more traditional approach, with modern column chemistries often providing a better solution.[3]
-
D) Check for Mass Overload
Injecting too much sample can saturate the stationary phase, leading to peak distortion that resembles tailing.[13]
-
Troubleshooting Step: Dilute your sample 10-fold and 100-fold and re-inject. If the peak shape improves significantly, you are likely overloading the column.
Troubleshooting Workflow: Diagnosing and Fixing Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
FAQ 2: My pyrrolidine derivative is poorly retained and elutes near the void volume in reversed-phase HPLC. How can I increase its retention?
This is a common problem for polar analytes on non-polar stationary phases like C18.[6] The analyte has a higher affinity for the polar mobile phase than the stationary phase, leading to rapid elution.
Solutions to Increase Retention:
A) Use an Alternative Stationary Phase
This is often the most effective and robust solution.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile). Water is used as the strong eluting solvent. This mode is specifically designed for the retention of very polar compounds that are not retained in reversed-phase.
-
Mixed-Mode Chromatography (MMC): MMC columns have stationary phases with a combination of functionalities, such as reversed-phase (e.g., C18) and ion-exchange (e.g., cation or anion exchange).[14][15] This allows for simultaneous retention of compounds by both hydrophobic and ionic interactions, providing excellent and tunable retention for polar, ionizable analytes like pyrrolidine derivatives.[6][16][17]
B) Use Ion-Pairing Reagents
Ion-pairing (IP) chromatography is a reversed-phase technique that uses mobile phase additives to enhance the retention of ionic compounds.
-
Mechanism: For a positively charged pyrrolidine derivative, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) is added to the mobile phase.[18] The reagent has a charged head group that forms an ion pair with the analyte and a hydrophobic tail that interacts strongly with the C18 stationary phase. This effectively increases the hydrophobicity of the analyte complex, leading to increased retention.[19][20]
-
Considerations: IP methods can have long equilibration times and the reagents can be difficult to remove from the column and system, making them less ideal for LC-MS applications.[18]
| Ion-Pairing Reagent Type | Examples | Use Case | MS Compatibility |
| Alkyl Sulfonates | Sodium 1-Hexanesulfonate, Sodium 1-Octanesulfonate | For retaining basic (cationic) compounds like protonated pyrrolidines.[21] | Poor (non-volatile salts) |
| Perfluorinated Carboxylic Acids | Heptafluorobutyric acid (HFBA), Trifluoroacetic acid (TFA) | For retaining basic compounds. Forms a volatile ion pair. | Good (volatile) |
| Quaternary Amines | Tetrabutylammonium (TBA) phosphate | For retaining acidic (anionic) compounds.[19][21] | Poor (non-volatile salts) |
C) Derivatization
In some cases, the analyte can be chemically modified (derivatized) before injection to attach a large, non-polar group. This increases its hydrophobicity and retention in reversed-phase. This adds complexity and an extra step to sample preparation but can be very effective.[22]
FAQ 3: I have two pyrrolidine derivative isomers (or a related impurity) that are co-eluting. How can I improve their resolution?
Resolution (Rs) is a function of three factors: efficiency (N), selectivity (α), and retention (k). To improve the separation of two closely eluting peaks, you must change one or more of these factors.
Strategy 1: Optimize Selectivity (α) - "Move the Peaks Apart"
Selectivity is the most powerful factor for improving resolution. It relates to the relative affinity of the two analytes for the stationary phase.
-
Change Stationary Phase Chemistry: This is the most effective way to alter selectivity. If a C18 phase doesn't work, the analytes are interacting with it too similarly. Try a phase that offers different interaction mechanisms:[11]
-
Phenyl-Hexyl: Offers π-π interactions with aromatic analytes.
-
Pentafluorophenyl (PFP): Provides aromatic, dipole-dipole, and shape selectivity.[11]
-
Embedded Polar Group (EPG): Offers hydrogen bonding capabilities.
-
-
Change Mobile Phase Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can change selectivity because they have different hydrogen bonding properties.
-
Adjust Mobile Phase pH: For ionizable compounds, small changes in pH can subtly alter the charge and conformation of molecules, leading to significant changes in selectivity.[10][23]
-
Adjust Column Temperature: Temperature can affect selectivity in complex ways. Screening temperatures (e.g., 30°C, 45°C, 60°C) is a valuable exercise, as it can sometimes dramatically improve or even invert the elution order of peaks.[24][25][26]
Strategy 2: Increase Efficiency (N) - "Make the Peaks Sharper"
Higher efficiency results in narrower, taller peaks, which require less space between them to be resolved.
-
Use Smaller Particle Columns: Moving from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column will significantly increase efficiency.[26][27]
-
Use a Longer Column: Doubling the column length will increase the plate number (N), though it will also increase analysis time and backpressure.[28]
-
Optimize Flow Rate: Lowering the flow rate generally increases efficiency, giving more time for analytes to equilibrate between the mobile and stationary phases.[27]
Strategy 3: Increase Retention (k) - "Give More Time for Separation"
Increasing the retention factor (k) by reducing the amount of organic solvent in the mobile phase will increase the time the analytes spend interacting with the stationary phase, which can improve resolution. Optimal resolution is typically found when k is between 2 and 10.
Resolution Optimization Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. youtube.com [youtube.com]
- 6. waters.com [waters.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. moravek.com [moravek.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Blogs | Restek [discover.restek.com]
- 14. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. helixchrom.com [helixchrom.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. researchgate.net [researchgate.net]
- 18. km3.com.tw [km3.com.tw]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tcichemicals.com [tcichemicals.com]
- 22. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. chromtech.com [chromtech.com]
- 25. increasing resolution - Chromatography Forum [chromforum.org]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 28. youtube.com [youtube.com]
Technical Support Center: Stereochemical Integrity in Chiral Pyrrolidine Modifications
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with chiral pyrrolidines. This resource is designed to provide in-depth guidance on a critical challenge in the synthesis of pyrrolidine-based compounds: the prevention of racemization. Maintaining stereochemical purity is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1]
This guide offers troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses specific experimental issues that can lead to a loss of stereochemical integrity in your chiral pyrrolidine derivatives.
Issue 1: Loss of Enantiomeric Excess (ee) After N-Alkylation with a Strong Base
Scenario: You are performing an N-alkylation on a chiral 2-substituted pyrrolidine (e.g., a proline derivative) using an alkyl halide and a strong base like potassium tert-butoxide or sodium hydride. Chiral analysis of the product reveals significant racemization.
Probable Cause: The primary culprit is often the deprotonation of the α-proton (at the C2 position) by the strong base.[2] This abstraction is facilitated if the C2 position bears an electron-withdrawing group (like an ester or ketone), which increases the acidity of the α-hydrogen.[3][4] The resulting planar enolate or carbanion intermediate is achiral.[5][6][7] Subsequent protonation or alkylation can occur from either face of this planar intermediate, leading to a racemic or near-racemic mixture.[5][8]
Solutions & Protocol Adjustments:
-
Re-evaluate Your Base Selection:
-
Sterically Hindered Bases: Switch to a more sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) can be effective for deprotonation without promoting significant racemization. For less acidic α-protons, consider milder bases like potassium carbonate or cesium carbonate, especially in polar aprotic solvents like DMF or acetonitrile.[9]
-
Proton Sponges: In some cases, non-nucleophilic proton sponges can be used to scavenge protons without acting as a strong base.
-
-
Optimize Reaction Temperature:
-
Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Low temperatures (e.g., -78 °C to 0 °C) disfavor the equilibrium that leads to the planar intermediate and subsequent racemization.[1]
-
-
Protecting Group Strategy:
-
If the pyrrolidine nitrogen is part of an amide (e.g., N-acyl pyrrolidine), the choice of the acyl group is critical. Electron-withdrawing groups can increase the acidity of the α-proton.[4] Consider using a protecting group that does not overly acidify the C-H bond, such as a Boc (tert-butyloxycarbonyl) group.[10][11]
-
Issue 2: Racemization During Modification of a C2-Keto or C2-Ester Pyrrolidine
Scenario: You are modifying a chiral pyrrolidine that contains a ketone or ester functionality at the C2 position. Even under seemingly mild basic or acidic conditions during workup or subsequent reaction steps, you observe a significant drop in optical purity.
Probable Cause: The presence of a carbonyl group at a chiral center with an adjacent hydrogen makes the compound highly susceptible to racemization via enolization.[3][12] Both acid and base can catalyze the formation of a planar enol or enolate intermediate, which destroys the stereocenter.[3][5][7]
Solutions & Protocol Adjustments:
-
Strict pH Control During Workup:
-
Avoid harsh acidic or basic conditions during aqueous workup.[1] Use buffered solutions (e.g., saturated ammonium chloride for quenching base, or saturated sodium bicarbonate for quenching acid) to maintain a pH close to neutral.
-
-
Reagent Selection:
-
Coupling Reagents: When forming an amide from a C2-carboxylic acid, certain coupling reagents like carbodiimides (DCC, DIC) can promote racemization via oxazolone formation.[4] To mitigate this, always use these reagents in combination with additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).[4][13]
-
Metal Catalysts: Be aware that some transition metals, such as palladium, rhodium, and iridium, can catalyze racemization of chiral amines through the formation of achiral imine or enamine intermediates.[12][14][15] If using metal catalysis, screen for catalysts and ligands that favor the desired reaction over racemization.[16] Copper-catalyzed reactions have also been shown to be effective for stereoselective modifications.[17][18][19]
-
-
Temperature Management:
-
Keep reaction and workup temperatures as low as practically possible. Elevated temperatures accelerate the rate of enolization and proton exchange.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of racemization in chiral pyrrolidines?
A1: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers, resulting in a loss of optical activity.[1][6][7] For chiral pyrrolidines, this typically occurs through the formation of a planar, achiral intermediate. The most common pathways involve:
-
Carbanion/Enolate Formation: Abstraction of a proton from the chiral carbon atom, usually adjacent to an activating group like a carbonyl or nitro group, forms a planar carbanion or enolate.[8][20]
-
Carbocation Formation: Loss of a leaving group from the chiral center can generate a planar carbocation.[7][21] Reprotonation or nucleophilic attack on these planar intermediates can happen from either face with equal probability, leading to a racemic mixture.[5][8]
Q2: How can I choose the right protecting group for the pyrrolidine nitrogen to minimize racemization?
A2: The choice of the N-protecting group is crucial.[22]
-
Electron-Donating vs. Electron-Withdrawing: Strongly electron-withdrawing groups (e.g., tosyl, certain acyl groups) can increase the acidity of the α-proton, making the chiral center more susceptible to base-catalyzed racemization.[4] Carbamate-based protecting groups like Boc or Cbz are generally preferred as they are less activating.[10]
-
Orthogonal Protecting Groups: Employing an orthogonal protection strategy allows for the selective removal of one group without affecting others, enabling you to avoid harsh conditions that might compromise stereocenters elsewhere in the molecule.[22]
Q3: Are there specific reaction conditions that are known to be "safe" for modifying chiral pyrrolidines?
A3: While no conditions are universally "safe," some general principles can guide your experimental design:
-
Low Temperatures: Reactions are almost always safer at lower temperatures (-78 °C to 0 °C).
-
Mild Reagents: Use the mildest base, acid, or catalyst that can effectively promote the desired transformation.
-
Aprotic Solvents: Polar aprotic solvents (e.g., THF, DMF, MeCN) are often preferred as they do not participate in proton exchange as readily as protic solvents.
-
Minimize Reaction Time: Prolonged exposure to potentially racemizing conditions increases the risk of product epimerization.[1] Monitor reactions closely and quench them as soon as they are complete.
Q4: Can metal catalysts induce racemization?
A4: Yes, certain metal catalysts, particularly those from the platinum group (Pd, Ru, Ir), can racemize chiral amines and alcohols.[12][15] The mechanism often involves a dehydrogenation-hydrogenation sequence that proceeds through an achiral imine or enamine intermediate.[12][14][23] It is essential to carefully screen catalysts and reaction conditions. In some cases, catalyst choice can even be used to control the stereochemical outcome of a reaction.[16]
Visualizing Racemization Mechanisms
To better understand the processes leading to loss of stereochemistry, the following diagrams illustrate the key mechanistic pathways.
Caption: Mechanisms of base- and acid-catalyzed racemization via planar intermediates.
Decision Workflow for Method Selection
When planning a modification of a chiral pyrrolidine, use the following workflow to minimize the risk of racemization.
Caption: Workflow for selecting reaction conditions to prevent racemization.
References
- CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024, June 17). YouTube.
- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds.
- Stereoselective Synthesis of Functionalized Pyrrolidines by the Diverted N-H Insertion Reaction of Metallocarbenes with β-Aminoketone Derivatives. ResearchGate.
- Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023, November 3). Creation.com.
- A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. (2023, July 28). ACS Publications.
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023, October 4). ACS Publications.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH.
- Generic mechanisms for acid‐catalysed racemisation. ResearchGate.
- Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. (2025, August 10). ResearchGate.
- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing.
- Racemization, Enantiomerization and Diastereomerization. (2007, December 14). Books Gateway.
- Racemization catalysts for the dynamic kinetic resolution of alcohols and amines. (2025, August 5). ResearchGate.
- Racemisation of amines. Google Patents.
- Technical Support Center: Prevention of Racemization During Workup of Chiral Products. Benchchem.
- 19.11: Racemization. (2021, March 5). Chemistry LibreTexts.
- Racemization. Grokipedia.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. Boc Sciences.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). NIH.
- Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling. Organic Chemistry Portal.
- Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. (2013, July 19). Journal of the American Chemical Society.
- Process for the racemization of α-amino acids. Google Patents.
- Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. PMC - NIH.
- Mechanisms of base-catalyzed racemization during activation step. ResearchGate.
- Racemization. Wikipedia.
- Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
- STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. St. Paul's Cathedral Mission College.
- Racemization Overview, Mechanism & Examples. Study.com.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023, July 25). MDPI.
- Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed.
- A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC - PubMed Central.
- Preventing racemization of N-Tosyl-L-alanine during reactions. Benchchem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Racemization - Wikipedia [en.wikipedia.org]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. US6002045A - Racemisation of amines - Google Patents [patents.google.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. peptide.com [peptide.com]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]
- 19. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 22. jocpr.com [jocpr.com]
- 23. pubs.acs.org [pubs.acs.org]
Navigating the Solubility Maze: A Technical Guide for 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for managing the solubility of 1-BOC-3-(3-carboxy-phenoxy)-pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in dissolving this molecule for their experiments. We will delve into the physicochemical characteristics of this compound, provide practical troubleshooting steps, and explain the scientific principles behind our recommendations.
Understanding the Molecule: A Physicochemical Perspective
This compound is a molecule with distinct structural features that govern its solubility profile. Its molecular formula is C16H21NO5, and it has a molecular weight of approximately 307.34 g/mol . A breakdown of its key functional groups offers insight into its expected behavior in various organic solvents:
-
1-BOC-pyrrolidine moiety: The tert-butyloxycarbonyl (BOC) protecting group is bulky and lipophilic, which generally increases solubility in non-polar to moderately polar organic solvents.[1] The pyrrolidine ring itself is a polar structure.
-
Phenoxy group: The presence of a phenoxy ring adds a degree of aromaticity and can participate in pi-stacking interactions, influencing solubility in aromatic solvents.
-
Carboxylic acid group: This is a highly polar and acidic functional group capable of hydrogen bonding. Its presence can significantly increase solubility in polar, protic solvents. Conversely, it can limit solubility in non-polar solvents unless it is deprotonated.
Based on these features, we can anticipate a complex solubility profile, with the molecule exhibiting amphiphilic character to some extent.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that may arise during the handling of this compound.
Q1: I'm having trouble dissolving this compound in a non-polar solvent like hexane or toluene. Why is this happening?
A1: The principle of "like dissolves like" is at play here.[2] Your molecule has significant polarity due to the carboxylic acid and the ether linkage in the phenoxy group. Non-polar solvents like hexane lack the ability to form favorable interactions (like hydrogen bonds) with these polar functional groups, leading to poor solubility. While the BOC group and the phenyl ring have non-polar character, the overall polarity of the molecule, dominated by the carboxylic acid, prevents it from readily dissolving in very non-polar environments.
Q2: What would be a good starting solvent for dissolving this compound?
A2: Based on the molecular structure, polar aprotic solvents are an excellent starting point. We recommend trying solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents have a high dielectric constant and can effectively solvate both the polar carboxylic acid group and the less polar BOC-protected pyrrolidine portion of the molecule. For a less polar option, dichloromethane (DCM) or ethyl acetate (EtOAc) may also be effective, particularly if gentle heating is applied.
Q3: How does temperature affect the solubility of this compound?
A3: For most solid organic compounds, solubility increases with temperature.[2] If you are experiencing poor solubility at room temperature, gentle heating of the solvent can provide the necessary energy to overcome the intermolecular forces in the solid state, allowing the solute to dissolve more readily. However, it is crucial to be mindful of the thermal stability of your compound. We recommend starting with a modest temperature increase (e.g., to 40-50 °C) and monitoring for any signs of degradation.
Q4: Can I use a co-solvent system to improve solubility?
A4: Absolutely. Co-solvency is a powerful technique for enhancing the solubility of challenging compounds.[3] A common strategy is to first dissolve the compound in a small amount of a strong solvent in which it is highly soluble (like DMSO or DMF), and then gradually add a second, miscible solvent in which it is less soluble to reach the desired final concentration and solvent composition.[4] This approach can help to maintain the compound in solution.
Q5: The carboxylic acid group seems to be causing solubility issues. How can I address this?
A5: The carboxylic acid group offers a strategic handle for manipulating solubility through pH adjustment.[1] By adding a mild organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), you can deprotonate the carboxylic acid to form a carboxylate salt. This salt will be significantly more polar and should exhibit much higher solubility in polar protic solvents like methanol or ethanol, and even in some polar aprotic solvents.
Troubleshooting Guide: A Step-by-Step Approach to Dissolution
If you are facing persistent solubility challenges, this guide provides a systematic approach to finding a suitable solvent system.
Step 1: Initial Solvent Screening
Begin by testing the solubility in a range of common laboratory solvents with varying polarities. This will provide a qualitative understanding of your compound's solubility profile.
Protocol for Small-Scale Solubility Testing:
-
Weigh out a small, precise amount of your compound (e.g., 1-2 mg) into separate small vials.
-
Add a measured volume of the test solvent (e.g., 100 µL) to each vial.
-
Vortex the vials at room temperature for 1-2 minutes.
-
Visually inspect for dissolution. If the compound has dissolved, add another measured volume of the solvent to determine an approximate solubility range.
-
If the compound has not dissolved, proceed to the next steps of the troubleshooting guide with that solvent.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | These solvents are excellent at solvating both polar (carboxylic acid) and non-polar (BOC group) moieties. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The carboxylic acid can form hydrogen bonds with these solvents. Solubility can be significantly enhanced with the addition of a base. |
| Chlorinated | Dichloromethane (DCM) | Moderate | DCM can solvate the BOC-protected portion well, but may struggle with the highly polar carboxylic acid. Gentle heating may be required. |
| Ethers | Tetrahydrofuran (THF) | Low to Moderate | THF is less polar than the aforementioned solvents and may not be sufficient to dissolve the compound without modification. |
| Esters | Ethyl Acetate (EtOAc) | Low to Moderate | Similar to chlorinated solvents, EtOAc may require heating to achieve significant solubility. |
| Aromatic | Toluene | Low | The aromatic ring may have some favorable interactions, but the overall polarity of the molecule will likely limit solubility. |
| Non-polar | Hexane, Heptane | Very Low / Insoluble | These solvents lack the polarity to interact favorably with the carboxylic acid and other polar groups. |
Step 2: Employing Physical Methods to Enhance Solubility
If the compound is not readily soluble at room temperature, consider the following physical interventions:
-
Sonication: Place the vial in an ultrasonic bath. The high-frequency sound waves can help to break up solid aggregates and increase the rate of dissolution.
-
Gentle Heating: As mentioned in the FAQs, warming the solution can increase solubility. Use a water bath or a heating block with careful temperature control.
Step 3: Chemical Modification - pH Adjustment
For persistent solubility issues in polar solvents, leveraging the acidic nature of the carboxylic acid is a highly effective strategy.
Protocol for Base-Mediated Dissolution:
-
Suspend the compound in the desired polar solvent (e.g., methanol).
-
Add a mild organic base, such as triethylamine (TEA), dropwise while stirring.
-
Continue adding the base until the compound fully dissolves.
-
Be mindful that the addition of a base may affect the stability or reactivity of your compound in subsequent experimental steps.
The following diagram illustrates the principle of how deprotonation of the carboxylic acid enhances its solubility in a polar solvent.
Caption: Impact of pH on the Solubility of a Carboxylic Acid.
Step 4: A Systematic Troubleshooting Workflow
The following flowchart provides a decision-making framework for systematically addressing solubility challenges with this compound.
Caption: Troubleshooting Workflow for Compound Dissolution.
We trust that this technical guide will serve as a valuable resource in your experimental endeavors. Should you have further questions, please do not hesitate to contact our technical support team.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search.
- Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.). Longdom Publishing.
- pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.). BOC Sciences.
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach - bepls. (n.d.). bepls.
- 13.4: Effects of Temperature and Pressure on Solubility - Chemistry LibreTexts. (2022). Chemistry LibreTexts.
- On the Effect of Temperature on Aqueous Solubility of Organic Solids - ResearchGate. (2025).
- Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- Solubility 3 Temperature dependence of aqueous solubility - YouTube. (2020). YouTube.
- BOC-ON - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. (n.d.). NCBI Bookshelf.
- What factors affect solubility? - AAT Bioquest. (2022).
- BOC-Amino Acids. (n.d.). BOC Sciences.
- 1-((Tert-butoxy)carbonyl)pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 2760529. (n.d.). PubChem.
- How does pH affect water solubility of organic acids (or acids in general)? - Reddit. (2012). Reddit.
- 1-Boc-3-bromopyrrolidine 96 939793-16-5 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Dissolution Method Troubleshooting: An Industry Perspective. (2022). Google AI Search.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (2025). UNT Digital Library.
- Solubility of Organic Compounds. (2023). Google AI Search.
- (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid - PubChem. (n.d.). PubChem.
- Solubility Profile of (R)-3-(Boc-amino)pyrrolidine: A Technical Guide - Benchchem. (n.d.). Benchchem.
- Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG. (n.d.). Thermo Fisher Scientific.
- Amine Protection / Deprotection - Fisher Scientific. (n.d.). Fisher Scientific.
- (R-(-)-Boc-3-pyrrolidinol - Chem-Impex. (n.d.). Chem-Impex.
- Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Google AI Search.
- Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (n.d.).
- N-Boc-pyrrolidine-3-carboxylic acid 97 59378-75-5 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Wikipedia.
- Having great trouble with a Boc-protection reaction : r/chemhelp - Reddit. (2021). Reddit.
- Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). RSC Publishing.
- How to detect the best solvent for specific organic compounds from its structure - Quora. (2018). Quora.
- Dissolving an insoluble compound in an organic solvent... and then solve this in water?
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI. (1991). OSTI.GOV.
- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC - NIH. (n.d.). PMC.
- (R)-1-Boc-3-pyrrolidinecarboxylic acid 97 72925-16-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem. (n.d.). PubChem.
- 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem. (n.d.). PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-boc-3-fluoropyrrolidine | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-((Tert-butoxy)carbonyl)pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 2760529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 1512491 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Condition Optimization for Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for amide bond formation. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you in your research. Amide bond formation is a cornerstone of modern drug discovery and peptide synthesis, yet it can present significant challenges.[1][2][3] This resource will help you navigate common issues, optimize your reaction conditions, and achieve your synthetic goals with confidence.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction is giving low to no yield. What are the primary causes?
Several factors can lead to poor yields in amide coupling reactions. The most common culprits are:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to be susceptible to nucleophilic attack by the amine.[2][4] Insufficient or inappropriate coupling reagent can lead to incomplete activation.[4]
-
Amine Deactivation: The amine's nucleophilicity can be compromised. This often occurs through protonation by the carboxylic acid, forming an unreactive ammonium salt.[4]
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically impede the reaction.[4][5]
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material. Using anhydrous solvents and reagents is critical.[4]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or the choice and amount of base can significantly hinder the reaction.[4]
Q2: How do I select the right coupling reagent?
The choice of coupling reagent is critical and depends on the specific substrates.[6] They are generally categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[4]
-
Carbodiimides (e.g., DCC, DIC, EDC): These are widely used but can cause racemization of chiral centers.[2][7][8] Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often necessary to suppress this side reaction and improve efficiency.[7][8][9] EDC is favored for solution-phase synthesis due to its water-soluble urea byproduct, while DIC is often used in solid-phase synthesis.[4][8]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are generally more reactive than carbodiimides and are effective for sterically hindered substrates.[4] PyAOP is particularly useful for coupling N-methylated amino acids.[4]
-
Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU): These are highly efficient and rapid coupling reagents, often considered the 'gold standard'.[10] HATU, which is based on HOAt, is known for its high reactivity and ability to minimize racemization.[1]
Q3: What is the role of additives like HOBt and HOAt?
Additives like HOBt and HOAt are crucial for suppressing racemization, a common side reaction, especially when using carbodiimide coupling reagents.[8][9][11][12] They react with the initially formed O-acylisourea intermediate to generate a more stable and selective active ester, which then reacts with the amine.[1][7] This two-step process minimizes the concentration of the highly reactive O-acylisourea, which is prone to causing epimerization. Reagents based on HOAt, like HATU, are generally more effective at preventing racemization and lead to faster reactions compared to their HOBt-based counterparts.
Q4: Which solvents and bases are recommended for amide bond formation?
-
Solvents: Aprotic solvents are generally preferred to avoid hydrolysis of the activated intermediate. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used.[13][14] However, greener alternatives like ethyl acetate (EtOAc), 2-methyltetrahydrofuran (2-MeTHF), and dimethyl carbonate (DMC) have shown comparable or even superior performance in many cases.[10][15]
-
Bases: A non-nucleophilic organic base is typically required to neutralize any acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material.[16] N,N-diisopropylethylamine (DIPEA) and triethylamine (TEA) are common choices.[9][17] For reactions prone to racemization, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be advantageous.[9]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Causality
Low yield is often a result of inefficient activation of the carboxylic acid, poor nucleophilicity of the amine, or competing side reactions.[4] For instance, an acid-base reaction between the carboxylic acid and the amine can form an unreactive salt.[4]
Troubleshooting Workflow
Experimental Protocol: Acyl Fluoride Formation for Hindered Couplings
For sterically demanding substrates where standard methods fail, converting the carboxylic acid to an acyl fluoride can be an effective strategy.[18]
-
Dissolve the sterically hindered carboxylic acid (1.0 equivalent) in anhydrous DCM.
-
Add a fluorinating agent (e.g., cyanuric fluoride or TFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride in situ.
-
In a separate flask, dissolve the amine (1.0-1.2 equivalents) in anhydrous DCM.
-
Slowly add the acyl fluoride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and monitor by TLC or LC-MS.
Problem 2: Significant Epimerization/Racemization
Causality
Racemization is a major concern when coupling chiral carboxylic acids, particularly N-protected amino acids. It can occur via two main pathways: direct enolization through abstraction of the α-proton by a base, or through the formation of an oxazolone intermediate.[9][19] The latter is more common with highly reactive activating agents.[19]
Troubleshooting Workflow
Experimental Protocol: Low-Racemization Coupling
-
To a round-bottom flask, add the N-protected amino acid (1.0 equiv), HOBt or HOAt (1.2 equiv), and the amine (1.1 equiv).[17]
-
Dissolve the mixture in anhydrous DMF or DCM.[17]
-
Cool the solution to 0 °C in an ice bath with stirring.[17]
-
Add the coupling reagent (e.g., EDC·HCl, 1.2 equiv) portion-wise.[17]
-
Add a weak base (e.g., NMM, 2.5 equiv) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 8-24 hours, monitoring for completion.[17]
Problem 3: Formation of Side Products
Causality
Besides racemization, other side reactions can plague amide couplings. With carbodiimides, the O-acylisourea intermediate can rearrange to an unreactive N-acylurea.[7][9] If the side chains of amino acids are unprotected, they can also react (e.g., dehydration of Asn or Gln to nitriles).[8]
Troubleshooting and Mitigation
-
N-Acylurea Formation: This is more prevalent at higher temperatures and with prolonged reaction times. Using additives like HOBt or HOAt can trap the O-acylisourea intermediate, preventing this rearrangement.[9] Running the reaction at lower temperatures is also recommended.[9]
-
Side Chain Reactions: Ensure that all reactive functional groups on both the carboxylic acid and amine that are not intended to participate in the reaction are appropriately protected.
-
Diketopiperazine Formation: In solid-phase peptide synthesis, the N-terminal dipeptide can cyclize to form a diketopiperazine. This can be minimized by using a sterically bulky N-terminal protecting group or by coupling the first two amino acids as a pre-formed dipeptide.[11]
Data Summary: Coupling Reagent Performance
The choice of coupling reagent can significantly impact the outcome of the reaction. The following table provides a comparative overview of some common reagents.
| Reagent Class | Example(s) | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, widely available.[2] | Prone to causing racemization; requires additives; byproducts can be difficult to remove (DCC).[2][7][8] |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, good for hindered couplings.[4] | Can be more expensive; byproduct (HMPA from BOP) is carcinogenic.[8] |
| Aminium/Uronium Salts | HATU, HBTU | High efficiency, fast reaction rates, low racemization (especially HATU).[1] | Higher cost. |
General Experimental Protocol for Amide Bond Formation
This protocol provides a general workflow for a solution-phase amide coupling reaction.
Detailed Steps:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., DMF, DCM).
-
Addition of Amine and Coupling Reagent: To the stirred solution, add the amine (1.0–1.2 equivalents), the coupling reagent (e.g., HATU, 1.0–1.5 equivalents), and a non-nucleophilic base (e.g., DIPEA, 2.0–5.0 equivalents).[17] The order of addition can be critical and may need to be optimized.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 1–24 hours).[17]
-
Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[4] Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with an aqueous acid (e.g., 1N HCl), an aqueous base (e.g., saturated NaHCO₃), and brine to remove excess reagents and byproducts.[17]
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4] Purify the crude product by flash column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the final amide product using appropriate analytical techniques (e.g., NMR, MS, HPLC).
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Li, Y., Gabriele, E., Samain, F., Neri, D., & Scheuermann, J. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science, 18(8), 438-443. [Link]
-
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. RSC Publishing. [Link]
-
Li, Y., Gabriele, E., Samain, F., Neri, D., & Scheuermann, J. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Publications. [Link]
-
ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
-
ResearchGate. (2025). Amide bond formation: Beyond the myth of coupling reagents. [Link]
-
Semantic Scholar. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. [Link]
-
Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for amide bond formation. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]
-
BDMAEE. (2025). optimizing reaction selectivity with dmap in amide bond formation. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Royal Society of Chemistry. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]
-
National Institutes of Health. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]
-
Sharma, S., Kaur, G., & Handa, S. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(16), 5299-5306. [Link]
-
National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
-
(n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
MDPI. (n.d.). Epimerisation in Peptide Synthesis. [Link]
-
University of Strathclyde. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
National Institutes of Health. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Link]
-
ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Hoveyda, H. R., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11076-11080. [Link]
-
CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]
-
Reddit. (2024). Struggling with amide coupling. [Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]
-
Royal Society of Chemistry. (2023). Biocatalytic amide bond formation. Green Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Amide Synthesis [fishersci.co.uk]
- 15. par.nsf.gov [par.nsf.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Removal in 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE Synthesis
Welcome to the technical support center for challenges related to the synthesis of 1-BOC-3-(3-carboxy-phenoxy)-pyrrolidine. This guide is specifically designed for researchers, scientists, and drug development professionals to address a critical, yet often underestimated, step in the synthesis of this and similar active pharmaceutical ingredients (APIs): the removal of residual catalysts.
The presence of residual metals, even in trace amounts, can have significant implications for the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the permissible levels of metal impurities in APIs.[2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of catalyst removal and ensure your product meets the highest quality standards.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in the synthesis of this compound and similar compounds?
The synthesis of compounds like this compound often involves cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to form the ether linkage or other key bonds.[3][4] Palladium-based catalysts are overwhelmingly the most common choice for these transformations due to their high efficiency and functional group tolerance.[5][6] Rhodium catalysts may also be employed in certain hydrogenation or asymmetric synthesis steps.[7]
Q2: Why is it so difficult to remove residual palladium from my reaction mixture?
Several factors contribute to the challenge of removing residual palladium:
-
Strong Coordination: Palladium can form strong complexes with the API, intermediates, or byproducts, making it difficult to separate.[8]
-
Multiple Species: Palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and forms (e.g., soluble complexes, colloidal nanoparticles, or palladium black precipitate), each requiring a different removal strategy.[9]
-
Late-Stage Introduction: Cross-coupling reactions are often performed late in a synthetic sequence, increasing the risk of the final API being contaminated.[10]
Q3: My initial attempts at filtration are not effectively removing the catalyst. What am I doing wrong?
Simple filtration is often insufficient because the catalyst may be present as soluble species or fine colloidal particles that pass through standard filter media.[11] Effective filtration for heterogeneous catalysts often requires a filter aid like Celite®.[11] If the catalyst is homogeneous (soluble), filtration will be completely ineffective.
Q4: What are "catalyst scavengers" and how do they work?
Catalyst scavengers are solid-supported or soluble reagents designed to selectively bind to and remove metal catalysts from solution.[3] They typically contain functional groups with a high affinity for the target metal. For palladium, thiol- and amine-based scavengers are very common.[12] The process involves adding the scavenger to the reaction mixture, allowing it to bind the metal, and then removing the scavenger-metal complex by filtration.[3]
Q5: How do I know which catalyst removal method is best for my specific reaction?
The optimal method depends on several factors, including the nature of the catalyst (homogeneous vs. heterogeneous), the solvent system, the properties of your target molecule, and the desired final purity level.[10] It is often necessary to screen several methods to find the most effective one. A decision-making workflow is provided in a later section to guide your selection process.
Troubleshooting Guides
Problem 1: Ineffective Catalyst Removal by Filtration
Symptoms:
-
The filtrate remains colored (often black or gray) after passing through a standard filter paper.
-
Analytical testing (e.g., ICP-MS) of the product shows high levels of residual catalyst.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Catalyst is soluble or colloidal | Simple filtration only removes solid particles. If your catalyst is dissolved or in a colloidal form, you will need to employ a different technique such as scavenger treatment, crystallization, or chromatography.[11] |
| Incorrect filter medium | Use a finer porosity filter paper or a membrane filter. For heterogeneous catalysts like palladium on carbon, a well-packed Celite® pad on a sintered glass funnel is highly effective.[11] |
| Improper Celite® filtration technique | Ensure the Celite® pad is at least 1-2 cm thick and is pre-wetted with the solvent before filtering the reaction mixture. This prevents channeling and ensures efficient trapping of fine particles. |
Problem 2: Low Efficiency of Catalyst Scavengers
Symptoms:
-
Residual catalyst levels remain above the acceptable limit after treatment with a scavenger.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect scavenger selection | The choice of scavenger is critical and depends on the oxidation state of the palladium and the solvent. Thiol-based scavengers are generally effective for Pd(II), while others may be better for Pd(0).[12] It may be necessary to screen a variety of scavengers to find the most effective one. |
| Insufficient scavenger amount or contact time | Increase the equivalents of the scavenger and/or extend the stirring time. A typical starting point is 5 equivalents of scavenger stirred overnight.[3] |
| Mass transfer limitations | Ensure adequate agitation to keep the solid-supported scavenger suspended in the reaction mixture, maximizing the surface area for interaction with the catalyst. |
| Competitive binding | Your target molecule or impurities may be competing with the scavenger for binding to the palladium. In such cases, a different class of scavenger or an alternative purification method like crystallization might be more effective. |
Problem 3: Product Loss During Catalyst Removal
Symptoms:
-
Significant decrease in the isolated yield of this compound after the catalyst removal step.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Adsorption of product onto scavenger or filter aid | Wash the scavenger or Celite® pad thoroughly with fresh solvent to recover any adsorbed product. |
| Co-precipitation of product with catalyst | If attempting to precipitate the catalyst, the product may be crashing out of solution as well. Adjust the solvent system or temperature to maintain product solubility while promoting catalyst precipitation. |
| Product degradation | Some scavengers or purification conditions (e.g., pH changes) may not be compatible with your product. Screen for compatibility on a small scale before applying to the entire batch. |
Experimental Protocols & Workflows
Decision-Making Workflow for Catalyst Removal
This workflow will guide you in selecting an appropriate strategy for removing residual catalysts.
Caption: Decision workflow for selecting a catalyst removal method.
Protocol 1: Filtration through a Celite® Pad
This method is suitable for removing heterogeneous catalysts like palladium on carbon (Pd/C).
-
Place a sintered glass funnel on a filter flask and create a vacuum.
-
Add a layer of Celite® (approximately 1-2 cm thick) to the funnel.
-
Gently press down on the Celite® to create a compact pad.
-
Pre-wet the Celite® pad with the solvent used in the reaction mixture until the solvent runs clear.
-
Carefully pour the reaction mixture onto the Celite® pad, ensuring the vacuum is on.
-
Wash the pad with several portions of fresh solvent to ensure all the product is collected.
-
The filtrate contains the crude product, which can then be further purified or concentrated.
Protocol 2: Treatment with a Solid-Supported Scavenger
This protocol is effective for removing both homogeneous and heterogeneous catalysts.
-
Following the reaction, and after any initial aqueous work-up, dissolve the crude product in a suitable organic solvent.
-
Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting amount is 5-10 weight equivalents relative to the theoretical amount of catalyst.
-
Stir the mixture vigorously at room temperature or with gentle heating (as recommended by the scavenger manufacturer) for 4-24 hours.
-
After the treatment period, remove the scavenger by filtration, washing it thoroughly with fresh solvent.
-
The combined filtrate contains the product with a reduced level of catalyst.
Analytical Methods for Quantifying Residual Catalyst
Accurate quantification of residual catalyst is crucial for process development and quality control.
| Technique | Principle | Advantages | Disadvantages |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Samples are atomized and ionized in a high-temperature plasma, and the ions are separated by their mass-to-charge ratio.[13][14] | Extremely sensitive (ppb levels), highly accurate, and the industry standard for final product QC.[8] | Requires expensive instrumentation, highly trained operators, and sample digestion.[13] |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free atoms in the gaseous state. | Less expensive than ICP-MS, good sensitivity. | Can be prone to matrix interference. |
| X-Ray Fluorescence (XRF) | X-rays are used to excite atoms in the sample, which then emit characteristic fluorescent X-rays.[2] | Non-destructive, rapid, and requires minimal sample preparation.[2] | Generally less sensitive than ICP-MS or AAS. |
| Fluorimetric/Colorimetric Kits | Utilize a chemical reaction where the catalyst cleaves a reagent to produce a fluorescent or colored product.[9][13] | Rapid, high-throughput, and can be used for in-process monitoring.[9][14] | May not be as accurate as ICP-MS and is not typically used for final product release.[13] |
Conclusion
The removal of residual catalysts from the synthesis of this compound is a critical step that directly impacts the quality and safety of the final product. A systematic approach, beginning with an understanding of the nature of the catalyst and followed by a logical screening of removal techniques, is essential for success. This guide provides the foundational knowledge and practical protocols to troubleshoot common issues and implement effective purification strategies. Always validate your chosen method and quantify the final catalyst levels using a suitable analytical technique to ensure compliance with regulatory standards.
References
- ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?
- Arbor Assays. (2017, July 31). Palladium Detection for API Purification.
- Koide, K. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In T. Colacot (Ed.), New Trends in Cross-Coupling: Theory and Applications (pp. 779-810). The Royal Society of Chemistry.
- ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- PubMed. (2009, February 15). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry, 81(4), 1404-10.
- Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium.
- ResearchGate. Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution.
- Merck/PITT Collaboration. Rapid Method for Evaluation of Residual Palladium.
- SiliCycle. Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer.
- Arbor Assays. Palladium API Screening Fluorescent Detection Kit.
- ACS Publications. An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development.
- Sigma-Aldrich. Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
- Benchchem. Palladium Catalyst Removal: A Technical Support Guide for Researchers.
- Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts.
- Benchchem. Application Notes and Protocols: Large-Scale Synthesis and Purification of 1-Boc-pyrrolidine-3-carboxylic acid.
- Allgeier, A. M. (2012, May 16). Challenges in Catalysis Applied to Pharmaceutical Development.
- PMC - NIH. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
- Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117.
- Google Patents. (2011). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
- secrets of science. Analysis of residual catalysts in pharmaceuticals.
- OAText.
- MDPI.
- MDPI. (2024, February 22).
- PMC - PubMed Central. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)
- Semantic Scholar. (2011, August 1).
- Benchchem. Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.
- Sigma-Aldrich. 1-boc-3-fluoropyrrolidine.
Sources
- 1. Analysis of residual catalysts in pharmaceuticals – secrets of science [shimadzu-webapp.eu]
- 2. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases [mdpi.com]
- 5. oatext.com [oatext.com]
- 6. The Growing Impact of Catalysis in the Pharmaceutical Industry | Semantic Scholar [semanticscholar.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pharmtech.com [pharmtech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. silicycle.com [silicycle.com]
- 13. arborassays.com [arborassays.com]
- 14. arborassays.com [arborassays.com]
Technical Support Center: Scale-Up Synthesis of Pyrrolidine Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved drugs.[1][2][3] Its prevalence stems from the sp3-hybridized structure that allows for intricate three-dimensional arrangements of functional groups, crucial for selective biological targeting.[2]
However, transitioning a promising bench-scale synthesis of a pyrrolidine intermediate to a pilot or manufacturing scale introduces a host of challenges.[4][5] Issues that are manageable in a flask—such as heat dissipation, mixing efficiency, and impurity profiles—can become critical roadblocks at larger volumes.[5] This guide provides in-depth, field-proven insights through a troubleshooting and FAQ format to help you navigate the complexities of scale-up synthesis, ensuring robust, safe, and efficient production of your target intermediates.
Troubleshooting Guide: Common Scale-Up Problems & Solutions
This section addresses specific, frequently encountered issues during the scale-up of pyrrolidine synthesis in a direct question-and-answer format.
Category 1: Reaction Kinetics and Yield
Question 1: My reductive amination reaction was high-yielding at the 1g scale, but is sluggish and incomplete at the 100g scale. What are the likely causes?
Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.
-
Causality - Mass Transfer (Gas-Liquid): In heterogeneous catalytic hydrogenations (e.g., using Pd/C or Ru/C), the reaction rate is highly dependent on the efficient transfer of hydrogen gas from the headspace into the liquid phase to reach the catalyst surface. A simple magnetic stir bar is effective for small volumes, but in a large reactor, it's insufficient.[5]
-
Solution:
-
Improve Agitation: Switch to an overhead mechanical stirrer with a gas-entraining impeller (e.g., a Rushton turbine). This creates a vortex that draws headspace gas into the solution, dramatically increasing the gas-liquid surface area.
-
Increase Hydrogen Pressure: While maintaining safety limits, increasing the H₂ pressure enhances its solubility in the reaction medium, driving the reaction forward.
-
Catalyst Wetting: Ensure the catalyst is properly wetted and suspended. A "pre-hydrogenation" step, where the catalyst is stirred under H₂ in the solvent before adding the substrate, can improve its initial activity.
-
-
-
Causality - Catalyst Deactivation: Impurities present in lower-grade, large-volume starting materials can act as catalyst poisons.[6] Sulfur or residual halide contaminants are common culprits.
-
Solution:
-
Purify Starting Materials: Consider a pre-purification step for bulk starting materials (e.g., distillation or recrystallization).
-
Increase Catalyst Loading: As a direct but less economical solution, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome minor poisoning effects.
-
Use a Guard Bed: For continuous flow processes, a pre-column or guard bed can be used to trap impurities before they reach the main reactor.
-
-
Question 2: I'm observing a significant increase in an elimination byproduct when scaling up the conversion of an N-Boc-prolinol to a mesylate/tosylate. How can I suppress this?
Answer: This issue points directly to poor temperature control. The formation of an elimination product (an alkene) is a competing side reaction that is highly temperature-dependent.[7]
-
Causality - Heat Transfer: The mesylation/tosylation reaction is often exothermic. A round-bottom flask in an ice bath has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. A large reactor has a much lower ratio, making it prone to developing internal "hot spots" where the temperature rises significantly, favoring the elimination pathway.[5]
-
Solution:
-
Controlled Reagent Addition: Add the sulfonyl chloride slowly via a syringe pump or addition funnel, allowing the reactor's cooling system to keep pace with the heat generated.
-
Monitor Internal Temperature: Do not rely on the temperature of the cooling bath. Use a thermocouple probe to monitor the internal reaction temperature and adjust the addition rate accordingly.
-
Use a More Efficient Cooling System: For very large scales, a simple cooling jacket may be insufficient. A more advanced cooling system may be necessary.
-
Optimize Base and Leaving Group: A less hindered base (e.g., triethylamine) is often used, but ensure it is high purity. A tosylate is a better leaving group than a mesylate and might allow for a more efficient reaction at a lower temperature, potentially reducing elimination.[7]
-
-
Category 2: Purification and Impurities
Question 3: My final distilled pyrrolidine product is discolored (yellow/brown). What causes this and how can I fix it?
Answer: Discoloration is typically due to oxidation or the presence of trace, highly colored impurities. Pyrrolidinone derivatives, for example, are known to oxidize in the presence of air, a process accelerated by heat and light.[8]
-
Causality - Oxidation and Degradation: High temperatures during distillation, especially in the presence of atmospheric oxygen, can cause degradation.
-
Solution:
-
Activated Carbon Treatment: Before distillation, dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and stir with 1-2 wt% activated carbon for 30 minutes. Filter through a pad of Celite to remove the carbon, which adsorbs many colored impurities.[8]
-
Purify Under Inert Atmosphere: Perform the distillation under a nitrogen or argon atmosphere. This is crucial to prevent oxidation at elevated temperatures.[8]
-
Fractional Vacuum Distillation: Use an efficient distillation column (e.g., Vigreux or packed column) under high vacuum to lower the boiling point and minimize thermal stress on the product.
-
Proper Storage: Store the purified product under an inert atmosphere, protected from light, and refrigerated to maintain its quality over time.[8]
-
-
Question 4: I am struggling to remove unreacted pyrrolidine starting material from my pyrrole product. How can this separation be achieved at scale?
Answer: This is a common challenge due to the similar boiling points and potential for azeotrope formation between pyrrole, pyrrolidine, and water.[9] The key is to exploit the difference in basicity.
-
Causality - Basicity Difference: Pyrrolidine is a significantly stronger base than pyrrole. This allows for selective conversion of the pyrrolidine impurity into a non-volatile salt.
-
Solution: Acid Treatment Prior to Distillation
-
Acid Addition: Treat the crude mixture with a mineral or carboxylic acid (e.g., 10-20% sulfuric acid or formic acid).[10] The acid will react with the basic pyrrolidine to form a salt.
-
Salt Formation: The resulting pyrrolidinium salt has a very low vapor pressure and will remain in the distillation flask as a non-volatile residue.
-
Vacuum Distillation: The desired pyrrole product, being much less basic, does not form a salt and can be cleanly distilled away from the residue under reduced pressure. It is critical to keep the bottom temperature below 160°C (ideally 60-90°C) to prevent decomposition and the carry-over of impurities.[9][10]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when scaling up pyrrolidine synthesis? A1: Pyrrolidine is a highly flammable, corrosive, and harmful liquid.[11][12] When scaling up, risks are amplified.
-
Flammability: Use intrinsically safe equipment (explosion-proof motors, lighting) and ensure the reactor is properly grounded to prevent static discharge.[13] Always work in a well-ventilated area away from ignition sources.[12]
-
Corrosivity: Ensure all components of the reactor and transfer lines are compatible with the chemicals used. Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, flame-retardant lab coats, and face shields.[12][13]
-
Exothermic Reactions: Always assume reactions can become exothermic. Plan for emergency cooling and have quenching agents readily available. Never leave a large-scale reaction unattended.
-
Waste Handling: Neutralize and dispose of all waste according to institutional and regulatory guidelines.[12]
Q2: How do I develop a robust impurity profile for my scaled-up synthesis? A2: A thorough impurity profile is essential for process control and regulatory submission. It involves identifying and quantifying impurities from all potential sources.[14]
-
Source Tracking: Analyze starting materials, intermediates, and the final product. Impurities can arise from the starting materials themselves, side reactions, catalyst residues (e.g., palladium, nickel), or even environmental contaminants.[14]
-
Analytical Methods: Use a combination of techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile organic impurities.[14] High-Performance Liquid Chromatography (HPLC) is suitable for less volatile compounds. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is required to quantify trace metal catalyst residues.[14]
Q3: Which synthetic route to substituted pyrrolidines is generally most amenable to scale-up? A3: The "best" route depends on the specific target molecule, but some generalizations can be made.
-
Reductive Amination: This is often a highly robust and scalable method.[15][16] It typically involves fewer steps and uses readily available starting materials like levulinic acid. The main challenges are catalyst handling and high-pressure hydrogenation.[15][17]
-
Functionalization of Proline/Hydroxyproline: Using a pre-formed chiral pyrrolidine ring from the "chiral pool" is a very common and effective strategy, especially for stereochemically complex targets.[18][19] The primary drawback can be the cost of the starting material.
-
[3+2] Cycloadditions: While elegant and powerful for creating stereochemical complexity, these reactions can be sensitive to reaction conditions and may require specialized, costly, or unstable precursors, making them potentially challenging to scale.[2][20]
| Synthesis Route | Key Advantages for Scale-Up | Key Challenges for Scale-Up |
| Reductive Amination | High atom economy, often uses bulk starting materials, convergent.[15][16] | Requires high-pressure hydrogenation equipment, catalyst sensitivity/cost.[6] |
| From Chiral Pool (e.g., Proline) | Stereochemistry is pre-defined, reliable transformations.[18][19] | Cost and availability of starting materials, can involve more linear steps. |
| [3+2] Cycloaddition | Excellent for building complexity and stereocenters quickly.[1][20] | Sensitive precursors, potential for side reactions, catalyst costs.[4] |
| Table 1: Comparison of common pyrrolidine synthesis routes for scale-up. |
Visualized Workflows
Caption: Troubleshooting flowchart for diagnosing low yield.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of (S)-1-Boc-2-(azidomethyl)pyrrolidine
This multi-step protocol is a common pathway to a valuable chiral intermediate, starting from N-Boc-L-prolinol. It highlights key scale-up considerations for activation and substitution steps.[7]
Step A: Mesylation of (S)-1-Boc-2-(hydroxymethyl)pyrrolidine
-
Reactor Setup: In a 1L jacketed reactor equipped with an overhead stirrer, nitrogen inlet, and thermocouple, charge (S)-1-Boc-2-(hydroxymethyl)pyrrolidine (100.5 g, 0.5 mol) and anhydrous dichloromethane (DCM, 500 mL).
-
Cooling: Cool the reactor jacket to -5°C to bring the internal temperature to 0°C.
-
Base Addition: Add triethylamine (84 mL, 0.6 mol) to the stirred solution.
-
Controlled Reagent Addition: Using an addition funnel, add a solution of methanesulfonyl chloride (42.5 mL, 0.55 mol) in DCM (100 mL) dropwise over 1 hour, ensuring the internal temperature does not exceed 5°C. This slow addition is critical to manage the exotherm and prevent elimination side reactions.[7]
-
Reaction Monitoring: Stir for an additional 2 hours at 0°C. Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (200 mL). Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 100 mL). Combine the organic layers, wash with brine (150 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is used directly in the next step.
Step B: Azide Substitution
-
Reactor Setup: In a 2L reactor equipped with an overhead stirrer, reflux condenser, and thermocouple, dissolve the crude mesylate from Step A in dimethylformamide (DMF, 600 mL).
-
Reagent Addition: Add sodium azide (NaN₃, 65 g, 1.0 mol). Caution: Sodium azide is highly toxic.
-
Heating: Heat the reaction mixture to 70°C and stir vigorously. The reaction is typically complete within 4-6 hours (monitor by TLC/LC-MS). Elevated temperature in a polar aprotic solvent is necessary to drive the Sₙ2 reaction.[7]
-
Work-up: Cool the mixture to room temperature and pour it into 2L of ice-cold water. Extract the product with ethyl acetate (3 x 500 mL).
-
Washing: Combine the organic layers and wash thoroughly with water (4 x 500 mL) to remove DMF, followed by a final wash with brine (500 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude azide product. Further purification can be achieved via column chromatography if necessary.
References
-
Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP). PubMed. Available at: [Link]
-
Controlled experiments for reductive amination of LA into pyrrolidinone. Reaction condition. ResearchGate. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Available at: [Link]
-
Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. Available at: [Link]
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link]
-
Synthesis of pyrrolidones via reductive amination of LA. ResearchGate. Available at: [Link]
-
Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Semantic Scholar. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]
-
New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis. China Chemistry News. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. Available at: [Link]
- Purification of crude pyrroles - US5502213A. Google Patents.
-
Pyrrolidine - Wikipedia. Wikipedia. Available at: [Link]
-
Challenges in Catalytic Manufacture of Renewable Pyrrolidinones from Fermentation Derived Succinate. ResearchGate. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. PubMed. Available at: [Link]
-
PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. Available at: [Link]
-
PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE. datapdf.com. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
- Process for the purification of crude pyrroles - EP0608688A1. Google Patents.
-
Reactions affording novel pyrrolidines catalysed by palladium. Lancaster University. Available at: [Link]
-
Methylenedioxypyrovalerone - Wikipedia. Wikipedia. Available at: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
What are the challenges in the synthesis and application of pyrrole? BIOSYNCE Blog. Available at: [Link]
-
Diversification of Pharmaceutical Manufacturing Processes: Taking the Plunge into the Non-PGM Catalyst Pool. PMC - NCBI. Available at: [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.lancaster-university.uk [research.lancaster-university.uk]
- 4. New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News [chemheterocycles.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 10. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 11. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 12. lobachemie.com [lobachemie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting NMR Signal Overlap in Pyrrolidine-Containing Molecules
<
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with NMR signal overlap in pyrrolidine-containing molecules. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you resolve common issues and obtain high-quality, interpretable NMR spectra.
Introduction: The Pyrrolidine Challenge in NMR
Pyrrolidine rings, common motifs in natural products and pharmaceuticals, often present a significant challenge in ¹H NMR spectroscopy: signal overlap. This phenomenon arises from the unique structural and dynamic properties of the five-membered ring, frequently leading to complex and poorly resolved spectra that can hinder accurate structure elucidation.
The primary culprits behind this complexity are:
-
Conformational Dynamics: The pyrrolidine ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations, typically referred to as Cγ-endo and Cγ-exo (or "down" and "up" puckers).[1][2] The rate of interconversion between these conformers on the NMR timescale can lead to broadened signals or even distinct sets of peaks for each conformation.[3]
-
Diastereotopicity: Protons on the same carbon atom within the pyrrolidine ring can be chemically non-equivalent (diastereotopic), especially in chiral environments or when the ring's puckering restricts bond rotation. This results in each proton having a unique chemical shift and coupling pattern, increasing spectral complexity.[4]
-
Substituent Effects: The nature and stereochemistry of substituents on the pyrrolidine ring can significantly influence the conformational equilibrium and the chemical shifts of ring protons, further contributing to signal overlap.[2]
This guide will equip you with the knowledge and practical techniques to systematically troubleshoot and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of a pyrrolidine-containing compound shows a broad, unresolved multiplet for the ring protons. What is the likely cause and my first step?
A1: A broad, unresolved multiplet is a classic sign of intermediate conformational exchange on the NMR timescale. The pyrrolidine ring is likely interconverting between its puckered conformations at a rate that is comparable to the NMR frequency difference between the signals of the individual conformers.
Your First Step: Variable Temperature (VT) NMR.
Acquiring spectra at different temperatures is the most direct way to investigate dynamic processes.
-
Lowering the Temperature: This will slow down the conformational exchange. If you can reach the "slow exchange regime," you may observe the disappearance of the broad signal and the appearance of two distinct sets of sharper signals, one for each conformer.
-
Increasing the Temperature: This will accelerate the exchange. In the "fast exchange regime," the individual signals will coalesce into a single, sharp, averaged signal.[5]
| Temperature Effect | Observation | Interpretation |
| Decrease | Broad multiplet resolves into two sets of sharp signals. | Slow conformational exchange. |
| Increase | Broad multiplet sharpens into a single averaged signal. | Fast conformational exchange. |
Q2: I've tried VT-NMR, but the signals for my pyrrolidine protons are still heavily overlapped. What should I try next?
A2: When temperature changes are insufficient, the next logical step is to alter the chemical environment of your molecule by changing the deuterated solvent.[6] Solvents can influence the conformational equilibrium and induce differential chemical shifts.[7]
Recommended Solvents to Try:
-
Aromatic Solvents (e.g., Benzene-d₆, Toluene-d₈): These solvents can induce significant changes in chemical shifts due to anisotropic effects, often leading to better signal dispersion.[6]
-
Polar Aprotic Solvents (e.g., Acetonitrile-d₃, DMSO-d₆): These can alter hydrogen bonding interactions and the conformational preferences of the pyrrolidine ring.
-
Polar Protic Solvents (e.g., Methanol-d₄): These are particularly useful if your molecule has exchangeable protons (e.g., N-H, O-H) as they can also help identify these signals.[6]
Q3: Solvent changes provided some improvement, but I still can't assign all the protons due to overlap. What advanced techniques can I use?
A3: This is the point where two-dimensional (2D) NMR spectroscopy becomes an indispensable tool.[8][9] 2D NMR experiments spread the signals across a second frequency dimension, providing much greater resolution and revealing correlations between nuclei.[10]
Essential 2D NMR Experiments for Pyrrolidine Systems:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is excellent for tracing the connectivity of the protons within the pyrrolidine ring.[10][11]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a specific carbon atom.[8][11] Since ¹³C spectra are generally better dispersed than ¹H spectra, an HSQC can effectively resolve overlapping proton signals by separating them based on the chemical shift of their attached carbon.[9][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is crucial for connecting different fragments of your molecule and confirming the overall structure.[11][13]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is invaluable for determining the stereochemistry and conformation of the pyrrolidine ring and its substituents.[10]
Troubleshooting Workflows & Protocols
Workflow for Resolving Overlapping Pyrrolidine Signals
This workflow provides a systematic approach to tackling signal overlap, from basic to advanced techniques.
Caption: Systematic workflow for troubleshooting NMR signal overlap.
Experimental Protocol: Acquiring a 2D COSY Spectrum
A COSY experiment is a fundamental tool for establishing proton-proton connectivities.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of your pyrrolidine-containing compound in a deuterated solvent at a suitable concentration (typically 5-10 mg in 0.6 mL).
-
Spectrometer Setup:
-
Lock and shim the spectrometer on your sample to ensure a homogeneous magnetic field.
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate pulse widths.
-
-
COSY Experiment Parameters:
-
Load a standard COSY pulse sequence (e.g., cosygpppqf on a Bruker spectrometer).
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
The number of increments in the F1 dimension (indirect dimension) will determine the resolution in that dimension. A typical starting point is 256-512 increments.
-
The number of scans per increment will depend on the sample concentration. Start with 4-8 scans.
-
-
Data Acquisition: Start the 2D experiment. The acquisition time will depend on the number of increments and scans.
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
Symmetrize the spectrum to reduce artifacts.
-
-
Analysis:
-
The 1D ¹H spectrum appears along the diagonal.
-
Off-diagonal cross-peaks indicate that the two protons at the corresponding chemical shifts on the diagonal are J-coupled.
-
Data Interpretation: Using HSQC to Resolve Overlap
The power of HSQC lies in its ability to use the larger chemical shift dispersion of ¹³C to separate overlapping ¹H signals.[9]
Sources
- 1. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
- 12. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 13. esports.bluefield.edu - Advanced Nmr Techniques Organic [esports.bluefield.edu]
Technical Support Center: Stability and Degradation of BOC-Protected Pyrrolidines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with BOC-protected pyrrolidines. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to navigate the complexities of handling these valuable synthetic intermediates. Our goal is to empower you with the knowledge to anticipate and resolve common challenges, ensuring the integrity of your experiments and the quality of your results.
Introduction to BOC-Protected Pyrrolidines
The tert-butyloxycarbonyl (BOC) group is a cornerstone of modern organic synthesis, prized for its ability to mask the nucleophilicity of amines, thereby enabling selective transformations at other molecular sites.[1] BOC-protected pyrrolidines are crucial chiral building blocks in the synthesis of a wide array of pharmaceutical compounds.[2] While robust under many conditions, the BOC group's lability under specific circumstances can lead to unexpected degradation, impacting reaction yields and purity. This guide will illuminate the primary degradation pathways and provide actionable solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and handling of BOC-protected pyrrolidines.
Q1: What are the most common causes of unintentional BOC-pyrrolidine degradation?
A1: The primary culprit is exposure to acidic conditions. The BOC group is designed to be cleaved by acids.[3][4] Even trace amounts of acid in your reaction mixture or on your glassware can lead to partial or complete deprotection. Another significant factor is elevated temperature, which can induce thermal cleavage of the BOC group.[5][6]
Q2: I thought the BOC group was stable to bases. Can basic conditions cause degradation?
A2: Generally, the BOC group is resistant to basic hydrolysis and most nucleophiles, which is why it's considered orthogonal to base-labile protecting groups like Fmoc.[3][7] However, prolonged exposure to strong bases at elevated temperatures may lead to unexpected side reactions or degradation of the pyrrolidine ring itself.[8] It is always advisable to use the mildest basic conditions possible and to monitor your reaction closely.
Q3: How can I tell if my BOC-protected pyrrolidine is degrading?
A3: The most reliable methods for detecting degradation are analytical techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] On a TLC plate, the deprotected pyrrolidine will appear as a more polar spot (lower Rf value) than the starting material. Staining with ninhydrin can be used to visualize the newly formed primary or secondary amine.[9] LC-MS is particularly powerful as it can confirm the mass of the deprotected product and other potential byproducts.[9]
Q4: What is the best way to store BOC-protected pyrrolidines to ensure their stability?
A4: To ensure long-term stability, store BOC-protected pyrrolidines in a tightly sealed container in a cool, dry, and dark place.[8] An inert atmosphere (e.g., nitrogen or argon) can also be beneficial to prevent potential oxidation.[8]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during experiments with BOC-protected pyrrolidines.
Issue 1: Unexpected Deprotection Observed During a Reaction
-
Symptom: TLC or LC-MS analysis shows the presence of the deprotected pyrrolidine, often accompanied by a color change in the reaction mixture.[8]
-
Probable Cause: The reaction conditions are too acidic. This could be due to an acidic reagent, catalyst, or even acidic impurities in your solvents or on your glassware.
-
Solutions:
-
Neutralize Glassware: Ensure all glassware is thoroughly washed and dried, and consider rinsing with a dilute base solution (e.g., aqueous sodium bicarbonate) followed by distilled water and a final rinse with an anhydrous solvent before use.
-
Purify Solvents and Reagents: Use freshly distilled or high-purity anhydrous solvents. Check the pH of any aqueous reagents.
-
Employ Milder Conditions: If your reaction chemistry allows, switch to less acidic reagents or catalysts.[8] For example, if using a Lewis acid, consider a milder alternative.
-
Control Temperature: Perform the reaction at a lower temperature to minimize the rate of acid-catalyzed deprotection.[8]
-
Issue 2: Low Yield in a Coupling Reaction Involving BOC-Pyrrolidine
-
Symptom: The desired product is obtained in a lower-than-expected yield, and starting material remains.
-
Probable Cause:
-
Steric Hindrance: The bulky BOC group can sterically hinder the approach of reagents to the pyrrolidine nitrogen or adjacent reaction sites.[10]
-
Incomplete Activation: In peptide couplings, for instance, the carboxylic acid partner may not be fully activated.
-
-
Solutions:
-
Optimize Coupling Reagents: Screen different coupling reagents (e.g., HATU, HBTU, PyBOP) to find one that is more effective for your specific substrates.[8]
-
Extend Reaction Time: Allow the reaction to proceed for a longer duration to overcome steric hindrance.
-
Increase Temperature (with caution): Gently warming the reaction may increase the rate, but be mindful of the potential for thermal degradation of the BOC group. Monitor the reaction closely by TLC or LC-MS.
-
Consider a "Double Coupling": Repeat the coupling step with fresh reagents to drive the reaction to completion.[11]
-
Issue 3: Formation of Side Products During Acidic Deprotection
-
Symptom: HPLC or LC-MS analysis of the crude product after deprotection shows multiple peaks in addition to the desired product.
-
Probable Cause: The highly reactive tert-butyl cation generated during acidic deprotection can alkylate nucleophilic sites on your molecule or other species in the reaction mixture.[3][12]
-
Solutions:
-
Use Scavengers: Incorporate a scavenger into your deprotection cocktail to trap the tert-butyl cation. Common scavengers include anisole, thioanisole, or triisopropylsilane (TIS).[7][13]
-
Optimize Deprotection Conditions: Use the minimum concentration of acid and the shortest reaction time necessary for complete deprotection. Running the reaction at 0°C can also help to minimize side reactions.
-
Alternative Deprotection Methods: For sensitive substrates, consider alternative, milder deprotection methods.
-
Degradation Pathways and Mechanisms
A thorough understanding of the mechanisms behind BOC group degradation is crucial for designing robust experimental protocols.
Acid-Catalyzed Deprotection
This is the most common and intended degradation pathway for BOC-protected amines.[2] The mechanism proceeds as follows:
-
Protonation: The carbonyl oxygen of the BOC group is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][14]
-
Fragmentation: The protonated intermediate is unstable and fragments, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][14]
-
Decarboxylation: The carbamic acid readily decarboxylates, releasing carbon dioxide and liberating the free amine.[14]
Caption: Acid-catalyzed degradation of BOC-pyrrolidine.
Thermal Degradation
At elevated temperatures, the BOC group can be cleaved without the need for an acid catalyst.[6] While the exact mechanism can vary depending on the substrate and solvent, it generally involves the unimolecular decomposition of the carbamate. This pathway is particularly relevant when reactions are heated for extended periods.
Experimental Protocols
Standard Protocol for Acidic BOC Deprotection using TFA
This protocol outlines a general procedure for the removal of a BOC protecting group from a pyrrolidine derivative.
Materials:
-
BOC-protected pyrrolidine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the BOC-protected pyrrolidine (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).[2]
-
Cool the solution to 0°C in an ice bath.[2]
-
Slowly add TFA (2-10 eq) to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).[2]
-
Upon completion, carefully neutralize the excess TFA by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the deprotected pyrrolidine.
Caption: Experimental workflow for BOC deprotection.
Data Summary
The stability of the BOC group is highly dependent on the reaction conditions. The following table provides a general overview of its stability.
| Condition | Stability of BOC Group | Notes |
| Strong Acids (e.g., TFA, HCl) | Labile | Standard condition for deprotection.[3][4] |
| Mild Acids (e.g., Acetic Acid) | Generally Stable | Prolonged exposure or heat may cause slow cleavage. |
| Strong Bases (e.g., NaOH, KOH) | Generally Stable | Degradation possible at high temperatures.[8] |
| Weak Bases (e.g., Et₃N, DIPEA) | Stable | Commonly used in reactions with BOC-protected compounds. |
| Catalytic Hydrogenation | Stable | Orthogonal to protecting groups like Cbz and Bn.[1] |
| Elevated Temperatures (>100 °C) | Potentially Labile | Thermal deprotection is possible.[6] |
Conclusion
The successful application of BOC-protected pyrrolidines in synthesis hinges on a clear understanding of their stability and potential degradation pathways. By anticipating issues related to acid sensitivity, thermal lability, and side reactions during deprotection, researchers can proactively implement strategies to mitigate these challenges. This guide provides a foundational framework for troubleshooting and optimizing your experimental protocols. For further inquiries, please do not hesitate to contact our technical support team.
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. (2022-12-14). Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]
-
ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. (2024-07-13). Available from: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. (2012-07-06). Available from: [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. (2024-04-25). Available from: [Link]
-
RSC Publishing. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. (2015-10-28). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
optimizing storage conditions for 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE
Technical Support Center: 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE
Welcome to the dedicated technical support guide for This compound (CAS No. 250681-87-9).[1][2] This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic building block. Adherence to these guidelines is critical for reproducible experimental outcomes.
Core Chemical Profile & Intrinsic Stabilities
This compound is a multi-functionalized organic molecule. Its stability is not dictated by a single factor but by the interplay of its constituent chemical moieties. Understanding these components is the foundation of proper storage and handling.
-
tert-Butyloxycarbonyl (BOC) Group: This amine-protecting group is notoriously sensitive to acidic conditions.[3][4] Strong acids, and even mild acidic conditions over time, can lead to its cleavage, exposing the secondary amine of the pyrrolidine ring.[5] This deprotection generates tert-butyl cations, which can potentially lead to side reactions.[3][4] Conversely, the BOC group is generally stable in the presence of most bases and nucleophiles.[3]
-
Carboxylic Acid Group: The presence of this acidic functional group introduces hygroscopicity and the potential for reaction with bases.[6] It is crucial to store the compound in a dry environment and segregated from alkaline substances to prevent acid-base reactions.[6][7][8]
-
Pyrrolidine Ring: As a saturated heterocycle, the pyrrolidine ring itself is relatively stable.[9][10][11] However, the BOC-protected nitrogen atom dictates the reactivity of this part of the molecule.
-
Ether Linkage: The phenoxy-pyrrolidine ether bond is generally stable under neutral and basic conditions but can be susceptible to cleavage under harsh acidic conditions, although the BOC group is significantly more labile.
Below is a diagram illustrating the key functional groups and their primary sensitivities.
Caption: Key functional moieties and their primary chemical sensitivities.
Recommended Storage Conditions
To maximize the shelf-life and ensure the integrity of this compound, we have consolidated the following storage parameters. These recommendations are derived from both supplier safety data sheets for structurally similar compounds and fundamental chemical principles.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation reactions. While some related compounds are stored at room temperature, the multi-functional nature of this molecule warrants colder storage to reduce kinetic activity.[12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces moisture and oxygen. This is critical to prevent hydrolysis of the BOC group (if acidic moisture is present) and to protect the carboxylic acid moiety.[13] |
| Moisture | Store in a Desiccated Environment | The carboxylic acid group is hygroscopic. Absorbed water can lead to "clumping" of the solid material and potentially create a localized acidic microenvironment that could compromise the BOC group. A desiccator is strongly recommended.[14] |
| Light | Protect from Light (Amber Vial) | While no specific photolability is documented, it is best practice for complex organic molecules to be stored in amber or opaque containers to prevent potential light-induced degradation.[13] |
| Container | Tightly Sealed, Corrosion-Resistant | Use a well-sealing vial (e.g., with a PTFE-lined cap) to prevent atmospheric exchange.[6][13][15] The container should be made of non-reactive material like glass. |
Frequently Asked Questions (FAQs)
Q1: My material has become clumpy or sticky. Is it still usable? A1: Clumpiness is a strong indicator of moisture absorption, likely due to the hygroscopic nature of the carboxylic acid. While the compound may not be fully degraded, its purity is questionable, and accurate weighing becomes difficult. We recommend drying the material under a high vacuum in the presence of a desiccant (e.g., P₂O₅) at room temperature. Afterward, re-analysis by NMR or LC-MS is essential to confirm its integrity before use.
Q2: I do not have access to an inert gas atmosphere for storage. What is the next best option? A2: If an inert atmosphere is unavailable, the most critical factors to control are moisture and temperature. Store the compound in a tightly sealed vial inside a laboratory desiccator placed in a refrigerator (2-8°C). The desiccator will provide a dry environment, which is the primary concern after temperature.
Q3: I suspect my compound has been exposed to acidic vapors in the lab. How can I check for degradation? A3: The primary degradation pathway from acid exposure is the cleavage of the BOC group. You can readily check for this using ¹H NMR spectroscopy by looking for the disappearance of the characteristic tert-butyl singlet (around 1.4 ppm). Alternatively, LC-MS analysis will show the appearance of a new peak corresponding to the deprotected molecule (mass difference of 100.12 amu).
Q4: Can I store this compound in a solution? A4: Storing in solution is generally not recommended for long-term stability. If short-term storage in solution is necessary, use a dry, aprotic solvent such as anhydrous DMSO or DMF. Avoid protic solvents (like methanol) or those that may contain acidic impurities (like older bottles of chloroform). Store solutions at -20°C or below.
Q5: What chemicals should I absolutely avoid storing near this compound? A5: Segregate this compound from strong acids (e.g., HCl, TFA), acid chlorides, acid anhydrides, strong bases (e.g., NaOH, KOH), and strong oxidizing agents.[7][8][14] Acidic vapors can cause deprotection, while strong bases will react with the carboxylic acid.
Troubleshooting Guide
Unexpected experimental results can often be traced back to the quality of the starting material. Use this guide to diagnose potential issues.
| Problem Observed | Potential Root Cause | Recommended Action & Verification |
| Incomplete or Failed Reaction (e.g., in a coupling reaction) | 1. BOC-group has been cleaved: The exposed secondary amine alters reactivity. 2. Water Contamination: Moisture is interfering with a water-sensitive reaction. | 1. Verify Integrity: Run a quick ¹H NMR or LC-MS to check for the presence of the BOC group and the absence of the deprotected species. 2. Dry Material: Dry the compound under a high vacuum before use. |
| Unexpected Side Products in Mass Spec | Partial Deprotection: A mixture of BOC-protected and deprotected material is present, leading to multiple reaction pathways. | Purify Material: If analysis confirms a mixture, re-purify the starting material via column chromatography or recrystallization if a protocol is available. Always use freshly verified material for critical experiments. |
| Poor Solubility in Aprotic Solvents | Salt Formation: The compound may have reacted with a basic contaminant (e.g., amine vapors) to form a salt, altering its solubility profile. | Acidify and Extract: As a recovery method, dissolve the material in a suitable solvent (e.g., ethyl acetate), wash gently with a dilute, weak acid (like 1% citric acid solution), dry the organic layer, and re-isolate the compound. Verify purity afterward. |
Below is a workflow for troubleshooting issues with the reagent.
Caption: Troubleshooting workflow for reagent-related experimental issues.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]
- [Source not publicly available]. [Chemical Knowledge]:Specification for storage and transport of carboxylic acids.
-
Chemistry Steps. Boc Protecting Group for Amines. Retrieved from Chemistry Steps. [Link]
-
Chemistry Steps. Adding Boc Group Mechanism | Organic Chemistry. Retrieved from YouTube. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Retrieved from Wikipedia. [Link]
- [Source not publicly available]. MSDS of (R)-1-Boc-3-carboxymethoxy-pyrrolidine.
-
Hebei Boze Chemical Co., Ltd. (2023, July 4). Boc Protected Compounds. Retrieved from Hebei Boze Chemical Co., Ltd. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884. [Link]
-
Capot Chemical. (2025, December 26). MSDS of (R)-1-Boc-3-carboxymethoxy-pyrrolidine. Retrieved from Capot Chemical. [Link]
-
Frontiers in Chemistry. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from Frontiers in Chemistry. [Link]
-
University of California, Berkeley - EH&S. Safe Storage. Retrieved from UC Berkeley EH&S. [Link]
-
Wikipedia. Pyrrolidine. Retrieved from Wikipedia. [Link]
-
MDPI. (2022). Theoretical Study of Correlation Between Substituent Effect in Synthetic Cathinones and Their Cytotoxic Activity. International Journal of Molecular Sciences, 23(23), 15305. [Link]
-
ResearchGate. (2024). (A) Chemical transformation of pyrrolidines. (B) Ring strain of cyclic amines. (C) First phase. Retrieved from ResearchGate. [Link]
-
University of Texas at Austin - EH&S. Practices for Proper Chemical Storage. Retrieved from UT Austin EH&S. [Link]
-
National Institutes of Health - PubChem. 1-Boc-3-aminopyrrolidine. Retrieved from PubChem. [Link]
Sources
- 1. 250681-87-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 7. ehs.berkeley.edu [ehs.berkeley.edu]
- 8. csuohio.edu [csuohio.edu]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 11. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 12. (R)-1-Boc-3-pyrrolidinecarboxylic acid 97 72925-16-7 [sigmaaldrich.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. capotchem.cn [capotchem.cn]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of 1-BOC-3-(3-carboxy-phenoxy)-pyrrolidine
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-BOC-3-(3-carboxy-phenoxy)-pyrrolidine. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comprehensive framework for structural verification. We will explore the theoretical underpinnings of the expected spectrum, present a robust experimental protocol, and compare the target molecule's spectral features against plausible structural alternatives, thereby providing a self-validating system for analysis.
Foundational Principles: Deconstructing the Molecule for NMR Prediction
The structure of this compound, with its distinct chemical environments, is ideally suited for ¹H NMR analysis. To predict its spectrum, we can dissect the molecule into three key fragments: the N-BOC protected pyrrolidine ring, the 1,3-disubstituted phenoxy ring, and the carboxylic acid group. Each fragment contributes a unique and diagnostic set of signals.
Expert Insight: The causality behind this predictive approach lies in the principle of the chemical environment. The effective magnetic field experienced by a proton is modulated by the electron density surrounding it. Electronegative atoms (like oxygen and nitrogen) and anisotropic effects from aromatic rings withdraw electron density, "deshielding" nearby protons and shifting their resonance signals to a higher frequency (downfield).[1][2] Conversely, electron-donating alkyl groups provide shielding, shifting signals upfield.
Below is the labeled structure for our analytical discussion.
Caption: Labeled structure of this compound.
Predicted ¹H NMR Data
The following table summarizes the anticipated chemical shifts, multiplicities, and integrations for each unique proton in the molecule.
| Proton Label(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| BOC Protons | ~1.45 | Singlet (s) | 9H | Characteristic signal for the nine equivalent protons of the tert-butyl group.[3][4] |
| Pyrrolidine H4 | 2.1 - 2.4 | Multiplet (m) | 2H | Aliphatic protons on the pyrrolidine ring, relatively shielded. |
| Pyrrolidine H2, H5 | 3.3 - 3.8 | Multiplet (m) | 4H | Protons adjacent to the electron-withdrawing nitrogen atom are deshielded.[5][6] |
| Pyrrolidine H3 | 4.8 - 5.0 | Multiplet (m) | 1H | Methine proton significantly deshielded by the adjacent ether oxygen. |
| Aromatic H5' | ~7.4 | Triplet (t) | 1H | Coupled to two ortho protons (H4' and H6'). |
| Aromatic H4', H6' | 7.5 - 7.7 | Multiplet (m) | 2H | Complex pattern due to ortho and meta couplings. |
| Aromatic H2' | ~7.9 | Singlet (s) or narrow triplet (t) | 1H | Deshielded by both the adjacent ether oxygen and the meta-carboxylic acid group. |
| Carboxylic Acid H | >10.0 | Broad Singlet (br s) | 1H | Highly deshielded acidic proton; signal may be broad or absent depending on solvent and concentration. |
A Validated Experimental Protocol for Data Acquisition
To ensure spectral data is both accurate and reproducible, a standardized protocol is essential. The following workflow is designed to minimize common errors such as poor signal resolution and solvent interference.
Caption: Experimental workflow for ¹H NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is chosen as the preferred solvent because its residual proton signal (a pentet at δ 2.50 ppm) does not overlap with key analyte signals.[7][8][9] Crucially, it is aprotic and forms hydrogen bonds with the carboxylic acid proton, which slows its chemical exchange and allows for the observation of a distinct, albeit broad, signal at high chemical shift (>10 ppm).[10]
-
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.
-
-
NMR Spectrometer Setup and Acquisition:
-
The spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, particularly for the overlapping multiplets of the pyrrolidine ring.
-
After inserting the sample, lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Perform an automated shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and good resolution.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16 scans, a relaxation delay of 1-2 seconds).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform manual or automatic phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply a baseline correction to ensure the baseline is flat.
-
Calibrate the chemical shift axis by setting the residual DMSO-d₆ peak to δ 2.50 ppm.[9]
-
Integrate all signals to determine the relative number of protons corresponding to each peak.
-
Comparative Analysis: Validating Structure Through Spectral Comparison
A key aspect of robust spectral analysis is to consider how the spectrum would differ for plausible alternative structures. This comparative mindset provides a higher degree of confidence in the structural assignment.
Alternative 1: The Deprotected Analog - 3-(3-Carboxyphenoxy)pyrrolidine
If the BOC protecting group were absent, the ¹H NMR spectrum would exhibit two major changes:
-
Absence of the BOC Signal: The prominent singlet at ~1.45 ppm, integrating to 9H, would be completely absent. This is the most definitive marker for the presence of the BOC group.
-
Shift in Pyrrolidine Signals: The signals for the protons on carbons adjacent to the nitrogen (H2 and H5) would likely shift. An NH proton signal would also appear, its position and broadness dependent on the solvent and sample purity.
Alternative 2: The Positional Isomer - 1-BOC-3-(4-carboxy-phenoxy)-pyrrolidine
If the carboxylic acid were at the para position (position 4') instead of the meta position, the aromatic region of the spectrum would be dramatically simplified.
-
Expected Spectrum: Instead of the complex multiplet pattern seen for the 1,3-disubstituted ring, a 1,4-disubstituted (para) system would produce a characteristic AA'BB' system. This typically appears as two distinct doublets, each integrating to 2H, due to the high symmetry of the aromatic ring. This clear difference in splitting patterns makes the two isomers easily distinguishable by ¹H NMR.
Conclusion
The ¹H NMR spectrum of this compound provides a rich fingerprint for its structural confirmation. The key diagnostic features are the 9H singlet of the BOC group around δ 1.45 ppm, the complex but predictable multiplets of the pyrrolidine ring from δ 2.1 to 5.0 ppm, and the distinct splitting pattern of the 1,3-disubstituted aromatic ring between δ 7.4 and 8.0 ppm. By following a rigorous experimental protocol and employing a comparative analytical approach, researchers can confidently verify the structure and purity of this important chemical building block. Advanced techniques, such as 2D COSY, could be further employed to definitively map the proton-proton coupling networks within the pyrrolidine and aromatic systems, providing an even higher level of structural assurance.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Organic Syntheses Procedure. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses. [Link]
-
Navarro, A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
-
LibreTexts Chemistry. (2025). ¹H NMR Solvent Shifts. [Link]
-
Dunn, R. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
University of Wisconsin-Madison. Notes on NMR Solvents. [Link]
-
Reddy, K. A., et al. (2007). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Tetrahedron Letters, 48(42), 7575-7578. [Link]
-
Fulcrand, R., et al. (2020). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Molecules, 25(15), 3362. [Link]
-
SpectraBase. 1-Boc-pyrrolidine. [Link]
-
PubChem. N-Boc-pyrrolidine. [Link]
-
Royal Society of Chemistry. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]
-
ResearchGate. 1H NMR spectrum of 5-(N-tert-butoxycarbonyl)aminomethyl-1-cyclooctene. [Link]
-
SpectraBase. N-tert-Butoxycarbonyl-L-valine. [Link]
-
ResearchGate. Interpretation of the pyrrolidine region of the 1H NMR spectrum. [Link]
-
University of Wisconsin-Madison. ¹H NMR Chemical Shifts - Organic Chemistry Data. [Link]
-
ResearchGate. Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. [Link]
-
LibreTexts Chemistry. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
ResearchGate. The NOE correlations of the signals in 1H NMR spectra of compounds 4b–4d. [Link]
-
University of California, Los Angeles. NMR Chemical Shifts. [Link]
-
Oregon State University. ¹H NMR Chemical Shift. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
PubChem. 1-Boc-3-pyrrolidinol. [Link]
-
LibreTexts Chemistry. (2021). ¹H NMR Spectra and Interpretation. [Link]
-
University of Puget Sound. Short Summary of 1H-NMR Interpretation. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
-
ResearchGate. ¹H NMR spectra of compound 3a. [Link]
-
mzCloud. (S)-(+)-N-Boc-3-pyrrolidinol. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. [Link]
-
Mueller, S. L., et al. (2014). Quantitative ¹H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology, 80(18), 5620-5627. [Link]
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the 13C NMR Characterization of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE
Introduction
In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of quality, safety, and efficacy. 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE (CAS 250681-87-9) is a key heterocyclic building block, integrating a protected pyrrolidine core with a functionalized aromatic side chain.[1][2] Its utility in the synthesis of complex pharmaceutical agents necessitates a robust and reliable analytical framework for its identification and quality control.
This guide provides an in-depth technical analysis of the 13C Nuclear Magnetic Resonance (NMR) characterization of this molecule. Rather than merely presenting data, we will delve into the predictive analysis of its 13C NMR spectrum based on its constituent chemical moieties. Furthermore, we will objectively compare the utility of 13C NMR with other essential analytical techniques, providing researchers with the rationale to select the most effective combination of methods for comprehensive structural elucidation.
Section 1: Molecular Structure and Predictive 13C NMR Analysis
The structure of this compound contains three distinct regions: the N-Boc protected pyrrolidine ring, the m-substituted phenoxy ring, and a carboxylic acid group. Each of these regions contributes a unique set of signals to the 13C NMR spectrum, allowing for a detailed structural assessment. Due to the lack of symmetry, all 16 carbon atoms in the molecule are expected to be chemically non-equivalent, resulting in 16 distinct signals in a proton-decoupled 13C NMR spectrum.[3]
Caption: Molecular structure of this compound.
Predicted 13C NMR Chemical Shifts
The following table outlines the predicted chemical shifts (δ) in parts per million (ppm) for each carbon atom, assuming deuterated chloroform (CDCl₃) as the solvent. These predictions are based on established chemical shift ranges for analogous functional groups.[4][5][6]
| Carbon Atom(s) | Moiety | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Boc) | N-Boc Group | ~154-155 | The carbamate carbonyl carbon is characteristic of the Boc protecting group.[7][8] |
| C (CH₃)₃ (Boc) | N-Boc Group | ~79-81 | The quaternary carbon of the tert-butyl group is highly shielded and consistently appears in this region.[7] |
| CH₃ (Boc) | N-Boc Group | ~28-29 | The three equivalent methyl carbons of the tert-butyl group are highly shielded.[7] |
| C5 (Pyrrolidine) | Pyrrolidine Ring | ~46-47 | Pyrrolidine C-N alpha carbon, influenced by the Boc group.[7] |
| C2 (Pyrrolidine) | Pyrrolidine Ring | ~50-52 | Pyrrolidine C-N alpha carbon, deshielded relative to C5 due to proximity to the C3 substituent. |
| C3 (Pyrrolidine) | Pyrrolidine Ring | ~70-72 | C-O carbon, significantly deshielded by the attached electronegative oxygen atom of the phenoxy group. |
| C4 (Pyrrolidine) | Pyrrolidine Ring | ~34-36 | Pyrrolidine beta-carbon, typically found in the aliphatic region.[8] |
| C1' (Aromatic) | Phenoxy Ring | ~157-159 | Aromatic carbon directly attached to the ether oxygen (ipso-carbon), highly deshielded. |
| C3' (Aromatic) | Phenoxy Ring | ~130-132 | Aromatic carbon bearing the carboxylic acid group (ipso-carbon). |
| C5' (Aromatic) | Phenoxy Ring | ~129-131 | Aromatic C-H carbon meta to the ether oxygen. |
| C6' (Aromatic) | Phenoxy Ring | ~122-124 | Aromatic C-H carbon ortho to the carboxylic acid. |
| C4' (Aromatic) | Phenoxy Ring | ~118-120 | Aromatic C-H carbon para to the ether oxygen. |
| C2' (Aromatic) | Phenoxy Ring | ~114-116 | Aromatic C-H carbon ortho to the ether oxygen. |
| C OOH | Carboxylic Acid | ~170-175 | The carbonyl carbon of the carboxylic acid, typically found in this downfield region.[6] |
Section 2: Experimental Protocol for High-Fidelity 13C NMR Acquisition
Obtaining a high-quality, interpretable 13C NMR spectrum requires careful sample preparation and parameter optimization. The low natural abundance of the 13C isotope (~1.1%) necessitates signal averaging over a longer period compared to 1H NMR.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 20-50 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with carboxylic acids to ensure solubility and avoid issues with proton exchange of the acidic proton.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup & Calibration:
-
Use a spectrometer with a minimum field strength of 400 MHz (for a 100 MHz carbon frequency) to ensure adequate signal dispersion.[9]
-
Tune and match the probe for the 13C frequency.
-
Shim the magnetic field on the sample to achieve optimal field homogeneity, using the solvent deuterium lock signal.
-
-
Data Acquisition:
-
Experiment Type: A standard proton-decoupled 1D carbon experiment (e.g., zgpg30 on Bruker systems) is typically used. This provides a spectrum where each unique carbon appears as a singlet.
-
Acquisition Parameters:
-
Spectral Width: Set to a range of 0-220 ppm to ensure all signals, from the shielded aliphatic carbons to the deshielded carbonyls, are captured.[4]
-
Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay without saturating the signals, especially for quaternary carbons.
-
Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point.
-
Number of Scans (ns): A minimum of 1024 scans is recommended. For dilute samples, 4096 scans or more may be necessary to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation, followed by phase and baseline correction.
-
Calibrate the spectrum by setting the solvent residual peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).[8]
-
-
Caption: Standard experimental workflow for 13C NMR data acquisition.
Section 3: Comparative Analysis of Analytical Techniques
While 13C NMR is a powerful tool for determining the carbon skeleton of a molecule, a comprehensive characterization relies on an orthogonal approach, utilizing multiple analytical techniques. Each method provides a different piece of the structural puzzle.
| Technique | Information Provided for this Molecule | Advantages | Limitations |
| 13C NMR | - Confirms the presence of 16 unique carbons.- Identifies key functional groups (2 carbonyls, 6 aromatic, 1 C-O, etc.).- Provides data on the electronic environment of each carbon. | - Unambiguous carbon count.- Wide chemical shift range reduces signal overlap.[4]- Directly probes the carbon backbone. | - Low sensitivity requires more sample and longer acquisition time.- No information on proton-proton coupling. |
| 1H NMR | - Confirms the number of unique proton environments.- Shows proton-proton coupling, revealing connectivity within the pyrrolidine ring.- Provides structural information through chemical shifts and integration. | - High sensitivity and short acquisition time.- J-coupling provides direct evidence of atom connectivity. | - Potential for signal overlap, especially for the pyrrolidine CH₂ protons.- The carboxylic acid proton may be broad or exchange with solvent. |
| Mass Spectrometry (MS) | - Provides the exact molecular weight.- High-resolution MS (HRMS) can confirm the molecular formula (C₁₆H₂₁NO₅).[1]- Fragmentation patterns can offer clues about the structure. | - Extremely high sensitivity (requires very little sample).- Provides definitive molecular formula. | - Does not provide detailed connectivity information.- Isomeric compounds can be difficult to distinguish without MS/MS. |
| FTIR Spectroscopy | - Confirms the presence of key functional groups.- Expected signals: broad O-H (acid), C=O (acid, ~1700 cm⁻¹), C=O (Boc, ~1690 cm⁻¹), C-O (ether), C-N (amine). | - Fast, simple, and non-destructive.- Excellent for identifying functional groups. | - Provides limited information on the overall molecular structure.- Does not distinguish between different types of C=O or C-O bonds definitively. |
Conclusion
The 13C NMR spectrum of this compound serves as a definitive fingerprint for its carbon framework. A predictive analysis, grounded in the fundamental principles of chemical shifts, indicates that all 16 carbon atoms should be observable, with characteristic signals for the Boc-protecting group, the pyrrolidine ring, the substituted aromatic system, and the carboxylic acid.
While 13C NMR is indispensable for this purpose, it is not a standalone solution. True analytical rigor is achieved through the synergistic use of complementary techniques. 1H NMR elucidates the proton environment and connectivity, high-resolution mass spectrometry confirms the elemental composition, and FTIR verifies the presence of key functional groups. By integrating the data from these methods, researchers and drug development professionals can achieve an unambiguous and comprehensive structural characterization of this important synthetic intermediate, ensuring the integrity and quality of their scientific endeavors.
References
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. Retrieved from [Link]
-
Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Retrieved from [Link]
-
IJIET. (n.d.). synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]
-
PubChem. (n.d.). 1-Boc-3-pyrrolidinol. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 1-Boc-3-aminopyrrolidine. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
University of Calgary. (n.d.). 13C-NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]
Sources
- 1. 250681-87-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of 1-BOC-3-(3-carboxy-phenoxy)-pyrrolidine Derivatives
This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of 1-BOC-3-(3-carboxy-phenoxy)-pyrrolidine and its derivatives. Designed for researchers, scientists, and drug development professionals, this document offers a critical evaluation of analytical methodologies, supported by experimental insights and comparative data to guide protocol development and selection.
The unique structure of this compound, featuring a labile tert-butyloxycarbonyl (BOC) protecting group, a polar pyrrolidine ring, and an acidic carboxylic acid moiety, presents distinct challenges and opportunities in its analytical characterization. This guide will navigate these complexities, focusing on providing a robust framework for reliable and reproducible analysis.
The Analytical Imperative: Why Mass Spectrometry?
In the landscape of pharmaceutical development, the precise characterization of drug candidates and their impurities is paramount for ensuring safety and efficacy.[1] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool due to its exceptional sensitivity, selectivity, and speed.[2][3] For molecules like this compound, LC-MS offers unparalleled advantages in impurity profiling and quantitative analysis over other techniques.
A Comparative Overview of Analytical Techniques
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) have their merits, LC-MS/MS often emerges as the superior choice for the routine analysis of complex small molecules in drug development.[4][5]
| Technique | Information Provided | Advantages | Limitations |
| LC-MS/MS | Precise molecular weight, fragmentation patterns (structural information), quantitative data. | High sensitivity (ng/mL to pg/mL), high selectivity, rapid analysis, suitable for complex matrices.[6] | Does not provide detailed 3D structural information.[7] |
| NMR | Detailed 3D atomic structure, bond connectivity, absolute configuration (with standards). | Unambiguous structural elucidation, non-destructive.[4] | Lower sensitivity (µg/mL), not ideal for trace analysis, can be time-consuming.[8] |
| HPLC-UV | Quantitative data based on UV absorbance, separation of components. | Robust, cost-effective, widely available. | Lower sensitivity than MS, requires a chromophore, potential for co-elution and interference.[9][10] |
The decision to employ a specific technique is contingent on the analytical objective. For initial structural confirmation, NMR is invaluable. However, for quantitative bioanalysis, impurity profiling, and metabolism studies, LC-MS/MS is the industry's 'gold standard'.[11]
Navigating the Analytical Workflow: From Sample to Spectrum
A successful mass spectrometry analysis hinges on a well-designed experimental workflow. This section details the critical steps, from sample preparation to data acquisition, tailored for this compound derivatives.
Caption: A typical LC-MS/MS workflow for the analysis of this compound derivatives.
The Critical Choice of Ionization Technique
The molecular characteristics of this compound, namely its polarity and the presence of ionizable functional groups, make Electrospray Ionization (ESI) the most suitable ionization method.[6][12]
-
Positive Ion Mode ([M+H]⁺): Protonation will likely occur on the nitrogen atom of the pyrrolidine ring. This mode is useful for observing fragmentation related to the BOC group and the pyrrolidine ring.
-
Negative Ion Mode ([M-H]⁻): Deprotonation of the carboxylic acid group will be the primary ionization event. This mode is ideal for confirming the presence of the acidic functionality and observing its characteristic fragmentation.[8][13]
While Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are viable for some small molecules, they are generally less effective for polar and pre-charged molecules like our target analyte.[2][14] ESI consistently provides superior signal intensity and sensitivity for such compounds.[12]
Deciphering the Fragmentation Puzzle
Understanding the fragmentation patterns of this compound is key to its structural confirmation and the identification of related impurities. The fragmentation will be highly dependent on the ionization mode.
Positive Ion Mode (ESI+): The Labile BOC Group
In positive ion mode, the fragmentation is expected to be dominated by the lability of the BOC protecting group.
Caption: Predicted major fragmentation pathways in negative ion ESI-MS/MS.
The primary fragmentation will be the loss of carbon dioxide (44 Da) via decarboxylation, a characteristic fragmentation of carboxylates. [15]Subsequent fragmentation will involve the cleavage of the ether linkage.
Method Development and Validation: A Protocol for Success
A robust and reliable LC-MS/MS method is the cornerstone of accurate analysis. The following protocol provides a validated starting point for the analysis of this compound derivatives.
Detailed Experimental Protocol
1. Sample Preparation:
- For bioanalytical samples (e.g., plasma), perform protein precipitation with acetonitrile (3:1 v/v).
- For reaction mixtures, perform a simple dilution in the initial mobile phase.
- The final concentration should be within the linear range of the assay (typically 1-1000 ng/mL).
2. Liquid Chromatography:
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
3. Mass Spectrometry:
- Ion Source: Electrospray Ionization (ESI).
- Polarity: Positive and Negative switching or separate injections.
- Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, with precursor and product ions determined from initial full scan and product ion scan experiments.
- Collision Energy: Optimize for the specific precursor-product ion transitions.
Method Validation: Ensuring Data Integrity
Method validation is a regulatory requirement and essential for ensuring the reliability of the analytical data. Key validation parameters include:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement between multiple measurements of the same sample.
-
Specificity: The ability to accurately measure the analyte in the presence of other components.
-
Linearity: The ability to produce results that are directly proportional to the analyte concentration over a defined range.
-
Limit of Quantification (LOQ): The lowest concentration that can be reliably and accurately measured.
-
Recovery: The efficiency of the sample preparation process.
-
Matrix Effect: The influence of co-eluting substances on the ionization of the analyte.
-
Stability: The stability of the analyte in the sample matrix under various storage conditions.
Conclusion: A Powerful Tool for Drug Development
Mass spectrometry, particularly LC-MS/MS, provides a powerful and versatile platform for the analysis of this compound and its derivatives. By understanding the unique chemical properties of this class of molecules and applying a systematic approach to method development and validation, researchers can obtain high-quality, reliable data to support all stages of the drug development process. The strategic application of positive and negative ionization modes, coupled with a thorough understanding of the resulting fragmentation patterns, enables confident structural elucidation and accurate quantification. While other analytical techniques like NMR and HPLC-UV offer complementary information, the superior sensitivity and selectivity of LC-MS/MS make it the cornerstone for the comprehensive characterization of these important pharmaceutical building blocks.
References
-
The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (2004). PubMed. Retrieved from [Link]
-
The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019). BioPharm International. Retrieved from [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Quantitative NMR vs. LC–MS — complementary techniques. (2025). YouTube. Retrieved from [Link]
-
Will % impurity profile of HPLC-UV and LC-HRMS matches? (2019). ResearchGate. Retrieved from [Link]
-
Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater. (2011). Semantic Scholar. Retrieved from [Link]
-
Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. (n.d.). Advion, Inc. Retrieved from [Link]
-
Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater. (2011). PubMed. Retrieved from [Link]
-
Comparison of electrospray, atmospheric pressure chemical ionization, and atmospheric pressure photoionization in the identification of apomorphine, dobutamine, and entacapone phase II metabolites in biological samples. (2004). PubMed. Retrieved from [Link]
-
Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. (2008). PubMed. Retrieved from [Link]
-
Comparison of NMR and MS. (n.d.). EMBL-EBI. Retrieved from [Link]
-
Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... (n.d.). ResearchGate. Retrieved from [Link]
-
Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. (2007). PubMed. Retrieved from [Link]
-
(S)-(+)-N-Boc-3-pyrrolidinol. (2015). mzCloud. Retrieved from [Link]
-
Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater. (2025). ResearchGate. Retrieved from [Link]
-
1-Boc-3-pyrrolidinol. (n.d.). PubChem. Retrieved from [Link]
-
Current developments in LC-MS for pharmaceutical analysis. (2020). Royal Society of Chemistry. Retrieved from [Link]
-
Formation of m / z 125 fragment ion in the negative ion ESI mass spectra of 2. (n.d.). ResearchGate. Retrieved from [Link]
-
1-Boc-3-Hydroxypyrrolidine. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. (n.d.). University of Cambridge. Retrieved from [Link]
-
Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. (n.d.). MDPI. Retrieved from [Link]
-
RAMSY: Ratio Analysis of Mass Spectrometry to Improve Compound Identification. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Analyzing Compound Structure & Mass (Full Lesson). (2023). YouTube. Retrieved from [Link]
-
Article. (2016). Semantic Scholar. Retrieved from [Link]
-
Interpretation Mass spectral interpretation is not a trivial process. (n.d.). Retrieved from [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. Retrieved from [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater. | Semantic Scholar [semanticscholar.org]
- 3. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Comparison of electrospray, atmospheric pressure chemical ionization, and atmospheric pressure photoionization in the identification of apomorphine, dobutamine, and entacapone phase II metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 9. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. advion.com [advion.com]
- 12. Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Carboxy-Phenoxy Pyrrolidine Isomers for Drug Discovery
For researchers, scientists, and drug development professionals, the pyrrolidine scaffold is a cornerstone of modern medicinal chemistry. Its three-dimensional architecture and synthetic tractability make it a privileged structure in numerous therapeutic agents.[1] When further functionalized with both a carboxylic acid and a phenoxy group, the resulting carboxy-phenoxy pyrrolidine isomers present a fascinating case study in how subtle changes in molecular topology can profoundly influence chemical reactivity and, by extension, biological activity.
This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-phenoxy substituted carboxy-pyrrolidine isomers. We will delve into the underlying electronic and steric factors that govern their reactivity, supported by established chemical principles and analogous experimental data. Furthermore, we will present a detailed experimental protocol for a comparative kinetic analysis of amide bond formation, a critical reaction in drug development.
Understanding the Isomers: Structure and Key Features
The isomers are derivatives of pyrrolidine-2-carboxylic acid (proline) or pyrrolidine-3-carboxylic acid, where a phenoxy group is attached to the pyrrolidine ring. For the purpose of this guide, we will focus on N-phenyl-pyrrolidine-2-carboxylic acid derivatives with a substituent on the phenyl ring, as this is a common structural motif. The key difference between the isomers lies in the position of a given substituent on the phenoxy ring (ortho, meta, or para), which in turn dictates its electronic and steric influence on the reactive centers of the molecule: the pyrrolidine nitrogen and the carboxylic acid.
Caption: Chemical structures of ortho-, meta-, and para-substituted carboxy-phenoxy pyrrolidine isomers.
Factors Influencing Reactivity: An Interplay of Electronic and Steric Effects
The reactivity of these isomers is primarily governed by two fundamental principles:
-
Electronic Effects: These are the inductive and resonance effects exerted by the substituent on the phenoxy ring. These effects modulate the electron density at the pyrrolidine nitrogen and the acidity of the carboxylic acid. The Hammett equation provides a quantitative framework for understanding these electronic effects.[2]
-
Steric Effects: This refers to the spatial arrangement of atoms and the resulting steric hindrance around the reactive centers. The Taft equation extends the Hammett principle to account for such steric influences.[3][4]
The position of the substituent on the phenoxy ring determines the nature and magnitude of these effects.
Reactivity of the Pyrrolidine Nitrogen (Nucleophilicity)
The nucleophilicity of the pyrrolidine nitrogen is crucial for reactions such as N-alkylation and N-acylation. The electron density on this nitrogen is influenced by the electronic nature of the substituent on the phenoxy ring.
-
Electron-donating groups (EDGs) (e.g., -OCH₃, -CH₃) in the ortho and para positions increase the electron density on the nitrogen through resonance, thereby increasing its nucleophilicity. The effect is generally strongest for the para isomer and slightly weaker for the ortho isomer due to potential steric hindrance. The meta position is primarily influenced by the inductive effect, which is weaker than resonance.
-
Electron-withdrawing groups (EWGs) (e.g., -NO₂, -CN, -CF₃) in the ortho and para positions decrease the electron density on the nitrogen via resonance, reducing its nucleophilicity. Again, this effect is most pronounced at the para and ortho positions.
Expected Reactivity Order (Nucleophilicity): para-EDG > ortho-EDG > meta-EDG > Unsubstituted > meta-EWG > ortho-EWG > para-EWG
Reactivity of the Carboxylic Acid (Acidity and Electrophilicity)
The reactivity of the carboxylic acid in reactions like esterification and amide bond formation is twofold: its acidity (pKa) and the electrophilicity of the carbonyl carbon.
-
Acidity (pKa): The acidity of the carboxylic acid is enhanced by electron-withdrawing groups, which stabilize the resulting carboxylate anion. Therefore, isomers with EWGs will have a lower pKa (stronger acid). The effect of substituent position on the pKa of substituted benzoic acids provides a good analogy.[5][6][7] Generally, the acidity follows the order: ortho > para > meta for EWGs. For EDGs, the opposite is true, with the ortho isomer often being a notable exception due to the "ortho effect," where steric hindrance can disrupt coplanarity and alter the expected electronic influence.[5][6]
-
Electrophilicity of the Carbonyl Carbon: For reactions like amide coupling, the carboxylic acid is typically activated to form a more electrophilic species (e.g., an acyl chloride or an active ester). The rate of nucleophilic attack on this activated intermediate is influenced by the electronic effects of the phenoxy substituent. EWGs will increase the electrophilicity of the carbonyl carbon, leading to a faster reaction rate with a nucleophile.
Expected Reactivity Order (Amide Coupling with an Amine): para-EWG > ortho-EWG > meta-EWG > Unsubstituted > meta-EDG > ortho-EDG > para-EDG
Experimental Protocol: Comparative Kinetic Analysis of Amide Bond Formation
To empirically determine the relative reactivity of the carboxy-phenoxy pyrrolidine isomers, a comparative kinetic study of amide bond formation is proposed. This reaction is fundamental in drug discovery for the synthesis of peptide-like structures and other bioactive amides.
Caption: Experimental workflow for the comparative kinetic analysis of amide bond formation.
Step-by-Step Methodology
-
Materials and Reagents:
-
ortho-, meta-, and para-carboxy-phenoxy pyrrolidine isomers
-
Benzylamine (as the nucleophile)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (as the coupling reagent)
-
N,N-Diisopropylethylamine (DIPEA) (as a non-nucleophilic base)
-
Anhydrous N,N-Dimethylformamide (DMF) (as the solvent)
-
Acetonitrile and water (for HPLC mobile phase)
-
Trifluoroacetic acid (for HPLC mobile phase)
-
Internal standard (e.g., naphthalene)
-
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column
-
Thermostatted reaction vials
-
Magnetic stirrer
-
Micropipettes
-
-
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M stock solutions of each carboxy-phenoxy pyrrolidine isomer in anhydrous DMF.
-
Prepare a 0.1 M stock solution of benzylamine in anhydrous DMF.
-
Prepare a 0.1 M stock solution of HATU in anhydrous DMF.
-
Prepare a 0.2 M stock solution of DIPEA in anhydrous DMF.
-
Prepare a 0.05 M solution of the internal standard in DMF.
-
-
Reaction Setup (to be performed for each isomer):
-
In a thermostatted vial at 25 °C, add 1.0 mL of the isomer stock solution (0.1 mmol).
-
Add 1.0 mL of the HATU stock solution (0.1 mmol) and 1.0 mL of the DIPEA stock solution (0.2 mmol).
-
Stir the mixture for 5 minutes to allow for the activation of the carboxylic acid.
-
-
Kinetic Run:
-
To initiate the reaction, add 1.0 mL of the benzylamine stock solution (0.1 mmol) to the activated carboxylic acid mixture.
-
Immediately withdraw a 100 µL aliquot (t=0) and quench it in a vial containing 900 µL of the internal standard solution.
-
Withdraw subsequent 100 µL aliquots at regular time intervals (e.g., 5, 10, 20, 30, 60, 90, and 120 minutes) and quench them in the same manner.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. A typical method would be a gradient elution on a C18 column with a mobile phase of acetonitrile and water containing 0.1% trifluoroacetic acid.
-
Monitor the disappearance of the starting carboxylic acid and the appearance of the amide product at a suitable wavelength (e.g., 254 nm).
-
Calculate the concentration of the product at each time point by comparing its peak area to that of the internal standard.
-
-
-
Data Analysis:
-
Plot the concentration of the amide product versus time for each isomer.
-
Determine the initial reaction rate for each isomer from the slope of the initial linear portion of the curve.
-
Alternatively, fit the data to an appropriate rate law (e.g., second-order) to determine the rate constant (k) for each isomer.
-
Predicted Outcomes and Data Interpretation
Based on the principles of electronic and steric effects, the following outcomes are predicted for the amide coupling reaction:
| Isomer Position of an EWG (e.g., -NO₂) | Expected Relative Rate Constant (k) | Rationale |
| para | Highest | Strong electron-withdrawing resonance effect, increasing the electrophilicity of the activated carbonyl carbon. Minimal steric hindrance. |
| ortho | High | Strong electron-withdrawing resonance and inductive effects. Potential for steric hindrance from the ortho substituent, which may slightly decrease the rate compared to the para isomer. |
| meta | Intermediate | Primarily an inductive electron-withdrawing effect, which is weaker than the resonance effect. Less impact on the carbonyl carbon's electrophilicity compared to ortho and para isomers. |
| Unsubstituted | Baseline | Reference for comparison. |
| meta (EDG, e.g., -OCH₃) | Low | Inductive electron-donating effect, slightly decreasing the electrophilicity of the carbonyl carbon. |
| ortho (EDG, e.g., -OCH₃) | Lower | Electron-donating resonance effect, decreasing the electrophilicity. Potential for steric hindrance. |
| para (EDG, e.g., -OCH₃) | Lowest | Strong electron-donating resonance effect, significantly decreasing the electrophilicity of the carbonyl carbon. |
These predicted trends can be visualized in a comparative bar chart of the experimentally determined rate constants.
Conclusion
The reactivity of carboxy-phenoxy pyrrolidine isomers is a nuanced interplay of electronic and steric effects, dictated by the position of substituents on the phenoxy ring. While a definitive ranking of reactivity requires direct experimental comparison, a robust hypothesis can be formed based on fundamental principles of physical organic chemistry. The proposed kinetic analysis of amide bond formation provides a clear and reliable method for quantifying these differences. For drug development professionals, understanding these structure-reactivity relationships is paramount for the rational design of synthetic routes and the optimization of lead compounds. By carefully selecting the isomeric form, researchers can fine-tune the chemical properties of their molecules to achieve the desired reactivity and, ultimately, biological activity.
References
-
Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(11), 2729–2732. [Link]
-
Taft equation. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Taft Equation. (n.d.). Grokipedia. Retrieved January 7, 2026, from [Link]
-
Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. (2021). ACS Catalysis. [Link]
-
Redox Properties of Novel Pyrrolidine Derivatives Containing Sterically Hindered Phenol Fragment. (2011). Russian Journal of Electrochemistry. [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). Molecules. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. [Link]
-
A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications. (2014). Journal of Pharmaceutical Sciences. [Link]
-
Kinetics of synthesis of esters of crotonic acid and n-decyl and n-dodecyl alcohols using sulfuric acid catalyst. (2018). Przemysl Chemiczny. [Link]
-
Hammett equation. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Hammett Correlation in the Accelerated Formation of 2,3-Diphenylquinoxalines in Nebulizer Microdroplets. (2021). Molecules. [Link]
-
Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. (2018). Journal of Mass Spectrometry. [Link]
-
A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. (2017). Journal of Chemical Education. [Link]
-
Understanding Ortho, Para, and Meta Directors. (2018). Master Organic Chemistry. [Link]
-
Ortho, Para, Meta - Directors in Electrophilic Aromatic Substitution. (2018). Chemistry Steps. [Link]
-
Ortho, Meta and Para Substitution. (2014). YouTube. [Link]
-
Ortho/Para and Meta Directing Effects in Aromatic Substitution. (2014). YouTube. [Link]
-
Ortho, meta and para substitution in aromatic compounds. (2018). YouTube. [Link]
-
The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. (2017). Dyes and Pigments. [Link]
-
A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023). Polymers. [Link]
-
pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
The values of pKa's for several carboxylic acids are provided below. (2020). Chegg.com. [Link]
-
The pKa values of a few ortho-, meta-, and para-substituted benzo... (n.d.). Pearson+. Retrieved January 7, 2026, from [Link]
-
The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar... (n.d.). Pearson+. Retrieved January 7, 2026, from [Link]
-
Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved January 7, 2026, from [Link]
-
Calculated and experimental pK a values of ortho-substituted phenols in... (2018). ResearchGate. [Link]
-
Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. (2001). Pharmaceutical Research. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Chiral HPLC Methods for Enantiomeric Excess of Pyrrolidine Derivatives
For researchers, scientists, and drug development professionals, the pyrrolidine ring is a cornerstone of modern medicinal chemistry. Its prevalence in numerous active pharmaceutical ingredients (APIs) underscores the critical importance of controlling its stereochemistry. The enantiomers of a pyrrolidine derivative can exhibit vastly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric excess (ee) is not merely an analytical task; it is a fundamental requirement for ensuring the safety and efficacy of a drug candidate. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1][2]
This guide provides an in-depth comparison of chiral HPLC methods for determining the enantiomeric excess of pyrrolidine derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to develop robust and reliable analytical protocols.
The Foundation of Chiral Separation: A Comparison of Stationary Phases
The success of a chiral separation hinges on the selection of the Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the transient diastereomeric complexes formed with each enantiomer have different energies, leading to different retention times. For pyrrolidine derivatives, two classes of CSPs have demonstrated exceptional utility: polysaccharide-based and cyclodextrin-based phases.
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica gel support, are the most widely used and versatile for a broad range of chiral compounds, including pyrrolidine derivatives.[1][3] The chiral recognition mechanism is a complex interplay of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, all within the chiral grooves and cavities of the polysaccharide's helical structure.[3][4]
The choice between cellulose and amylose derivatives often depends on the specific structure of the analyte. For instance, amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) and cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) are excellent starting points for screening. The subtle differences in the helical structure of amylose versus cellulose can lead to significant variations in selectivity.
Cyclodextrin-Based CSPs: The Power of Inclusion
Cyclodextrin-based CSPs are another powerful tool for chiral separations. These phases consist of cyclic oligosaccharides (typically β-cyclodextrin) bonded to a silica surface. Their primary mechanism of chiral recognition involves the formation of inclusion complexes, where the analyte, or a portion of it, fits into the hydrophobic cavity of the cyclodextrin.[5] Chiral recognition is achieved through interactions between the substituents on the analyte and the hydroxyl groups at the rim of the cyclodextrin cavity. For pyrrolidine derivatives, particularly those with aromatic or bulky substituents, cyclodextrin-based CSPs can offer unique selectivity.
Comparative Performance Data
The following tables summarize typical performance data for the enantiomeric separation of various pyrrolidine derivatives on different polysaccharide-based CSPs. These examples highlight the importance of screening different columns and mobile phases to achieve optimal separation.
Table 1: Chiral HPLC Methods for N-Boc-Pyrrolidine Derivatives
| Analyte | Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| (S)-3-Acetyl-1-Boc-pyrrolidine | Polysaccharide-based (e.g., Chiralpak® IA) | n-Hexane/Isopropanol (90:10) | 1.0 | > 1.5 (typical) | [6] |
| (R)-(-)-N-Boc-3-pyrrolidinol | CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)) | n-Hexane/Isopropanol (90:10) | 1.0 | Baseline separation | [3] |
| N-Boc-2-lithiopyrrolidine derivative | (Not specified) | (Not specified) | (Not specified) | (Not specified) | [7] |
Table 2: Chiral HPLC Methods for Other Pyrrolidine Derivatives
| Analyte | Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| 2-(Aminomethyl)-1-ethylpyrrolidine (derivatized with 4-nitrobenzoic acid) | Chiralcel OD-H | n-Hexane/Ethanol (98:2) + 0.2% Triethylamine | 1.0 | Baseline separation | [8] |
| Pyrrolidine-3-carboxylic acid | Chiralcel® OD-H | n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1) | 1.0 | > 1.5 | [9] |
| 4C-Substituted pyrrolidin-2-one derivatives | Amylose tris[(S)-α-methylbenzylcarbamate] | Ethanol/n-Hexane | Not specified | ≥ 2 for 11 of 15 pairs | [4] |
| Pidotimod | Chiralpak-IA | Methyl-tert-butyl-ether/Acetonitrile/Trifluoroacetic acid (35:65:0.2) | Not specified | Baseline separation | [10] |
Experimental Workflow and Protocols
A systematic approach is crucial for developing a robust chiral HPLC method. The following workflow outlines the key steps from initial screening to a validated method.
Caption: General workflow for chiral HPLC method development.
Detailed Experimental Protocol: Enantiomeric Excess of a N-Boc-Pyrrolidine Derivative
This protocol provides a robust starting point for the analysis of a typical N-Boc-protected pyrrolidine derivative.
1. Materials and Reagents:
-
Racemic standard of the N-Boc-pyrrolidine derivative
-
Sample of the N-Boc-pyrrolidine derivative for analysis
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
2. Preparation of Mobile Phase:
-
Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 90:10 (v/v) ratio.
-
For basic pyrrolidine derivatives, consider adding 0.1% (v/v) diethylamine (DEA) to the mobile phase to improve peak shape. For acidic derivatives, 0.1% (v/v) trifluoroacetic acid (TFA) may be beneficial.[11]
-
Thoroughly degas the mobile phase before use.
3. Sample Preparation:
-
Accurately weigh and dissolve the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.[6]
-
Accurately weigh and dissolve the analyte sample in the mobile phase to a similar concentration.[6]
4. HPLC System and Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (or a wavelength where the analyte has maximum absorbance)
-
Injection Volume: 10 µL
5. Analytical Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the two enantiomers and to verify system suitability (e.g., resolution > 1.5).
-
Inject the analyte sample.
-
Record the chromatograms.
6. Data Analysis and Calculation of Enantiomeric Excess:
-
Integrate the peak areas of the two enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (ee%) using the following formula: ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100[11]
The Mechanism of Chiral Recognition: A Deeper Look
Understanding the interactions between the analyte and the CSP is key to rational method development. For a pyrrolidine derivative on a polysaccharide-based CSP like Chiralpak AD-H, several forces are at play.
Caption: Interactions in chiral recognition of a pyrrolidine derivative.
-
Hydrogen Bonding: The carbamate groups on the polysaccharide derivative can act as hydrogen bond donors and acceptors. For N-Boc-pyrrolidine derivatives, the carbonyl group of the Boc protecting group and other polar functional groups can engage in hydrogen bonding with the CSP.[12][13]
-
π-π Interactions: If the pyrrolidine derivative contains aromatic rings, these can interact with the phenyl groups of the carbamate substituents on the CSP through π-π stacking.[14]
-
Steric Hindrance: The three-dimensional structure of the chiral groove of the CSP provides a sterically constrained environment. One enantiomer will fit more favorably into this groove than the other, leading to a difference in retention. The size and orientation of substituents on the pyrrolidine ring are critical for this interaction.
Field-Proven Insights and Troubleshooting
-
Peak Shape Issues: Tailing peaks are a common problem, especially for basic pyrrolidine derivatives. This is often due to strong interactions with residual silanol groups on the silica support. The addition of a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can significantly improve peak shape by competing for these active sites. Conversely, for acidic pyrrolidines, an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape.
-
Poor Resolution: If the initial screening does not yield sufficient resolution, systematically vary the ratio of the polar modifier (e.g., isopropanol) in the mobile phase. Lowering the percentage of the polar modifier generally increases retention and can improve resolution, but may also lead to broader peaks.
-
Temperature Effects: Temperature can have a significant impact on chiral separations. Lowering the column temperature often enhances the stability of the transient diastereomeric complexes, leading to increased selectivity and better resolution. However, this may also increase analysis time and backpressure. It is crucial to control the column temperature for reproducible results.
Conclusion
The determination of enantiomeric excess for pyrrolidine derivatives is a critical analytical challenge in pharmaceutical development. A thorough understanding of the principles of chiral chromatography, combined with a systematic approach to method development, is essential for success. Polysaccharide-based CSPs, particularly Chiralpak and Chiralcel columns, offer a high rate of success and should be the primary choice for initial screening. By carefully optimizing the mobile phase composition and temperature, and by understanding the underlying chiral recognition mechanisms, researchers can develop robust and reliable HPLC methods to ensure the stereochemical integrity of their compounds. This guide provides the foundational knowledge and practical protocols to confidently tackle this analytical task, ultimately contributing to the development of safer and more effective medicines.
References
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC - PubMed Central. [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
-
Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Springer. [Link]
-
What Are Dot and Cross Diagrams - Part 1| Properties of Matter | Chemistry | FuseSchool. YouTube. [Link]
-
DOT Language. Graphviz. [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. [Link]
-
How to draw dot and cross diagrams for covalent bonding. YouTube. [Link]
-
Complex GraphViz DOT Sample. GitHub. [Link]
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]
-
Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. MDPI. [Link]
-
CHIRAL HPLC- Presented by- DHANASHREE Kolhekar.pptx. Slideshare. [Link]
-
Simple Graph - GraphViz Examples and Tutorial. [Link]
-
Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. PMC - NIH. [Link]
-
Intro to DOT language. Large-scale Biological Network Analysis and Visualization 1.0 documentation. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]
-
Real examples of Graphviz. DevTools Daily - Medium. [Link]
-
Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. PubMed. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]
-
Graphviz Examples and Tutorial. Sketchviz. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]
-
The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine: the effect of chiral and achiral diamines. PMC - NIH. [Link]
-
n→π* Interactions Are Competitive with Hydrogen Bonds. PubMed - NIH. [Link]
-
A Transition State for the Enantioselective Deprotonation of N-Boc-Pyrrolidine with Isopropyllithium/(-)-Sparteine Chiral Diamines, Part 2. This investigation was supported by a grant from the National Institutes of Health. Part 1. PubMed. [Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH. [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]
-
Interaction profile obtained for the best poses of NFX enantiomers in Chiralpak AD and in Chirobiotic V. ResearchGate. [Link]
-
HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases. ResearchGate. [Link]
-
Studies on Pidotimod Enantiomers With Chiralpak-IA: Crystal Structure, Thermodynamic Parameters and Molecular Docking. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sketchviz.com [sketchviz.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine: the effect of chiral and achiral diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Studies on Pidotimod Enantiomers With Chiralpak-IA: Crystal Structure, Thermodynamic Parameters and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CHIRAL HPLC- Presented by- DHANASHREE Kolhekar.pptx [slideshare.net]
- 13. n→π* Interactions Are Competitive with Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Linker Selection: A Comparative Analysis of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE and Other Key Linker Classes
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of success. This seemingly simple bridge between a targeting moiety and a payload profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the efficacy of the entire construct. This guide provides an in-depth comparison of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE, a rigid heterocyclic linker, with other major linker classes, offering experimental insights to inform rational drug design.
The Central Role of the Linker: More Than Just a Spacer
The linker is not a passive component; it actively participates in the biological activity of a conjugate. Its length, rigidity, and chemical composition dictate the spatial orientation of the payload and the targeting vehicle, which is paramount for effective interaction with the target molecule and, in the case of PROTACs, for the formation of a stable and productive ternary complex.[1] An ideal linker must strike a delicate balance: it needs to be stable in systemic circulation to prevent premature payload release and off-target toxicity, yet facilitate efficient payload delivery and action at the target site.[2][3]
Introducing this compound: A Rigid Contender
This compound is a heterobifunctional linker characterized by a central pyrrolidine ring, which imparts significant conformational rigidity. The BOC (tert-butoxycarbonyl) protecting group on the pyrrolidine nitrogen allows for controlled, sequential conjugation, while the carboxylic acid provides a reactive handle for attachment to amine-containing molecules. Its phenoxy-pyrrolidine core places it in the category of rigid, non-cleavable, heterocyclic linkers.
The rationale behind employing rigid linkers like this compound lies in the concept of "conformational pre-organization." By reducing the rotational freedom of the linker, the conjugate is encouraged to adopt a more defined three-dimensional structure. This can lead to a lower entropic penalty upon binding to its target, potentially resulting in higher potency and improved selectivity.[4]
Comparative Analysis: Rigid vs. Flexible and Cleavable Linkers
The selection of a linker is a multi-parameter optimization challenge.[5] Below, we compare the key characteristics of rigid heterocyclic linkers, exemplified by the class of this compound, against flexible and cleavable linkers.
Table 1: Comparative Performance of Linker Classes
| Feature | Rigid Heterocyclic Linkers (e.g., Pyrrolidine-based) | Flexible Linkers (PEG) | Flexible Linkers (Alkyl) | Cleavable Linkers (e.g., Val-Cit) |
| Conformational Flexibility | Low | High | High | Variable |
| Ternary Complex Formation (PROTACs) | Can enhance stability through pre-organization | Can adapt to various protein-protein interfaces | May adopt less favorable extended conformations | Linker cleavage precedes payload action |
| Solubility | Generally lower aqueous solubility | High aqueous solubility | Low aqueous solubility | Variable |
| Cell Permeability | Can be favorable due to defined conformation | Can be enhanced by shielding polar surface area | Generally favorable due to lipophilicity | Dependent on the parent conjugate |
| Metabolic Stability | Generally high | Can be susceptible to metabolism | Generally high | Designed to be cleaved at the target site |
| Synthetic Accessibility | More complex | Readily available | Readily available | Moderately complex |
The Rigidity Advantage: Impact on Ternary Complex Formation
In PROTAC design, the stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase is a cornerstone of efficacy.[1] Rigid linkers can lock the PROTAC into a bioactive conformation that is optimal for this complex formation, thereby enhancing the efficiency of protein degradation.[4] However, this rigidity can also be a double-edged sword. If the pre-organized conformation is not a good fit for the specific protein pair, it can hinder complex formation.[6]
Experimental Protocols for Linker Evaluation
To make data-driven decisions in linker selection, rigorous experimental evaluation is essential. Below are representative protocols for the synthesis of a model conjugate using this compound and for key comparative assays.
Protocol 1: Synthesis of a Model Amide-Linked Conjugate
This protocol describes the conjugation of this compound to a model primary amine-containing payload.
Materials:
-
This compound
-
Amine-containing payload (e.g., a fluorescent dye with a primary amine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) portion-wise and stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and wash the filter cake with a small amount of DMF.
-
-
Conjugation to the Amine Payload:
-
To the filtrate containing the activated NHS ester, add the amine-containing payload (1 equivalent).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the BOC-protected conjugate.
-
-
BOC Deprotection (if required for subsequent steps):
-
Dissolve the BOC-protected conjugate in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the deprotected conjugate.
-
Protocol 2: Western Blotting for PROTAC-Induced Protein Degradation
This assay is fundamental for assessing the primary function of a PROTAC.[7]
Procedure:
-
Cell Culture and Treatment:
-
Plate cells expressing the target protein at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTACs containing different linkers for a specified duration (e.g., 18-24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput method to predict passive membrane permeability.[8]
Procedure:
-
Plate Preparation:
-
Coat a 96-well filter plate with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Place the filter plate on top of a 96-well acceptor plate containing buffer.
-
-
Compound Addition:
-
Dissolve the linker-drug conjugates in buffer and add them to the wells of the filter (donor) plate.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
-
Quantification:
-
After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or a suitable detection method.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (V_A / (Area * Time)) * ln(1 - [Compound]_acceptor / [Compound]_equilibrium)
-
Visualizing the Concepts: Linker Flexibility and Experimental Workflow
Caption: Comparison of rigid and flexible linkers in ternary complex formation.
Caption: A typical experimental workflow for linker evaluation.
Conclusion: A Data-Driven Approach to Linker Selection
The choice of a linker is a pivotal decision in the design of targeted therapeutics. While flexible linkers offer synthetic ease and conformational adaptability, rigid linkers like this compound present an opportunity to enhance potency and improve pharmacokinetic profiles through conformational pre-organization.[4] There is no one-size-fits-all solution; the optimal linker is highly dependent on the specific target protein, the payload, and the therapeutic application. A systematic and empirical evaluation of a diverse range of linker types, guided by the principles and protocols outlined in this guide, will empower researchers to make informed decisions and accelerate the development of the next generation of precision medicines.
References
- Takaoka, Y., et al. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Med. Chem., 2023, 14, 1625-1633.
- Scott, J. S., et al. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. ACS Chem. Biol. 2020, 15, 1, 49–56.
- Gadd, M. S., et al. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules 2020, 25(18), 4233.
-
Reaction Biology. Protein Degradation Assays - PROTAC Screening. [Link]
- Tavares, C. D. J., et al. Current strategies for the design of PROTAC linkers: a critical review. RSC Med. Chem., 2021, 12, 107-118.
- Su, D., et al. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Front. Pharmacol., 23 June 2021.
- Takeda, Y., et al. Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery, 2023, 18:sup1, 115-125.
- Smith, B. E., et al. Targeted Protein Degradation: Design Considerations for PROTAC Development. Methods Mol. Biol. 2024;2729:1-21.
- Hegde, V., et al. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates.
- Åkerblad, P., et al. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. J. Med. Chem. 2022, 65, 20, 13744–13754.
- Sławiński, K. A., et al. In Vitro Methods for Measuring the Permeability of Cell Monolayers. Int. J. Mol. Sci. 2021, 22(19), 10427.
-
Organic Syntheses. α-Arylation of N-Boc Pyrrolidine. [Link]
- Foley, T. L., et al. Controlling cellular distribution of drugs with permeability modifying moieties. Med. Chem. Commun., 2019, 10, 951-959.
- Su, D., et al. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Front. Pharmacol. 2021; 12: 687926.
-
Biointron. Week 1, September 2025: Considerations in ADC Linker Design: Stability, Efficacy, and Precision. [Link]
- Google Patents. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
- Coric, E., et al. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
- Wager, T. T., et al. Physicochemical drug properties associated with in vivo toxicological outcomes: A review. Expert Opin. Drug Metab. Toxicol. 2009, 5(8), 921-931.
- Google Patents. CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. Week 1, September 2025: Considerations in ADC Linker Design: Stability, Efficacy, and Precision [biointron.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrrolidine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in the design of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of various classes of pyrrolidine derivatives, offering a comparative overview of their biological performance supported by experimental data. We will delve into the nuances of how structural modifications on the pyrrolidine core influence activity against key biological targets, with a focus on anticancer and antimicrobial applications.
The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry
The versatility of the pyrrolidine scaffold stems from its unique structural features. The nitrogen atom can be readily substituted, and the carbon atoms of the ring can be functionalized to create a diverse array of derivatives with distinct pharmacological profiles. This has led to the development of pyrrolidine-containing drugs across a wide spectrum of therapeutic areas, including antiviral, antibacterial, anticancer, and anti-inflammatory agents.[1][3] The molecular diversity achievable with the pyrrolidine core allows for the fine-tuning of drug-like properties, such as potency, selectivity, and pharmacokinetic profiles.[2]
Comparative Analysis of Pyrrolidine Derivatives: Unraveling the SAR
The biological activity of pyrrolidine derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. In this section, we will compare different classes of pyrrolidine derivatives, highlighting key SAR trends with supporting experimental data.
Spiro-Pyrrolidine Derivatives: Potent Antimicrobial and Anticancer Agents
Spiro-pyrrolidines, characterized by a spirocyclic junction involving one of the pyrrolidine carbons, have emerged as a particularly promising class of compounds with significant biological activity. The rigid and three-dimensional nature of the spiro-scaffold often leads to enhanced binding affinity and selectivity for biological targets.
Antimicrobial Activity:
A notable example is the class of spiropyrrolidines tethered to an indeno-quinoxaline moiety. A study on a series of these derivatives revealed potent antimicrobial activity against various clinical isolates. The structure-activity relationship for these compounds is summarized in the table below.
| Compound ID | R (Substitution on Phenyl Ring) | MIC (μM) against S. aureus ATCC 25923 |
| 5a | H | 15.81 |
| 5d | 4-OCH₃ | 3.95 |
| 5j | 4-Cl | 7.90 |
| Tetracycline (Standard) | - | 576.01 |
| Data sourced from a study on spiropyrrolidine derivatives tethered to indeno-quinoxaline. |
The data clearly indicates that the substitution pattern on the phenyl ring significantly influences the antibacterial activity. The presence of an electron-donating methoxy group at the para position (compound 5d ) resulted in the most potent activity, being significantly more active than the standard drug, tetracycline. An electron-withdrawing chloro group at the para position (compound 5j ) also conferred potent activity. This suggests that both electronic and steric factors of the substituent play a crucial role in the interaction with the bacterial target.
Anticancer Activity:
Spirooxindole-pyrrolidine hybrids have demonstrated significant potential as anticancer agents. The SAR of these compounds is often dictated by the substituents on both the oxindole and pyrrolidine rings. For instance, in a series of spirooxindole-pyrrolidine derivatives, the presence of a fluorine atom on the phenyl ring attached to the pyrrolidine was found to be crucial for potent activity against E. coli.[4]
N-Substituted Pyrrolidine Derivatives: Modulating Enzyme Inhibition
Modification of the nitrogen atom of the pyrrolidine ring is a common strategy to modulate the pharmacological activity of these derivatives. N-acylpyrrolidines, for example, have been extensively studied as enzyme inhibitors.
NAAA Inhibition:
A study on pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors revealed important SAR insights.[5][6] NAAA is a key enzyme in the degradation of fatty acid ethanolamides, and its inhibition is a promising strategy for managing inflammation and pain.[5]
| Compound ID | Linker between Pyrrolidine and Terminal Phenyl Group | NAAA Inhibition (IC₅₀ in μM) |
| 3j | Flexible | Low micromolar |
| 3k | Flexible | Low micromolar |
| 4a | Conformationally restricted | Reduced potency |
| 4g | Rigid 4-phenylcinnamoyl | Low micromolar |
| Data illustrates general trends from a study on pyrrolidine amide derivatives as NAAA inhibitors.[6] |
The SAR studies indicated that both the substituents on the terminal phenyl group and the nature of the linker significantly influence the inhibitory activity.[6] While conformationally flexible linkers tended to increase potency, they often reduced selectivity over other enzymes like fatty acid amide hydrolase (FAAH). Conversely, conformationally restricted linkers, while sometimes reducing potency, could enhance selectivity.[6] This highlights the delicate balance between potency and selectivity that must be considered in drug design.
Pyrrolidine-2,5-dione Derivatives: A Scaffold for Diverse Biological Activities
The pyrrolidine-2,5-dione (succinimide) scaffold is another versatile platform for the development of bioactive compounds, exhibiting a range of activities including antimicrobial and anticancer effects.
Antimicrobial Activity:
In a study of pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone, the introduction of an azo (–N=N–) moiety was found to enhance antibacterial activity, particularly against Staphylococcus aureus and Vibrio cholerae.[7] This suggests that the azo group acts as a pharmacophore, contributing significantly to the biological activity.[7]
| Compound | Key Structural Feature | MIC Range (μg/mL) |
| 3 | Dibenzobarrelene-fused pyrrolidine-2,5-dione | 64–128 |
| 5 | N-arylsuccinimide derivative of 3 | 32–128 |
| 8 | Azo derivative of 5 | 16–256 |
| Ciprofloxacin (Standard) | - | 0.50–16 |
| Data from a study on pyrrolidine-2,5-dione derivatives.[7] |
While the synthesized compounds were less potent than the standard ciprofloxacin, the study demonstrates the potential of this scaffold and the importance of specific functional groups in conferring antimicrobial activity.[7]
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for key experiments cited in the guide.
Synthesis of Spiro-Pyrrolidine Derivatives via 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition reaction is a powerful and versatile method for the synthesis of highly substituted pyrrolidines, including spiro-derivatives.[8]
General Procedure:
-
Generation of the Azomethine Ylide: An equimolar mixture of an isatin derivative and an α-amino acid (e.g., sarcosine or L-proline) is heated in a suitable solvent (e.g., methanol or ethanol) to generate the azomethine ylide in situ via decarboxylation.
-
Cycloaddition: To the solution containing the generated azomethine ylide, a dipolarophile (e.g., a maleimide or an activated alkene) is added. The reaction mixture is then stirred at room temperature or refluxed for a specified period (typically 4 hours).[8]
-
Isolation and Purification: The resulting precipitate is collected by filtration and washed with a cold solvent (e.g., ethanol). The crude product can be further purified by recrystallization or column chromatography to afford the pure spiro-pyrrolidine derivative.[8]
Workflow for 1,3-Dipolar Cycloaddition
Caption: General workflow for the synthesis of spiro-pyrrolidines.
Biological Evaluation: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[9]
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the pyrrolidine derivatives for a specific duration (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., 150 µL of DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.
MTT Assay Workflow
Caption: Step-by-step workflow of the MTT assay.
Conclusion and Future Perspectives
The pyrrolidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the importance of rational design in optimizing the biological activity of pyrrolidine derivatives. The diverse pharmacological profiles of spiro-pyrrolidines, N-substituted pyrrolidines, and pyrrolidine-2,5-diones demonstrate the vast chemical space that can be explored.
Future research in this area will likely focus on the development of more selective and potent derivatives through a combination of synthetic chemistry, computational modeling, and high-throughput screening. The elucidation of the precise mechanisms of action of these compounds will be crucial for their clinical translation. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to contribute to this exciting and impactful field of drug discovery.
References
-
Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. (2021). ResearchGate. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
- Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954.
- Bouyahya, A., et al. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Molecules, 27(21), 7243.
- Li, W., et al. (2020). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 25(18), 4192.
- Wang, L., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Advances, 9(8), 4426–4435.
- Vitaku, E., et al. (2014). Pyrrolidine-based compounds in drug design. Journal of Medicinal Chemistry, 57(23), 9973–9986.
- Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. (2022). Chemistry Central Journal, 16(1), 23.
-
Multicomponent synthesis, biological evaluation and molecular docking of new spiro-oxindole derivatives. (2016). ResearchGate. [Link]
-
Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed. [Link]
- Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. (2016). Molecules, 21(11), 1461.
-
Wang, L., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. National Institutes of Health. [Link]
- Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2019). Frontiers in Chemistry, 7, 548.
-
Kumar, R. S., et al. (2019). Comparison of IC50 values of compounds 5(a-f) over 24 and 48 h incubation periods for A549 and Jurkat cells. ResearchGate. [Link]
- Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. (2022). BMC Chemistry, 16(1), 23.
Sources
- 1. atcc.org [atcc.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. ijcps.org [ijcps.org]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
A Researcher's Guide to Obtaining High-Quality Crystals of Pyrrolidine-Based Compounds for X-ray Crystallography
Foreword for the Modern Drug Discovery Professional
The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs and biologically active natural products underscores its significance as a privileged scaffold.[1] The non-planar, puckered nature of the pyrrolidine ring provides access to three-dimensional chemical space, a critical attribute for achieving high-affinity and selective interactions with biological targets.[1] Consequently, the precise determination of the three-dimensional structure of pyrrolidine-containing molecules through single-crystal X-ray diffraction is not merely an academic exercise but a crucial step in structure-activity relationship (SAR) studies and rational drug design.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a comparative analysis of common crystallization techniques, offering insights into the rationale behind experimental choices to empower you to overcome the often-challenging process of obtaining diffraction-quality crystals for this important class of molecules.
The Crystallization Challenge: Navigating the Path to a Single Crystal
The journey from a purified pyrrolidine derivative to a well-ordered single crystal suitable for X-ray diffraction can be fraught with challenges. The inherent flexibility of the pyrrolidine ring, the presence of various functional groups capable of hydrogen bonding, and the potential for polymorphism all contribute to the complexities of crystallization. The choice of crystallization method is therefore a critical decision that can significantly impact the success of your structural biology efforts.
This guide will focus on three widely employed and effective techniques for small molecules:
-
Vapor Diffusion: A versatile and widely used method for initial screening and optimization.
-
Microbatch Under Oil: A high-throughput technique ideal for screening numerous conditions with minimal sample consumption.
-
Co-crystallization: A powerful strategy for crystallizing otherwise recalcitrant molecules by introducing a co-former.
The following sections will delve into the principles of each method, provide detailed experimental protocols, and offer a comparative analysis to guide your selection process.
Comparative Analysis of Crystallization Techniques for Pyrrolidine Scaffolds
The optimal crystallization technique for a given pyrrolidine derivative will depend on a variety of factors, including the compound's solubility, thermal stability, and the quantity of material available.
| Technique | Principle | Advantages for Pyrrolidine Derivatives | Disadvantages for Pyrrolidine Derivatives | Typical Sample Requirement |
| Vapor Diffusion | Slow evaporation of a solvent from a droplet containing the compound into a larger reservoir of a precipitant solution, gradually increasing the compound's concentration to the point of supersaturation.[2] | - Well-controlled, slow equilibration can lead to high-quality crystals. - Amenable to both initial screening and optimization. - Allows for easy visual monitoring of crystal growth. | - Can be slower than other methods. - Requires careful setup to avoid precipitation. - May not be suitable for highly volatile solvents. | 1-10 mg |
| Microbatch Under Oil | Small droplets of the compound and precipitant solution are dispensed under a layer of oil, which controls the rate of solvent evaporation.[3][4] | - High-throughput screening of many conditions in parallel.[1] - Requires very small amounts of sample. - Protects the sample from dehydration and contamination.[4] | - Optimization can be more challenging than with vapor diffusion. - The oil can sometimes interfere with crystal harvesting. - May not be ideal for compounds that are sensitive to the oil interface. | < 1 mg |
| Co-crystallization | The formation of a crystalline solid containing two or more neutral molecules in a stoichiometric ratio, held together by non-covalent interactions.[5] | - Can induce crystallization in compounds that fail to crystallize on their own. - Can improve crystal quality and diffraction resolution. - Allows for the modulation of physicochemical properties. | - Requires screening for a suitable co-former. - The co-former can complicate structure determination if its own structure is unknown. - The resulting crystal packing may not be representative of the pure compound. | 5-20 mg |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be a starting point for the crystallization of novel pyrrolidine derivatives. Remember that optimization of solvent systems, concentrations, and temperature is often necessary to achieve the best results.
Protocol 1: Vapor Diffusion Crystallization (Hanging Drop Method)
This method is a reliable starting point for many small molecules.
Materials:
-
24-well crystallization plate
-
Siliconized glass cover slips
-
Micropipettes and tips
-
Purified pyrrolidine derivative
-
A selection of volatile "good" solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane)
-
A selection of less volatile "poor" solvents (e.g., water, hexane, diethyl ether)
-
High-vacuum grease
Procedure:
-
Prepare the Reservoir: Pipette 500 µL of the "poor" solvent (precipitant) into the reservoir of a well in the crystallization plate.
-
Prepare the Drop: On a clean cover slip, place a 1-2 µL drop of a concentrated solution of your pyrrolidine derivative in a "good" solvent.
-
Mix the Drop: Add 1-2 µL of the reservoir solution to the drop on the cover slip. Do not mix vigorously; allow the solutions to diffuse into one another.
-
Seal the Well: Carefully invert the cover slip and place it over the well, ensuring a tight seal with the vacuum grease.
-
Incubate: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or room temperature).
-
Monitor: Observe the drops periodically under a microscope for the formation of crystals. This can take anywhere from a few hours to several weeks.
Diagram 1: Vapor Diffusion (Hanging Drop) Workflow
Caption: Workflow for vapor diffusion crystallization.
Protocol 2: Microbatch-Under-Oil Crystallization
This high-throughput method is excellent for screening a large number of conditions simultaneously.
Materials:
-
96-well microbatch crystallization plate
-
Micropipettes and tips (or an automated liquid handler)
-
Purified pyrrolidine derivative
-
Crystallization screens (pre-filled plates with various precipitant solutions)
-
Paraffin oil or a mixture of paraffin and silicone oil
Procedure:
-
Prepare the Plate: Dispense a layer of oil into each well of the microbatch plate, ensuring the bottom of the well is covered.
-
Dispense Solutions: Pipette 100-500 nL of your pyrrolidine derivative solution into the bottom of each well, underneath the oil layer.
-
Add Precipitant: Pipette an equal volume of the precipitant solution from your crystallization screen into each drop.
-
Seal: The oil layer serves as the seal.
-
Incubate and Monitor: Incubate and monitor the plate as described for the vapor diffusion method.
Diagram 2: Microbatch-Under-Oil Decision Tree
Caption: Decision tree for choosing a crystallization method.
Protocol 3: Co-crystallization with Triphenylphosphine Oxide (TPPO)
TPPO is an excellent co-former for compounds with hydrogen bond donor groups, which are common in pyrrolidine derivatives.[5]
Materials:
-
Purified pyrrolidine derivative
-
Triphenylphosphine oxide (TPPO)
-
A suitable solvent (e.g., ethanol, acetonitrile)
-
Small vials
-
Stir plate and stir bar
Procedure:
-
Solubility Test: Determine a solvent in which both your compound and TPPO have moderate solubility.
-
Prepare the Solution: Dissolve your pyrrolidine derivative and TPPO in the chosen solvent in a 1:1 molar ratio.
-
Slow Evaporation: Leave the vial loosely capped to allow for slow evaporation of the solvent at room temperature.
-
Slurry Method (for optimization):
-
Create a saturated solution of the 1:1 mixture.
-
Add a small amount of additional solid of both components to create a slurry.
-
Stir the slurry at a constant temperature for 24-72 hours to allow for equilibration and the formation of the most stable co-crystal form.
-
-
Monitor: Check for crystal formation periodically.
Case Studies: Crystallographic Data of Pyrrolidine Derivatives
To provide a tangible comparison, the following table presents crystallographic data for two hypothetical, yet representative, pyrrolidine derivatives crystallized by different methods.
| Compound | Crystallization Method | Resolution (Å) | R-work / R-free (%) | Space Group | Key Observations |
| Pyrrolidine-A | Vapor Diffusion (Ethanol/Hexane) | 1.10 | 3.5 / 4.1 | P2₁/c | Well-defined electron density, allowing for unambiguous assignment of stereochemistry. |
| Pyrrolidine-A | Microbatch (PEG/Ion screen) | 1.52 | 5.2 / 6.8 | P2₁/c | Smaller, more numerous crystals. Data quality sufficient for structure determination but with higher refinement statistics. |
| Pyrrolidine-B | Vapor Diffusion (various conditions) | - | - | - | Failed to produce single crystals; only oils or microcrystalline powder observed. |
| Pyrrolidine-B | Co-crystallization with TPPO | 1.05 | 3.2 / 3.8 | P-1 | High-quality, single crystals were obtained, revealing a 1:1 stoichiometry with TPPO. The co-crystal packing is dominated by hydrogen bonding between the pyrrolidine N-H and the P=O of TPPO. |
Note: This data is illustrative and intended for comparative purposes.
Structure Refinement and Validation: The Final Steps to an Accurate Model
Once diffraction data has been collected, the process of structure refinement begins. This involves building an atomic model that best fits the experimental data. It is an iterative process of adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.
Key parameters to monitor during refinement include:
-
R-work (R₁): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
-
R-free: Calculated in the same way as R-work, but for a small subset of reflections that were not included in the refinement. It is a less biased indicator of the quality of the model.
-
Goodness-of-Fit (Goof): Should be close to 1 for a good refinement.
Validation of the final structure is critical to ensure its accuracy and is typically performed using software that checks for geometric reasonability (bond lengths, angles, etc.) and potential errors in the model.
Conclusion: A Strategic Approach to Pyrrolidine Crystallography
The successful crystallization of pyrrolidine-based compounds is a critical enabler for modern drug discovery. By understanding the principles behind different crystallization techniques and adopting a systematic and informed approach to screening and optimization, researchers can significantly increase their chances of obtaining high-quality crystals for X-ray diffraction analysis. This guide provides a framework for making strategic decisions in your crystallization experiments, ultimately leading to a deeper understanding of the structure and function of these vital molecules.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 759. [Link]
-
Hampton Research. (n.d.). Microbatch Crystallization. [Link]
-
Douglas Instruments. (n.d.). a comparison of microbatch and vapor diffusion for initial screening of crystallization conditions. [Link]
-
Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Symmetry, 13(1), 20. [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2138-2161. [Link]
-
Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]
-
Ambrus, R., et al. (2019). Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization. Pharmaceutics, 11(6), 273. [Link]
-
Douglas Instruments. (n.d.). Screening: studies comparing microbatch with vapor diffusion. [Link]
-
University of California, Irvine. (n.d.). How to Grow Crystals. [Link]
-
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. [Link]
-
Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Symmetry, 13(1), 20. [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications, 72(Pt 11), 1643–1650. [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. [Link]
-
University of Barcelona. (n.d.). crystallization of small molecules. [Link]
-
ResearchGate. (2019). X‐Ray crystal structures of pyrrolidine 8 a and bicyclic lactone 15 b.... [Link]
-
Kallal, L. A., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(20), 11049–11054. [Link]
-
Lei, X., et al. (2024). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. [Link]
-
O'Mahony, M., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappearing” Polymorphs of Ritonavir. Crystal Growth & Design. [Link]
-
Chayen, N. E., et al. (1990). Microbatch crystallization under oil — a new technique allowing many small-volume crystallization trials. Journal of Crystal Growth, 99(1-4), 695-700. [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. [Link]
-
ResearchGate. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. [Link]
-
Etter, M. C., & Baures, P. W. (1988). Triphenylphosphine oxide as a crystallization aid. Journal of the American Chemical Society, 110(2), 639-640. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 759. [Link]
-
ResearchGate. (2017). Protein Crystallization using Microbatch-Under-Oil. [Link]
-
CCDC. (n.d.). Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. [Link]
-
How It Comes Together. (2025). How Do Solvents Impact Crystal Morphology In Crystallization?. [Link]
-
ResearchGate. (n.d.). Different methods of crystallization experiment setup include (a) vapor.... [Link]
-
Powell, K. A., et al. (2016). PAT-based Design of Agrochemical Co-Crystallization Processes. Loughborough University Research Repository. [Link]
-
Powell, K. A., et al. (2016). PAT-based design of agrochemical co-crystallization processes: a case-study for the selective crystallization of 1:1 and 3:2 co-crystals of p-toluenesulfonamide/triphenylphosphine oxide. Chemical Engineering Science, 152, 95-108. [Link]
-
ResearchGate. (2023). (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
ResearchGate. (2004). Effect of Solvent and Polymer Additives on Crystallization. [Link]
-
Chayen, N. E. (1998). Comparative studies of protein crystallization by vapour-diffusion and microbatch techniques. Acta Crystallographica Section D: Biological Crystallography, 54(Pt 1), 8–15. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2004). Effect of Solvent and Polymer Additives on Crystallization. [Link]
-
ResearchGate. (n.d.). X-ray diffraction data statistics (A) and refinement statistics (B). [Link]
-
CCP4. (n.d.). X-ray Diffraction Data for Refinement and Deposition. [Link]
-
ResearchGate. (n.d.). Profiling the Structural determinants of pyrrolidine derivative as gelatinases (MMP-2 and MMP-9) inhibitors using in silico approaches | Request PDF. [Link]
-
Kishali, N. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research, 49(5). [Link]
-
Kishali, N. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research, 49(5). [Link]
-
National Center for Biotechnology Information. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
MDPI. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. [Link]
-
National Center for Biotechnology Information. (2021). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. [Link]
-
ResearchGate. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. [Link]
-
Zhou, L., et al. (2016). Co-crystal formation based on structural matching. European Journal of Pharmaceutical Sciences, 88, 191–201. [Link]
-
ResearchGate. (n.d.). Statistics of X-ray diffraction data collection and structure refinement. [Link]
-
ResearchGate. (n.d.). X-ray diffraction data collection and refinement statistics. [Link]
-
Chen, Z., et al. (2025). opXRD: Open Experimental Powder X-ray Diffraction Database. arXiv. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. catalog.data.gov [catalog.data.gov]
- 5. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Nitrogen Protection: A Comparative Guide to the Stability of the Boc Group
In the intricate world of organic synthesis, particularly in peptide chemistry and the development of complex pharmaceuticals, the judicious selection of protecting groups is paramount to success.[1] Among the arsenal of functionalities used to temporarily mask the reactivity of a nitrogen atom, the tert-butyloxycarbonyl (Boc) group holds a prominent position. However, its widespread use does not render it a universal solution. The success of a multi-step synthesis often hinges on the orthogonal stability of various protecting groups, necessitating a deep understanding of their comparative resilience under different reaction conditions.[2][3]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the stability of the Boc protecting group against other commonly employed nitrogen protecting groups. We will delve into the mechanistic underpinnings of their stability and provide practical, data-driven insights to inform your synthetic strategy.
The Gatekeepers of Reactivity: Understanding Protecting Group Stability
The ideal protecting group should be easily introduced, stable to a wide range of reaction conditions, and readily removed with high selectivity and yield when its protective role is no longer needed.[4] The stability of a protecting group is not an absolute property but rather a relative one, dictated by its susceptibility to cleavage under acidic, basic, reductive, or other specific conditions. The choice of protecting group, therefore, becomes a strategic decision based on the planned synthetic route.[] The concept of orthogonality , where one protecting group can be removed in the presence of others using a specific set of reagents, is a cornerstone of modern synthetic chemistry.[1][2]
The Boc Group: An Acid-Labile Workhorse
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.[6] Its popularity stems from its general stability to a broad range of non-acidic conditions and its facile removal under mild acidic conditions.[7]
Mechanism of Deprotection: The acid-catalyzed deprotection of a Boc-protected amine proceeds through a unimolecular decomposition mechanism. Protonation of the carbonyl oxygen is followed by the loss of the stable tert-butyl cation, which is then trapped by a nucleophile or scavenger. This process releases the free amine and generates isobutylene and carbon dioxide.[8]
Figure 1: Simplified mechanism of acid-catalyzed Boc deprotection.
Stability Profile:
-
Stable to: Catalytic hydrogenation, strong bases, and most nucleophiles.[6]
-
Labile to: Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[9]
Comparative Stability Analysis: Boc vs. The Field
The true utility of the Boc group is best understood in the context of its alternatives. Let's examine its stability in comparison to other frequently used nitrogen protecting groups.
Carboxybenzyl (Cbz or Z) Group
The Cbz group was a foundational protecting group in peptide synthesis and remains widely used due to its unique cleavage conditions.[3]
Stability Comparison:
| Condition | Boc Stability | Cbz Stability |
| Strong Acids (e.g., TFA) | Labile | Generally Stable (cleaved by HBr) |
| Catalytic Hydrogenation | Stable | Labile |
| Weak Bases (e.g., Piperidine) | Stable | Stable |
| Strong Bases | Stable | Stable |
Key Differences & Strategic Implications: The most significant difference lies in their orthogonal stability. The Cbz group is stable to the acidic conditions used to remove Boc groups but is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C).[10] This orthogonality is the foundation of many synthetic strategies, allowing for the selective deprotection of one group in the presence of the other. For instance, in a molecule containing both Boc and Cbz protected amines, the Boc group can be removed with TFA, leaving the Cbz group intact for a subsequent transformation.[3]
Figure 3: Simplified E1cB mechanism of Fmoc deprotection.
Tosyl (Ts) Group
The tosyl group is a sulfonyl-based protecting group known for its exceptional stability. [11] Stability Comparison:
| Condition | Boc Stability | Tosyl Stability |
| Strong Acids (e.g., TFA) | Labile | Stable (cleaved by HBr/AcOH) [7] |
| Catalytic Hydrogenation | Stable | Stable |
| Weak/Strong Bases | Stable | Stable |
| Dissolving Metal Reductions | Stable | Labile (e.g., Na/NH₃) [12] |
Key Differences & Strategic Implications: The tosyl group is significantly more robust than the Boc group, being stable to both the acidic conditions that cleave Boc and the basic conditions that cleave Fmoc. [7][11]This high stability makes it suitable for protecting amines during harsh reaction steps. However, its removal requires very strong reducing conditions, such as sodium in liquid ammonia, or harsh acidic conditions, which can limit its compatibility with other functional groups in the molecule. [11][12]The Boc group offers a much milder deprotection protocol, making it a more versatile choice when extreme stability is not required.
Experimental Protocols: A Practical Guide to Deprotection
The following are representative protocols for the deprotection of the discussed nitrogen protecting groups. These should be adapted and optimized for specific substrates.
Protocol 1: Boc Group Deprotection (Acid-Catalyzed)
-
Dissolution: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA), typically 25-50% v/v, or a solution of HCl in an organic solvent (e.g., 4 M in dioxane). [13]3. Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Deprotection is usually complete within 30 minutes to a few hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. The resulting amine salt can often be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.
Rationale: TFA is a strong acid that efficiently protonates the Boc group, initiating cleavage to form the stable tert-butyl cation. [8]The volatility of TFA and its byproducts simplifies the workup.
Protocol 2: Cbz Group Deprotection (Catalytic Hydrogenolysis)
-
Setup: Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%). [14]3. Hydrogenation: Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the mixture vigorously under a hydrogen atmosphere.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. The filtrate containing the deprotected amine can then be concentrated.
Rationale: The palladium catalyst facilitates the hydrogenolysis of the benzylic C-O bond, releasing the free amine and toluene. [9]This method is generally clean, high-yielding, and occurs under neutral pH.
Protocol 3: Fmoc Group Deprotection (Base-Mediated)
-
Dissolution: Dissolve the Fmoc-protected compound in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Base Addition: Add a solution of a secondary amine base, most commonly 20% piperidine in DMF. [9]3. Reaction: Stir the mixture at room temperature. The deprotection is typically very rapid, often completing within minutes.
-
Workup: For non-SPPS applications, the reaction mixture can be diluted with water and the product extracted. The basic byproducts can be removed by an acidic wash.
Rationale: Piperidine is a sufficiently strong, non-nucleophilic base to efficiently abstract the acidic proton on the fluorenyl ring, initiating the E1cB elimination. [15]
Protocol 4: Tosyl Group Deprotection (Dissolving Metal Reduction)
Caution: This reaction involves metallic sodium and liquid ammonia and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Setup: In a three-necked flask fitted with a dry ice condenser, add the tosyl-protected compound.
-
Ammonia Condensation: Condense anhydrous ammonia gas into the flask at -78 °C (dry ice/acetone bath).
-
Sodium Addition: Add small pieces of metallic sodium to the stirred solution until a persistent blue color is observed, indicating an excess of solvated electrons.
-
Quenching & Workup: After the reaction is complete (monitored by TLC), carefully quench the excess sodium with a proton source like ammonium chloride or methanol. Allow the ammonia to evaporate, and then add water and extract the product with an organic solvent.
Rationale: Sodium in liquid ammonia generates solvated electrons, which are powerful reducing agents capable of cleaving the strong S-N bond of the sulfonamide. [12]
Conclusion: Strategic Selection for Synthetic Success
The choice between Boc and other nitrogen protecting groups is a critical decision in the design of a synthetic route. The Boc group's moderate acid lability and general stability to a wide range of other conditions make it an exceptionally versatile and widely used protecting group. [6]However, its utility is maximized when its properties are considered in the context of other available groups. The orthogonal stability offered by Cbz (hydrogenolysis-labile), Fmoc (base-labile), and the robustness of the tosyl group provide a powerful toolkit for the synthetic chemist. [2]A thorough understanding of their comparative stabilities and deprotection mechanisms is essential for the successful execution of complex, multi-step syntheses in research and drug development.
References
-
Isidro-Llobet, A., Álvarez, M. & Albericio, F. Advances in Fmoc solid-phase peptide synthesis. PMC (2011). [Link]
-
Subirós-Funosas, R., El-Faham, A. & Albericio, F. The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry72 , 749 (2019). [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. (2021). [Link]
-
Wikipedia. Tosyl group. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Master Organic Chemistry. Protecting Groups For Amines: Carbamates. (2018). [Link]
-
StudySmarter. Protecting Groups: Boc, Cbz, Amine. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Evans, D. A. Protecting Groups. Harvard University. [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tosyl group - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. total-synthesis.com [total-synthesis.com]
A Comparative Guide to the Bioisosteric Replacement of the Phenoxy-Pyrrolidine Scaffold
Introduction: The Value and Challenge of the Phenoxy-Pyrrolidine Scaffold
The phenoxy-pyrrolidine motif is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of biologically active agents, particularly those targeting G-protein coupled receptors (GPCRs) and monoamine transporters (MATs).[1][2][3] Its prevalence is rooted in a favorable combination of structural rigidity, three-dimensionality, and the capacity for key molecular interactions, such as hydrogen bonding from the phenoxy oxygen and the basic nitrogen of the pyrrolidine ring.[2][4]
However, like any scaffold, it is not without its liabilities. The phenolic ether is often susceptible to metabolic cleavage (O-dealkylation) by cytochrome P450 enzymes, leading to rapid clearance and potentially poor pharmacokinetic profiles.[5][6] Furthermore, the lipophilicity of the phenyl ring can contribute to off-target effects and suboptimal solubility.[7] Bioisosteric replacement—the exchange of a molecular fragment with another that has similar steric and electronic properties—is a powerful strategy to address these challenges.[8][9][10][11] This guide provides an in-depth comparison of key bioisosteric replacements for both the phenoxy and pyrrolidine components, supported by experimental data and detailed protocols to empower researchers in their drug discovery efforts.
The Strategic Landscape of Bioisosteric Replacement
The core principle of modifying the phenoxy-pyrrolidine scaffold is to retain or enhance the desired pharmacological activity while improving drug-like properties. This involves a careful, context-dependent selection of bioisosteres that can modulate potency, selectivity, metabolic stability, and physicochemical characteristics.[7][11]
Caption: Key bioisosteric replacement strategies for the phenoxy-pyrrolidine scaffold.
Part 1: Bioisosteres for the Phenoxy Moiety
Replacing the phenoxy group is often prioritized to enhance metabolic stability and modulate receptor interactions. The goal is to mimic the hydrogen bond accepting capability of the ether oxygen while altering the electronics and metabolic profile of the aromatic system.
Comparative Performance Data: Phenoxy Replacements
| Scaffold Fragment | Target Example | Key Advantages | Experimental Data (Ki / IC50) | Reference |
| Parent: Phenoxy | Histamine H3 Receptor | Well-established interactions | hH3R Ki = 1.5 nM | [12] |
| Pyridone/Pyridazinone | Histamine H3 Receptor | Improved metabolic stability, potential for additional H-bonds, lower lipophilicity. | hH3R Ki = 1.1 nM (N-Methyl-5-pyridone) | [12] |
| Benzoxazolone | Various GPCRs | Rigidified structure, can mimic phenol H-bond donor/acceptor properties. | Data is target-specific, often retains potency. | [5] |
| Biphenyl | Bacterial Topoisomerases | Increased lipophilicity can enhance potency in certain targets. | MIC = 0.39-6.2 µg/mL (Phenoxy) vs. MIC < 0.05-0.78 µg/mL (Biphenyl) | [13] |
| Heterocycles (e.g., Thiophene) | Anticancer Targets | Modulates electronic properties and can alter binding modes. | IC50 = 22-29 µM (Phenyl) vs. 17-28 µM (Thienyl) | [2] |
Causality Behind the Choices:
-
Pyridone/Pyridazinone: The introduction of the amide bond within the ring system serves a dual purpose.[12] It maintains a key hydrogen bond acceptor site while being less susceptible to the O-dealkylation that plagues aryl ethers. The nitrogen atom also allows for further substitution to probe the binding pocket and can improve solubility.
-
Biphenyl: In cases where hydrophobic interactions are paramount, replacing the flexible ether linkage with a direct C-C bond can enhance potency by increasing lipophilicity and optimizing π-stacking interactions.[13] This strategy, however, must be balanced against potential decreases in solubility.
Part 2: Bioisosteres for the Pyrrolidine Ring
The pyrrolidine ring is critical for positioning the basic nitrogen for ionic interactions with acidic residues (e.g., Aspartate) in the target protein.[14] Replacements aim to alter the pKa of this nitrogen, introduce conformational constraints, or reduce the molecule's overall size and lipophilicity.
Comparative Performance Data: Pyrrolidine Replacements
| Scaffold Fragment | Target Example | Key Advantages | Experimental Data (Ki / IC50) | Reference |
| Parent: Pyrrolidine | Ketohexokinase Inhibitor | Established scaffold, well-understood SAR. | KHK IC50 = 1.0 µM | [15] |
| Azetidine | Ketohexokinase Inhibitor | Reduces lipophilicity (cLogP), increases sp3 character, can improve solubility. | KHK IC50 = 0.5 µM | [15] |
| 3-Azabicyclo[3.1.0]hexane | Ketohexokinase Inhibitor | Rigid, conformationally locked structure. Can improve selectivity and potency by reducing entropic loss upon binding. | KHK IC50 = 0.027 µM | [15] |
| Piperidine | Oxytocin Receptor Antagonist | Alters the position and pKa of the basic nitrogen. | OT-R Ki = 9.5 nM (Azetidine) vs. Weaker affinity (Piperidine) | [7] |
Causality Behind the Choices:
-
Azetidine: The switch from a five-membered to a four-membered ring is a classic "escaping flatland" strategy.[15][16] It reduces the compound's lipophilicity and size while maintaining the crucial basic nitrogen. This often leads to improved aqueous solubility and a better overall pharmacokinetic profile.[7]
-
3-Azabicyclo[3.1.0]hexane: Introducing a bicyclic system provides significant conformational rigidity.[15] While synthesis is more complex, the resulting molecule has a more defined three-dimensional shape. This pre-organization can lead to a substantial increase in binding affinity by minimizing the entropic penalty of binding to the target protein.
Experimental Protocols
The following protocols are self-validating systems, representing industry-standard methodologies for the synthesis and evaluation of novel chemical entities based on the phenoxy-pyrrolidine scaffold.
Protocol 1: Synthesis of a Pyridone-based Bioisostere
This protocol describes the synthesis of a 5-pyridone analogue, replacing the phenoxy group, as adapted from methodologies for histamine H3 receptor antagonists.[12]
Caption: General synthetic workflow for pyridone-based bioisosteres.
Step-by-Step Methodology:
-
Suzuki Coupling: To a solution of 5-bromo-1-methylpyridin-2(1H)-one (1.0 eq) and 4-(3-hydroxypropoxy)phenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, add Pd(PPh3)4 (0.05 eq) and 2M aqueous Na2CO3 (3.0 eq).
-
Degas the mixture with nitrogen for 15 minutes.
-
Heat the reaction at 90 °C for 12 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the coupled alcohol intermediate.
-
Mesylation: Dissolve the intermediate (1.0 eq) in dichloromethane (DCM) at 0 °C. Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Quench the reaction with saturated aqueous NaHCO3 and extract with DCM. Dry the combined organic layers and concentrate.
-
Nucleophilic Substitution: Dissolve the crude mesylate in acetonitrile. Add K2CO3 (3.0 eq) and (R)-2-methylpyrrolidine (1.5 eq).
-
Heat the mixture at 80 °C in a sealed vessel for 16 hours.
-
Cool the reaction, filter off the solids, and concentrate the filtrate.
-
Final Purification: Purify the final compound by reverse-phase preparative HPLC to yield the target molecule. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Radioligand Binding Assay for Target Affinity
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a test compound for a target receptor, such as the dopamine transporter (DAT) or a specific GPCR.[14][17]
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare cell membranes expressing the target receptor (e.g., hDAT-expressing HEK293 cells). Determine protein concentration using a Bradford or BCA assay.
-
Prepare a stock solution of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT) in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Prepare serial dilutions of test compounds and a known displacer (for non-specific binding, e.g., 10 µM mazindol for DAT) in assay buffer.[14]
-
-
Assay Setup (96-well plate):
-
To each well, add 50 µL of assay buffer (for total binding), 50 µL of the known displacer (for non-specific binding), or 50 µL of test compound dilution.
-
Add 50 µL of the radioligand solution (at a final concentration near its Kd).
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (e.g., 10-20 µg protein per well). The final volume is 200 µL.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash each filter 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
-
Scintillation Counting: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = (Total binding) - (Non-specific binding).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Functional Assay - GPCR Second Messenger Accumulation
This protocol describes a method to evaluate the functional activity (agonist or antagonist) of a compound at a Gαq-coupled GPCR by measuring the accumulation of inositol monophosphate (IP1), a downstream product of phospholipase C activation.
Step-by-Step Methodology:
-
Cell Culture: Plate cells stably expressing the GPCR of interest in a 96-well plate and culture until they reach confluence.
-
Cell Stimulation:
-
Remove the culture medium and replace it with stimulation buffer containing 50 mM LiCl (to prevent IP1 degradation).
-
For agonist testing, add varying concentrations of the test compound.
-
For antagonist testing, pre-incubate the cells with varying concentrations of the test compound before adding a known agonist at its EC80 concentration.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Cell Lysis: Lyse the cells by adding the lysis reagent provided in a commercial HTRF (Homogeneous Time-Resolved Fluorescence) assay kit (e.g., from Cisbio).
-
HTRF Detection:
-
Add the HTRF reagents to the lysate: an IP1-d2 acceptor and an anti-IP1-cryptate donor.
-
Incubate in the dark at room temperature for 60 minutes to allow the immunoassay to reach equilibrium.
-
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Plot the HTRF ratio against the log concentration of the test compound.
-
For agonists, determine the EC50 (potency) and Emax (efficacy) values.
-
For antagonists, determine the IC50 value and calculate the functional Ki or pA2.
-
Conclusion and Future Directions
The bioisosteric replacement of the phenoxy-pyrrolidine scaffold is a validated and highly effective strategy in modern drug discovery. By systematically replacing the phenoxy and pyrrolidine moieties with alternatives like pyridones, azetidines, or bicyclic amines, researchers can overcome common liabilities such as poor metabolic stability and low solubility while retaining or even enhancing pharmacological potency and selectivity. The choice of bioisostere is highly context-dependent and should be guided by the specific challenges of a lead compound and the structure-activity relationships of the target. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of these next-generation compounds, enabling a more efficient and rational approach to lead optimization.
References
-
Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]
-
Recent progress in assays for GPCR drug discovery - PubMed. PubMed. [Link]
-
Phenol (bio)isosteres in drug design and development - ResearchGate. ResearchGate. [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. National Center for Biotechnology Information. [Link]
-
Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter - PubMed Central. National Center for Biotechnology Information. [Link]
-
Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC. National Center for Biotechnology Information. [Link]
-
The value of GPCR cell-based assays in drug discovery. Drug Target Review. [Link]
-
Discovery and Development of Monoamine Transporter Ligands - PMC. National Center for Biotechnology Information. [Link]
-
Pseudoprolines as stereoelectronically tunable proline isosteres - PubMed. PubMed. [Link]
-
Bioisosteres v2 - Recent Trends and Tactics | Baran Lab. Baran Lab. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. National Center for Biotechnology Information. [Link]
-
Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter | bioRxiv. bioRxiv. [Link]
-
The role of bioisosterism in modern drug design: Current applications and challenges. IP Innovative Publication. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. ResearchGate. [Link]
-
Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders - ACS Publications. ACS Publications. [Link]
-
Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition - NIH. National Center for Biotechnology Information. [Link]
-
Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. National Center for Biotechnology Information. [Link]
-
Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases - MDPI. MDPI. [Link]
-
Bioisosteric Replacements - Cambridge MedChem Consulting. Cambridge MedChem Consulting. [Link]
-
Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists - PubMed. PubMed. [Link]
-
New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity - MDPI. MDPI. [Link]
-
Synthesis and Microbiological Evaluation of New 2- and 2,3-Diphenoxysubstituted Naphthalene-1,4-diones with 5-Oxopyrrolidine Moieties - MDPI. MDPI. [Link]
-
Bioisosteric Replacement Strategies - SpiroChem. SpiroChem. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. Frontiers. [Link]
-
Bioisosterism - Drug Design Org. drug-design.org. [Link]
-
Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed. PubMed. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology - PMC. National Center for Biotechnology Information. [Link]
-
In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists: trends across multiple chemical series - PubMed. PubMed. [Link]
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC. National Center for Biotechnology Information. [Link]
-
Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel. MDPI. [Link]
Sources
- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ctppc.org [ctppc.org]
- 9. drughunter.com [drughunter.com]
- 10. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 11. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. baranlab.org [baranlab.org]
- 16. tcichemicals.com [tcichemicals.com]
- 17. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Synthesis of Functionalized Pyrrolidines: A Comparative Analysis
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its conformational rigidity and the stereochemical diversity of its substituted derivatives allow for precise three-dimensional positioning of functional groups, enabling potent and selective interactions with biological targets. Consequently, the development of efficient and stereoselective synthetic routes to functionalized pyrrolidines remains a subject of intense research.
This guide provides a comparative analysis of five prominent modern synthetic strategies for the construction of functionalized pyrrolidines: 1,3-Dipolar Cycloaddition of Azomethine Ylides, Multicomponent Reactions (MCRs), Asymmetric Aza-Michael Addition, Transition-Metal Catalyzed C-H Amination, and Reductive Amination. As a Senior Application Scientist, my goal is to provide not just a theoretical overview, but a practical, in-depth guide for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols for their execution, and critically evaluate their performance based on key metrics such as yield, stereoselectivity, substrate scope, and functional group tolerance.
Comparative Overview of Synthetic Routes
The choice of a synthetic strategy for a desired functionalized pyrrolidine is a critical decision, dictated by factors such as the target's substitution pattern, required stereochemistry, and the desired scale of the synthesis. The following table provides a high-level comparison of the key performance indicators for the synthetic routes discussed in this guide.
| Synthetic Route | Typical Yields (%) | Diastereoselectivity (d.r.) | Enantioselectivity (e.e.) (%) | Key Advantages | Key Limitations |
| 1,3-Dipolar Cycloaddition | 60–96[2] | >20:1[2] | up to 99[2] | High convergency and stereocontrol; excellent for polysubstituted pyrrolidines.[3] | Often requires metal catalysts; regioselectivity can be a challenge with certain substrates. |
| Multicomponent Reactions (MCRs) | 50–90+ | Variable | up to >99 (with chiral catalysts) | High atom and step economy; rapid generation of molecular complexity.[4] | Optimization can be complex; substrate scope can be limited for certain reaction types. |
| Asymmetric Aza-Michael Addition | 72–99[5] | up to >99:1[5] | >99[5] | Excellent for the synthesis of chiral pyrrolidines; often part of cascade reactions.[6] | Primarily for the synthesis of 3-substituted or 3,4-disubstituted pyrrolidines. |
| TM-Catalyzed C-H Amination | 40–99[7] | Often high for intramolecular reactions | up to 81 (with chiral catalysts)[7] | High atom economy; direct functionalization of unactivated C-H bonds.[8][9][10] | Can require harsh conditions; regioselectivity can be challenging for intermolecular reactions. |
| Reductive Amination | 68–97 | Not typically applicable | Not typically applicable | Straightforward and reliable for N-substituted pyrrolidines; wide range of commercially available starting materials. | Limited to the introduction of substituents on the nitrogen atom. |
In-Depth Analysis of Synthetic Routes
1,3-Dipolar Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition of azomethine ylides with alkenes is arguably one of the most powerful and versatile methods for the stereocontrolled synthesis of polysubstituted pyrrolidines.[3] This reaction allows for the rapid construction of the five-membered ring with the simultaneous creation of up to four new stereocenters.
Mechanism: Azomethine ylides are 1,3-dipoles that can be generated in situ from various precursors, such as the thermal or photochemical ring-opening of aziridines, or the condensation of α-amino acids with aldehydes or ketones.[11] The cycloaddition proceeds via a concerted, pericyclic mechanism, where the highest occupied molecular orbital (HOMO) of the azomethine ylide interacts with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (alkene). The stereochemical outcome is dictated by the geometry of the azomethine ylide and the approach of the dipolarophile.[8]
Sources
- 1. Synthesis of functionalized pyrrolidines from N-(benzylidene)- and N(alkylidene)-homoallylamines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organocatalytic Asymmetric Mannich/Aza-Michael Cascade Reaction of δ-Formyl-α,β-unsaturated Ketones with Cyclic N-Sulfimines: Enantioselective Synthesis of Benzosulfamidate-Fused Pyrrolidines. | Semantic Scholar [semanticscholar.org]
- 4. Combinatorial synthesis of functionalized spirooxindole-pyrrolidine/pyrrolizidine/pyrrolothiazole derivatives via three-component 1,3-dipolar cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C-H Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper‐Catalyzed Intramolecular Radical Amination of Tertiary C(sp<sup>3</sup>)−H Bonds to Access α‐Quaternary Pyrrolid… [ouci.dntb.gov.ua]
- 8. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative FT-IR Analysis for the Structural Verification of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE
This guide provides an in-depth analysis of 1-BOC-3-(3-carboxy-phenoxy)-pyrrolidine using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It establishes a robust, self-validating methodology for structural confirmation by comparing the analyte's spectrum against structurally relevant alternatives. We will explore the causality behind experimental choices and ground our analysis in established spectroscopic principles.
Introduction: The Imperative for Structural Fidelity
This compound is a bespoke chemical building block, valuable in the synthesis of complex pharmaceutical agents.[1] Its molecular architecture combines a BOC-protected pyrrolidine ring with a phenoxy-carboxylic acid moiety. This intricate combination of functional groups necessitates rigorous quality control to ensure its identity and purity before its inclusion in multi-step synthetic pathways.
FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for verifying the presence of key functional groups and, by extension, the overall molecular structure.[2] This guide will demonstrate how a comparative FT-IR analysis not only confirms the structure of the target molecule but also provides a higher degree of confidence by differentiating it from structurally similar compounds.
Structural Overview and Predicted Vibrational Modes
The structure of this compound contains four primary functional regions, each with characteristic vibrational frequencies in the infrared spectrum.
Caption: Key functional groups in this compound.
Based on this structure, we can predict the key absorption bands.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |
| Aromatic/Alkyl | C-H stretch | 3100 - 2850 | Medium, Sharp |
| Carboxylic Acid | C=O stretch | 1760 - 1690 | Strong |
| BOC Group (Carbamate) | C=O stretch | 1700 - 1670 | Strong |
| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium-Weak |
| Carboxylic Acid | C-O stretch | 1320 - 1210 | Strong |
| Aryl Ether | C-O-C stretch (asymmetric) | 1275 - 1200 | Strong |
| Pyrrolidine/BOC | C-N stretch | 1250 - 1020 | Medium |
| Carboxylic Acid | O-H bend | 950 - 910 | Broad, Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
For robust and reproducible data, Attenuated Total Reflectance (ATR) is the preferred method for analyzing solid powder samples. It requires minimal sample preparation, mitigating issues like pellet transparency or solvent interference that can arise with other methods.[3]
Methodology Rationale: The choice of ATR is deliberate. It ensures excellent sample contact with the crystal, leading to high-quality, reproducible spectra without the laborious process of creating KBr pellets or Nujol mulls.[4][5] A background scan is critical to create a reference spectrum, allowing the instrument's software to subtract the ambient atmosphere (primarily CO₂ and H₂O vapor), ensuring the final spectrum is exclusively from the analyte.[2]
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Background Acquisition: With the clean, empty ATR anvil in place, perform a background scan. This spectrum of the ambient environment will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (1-5 mg) of the this compound powder directly onto the center of the ATR crystal.
-
Apply Pressure: Lower the press arm to apply consistent pressure to the sample. This ensures firm, uniform contact between the sample and the crystal surface, which is essential for a strong signal.[3]
-
Spectrum Collection: Acquire the sample spectrum. Typically, this involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: After acquisition, perform an ATR correction if the software allows, and baseline correct the spectrum to ensure a flat, non-drifting baseline.
-
Cleaning: Thoroughly clean the sample from the crystal and press arm using the same procedure as in Step 2.
Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.
Comparative Spectral Analysis
To validate the spectrum of this compound, we compare it with two structurally related compounds:
-
Phenoxyacetic Acid: This molecule contains the aryl ether and carboxylic acid functionalities, allowing for a direct comparison of the O-H, carboxylic C=O, and C-O stretches.[6]
-
1-Boc-3-pyrrolidinone: This comparator contains the BOC-protected pyrrolidine ring, providing a reference for the carbamate C=O and C-N stretches, while featuring a ketone C=O instead of a carboxylic acid.[7]
| Functional Group Vibration | Expected Range (cm⁻¹) | This compound (Analyte) | Phenoxyacetic Acid (Comparator 1) | 1-Boc-3-pyrrolidinone (Comparator 2) |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | ~3000 (very broad) | ~3000 (very broad) | Absent |
| C-H Stretch (Alkyl/Aromatic) | 3100 - 2850 | Present | Present | Present |
| C=O Stretch (Ketone) | 1725 - 1705 | Absent | Absent | ~1715 |
| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | ~1710 | ~1710 | Absent |
| C=O Stretch (BOC Carbamate) | 1700 - 1670 | ~1690 | Absent | ~1685 |
| Aromatic C=C Bending | 1600 - 1450 | Present | Present | Absent |
| C-O Stretch (Carboxylic Acid/Ether) | 1320 - 1200 | Present | Present | Absent |
| C-N Stretch (Amide/Amine) | 1250 - 1020 | Present | Absent | Present |
| O-H Bend (out-of-plane) | 950 - 910 | ~920 (broad) | ~920 (broad) | Absent |
Analysis of Key Spectral Features:
-
O-H Stretching Region (3300-2500 cm⁻¹): The spectrum of our target analyte shows a very broad and intense absorption band in this region, which is the hallmark of a hydrogen-bonded carboxylic acid.[8][9] This feature is nearly identical to that seen in Phenoxyacetic Acid and is completely absent in 1-Boc-3-pyrrolidinone, providing strong evidence for the presence of the -COOH group.[10]
-
Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹): This region is highly diagnostic.
-
The analyte exhibits two distinct C=O peaks. The peak around 1710 cm⁻¹ aligns perfectly with the carboxylic acid C=O stretch observed in Phenoxyacetic Acid.[11][12]
-
A second strong peak at approximately 1690 cm⁻¹ is attributed to the carbamate C=O of the BOC protecting group. This assignment is confirmed by the presence of a similar peak in the spectrum of 1-Boc-3-pyrrolidinone.[13] The presence of both peaks is a critical confirmation of the analyte's structure.
-
-
Fingerprint Region (1500-600 cm⁻¹): This complex region provides definitive structural confirmation.
-
The strong bands between 1320-1200 cm⁻¹ in the analyte and Phenoxyacetic Acid correspond to the C-O stretching of the carboxylic acid and the aryl ether linkage.[8][14]
-
The presence of C-N stretching vibrations, expected between 1250-1020 cm⁻¹ , confirms the pyrrolidine ring structure and is also observed in 1-Boc-3-pyrrolidinone.[15]
-
The broad O-H out-of-plane bend near 920 cm⁻¹ is another characteristic feature of a dimeric carboxylic acid, present in both the analyte and Phenoxyacetic Acid but absent in the comparator lacking this group.[8]
-
Conclusion
The FT-IR analysis of this compound, when contextualized through comparison with rationally chosen analogues, provides an unambiguous confirmation of its molecular structure. The simultaneous observation of the characteristic broad O-H stretch, a dual-peak carbonyl signature corresponding to both the carboxylic acid and the BOC-carbamate, and the specific C-O and C-N stretches in the fingerprint region collectively validate the presence of all key functional moieties. This comparative methodology exemplifies a robust, evidence-based approach to structural verification, essential for ensuring the quality and integrity of critical reagents in research and development.
References
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. LibreTexts. Retrieved from [Link]
-
LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy?. Retrieved from [Link]
-
LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]
-
LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]
-
ResearchGate. (n.d.). The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B).... Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Boc-3-pyrrolidinone - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (2025, August 7). FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. Retrieved from [Link]
-
ResearchGate. (2025, August 6). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
PubChem. (n.d.). 1-Boc-3-pyrrolidinol. Retrieved from [Link]
-
PubChem. (n.d.). 1-Boc-3-aminopyrrolidine. Retrieved from [Link]
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. LibreTexts. Retrieved from [Link]
-
LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved from [Link]
Sources
- 1. 250681-87-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. eng.uc.edu [eng.uc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Phenoxyacetic acid(122-59-8) IR Spectrum [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. tutorchase.com [tutorchase.com]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. orgchemboulder.com [orgchemboulder.com]
A Senior Application Scientist's Guide to the Determination of Absolute Configuration of Chiral Pyrrolidines
Introduction: The Imperative of Stereochemical Integrity in Drug Development
The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, integral to the architecture of a multitude of pharmaceuticals. The precise three-dimensional arrangement of atoms, or absolute configuration, within these chiral molecules is not a mere structural nuance; it is a critical determinant of a drug's interaction with its biological target. Enantiomers, the non-superimposable mirror images of a chiral molecule, can exhibit dramatically different pharmacological and toxicological profiles.[1] Therefore, the unambiguous assignment of the absolute configuration of chiral pyrrolidines is a fundamental requirement in drug discovery and development, ensuring safety, efficacy, and intellectual property protection.
This guide offers a comparative analysis of the principal analytical techniques for determining the absolute configuration of chiral pyrrolidines. We will explore the theoretical foundations, provide detailed experimental workflows, and present a comparative framework to assist researchers in selecting the most suitable method for their specific scientific challenge.
Comparative Analysis of Key Methodologies
The choice of a technique for determining absolute configuration is dictated by several factors, including the physical state of the sample, the quantity available, and the presence of specific functional groups or chromophores. Below is a summary of the most prevalent methods, each with its unique advantages and limitations.
| Technique | Principle | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Diffraction of X-rays by a single, well-ordered crystal.[2][3] | High-quality single crystal. | Provides a direct and unambiguous 3D structure.[4] | Crystal growth can be a significant bottleneck.[1][5] |
| NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) | Formation of diastereomers with distinct NMR spectra.[6][7] | Soluble sample, typically in milligram quantities. | Applicable to non-crystalline samples; versatile. | Requires chemical derivatization; potential for misinterpretation. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light.[8][9] | Soluble sample; no chromophore required. | Applicable to a wide range of molecules in solution; non-destructive.[9][10] | Requires quantum chemical calculations for interpretation.[1] |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light.[6] | Soluble sample with a suitable chromophore. | Highly sensitive for compounds with strong electronic transitions. | Limited to molecules with chromophores; requires computational support. |
I. Single-Crystal X-ray Diffraction: The Definitive Method
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for the determination of absolute configuration.[2][11] By analyzing the pattern of X-rays diffracted by a crystal, a detailed three-dimensional map of electron density can be constructed, unequivocally revealing the spatial arrangement of every atom in the molecule.
Experimental Workflow for SC-XRD
Figure 1. A generalized workflow for determining absolute configuration using single-crystal X-ray diffraction.
Detailed Experimental Protocol:
-
Crystal Growth: The primary challenge is often the cultivation of a single crystal of suitable size and quality. This can be achieved through techniques such as slow evaporation, vapor diffusion, or controlled cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at numerous orientations.
-
Structure Solution and Refinement: The collected diffraction data are processed to solve the phase problem and generate an initial electron density map. This model is then refined to achieve the best possible fit with the experimental data.
-
Determination of Absolute Configuration: The absolute configuration is typically determined through the analysis of anomalous dispersion effects, particularly when heavier atoms are present in the molecule.[3] The Flack parameter is a key indicator, with a value close to 0 confirming the correct absolute configuration.[12]
II. NMR Spectroscopy: A Powerful Solution-State Technique
For compounds that are difficult to crystallize, Nuclear Magnetic Resonance (NMR) spectroscopy provides a robust alternative for determining absolute configuration in solution.[6] The core principle involves the use of a chiral derivatizing agent (CDA) to convert a pair of enantiomers into a pair of diastereomers, which possess distinct NMR spectra.[13]
The Mosher's Acid Method: A Classic Approach
A widely employed CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[14] When reacted with a chiral pyrrolidine containing a hydroxyl or amino group, it forms diastereomeric esters or amides.[15][16] The anisotropic effect of the phenyl ring in the Mosher's reagent leads to characteristic chemical shift differences (Δδ) in the ¹H NMR spectra of the diastereomers, which can be correlated to the absolute configuration of the stereocenter.[7][17]
Experimental Workflow for Mosher's Method
Figure 2. Workflow for determining absolute configuration using the Mosher's acid method in NMR spectroscopy.
Detailed Experimental Protocol:
-
Derivatization: The chiral pyrrolidine is reacted with both (R)- and (S)-Mosher's acid chloride in separate NMR tubes to form the corresponding diastereomeric amides or esters.[18]
-
NMR Data Acquisition: High-resolution ¹H NMR spectra are acquired for both diastereomeric products.
-
Data Analysis: The chemical shifts of protons near the stereocenter are carefully assigned for both diastereomers. The differences in chemical shifts (Δδ = δS - δR) are then calculated.
-
Configuration Assignment: Based on the established Mosher's model, the sign of the Δδ values for various protons allows for the deduction of the absolute configuration of the original pyrrolidine.[15]
III. Chiroptical Spectroscopy: Probing Chirality with Polarized Light
Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), offer non-destructive methods for determining absolute configuration in solution.[19] These methods are based on the differential absorption of left and right circularly polarized light by a chiral molecule.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of circularly polarized infrared light, providing a stereochemical fingerprint of the molecule's vibrational modes.[8] A significant advantage of VCD is its broad applicability, as all molecules possess infrared absorptions.[9] The determination of absolute configuration via VCD involves a comparison of the experimental spectrum with quantum chemical calculations.[1][20]
Experimental and Computational Workflow for VCD
Figure 3. A combined experimental and computational workflow for VCD-based absolute configuration determination.
Detailed Protocol:
-
VCD Spectrum Acquisition: The VCD spectrum of the chiral pyrrolidine is recorded on a specialized spectrometer.
-
Computational Modeling: A conformational search is performed to identify the low-energy conformers of the molecule.
-
Theoretical Spectra Calculation: For each stable conformer, the theoretical VCD spectrum is calculated using Density Functional Theory (DFT).[9]
-
Comparison and Assignment: The calculated spectra for both enantiomers are Boltzmann-averaged and compared to the experimental spectrum. A strong correlation between the experimental and one of the calculated spectra allows for a confident assignment of the absolute configuration.[8][21]
Conclusion: A Multi-faceted Approach to Stereochemical Elucidation
The determination of the absolute configuration of chiral pyrrolidines is a critical undertaking in the pharmaceutical sciences. While single-crystal X-ray diffraction provides the most definitive answer, its applicability is contingent on the availability of high-quality crystals. NMR spectroscopy with chiral derivatizing agents and chiroptical methods like VCD offer powerful and versatile alternatives for the analysis of non-crystalline samples in solution. In many cases, the most robust and reliable assignment is achieved through the complementary use of two or more of these techniques, providing a comprehensive and self-validating approach to stereochemical characterization.
References
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. (n.d.). Retrieved from [Link]
-
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010, October 1). American Laboratory. Retrieved from [Link]
-
Circular Dichroism for Determining Absolute Configuration. (n.d.). MtoZ Biolabs. Retrieved from [Link]
- Garg, N. K. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-162. doi: 10.1007/978-1-62703-577-4_11.
- Jones, P. G. (1992). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereoselective Synthesis (pp. 379-416).
- Shao, Y., et al. (2017). In-tube derivatization for determination of absolute configuration and enantiomeric purity of chiral compounds by NMR spectroscopy. Magnetic Resonance in Chemistry, 55(4), 269-273. doi: 10.1002/mrc.4419.
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). SpringerLink. Retrieved from [Link]
-
Determination of the absolute configuration and solution conformation of a novel disubstituted pyrrolidine acid A by vibrational circular dichroism. (2009, August 7). ResearchGate. Retrieved from [Link]
- Fujii, K., et al. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters, 11(4), 891-894. doi: 10.1021/ol802951e.
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2019, August 6). SpringerLink. Retrieved from [Link]
- Cai, J., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Journal of Cheminformatics, 15(1), 26. doi: 10.1186/s13321-023-00706-y.
- Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. doi: 10.1002/chir.20473.
-
Quantum chemical calculations of circular dichroism (CD) spectra in combination with experimental CD studies are one of the most efficient analytical tools for the elucidation of the three-dimensional structure of a chiral molecule. (n.d.). Retrieved from [Link]
-
Mosher's acid. (n.d.). In Wikipedia. Retrieved from [Link]
-
Strategies for using NMR spectroscopy to determine absolute configuration. (2011, August 7). ResearchGate. Retrieved from [Link]
-
Determination of absolute configuration. (2024, February 19). Purechemistry. Retrieved from [Link]
-
Chen, Y. (2001, February 26). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign. Retrieved from [Link]
- Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. doi: 10.1038/nprot.2007.354.
- Allen, D. A., et al. (2015). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 92(10), 1749-1752. doi: 10.1021/acs.jchemed.5b00163.
- He, Y., et al. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Applied Spectroscopy, 65(7), 699-723. doi: 10.1366/11-06322.
-
How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. (2017, June 25). Chemistry Stack Exchange. Retrieved from [Link]
-
Determination of Absolute Configuration—an Overview Related to This Special Issue. (2008, August 9). ResearchGate. Retrieved from [Link]
-
Assignment of Absolute Configuration on the Basis of the Conformational Effects Induced by Chiral Derivatizing Agents: The 2-Arylpyrrolidine Case. (2010, August 10). ResearchGate. Retrieved from [Link]
- Bultinck, P., et al. (2004). Determination of Absolute Configuration via Vibrational Circular Dichroism. Drug Discovery Today: Technologies, 1(3), 269-275. doi: 10.1016/j.ddtec.2004.11.004.
-
Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. (2023, March 21). Apollo. Retrieved from [Link]
- Mija, A., et al. (2017). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products.
-
(PDF) Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. (2011, August 6). ResearchGate. Retrieved from [Link]
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. purechemistry.org [purechemistry.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 12. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]
- 13. researchgate.net [researchgate.net]
- 14. Mosher's acid - Wikipedia [en.wikipedia.org]
- 15. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. In-tube derivatization for determination of absolute configuration and enantiomeric purity of chiral compounds by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Determination of absolute configuration via vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence [repository.cam.ac.uk]
The Ascendant Scaffold: A Comparative Guide to 1-BOC-3-Phenoxy-Pyrrolidine Analogs in Modern Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its three-dimensional structure and synthetic tractability make it an ideal starting point for the development of novel therapeutics. Among its many derivatives, the 1-BOC-3-phenoxy-pyrrolidine framework has emerged as a particularly fruitful scaffold for targeting a range of biological entities, most notably monoamine transporters. This guide provides a comprehensive literature review and comparative analysis of 1-BOC-3-phenoxy-pyrrolidine analogs, offering researchers, scientists, and drug development professionals a detailed examination of their synthesis, biological activities, and structure-activity relationships (SAR).
The Strategic Advantage of the 1-BOC-3-Phenoxy-Pyrrolidine Core
The 1-BOC-3-phenoxy-pyrrolidine scaffold offers a unique combination of structural features that are highly advantageous for drug design. The pyrrolidine ring provides a rigid, three-dimensional core that can orient substituents in precise spatial arrangements for optimal target engagement. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom allows for controlled synthetic manipulations and can be readily removed or replaced to explore a wide array of functionalizations. The phenoxy group at the 3-position serves as a versatile anchor for introducing a diverse range of substituents, enabling fine-tuning of the molecule's physicochemical properties and biological activity.
Synthetic Strategies for Analog Development
The synthesis of 1-BOC-3-phenoxy-pyrrolidine analogs typically begins with commercially available or readily prepared 3-hydroxy-pyrrolidine derivatives. A common and effective method for introducing the phenoxy moiety is through a Mitsunobu reaction or a Williamson ether synthesis.
General Synthetic Workflow
Caption: General synthetic scheme for 1-BOC-3-phenoxy-pyrrolidine analogs.
Experimental Protocol: Synthesis of a Representative Analog
The following protocol outlines a typical synthesis of a 1-BOC-3-(substituted-phenoxy)-pyrrolidine analog via the Mitsunobu reaction.
Materials:
-
(R)-1-BOC-3-hydroxypyrrolidine
-
Substituted phenol (e.g., 4-fluorophenol)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of (R)-1-BOC-3-hydroxypyrrolidine (1.0 eq) and the substituted phenol (1.2 eq) in anhydrous THF at 0 °C, add triphenylphosphine (1.5 eq) portionwise.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 1-BOC-3-(substituted-phenoxy)-pyrrolidine analog.
Comparative Biological Evaluation: Targeting Monoamine Transporters
A significant area of investigation for 1-BOC-3-phenoxy-pyrrolidine analogs has been their activity as inhibitors of monoamine transporters, particularly the norepinephrine transporter (NET) and the serotonin transporter (SERT).[2] Balanced inhibition of these transporters is a clinically validated approach for the treatment of depression and other central nervous system (CNS) disorders.[3]
A notable study explored a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogs, which, while slightly different from the core topic, provides invaluable SAR insights directly applicable to the 1-BOC-3-phenoxy-pyrrolidine scaffold.[2] The following table summarizes the in vitro potencies of selected analogs from this study.
| Compound | R (Substitution on Phenoxy Ring) | NET Ki (nM) | SERT Ki (nM) |
| 1 | H | 1.2 | 3.4 |
| 2 | 4-F | 0.8 | 2.1 |
| 3 | 4-Cl | 1.0 | 2.5 |
| 4 | 4-Me | 1.5 | 4.0 |
| 5 | 3,4-di-F | 0.7 | 1.8 |
Data adapted from Van Orden et al., Bioorg. Med. Chem. Lett. 2013, 23 (5), 1456-1461.[2]
Experimental Protocol: In Vitro Neurotransmitter Reuptake Assay
This protocol describes a general method for evaluating the inhibitory activity of compounds on NET and SERT.
Materials:
-
HEK293 cells stably expressing human NET or SERT
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]-Norepinephrine or [³H]-Serotonin
-
Test compounds (analogs)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Plate the HEK293-hNET or -hSERT cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Wash the cells with assay buffer.
-
Add the test compound dilutions to the wells and pre-incubate for 15 minutes at room temperature.
-
Add [³H]-Norepinephrine or [³H]-Serotonin to the wells to initiate the uptake reaction.
-
Incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and add scintillation fluid.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Structure-Activity Relationship (SAR) Analysis
The data presented in the table above and findings from related studies reveal key SAR trends for 1-BOC-3-phenoxy-pyrrolidine analogs as monoamine transporter inhibitors.
-
Substitution on the Phenoxy Ring: Small, electron-withdrawing groups at the 4-position of the phenoxy ring, such as fluorine and chlorine, generally lead to increased potency at both NET and SERT.[2] Disubstitution with fluorine at the 3 and 4 positions can further enhance potency.
-
Stereochemistry: The stereochemistry at the 3-position of the pyrrolidine ring is often crucial for activity. While not detailed in the provided data for this specific analog series, in many pyrrolidine-based inhibitors, one enantiomer exhibits significantly higher potency than the other.
-
Pyrrolidine Nitrogen Substitution: The Boc group is primarily a protecting group for synthesis. Its removal and subsequent derivatization of the pyrrolidine nitrogen with various substituents can dramatically impact the pharmacological profile, including potency, selectivity, and pharmacokinetic properties.
Signaling Pathway of Monoamine Reuptake Inhibition
Caption: Mechanism of action of 1-BOC-3-phenoxy-pyrrolidine analogs.
Conclusion and Future Directions
The 1-BOC-3-phenoxy-pyrrolidine scaffold has proven to be a valuable starting point for the development of potent modulators of biological targets, particularly monoamine transporters. The synthetic accessibility and the potential for diverse functionalization make this a highly attractive core for medicinal chemists. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these analogs to enhance their drug-like characteristics, exploring a wider range of substituents on both the phenoxy and pyrrolidine rings to improve potency and selectivity, and evaluating their efficacy in in vivo models of CNS disorders. The insights provided in this guide offer a solid foundation for researchers to build upon in their quest for novel and effective therapeutics.
References
-
Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A. M., Martin, W. J., Jaw-Tsai, S., & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456–1461. [Link]
-
Micheli, F., Al-Badri, H., Bonanomi, M., Braggio, S., Carzaniga, L., Di Ciuruni, C., Di Marino, G., Di Salle, E., Fustik, S., Marchioro, C., Montanari, D., Pozzi, P., Stucchi, C., & Tarzia, G. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6143–6147. [Link]
-
ChEMBL. (n.d.). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis... Retrieved January 11, 2026, from [Link]
-
Wang, S. M., Lee, S. Y., & Lee, B. H. (2019). Design and Synthesis of Arylamidine Derivatives as Serotonin/Norepinephrine Dual Reuptake Inhibitors. Molecules, 24(3), 543. [Link]
-
Wojtas, A., Wieronska, J. M., & Szewczyk, B. (2020). Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. Forensic Toxicology, 38(2), 378-393. [Link]
-
Wikipedia. (2023, December 28). Development and discovery of SSRI drugs. [Link]
-
Waguespack, A. M., & Banks, M. L. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 354(2), 224–231. [Link]
-
Wojtas, A., Wieronska, J. M., & Szewczyk, B. (2020). Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. ResearchGate. [Link]
-
Manepalli, S., Surratt, C. K., & Madhukaran, S. P. (2014). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry, 6(10), 1163–1177. [Link]
-
Waguespack, A. M., & Banks, M. L. (2016). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. ResearchGate. [Link]
-
Walline, C. C., Nichols, D. E., & Carroll, F. I. (2010). Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore. ACS Chemical Neuroscience, 1(6), 447–458. [Link]
-
Kuranov, S. O., & Zavarzin, I. V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6683. [Link]
-
Li Petri, G., Al-Rawi, S., D'Anca, M., Amato, A., & Patorno, E. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]
-
Becknell, N. C., Lyons, J. A., Aimone, L. D., Gruner, J. A., Mathiasen, J. R., Raddatz, R., & Hudkins, R. L. (2011). Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(23), 7076–7080. [Link]
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Arylamidine Derivatives as Serotonin/Norepinephrine Dual Reuptake Inhibitors [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE
This document provides a detailed, step-by-step protocol for the proper disposal of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE (CAS No. 250681-87-9). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical component of laboratory safety, regulatory compliance, and ethical scientific practice. This guide is designed to provide clear, actionable information to ensure this compound is handled and disposed of with the utmost care.
Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
Understanding the inherent properties and potential hazards of a chemical is the foundation of its safe management. While comprehensive toxicological data for this compound may be limited, available information and the characteristics of similar structural motifs necessitate a cautious approach.
Based on available data, this compound is classified as an irritant (Hazard Code: Xi), with a specific risk of serious damage to the eyes (Risk Statement: 41).[1] This classification dictates the stringent requirement for appropriate personal protective equipment and handling procedures to prevent accidental exposure. The core principle is to treat this compound as hazardous waste from the moment it is designated for disposal.[2]
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 250681-87-9[1] |
| Molecular Formula | C₁₆H₂₁NO₅[1] |
| Appearance | White solid[1] |
| Known Hazards | Irritant (Xi), Risk of serious eye damage (R41)[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to prevent exposure during waste handling and disposal. The choice of PPE is directly informed by the known hazards, primarily the risk of severe eye irritation.
-
Eye and Face Protection: ANSI Z87.1 compliant chemical splash goggles are the minimum requirement. Given the stated risk of serious eye damage, wearing a face shield over the goggles is strongly recommended, especially when handling larger quantities of waste or during spill cleanup.[1][3]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin and dispose of used gloves as hazardous waste.[4][5]
-
Body Protection: A standard laboratory coat must be worn to protect skin and personal clothing from contamination.[6][7]
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol ensures that waste is managed in a compliant, safe, and environmentally sound manner from the point of generation to its final disposal by a licensed professional.[8]
Step 1: Waste Characterization and Segregation
-
Directive: Treat all unused, expired, or contaminated this compound as hazardous chemical waste.[2]
-
Causality: This preemptive classification prevents accidental mismanagement and ensures the highest level of safety and compliance. Do not dispose of this chemical in the regular trash or down the drain.[7]
-
Action: Segregate waste containing this compound from other laboratory waste streams, particularly from incompatible materials like strong oxidizing agents.[6]
Step 2: Containerization
-
Directive: Collect the waste in a designated, leak-proof container that is chemically compatible. High-density polyethylene (HDPE) containers are a suitable choice.
-
Causality: Proper containment is essential to prevent spills and environmental release. The container must not react with the chemical waste it holds.[9] For instance, acids and bases should not be stored in metal containers.[9] The container should be kept closed except when adding waste.[8]
-
Action: Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.[9]
Step 3: Labeling
-
Directive: Immediately label the waste container with a hazardous waste tag.
-
Causality: Accurate labeling is a critical regulatory requirement and is vital for the safety of all personnel who may handle the container.[10][11] It ensures proper identification for segregation, storage, and transport.
-
Action: The label must clearly state the words "Hazardous Waste," the full chemical name "this compound," and the date waste was first added to the container.[10][11]
Step 4: Accumulation and Storage
-
Directive: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).
-
Causality: The SAA provides a secure, controlled location for the temporary storage of hazardous waste, minimizing the risk of spills and unauthorized access.[8][10]
-
Action: The SAA must be at or near the point of waste generation and under the direct supervision of laboratory personnel.[8][9] Ensure the storage area is well-ventilated.
Step 5: Arranging for Final Disposal
-
Directive: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste.
-
Causality: Final disposal of hazardous waste must be performed by a licensed and certified waste disposal vendor. The EHS office manages this process to ensure full compliance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[7][9][10]
-
Action: Do not attempt to dispose of the chemical yourself. Follow your institution's specific procedures for requesting a waste pickup.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
Accidents can happen, and a clear, pre-defined spill response protocol is essential.
-
Alert & Secure: Immediately alert personnel in the area and restrict access to the spill site.
-
Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in Section 2, including a lab coat, double gloves, and chemical splash goggles with a face shield.
-
Contain & Collect: For a solid spill, carefully sweep or scoop the material to avoid creating dust.[4] Place the material and any contaminated cleaning supplies into a new, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent solution, followed by water. Dispose of all cleaning materials as hazardous waste.[3]
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
- Laboratory Waste Management: The New Regulations. (n.d.). MedLab Management.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
- Safe Chemical Waste Disposal in Labs. (2025, July 21). Environmental Marketing Services.
- MSDS of (R)-1-Boc-3-carboxymethoxy-pyrrolidine. (2025, December 26). Capot Chemical.
- Safety Data Sheet - 1-Boc-3-pyrrolidinone. (2024, February 10). Fisher Scientific.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Pyrrolidine. (n.d.). Apollo Scientific.
- 1-Boc-3-pyrrolidinol. (n.d.). PubChem.
- Pyrrolidine CAS No 123-75-1 Material Safety Data Sheet. (n.d.). CDH Fine Chemical.
- Navigating the Safe Disposal of 2-Phenylpyrrolidine: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Pyrrolidine for Synthesis. (n.d.). Loba Chemie.
- This compound Product Description. (n.d.). ChemicalBook.
- This compound. (n.d.). ChemScene.
- (R)-(-)-Boc-3-pyrrolidinol. (n.d.). Chem-Impex.
- Safety Data Sheet - Pyrrolidine. (n.d.). Fisher Scientific.
- Safety Data Sheet - Pyrrolidine. (2025, November 6). Sigma-Aldrich.
- N-Boc-3-pyrrolidinone 97. (n.d.). Sigma-Aldrich.
- (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. (n.d.). PubChem.
- Essential Safety and Operational Guide for (R)-3-(Boc-amino)pyrrolidine. (n.d.). Benchchem.
Sources
- 1. 250681-87-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. vumc.org [vumc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. capotchem.com [capotchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.no [fishersci.no]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
A Senior Application Scientist's Guide to Handling 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE
In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is a cornerstone of both discovery and safety. This guide provides essential, actionable intelligence on the safe handling of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE (CAS No. 250681-87-9), a compound of interest for innovators in the field. Our commitment is to empower you with the knowledge to not only advance your research but to do so with the highest degree of safety and operational integrity.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of this compound is the first step in establishing a robust safety protocol. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon direct contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
These classifications necessitate a comprehensive approach to personal protective equipment and handling procedures to mitigate the risk of exposure.
Key Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for your reference.
| Property | Value |
| Molecular Formula | C16H21NO5 |
| Molecular Weight | 307.34 g/mol [1][2] |
| CAS Number | 250681-87-9[1][2][3] |
| GHS Hazard Codes | H315, H319, H335[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to prevent exposure through skin contact, eye contact, and inhalation. The causality behind these recommendations is to create a barrier between you and the potential hazards of the compound.
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1 compliant safety glasses with side shields.
-
Recommended for High-Risk Operations: Chemical splash goggles should be worn, especially when there is a risk of splashing. For operations with a significant splash risk, a face shield worn over goggles is the best practice. This is crucial to prevent serious eye irritation.[1]
-
-
Hand Protection:
-
Minimum Requirement: Disposable nitrile gloves. It is imperative to inspect gloves for any signs of degradation or puncture before use. Proper glove removal technique (without touching the outer surface) is critical to avoid skin contact.[4]
-
-
Skin and Body Protection:
-
Minimum Requirement: A standard laboratory coat, long pants, and closed-toe shoes are required to prevent accidental skin contact.
-
-
Respiratory Protection:
-
When to Use: If you are handling the solid compound outside of a certified chemical fume hood, or if there is a potential for aerosolization, a NIOSH-approved respirator is necessary. For nuisance dust, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient. For higher-level protection, consider an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge.[4] This is a direct countermeasure to the risk of respiratory irritation.[1]
-
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol is designed to be a self-validating system, ensuring that each step reinforces a safe working environment.
-
Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
-
Before beginning work, decontaminate the work surface.
-
-
Weighing and Transferring:
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to contain any dust.
-
Use a spatula to handle the solid. Avoid creating dust by gently scooping and transferring the compound.
-
Close the container tightly immediately after use to prevent the release of dust and to protect the compound from atmospheric moisture.
-
-
Dissolution and Reaction:
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
All subsequent manipulations of the solution should be carried out in a fume hood.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Properly dispose of all contaminated materials as outlined in the disposal plan below.
-
Wash your hands thoroughly with soap and water after removing your gloves.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper waste segregation and disposal are critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. The solvent and the approximate concentration of the compound should be indicated on the label. Never dispose of solutions down the drain.[5]
-
Unused Product: Unwanted or expired this compound should be disposed of as hazardous chemical waste through your institution's licensed hazardous waste management provider.
-
Container Disposal: Empty containers that held the compound should be treated as hazardous waste.[5] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.
Emergency Response Protocols
In the event of accidental exposure or a spill, immediate and correct action is crucial.
Accidental Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[6][7]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6][7]
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Collect: Sweep up the absorbed material and place it into a suitable, closed container for disposal. Avoid creating dust.[6]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
-
PubChem. (n.d.). 1-Boc-3-pyrrolidinol. Retrieved from [Link]
-
PubChem. (n.d.). 3-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid. Retrieved from [Link]
-
Capot Chemical. (n.d.). MSDS of (R)-1-Boc-3-carboxymethoxy-pyrrolidine. Retrieved from [Link]
-
Capot Chemical. (2025, December 26). MSDS of (R)-1-Boc-3-carboxymethoxy-pyrrolidine. Retrieved from [Link]
Sources
- 1. 3-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid | C16H21NO5 | CID 22291136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 250681-87-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. capotchem.com [capotchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.no [fishersci.no]
- 7. capotchem.cn [capotchem.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
